2-Methyl-1-penten-3-yne
Description
The exact mass of the compound 2-Methyl-1-penten-3-yne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1-penten-3-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-penten-3-yne including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpent-1-en-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-4-5-6(2)3/h2H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIABMDFILVKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239063 | |
| Record name | 1-Penten-3-yne, 2-methyl- | |
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Molecular Weight |
80.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-55-6 | |
| Record name | 1-Penten-3-yne, 2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Penten-3-yne, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-1-en-3-yne | |
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Foundational & Exploratory
2-Methyl-1-penten-3-yne molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-1-penten-3-yne
Executive Summary
2-Methyl-1-penten-3-yne is a conjugated enyne, a class of hydrocarbons featuring both double (alkene) and triple (alkyne) bonds. Its molecular formula is C₆H₈ with a molecular weight of approximately 80.13 g/mol .[][2] The unique arrangement of its unsaturated bonds results in a conjugated π-system, which dictates its geometry, electronic properties, and reactivity. This guide provides a detailed examination of its molecular architecture, including atomic hybridization, bond parameters, and electronic structure. Furthermore, it outlines the characteristic spectroscopic signatures that arise from these structural features, offering a framework for its empirical identification and characterization. This document is intended for researchers and professionals in organic synthesis and drug development who leverage small, functionalized molecules as synthetic building blocks.
Core Molecular Framework: A Hybrid of Geometries
The structure of 2-Methyl-1-penten-3-yne is not uniform; it is a composite of distinct geometries dictated by the hybridization state of each carbon atom in the backbone. Understanding this hybridization is fundamental to comprehending the molecule's three-dimensional shape and electronic distribution.
Atomic Connectivity and Hybridization
The molecule consists of a five-carbon chain with a methyl substituent at the C2 position. The hybridization states are as follows:
-
C1 (CH₂=): This terminal alkene carbon is sp² hybridized . This results in a trigonal planar geometry for the atoms attached to it (H, H, C2), with bond angles of approximately 120°.
-
C2 (=C(CH₃)-): Also sp² hybridized , this carbon is bonded to C1, C3, and the methyl carbon (C6). The geometry around C2 is trigonal planar.
-
C3 (-C≡): The first carbon of the alkyne moiety is sp hybridized . This enforces a linear geometry for the C2-C3-C4 bond segment.[3][4]
-
C4 (≡C-): The second alkyne carbon is also sp hybridized , continuing the linear arrangement of the C3-C4-C5 segment.[4][5]
-
C5 (-CH₃): The terminal methyl carbon attached to the alkyne is sp³ hybridized , resulting in a tetrahedral geometry.
-
C6 (substituent -CH₃): The methyl group attached to the alkene is sp³ hybridized , also with a tetrahedral geometry.
This combination of hybridization states creates a molecule with a rigid, linear core (C2-C3-C4-C5) and a planar vinyl group at one end.
Caption: Hybridization and Geometry of 2-Methyl-1-penten-3-yne.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 2-Methyl-1-penten-3-yne is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₈ | [][2][6] |
| Molecular Weight | 80.13 g/mol | [][7] |
| CAS Number | 926-55-6 | [2][8] |
| Boiling Point | 84.8 °C at 760 mmHg | [][6] |
| Density | 0.752 g/cm³ | [] |
| Refractive Index | 1.431 | [6] |
| SMILES | CC#CC(=C)C | [2] |
| InChIKey | KGIABMDFILVKGN-UHFFFAOYSA-N | [][2][8] |
Electronic Structure: The Conjugated π-System
The most significant feature of the 2-Methyl-1-penten-3-yne structure is the conjugation between the alkene (π-bond between C1-C2) and the alkyne (two π-bonds between C3-C4). Conjugation arises from the continuous, overlapping system of p-orbitals on adjacent sp² and sp hybridized atoms.[3][9][10]
p-Orbital Overlap
Each sp² hybridized carbon (C1, C2) has one unhybridized p-orbital perpendicular to the molecular plane. Each sp hybridized carbon (C3, C4) has two unhybridized p-orbitals. For conjugation to occur, one p-orbital from C2, one from C3, and one from C4 must align, allowing for side-on overlap. This creates a delocalized π-system across the C1-C2-C3-C4 framework. This electron delocalization is a stabilizing feature and influences the molecule's reactivity and spectroscopic properties.[9][10] For instance, the C2-C3 single bond will have some partial double-bond character, making it shorter and more rigid than a typical C(sp²)-C(sp) single bond.[3]
Caption: p-Orbital overlap in the conjugated enyne system.
Spectroscopic Characterization
The unique structural features of 2-Methyl-1-penten-3-yne give rise to a distinct spectroscopic fingerprint, which is essential for its identification. Spectroscopic data for this molecule is available in public databases like the NIST WebBook.[8][11]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within the molecule. The key expected absorptions are:
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| C≡C (Alkyne) | Stretch | ~2200 - 2250 (weak due to substitution) |
| C=C (Alkene) | Stretch | ~1640 - 1680 |
| sp² C-H (Vinyl) | Stretch | ~3010 - 3095 |
| sp³ C-H (Methyl) | Stretch | ~2850 - 2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While experimental spectra are the definitive source, predictable chemical shifts are highly informative.[7][12]
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Hybridization | Environment | Predicted Shift (ppm) |
| C1 | sp² | =CH₂ | ~125 |
| C2 | sp² | =C(CH₃) | ~130 |
| C3 | sp | -C≡ | ~80 |
| C4 | sp | ≡C- | ~85 |
| C5 | sp³ | -CH₃ (from alkyne) | ~5 |
| C6 | sp³ | -CH₃ (from alkene) | ~20 |
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Environment | Predicted Shift (ppm) | Multiplicity | Integration |
| H on C1 | Vinyl (=CH₂) | ~5.3 | Singlet (s) | 2H |
| H on C5 | Propargylic (-CH₃) | ~1.9 | Singlet (s) | 3H |
| H on C6 | Allylic (-CH₃) | ~1.8 | Singlet (s) | 3H |
Note: Due to the lack of adjacent protons, the signals for the methyl and vinyl protons are expected to be singlets.
Experimental Protocol: Acquisition of Quantitative ¹³C NMR Spectrum
To validate the proposed structure, a quantitative ¹³C NMR experiment is essential. The following protocol outlines a standard procedure designed for accuracy and reproducibility.
Objective: To acquire a high-resolution, quantitative ¹³C NMR spectrum of 2-Methyl-1-penten-3-yne.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of 2-Methyl-1-penten-3-yne and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar compounds and its well-defined deuterium lock signal.
-
Add a known quantity of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
To ensure quantitative results, add a relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)₃) at a concentration of ~0.01 M. This agent shortens the long T₁ relaxation times of quaternary carbons (C2, C3, C4), ensuring full magnetization recovery between scans.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Tune and match the ¹³C probe to the resonant frequency.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Acquisition Parameters:
-
Experiment: Standard ¹³C single-pulse experiment with proton decoupling.
-
Proton Decoupling: Employ inverse-gated decoupling. This technique ensures that decoupling is only active during signal acquisition, preserving the quantitative nature of the signals by suppressing the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: Set to a 90° pulse to maximize signal intensity per scan.
-
Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T₁ of any carbon in the molecule (typically > 30 seconds for quaternary carbons without a relaxation agent, but can be reduced to ~5-10 seconds with Cr(acac)₃).
-
Acquisition Time (aq): Set to ~1-2 seconds to ensure good digital resolution.
-
Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of ~1 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum carefully to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals. The integral areas will be directly proportional to the number of carbons they represent.
-
Caption: Workflow for Quantitative ¹³C NMR Spectroscopy.
Conclusion
The molecular structure of 2-Methyl-1-penten-3-yne is a well-defined system governed by the principles of atomic hybridization and electronic conjugation. Its framework comprises sp, sp², and sp³ hybridized carbons, creating distinct linear, trigonal planar, and tetrahedral geometries within a single molecule. The conjugated enyne moiety establishes a delocalized π-system that is central to its chemical character. These structural and electronic features are directly reflected in its spectroscopic properties, providing a robust basis for its empirical verification. A thorough understanding of this structure is critical for scientists who employ this molecule in complex organic syntheses and materials development.
References
-
Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
Ashenhurst, J. (2017). Conjugation And Resonance In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Be Pharmawise. (2022). SP Hybridization in Alkynes! Organic Chemistry!. YouTube. Retrieved from [Link]
-
McCallum, J. (2012). conjugated systems. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Conjugated system. Retrieved from [Link]
Sources
- 2. 2-methyl-1-penten-3-yne [stenutz.eu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Conjugated system - Wikipedia [en.wikipedia.org]
- 11. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 12. 2-METHYL-1-BUTEN-3-YNE(78-80-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-1-penten-3-yne
Abstract
2-Methyl-1-penten-3-yne, a conjugated enyne, is a valuable building block in organic synthesis, finding applications in the construction of complex molecular architectures. Its unique arrangement of a double and triple bond offers a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-methyl-1-penten-3-yne, intended for researchers, scientists, and professionals in drug development. The guide delves into the core chemical principles, provides detailed experimental protocols, and discusses the rationale behind the selection of reagents and reaction conditions. The synthesis strategies covered include the classical dehydration of acetylenic alcohols and modern transition metal-catalyzed cross-coupling reactions, offering a robust toolkit for the preparation of this versatile enyne.
Introduction: The Significance of the Enyne Moiety
Conjugated enynes are pivotal intermediates in organic chemistry. The 1,3-enyne motif, as seen in 2-methyl-1-penten-3-yne, is a feature in numerous biologically active natural products and serves as a versatile precursor for the synthesis of highly substituted aromatic systems and other complex molecules.[1][2] The reactivity of the enyne system allows for a diverse range of transformations, including cycloadditions, transition metal-catalyzed rearrangements, and nucleophilic additions, making it a highly sought-after structural unit. This guide will focus on practical and efficient methods for the synthesis of a specific, yet representative enyne, 2-methyl-1-penten-3-yne.
Retrosynthetic Analysis: Key Disconnections
A retrosynthetic approach to 2-methyl-1-penten-3-yne reveals several logical bond disconnections, which form the basis of the synthetic strategies discussed in this guide. The most prominent disconnections are at the C-C single bond connecting the vinyl and alkynyl fragments, and the C=C double bond, suggesting either its formation from an alcohol precursor or its construction via a coupling reaction.
Caption: Retrosynthetic pathways for 2-methyl-1-penten-3-yne.
Synthesis via Dehydration of an Acetylenic Alcohol
A well-established and industrially relevant method for the synthesis of terminal enynes is the dehydration of a tertiary propargylic alcohol. This two-step approach first involves the synthesis of the alcohol precursor, followed by an elimination reaction to form the double bond.
Step 1: Synthesis of 2-Methyl-3-pentyn-2-ol via the Favorskii Reaction
The Favorskii reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions to yield a propargylic alcohol.[3][4] In this case, propyne reacts with acetone in the presence of a strong base.
Reaction Mechanism: The reaction is initiated by the deprotonation of the terminal alkyne by a strong base, such as potassium hydroxide, to form a potent nucleophile, the acetylide anion. This anion then attacks the electrophilic carbonyl carbon of acetone. A subsequent protonation of the resulting alkoxide yields the desired tertiary alcohol, 2-methyl-3-pentyn-2-ol.
Sources
An In-Depth Technical Guide to 2-Methyl-1-penten-3-yne (CAS: 926-55-6) for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
As a cornerstone building block in modern organic synthesis, 2-Methyl-1-penten-3-yne, an enyne bearing CAS number 926-55-6, offers a versatile platform for the construction of complex molecular architectures. Its unique conjugated system, comprising both a double and a triple bond, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of novel chemical entities, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of 2-Methyl-1-penten-3-yne, detailing its physicochemical properties, synthesis, characteristic reactivity, and applications in advanced chemical synthesis, with a particular focus on its utility in cycloaddition reactions. Safety and handling protocols are also thoroughly addressed to ensure its safe and effective use in a laboratory setting.
Introduction: The Synthetic Potential of a Simple Enyne
2-Methyl-1-penten-3-yne is a small, yet powerful, molecule in the synthetic chemist's toolkit. Its structure, featuring a terminal double bond and an internal triple bond, provides two distinct points of reactivity that can be selectively addressed or engaged in concerted cycloaddition reactions.[1] This duality makes it a prime substrate for a variety of transformations, including organometallic-catalyzed reactions that are fundamental to the construction of cyclic and polycyclic systems often found in natural products and pharmaceutically active compounds.[2] Understanding the nuanced reactivity of this enyne is key to unlocking its full potential in the synthesis of complex target molecules. This guide aims to provide the necessary insights for researchers to confidently incorporate this versatile building block into their synthetic strategies.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in synthesis and for its unambiguous identification.
Physicochemical Properties
The key physicochemical properties of 2-Methyl-1-penten-3-yne are summarized in the table below, providing essential data for reaction planning and execution.
| Property | Value | Reference |
| CAS Number | 926-55-6 | [1] |
| Molecular Formula | C₆H₈ | [1] |
| Molecular Weight | 80.13 g/mol | [1] |
| Boiling Point | 84.8 °C at 760 mmHg | [3] |
| Density | 0.757 g/cm³ | [3] |
| Refractive Index | 1.431 | [3] |
Spectroscopic Characterization
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The vinyl protons (=CH₂) will appear as singlets in the olefinic region (around 5.0-5.5 ppm). The methyl group attached to the double bond (-C(CH₃)=) will be a singlet in the allylic region (around 1.8-2.0 ppm). The methyl group attached to the triple bond (-C≡C-CH₃) will also be a singlet, but further upfield (around 1.9-2.1 ppm).
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected: two for the sp-hybridized carbons of the alkyne, two for the sp²-hybridized carbons of the alkene, and two for the sp³-hybridized methyl carbons. The approximate chemical shifts would be in the regions of 120-140 ppm for the alkene carbons, 80-90 ppm for the alkyne carbons, and 20-30 ppm for the methyl carbons.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups. Key expected peaks include: a C≡C stretch for the internal alkyne (around 2200-2260 cm⁻¹), a C=C stretch for the alkene (around 1640-1680 cm⁻¹), and C-H stretches for the sp² and sp³ hybridized carbons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively).
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 80. Fragmentation patterns would likely involve the loss of methyl groups (M-15) and other characteristic fragments resulting from the cleavage of the carbon skeleton.
Synthesis of 2-Methyl-1-penten-3-yne
A reliable and scalable synthesis is crucial for the utilization of any building block. A common method for the preparation of 2-Methyl-1-penten-3-yne involves a nucleophilic substitution reaction.[]
Synthetic Protocol: Nucleophilic Substitution Approach
This protocol details a two-step process starting from the preparation of an organolithium reagent followed by its reaction with a suitable electrophile.
Step 1: Preparation of Methyllithium Methyllithium is a highly reactive organometallic reagent and is typically prepared in situ. This reaction is highly exothermic and must be conducted under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.[]
-
Reagents: Lithium metal, Methyl bromide (CH₃Br) or Methyl chloride (CH₃Cl), Diethyl ether or Tetrahydrofuran (THF) (anhydrous).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add freshly cut lithium metal suspended in anhydrous diethyl ether.
-
Slowly add a solution of methyl bromide in diethyl ether to the lithium suspension at a controlled temperature (typically below 10 °C).
-
The reaction mixture is stirred until the lithium metal is consumed, resulting in a solution of methyllithium.
-
Step 2: Synthesis of 2-Methyl-1-penten-3-yne The prepared methyllithium is then reacted with 3-Pentyn-2-ol in a nucleophilic substitution reaction.[]
-
Reagents: Methyllithium solution (from Step 1), 3-Pentyn-2-ol, Diethyl ether (anhydrous).
-
Procedure:
-
To a cooled solution of 3-Pentyn-2-ol in anhydrous diethyl ether, add the freshly prepared methyllithium solution dropwise, maintaining a low temperature.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified time to ensure complete reaction.
-
The reaction is then carefully quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation to yield pure 2-Methyl-1-penten-3-yne.
-
Caption: Synthetic workflow for 2-Methyl-1-penten-3-yne.
Reactivity and Applications in Complex Synthesis
The enyne moiety of 2-Methyl-1-penten-3-yne is a versatile functional group that can participate in a variety of powerful carbon-carbon bond-forming reactions. Its application is particularly notable in cycloaddition reactions for the construction of cyclic systems.
Pauson-Khand Reaction: Access to Cyclopentenones
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex.[5][6] This reaction is a powerful tool for the synthesis of five-membered rings, which are common motifs in natural products and pharmaceuticals.
In the context of 2-Methyl-1-penten-3-yne, the intramolecular Pauson-Khand reaction of a tethered enyne is a highly efficient method for constructing bicyclic systems. The reaction generally proceeds with high regio- and stereoselectivity.[7]
Caption: The Pauson-Khand [2+2+1] cycloaddition.
General Protocol for Pauson-Khand Reaction:
-
A solution of the enyne substrate in a suitable solvent (e.g., toluene, THF) is treated with a stoichiometric or catalytic amount of a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈).[6]
-
The reaction mixture is heated under an atmosphere of carbon monoxide.
-
The progress of the reaction is monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is worked up, and the product is purified by column chromatography.
The regioselectivity of the intermolecular Pauson-Khand reaction is influenced by the steric and electronic properties of the substituents on both the alkyne and the alkene. For internal alkynes like 2-Methyl-1-penten-3-yne, the larger substituent on the alkyne generally directs the regiochemical outcome.[6]
Diels-Alder Reaction: Formation of Six-Membered Rings
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring.[8] While 2-Methyl-1-penten-3-yne itself is not a diene, its alkyne moiety can act as a dienophile, reacting with a suitable diene to construct a six-membered ring containing a double bond.
Caption: Diels-Alder reaction with an alkyne as the dienophile.
The reactivity of the alkyne in a Diels-Alder reaction can be enhanced by the presence of electron-withdrawing groups. The stereochemistry of the reaction is highly controlled, with the reaction proceeding via a syn addition to the dienophile.[9]
General Considerations for Diels-Alder Reactions:
-
Diene Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur.[10]
-
Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[11]
-
Stereospecificity: The stereochemistry of the dienophile is retained in the product.[9]
The use of 2-Methyl-1-penten-3-yne as a dienophile provides access to highly functionalized cyclohexadiene products, which can be further elaborated into more complex molecular scaffolds.
Safety, Handling, and Disposal
2-Methyl-1-penten-3-yne is a highly flammable liquid and should be handled with extreme caution.[12] Its pyrophoric nature means it can ignite spontaneously upon contact with air.[12]
Hazard Identification
-
Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[13]
-
Reactivity: Highly reactive. Can be pyrophoric.[12]
-
Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[8]
Handling and Storage
-
Handling:
-
Work in a well-ventilated fume hood.
-
Use non-sparking tools and ground all equipment to prevent static discharge.[13]
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
Keep away from heat, sparks, open flames, and other ignition sources.[13]
-
-
Storage:
Spill and Emergency Procedures
-
Spill:
-
Eliminate all ignition sources.
-
Evacuate the area.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material in a sealed container for proper disposal.[5]
-
-
Fire:
-
Use dry chemical, carbon dioxide, or foam extinguishers. Do not use water, as it may be ineffective.[7]
-
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Conclusion
2-Methyl-1-penten-3-yne is a versatile and powerful building block for organic synthesis. Its unique enyne structure allows for participation in a range of important transformations, most notably the Pauson-Khand and Diels-Alder reactions, providing efficient routes to complex cyclic and bicyclic systems. While its reactivity is a great asset, it also necessitates careful handling and adherence to strict safety protocols. For the medicinal chemist and drug development professional, a thorough understanding of the synthesis, reactivity, and safe handling of this compound opens the door to the construction of novel molecular entities with potential therapeutic applications.
References
- Pauson, P. L. (1985). The Khand reaction. Tetrahedron, 41(24), 5855-5860.
-
Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Pauson-Khand Reaction. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-pentene. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. Retrieved from [Link]
-
Korovina, N. (2021, September 3). Examples of Diels-Alder Reactions [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-penten-3-ol. Retrieved from [Link]
-
University of Calgary. (2016, September 20). CHEM 263 - Sept 20 2016 Notes. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-one, 25044-01-3. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New synthesis of 2-methyl-1,3-pentadiene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-1,3-cyclopentanedione. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Pentene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2009). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 2-Methyl-1-buten-3-yne, 97% 5 g. Retrieved from [Link]
Sources
- 1. 2-methyl-1-penten-3-yne [stenutz.eu]
- 2. Recent advances in transition-metal-catalyzed synthesis of conjugated enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. organicreactions.org [organicreactions.org]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic data of 2-Methyl-1-penten-3-yne
An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-1-penten-3-yne
Authored by: Senior Application Scientist
Introduction
2-Methyl-1-penten-3-yne, with the chemical formula C₆H₈, is a valuable organic compound utilized as a research tool in the study of biological processes and as a chemical probe.[] Its unique structure, featuring both a double bond (alkene) and a triple bond (alkyne) in conjugation, gives it distinct chemical reactivity and spectroscopic properties. Accurate characterization of this molecule is paramount for its application in complex chemical syntheses and biological studies. This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-penten-3-yne, offering researchers and drug development professionals a detailed reference for its structural elucidation. We will delve into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and providing field-proven insights into the experimental protocols.
Molecular Structure and Properties
Understanding the molecular structure is the foundation for interpreting spectroscopic data. 2-Methyl-1-penten-3-yne consists of a five-carbon chain with a terminal double bond between C1 and C2, and a triple bond between C3 and C4. A methyl group is substituted at the C2 position, and another methyl group is at the C5 position.
Key Physical and Chemical Properties:
-
Molecular Formula: C₆H₈[2]
-
Molecular Weight: 80.13 g/mol []
-
CAS Registry Number: 926-55-6[2]
-
Boiling Point: 84.8 °C at 760 mmHg[][3]
-
Density: 0.752 g/cm³[]
-
SMILES: CC#CC(=C)C[][4]
Caption: Molecular structure of 2-Methyl-1-penten-3-yne with atom numbering.
Infrared (IR) Spectroscopy
2.1. Theoretical Basis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies. For 2-Methyl-1-penten-3-yne, we expect to see characteristic absorption bands for the C≡C triple bond, the C=C double bond, C-H bonds of both sp² and sp³ hybridized carbons, and C-C single bonds.
2.2. Experimental Protocol: Acquiring Liquid-Phase IR Spectrum
A reliable IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which is ideal for liquid samples.
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.
-
Sample Application: Place a single drop of 2-Methyl-1-penten-3-yne directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
2.3. Data Interpretation
The following table summarizes the expected IR absorption frequencies for 2-Methyl-1-penten-3-yne.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | =C-H (alkene) |
| 3000 - 2850 | C-H stretch | -C-H (alkane) |
| ~2250 - 2100 | C≡C stretch | Alkyne |
| ~1650 | C=C stretch | Alkene |
| ~1450 | C-H bend | -CH₃ |
| ~890 | C-H bend (out-of-plane) | =CH₂ (disubstituted geminal) |
-
The C≡C stretch is expected to be a sharp, and likely weak, band in the 2250-2100 cm⁻¹ region. Its intensity is reduced due to the conjugation with the double bond.
-
The C=C stretch will appear around 1650 cm⁻¹.
-
The sp² C-H stretch from the terminal =CH₂ group will be observed just above 3000 cm⁻¹.
-
The sp³ C-H stretches from the two methyl groups will be visible just below 3000 cm⁻¹.
-
A strong band around 890 cm⁻¹ is a key diagnostic feature for the out-of-plane bending of the geminal protons on the =CH₂ group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
3.1. ¹H NMR Spectroscopy
3.1.1. Theoretical Basis & Predictions
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). For 2-Methyl-1-penten-3-yne, we predict three distinct proton signals.
Sources
An In-depth Technical Guide to 2-Methylpent-1-en-3-yne: Synthesis, Properties, and Applications in Modern Organic Chemistry
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, the strategic use of highly functionalized and reactive building blocks is paramount for the efficient construction of complex molecular architectures. Among these, enynes—molecules possessing both a double and a triple carbon-carbon bond—have garnered significant attention. This guide focuses on a specific enyne, 2-methylpent-1-en-3-yne , providing an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and its pivotal role as a precursor in sophisticated catalytic transformations, particularly in the realm of drug discovery and development.
The International Union of Pure and Applied Chemistry (IUPAC) designates the systematic name for this compound as 2-methylpent-1-en-3-yne .[1][2][3] This nomenclature precisely describes its six-carbon backbone with a methyl group at the second position, a terminal alkene (double bond) starting at the first carbon, and an internal alkyne (triple bond) beginning at the third carbon. This unique arrangement of unsaturation within a compact framework imparts a high degree of reactivity, making it a valuable tool for synthetic chemists.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting. The key characteristics of 2-methylpent-1-en-3-yne are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈ | [1][2] |
| Molecular Weight | 80.13 g/mol | [1][3] |
| CAS Number | 926-55-6 | [1][2] |
| Appearance | Neat (liquid) | [2] |
| Density | 0.757 g/cm³ | |
| Boiling Point | 84.8 °C at 760 mmHg | |
| Refractive Index | 1.431 |
Spectroscopic analysis provides the definitive structural confirmation of 2-methylpent-1-en-3-yne. While specific spectra are proprietary, key spectral data can be found in various databases.[3] The ¹³C NMR spectrum would characteristically show six distinct carbon signals, with the sp-hybridized carbons of the alkyne appearing in the typical downfield region, and the sp²-hybridized carbons of the alkene at even further downfield shifts. The infrared (IR) spectrum would exhibit characteristic absorption bands for the C≡C triple bond and the C=C double bond stretches. Mass spectrometry would confirm the molecular weight with a parent ion peak corresponding to its molecular formula.[3]
Synthesis of 2-Methylpent-1-en-3-yne: A Practical Approach
The synthesis of 2-methylpent-1-en-3-yne can be achieved through various methods, with a common and reliable approach involving a Grignard reaction.[4][5][6] This method offers a robust and scalable route to this valuable enyne.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines a two-step process: the formation of an alkynyl Grignard reagent followed by its reaction with an appropriate electrophile.
Step 1: Preparation of Propynylmagnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Slowly add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation (ethynylmagnesium bromide can also be used if commercially available).
-
Once the Grignard reagent is formed (as evidenced by the disappearance of magnesium and a grayish solution), cool the reaction mixture in an ice bath.
-
Bubble propyne gas through the solution, or add a solution of propyne in an appropriate solvent, to form propynylmagnesium bromide.
Step 2: Reaction with Acetone and Dehydration
-
To the freshly prepared propynylmagnesium bromide solution at 0 °C, add a solution of dry acetone in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol, 2-methyl-3-pentyn-2-ol.
-
The subsequent step involves the dehydration of this alcohol to yield the final product, 2-methylpent-1-en-3-yne. This can be achieved by treating the alcohol with a mild acid catalyst, such as p-toluenesulfonic acid, and heating to distill the product.
The Role of 2-Methylpent-1-en-3-yne in Enyne Cycloisomerization
A primary application of 2-methylpent-1-en-3-yne and related enynes in modern organic synthesis is their participation in transition metal-catalyzed cycloisomerization reactions.[7][8][9] These reactions are exceptionally powerful for the rapid construction of complex carbocyclic and heterocyclic scaffolds from simple, linear precursors.[7] Such scaffolds are often the core of biologically active molecules and are therefore of great interest to the pharmaceutical industry.
The general structure of 2-methylpent-1-en-3-yne makes it a 1,6-enyne, a class of substrates extensively studied in cycloisomerization reactions catalyzed by metals such as rhodium and gold.[10][11][12][13][14][15]
Mechanism of Rhodium-Catalyzed Enyne Cycloisomerization
Rhodium catalysts are particularly effective in promoting the cycloisomerization of 1,6-enynes.[10][11][12][14][16] The reaction is believed to proceed through a rhodium vinylidene intermediate.
Caption: Proposed mechanism for Rhodium-catalyzed 1,6-enyne cycloisomerization.
The catalytic cycle is generally understood to involve the following key steps:
-
Coordination: The rhodium(I) catalyst coordinates to the alkyne moiety of the enyne substrate to form a π-complex.
-
Vinylidene Formation: This complex undergoes a rearrangement, often a[10][11]-hydride shift, to form a rhodium vinylidene intermediate.
-
[2+2] Cycloaddition: The pendant alkene then undergoes an intramolecular [2+2] cycloaddition with the rhodium-carbon double bond of the vinylidene to form a rhodacyclobutane intermediate.
-
Ring-Opening and Product Formation: This strained four-membered ring undergoes a β-hydride elimination followed by reductive elimination to afford the cyclic diene product and regenerate the active rhodium(I) catalyst.[10][11][14]
Gold-Catalyzed Enyne Cycloisomerization: A Complementary Approach
Gold catalysts, particularly cationic gold(I) complexes, have also emerged as powerful tools for enyne cycloisomerization.[13][15][17][18][19] Gold catalysis often proceeds through a different mechanistic manifold, typically involving the activation of the alkyne as a potent π-Lewis acid.
Caption: General mechanism for Gold-catalyzed 1,6-enyne cycloisomerization.
The key steps in a gold-catalyzed cycloisomerization are:
-
π-Lewis Acid Activation: The cationic gold(I) catalyst coordinates to the alkyne, rendering it highly electrophilic.
-
Nucleophilic Attack: The tethered alkene acts as an intramolecular nucleophile, attacking the activated alkyne. This can occur in either a 5-exo-dig or 6-endo-dig fashion, leading to different carbocyclic skeletons.
-
Carbocationic Intermediate: This cyclization generates a carbocationic intermediate.
-
Rearrangement and Product Formation: This reactive intermediate can then undergo a variety of subsequent transformations, including rearrangements, trapping by nucleophiles, or deprotonation, to yield a diverse array of complex cyclic products.[19]
Applications in Drug Discovery and Development
The ability of enyne cycloisomerization to rapidly generate molecular complexity from simple starting materials is of immense value in drug discovery.[16] Many natural products and pharmaceuticals feature the types of carbocyclic and heterocyclic core structures that can be efficiently synthesized using this methodology. By employing catalysts with chiral ligands, it is possible to achieve high levels of enantioselectivity, a critical consideration in the development of therapeutic agents.[12] The diverse range of cyclic structures accessible through these reactions provides a rich source of novel scaffolds for screening and development in drug discovery programs.
Conclusion
2-Methylpent-1-en-3-yne is a valuable and versatile building block in modern organic synthesis. Its unique combination of a terminal alkene and an internal alkyne within a compact six-carbon frame allows for a rich and diverse reactivity profile. While its synthesis is readily achievable, its true potential is realized in its application as a substrate in transition metal-catalyzed cycloisomerization reactions. These powerful transformations provide an elegant and efficient means of constructing complex molecular architectures that are of significant interest in the field of drug discovery and development. A thorough understanding of the properties, synthesis, and reactivity of this enyne, as detailed in this guide, empowers researchers and scientists to harness its full potential in the pursuit of novel and impactful chemical entities.
References
-
Hahn, K., & Lee, C. (2005). Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis. Journal of the American Chemical Society, 127(29), 10180–10181. [Link]
-
Kim, H., & Lee, C. (2005). Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis. Figshare. [Link]
-
Pouy, M.-J., & Allen, M. J. (2020). Mechanistic Aspects of Transition Metal Catalyzed 1,6-Diene and 1,6-Enyne Cycloisomerization Reactions. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. National Institutes of Health. [Link]
-
O'Mahony, D. J. R., & Livinghouse, T. (2004). Cobalt-Catalyzed Cycloisomerization of 1,6-Enynes and Allyl Propargyl Ethers. Organic Letters, 6(16), 2913–2915. [Link]
-
Joolakanti, S. R., & Rhee, Y. H. (2016). Enantioselective Rhodium-Catalyzed Cycloisomerization of (E)-1,6-Enynes. Angewandte Chemie International Edition, 55(21), 6295–6299. [Link]
-
Zhang, J., et al. (2021). Transition metal-catalyzed cycloisomerization of 1,6-allenynes. ResearchGate. [Link]
-
Al-Amin, M., et al. (2025). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Publishing. [Link]
-
Kim, H., & Lee, C. (2005). Cycloisomerization of enynes via rhodium vinylidene-mediated catalysis. OSTI.GOV. [Link]
-
Al-Amin, M., et al. (2025). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Publishing. [Link]
-
Trillo, P., & Jackson, S. D. (2003). Mechanistic aspects of transition metal catalysed 1,6-diene and 1,6-enyne cycloisomerisation reactions. University of Edinburgh Research Explorer. [Link]
-
Trost, B. M., & Toste, F. D. (2002). Ruthenium-Catalyzed Cycloisomerization of 1,6-Enynes Initiated by C−H Activation. Journal of the American Chemical Society, 124(19), 5025–5036. [Link]
-
Michelet, B., et al. (2018). Gold-mediated cycloisomerization reactions of 1,n-enynes containing an internal atom-centered nucleophile. ResearchGate. [Link]
-
Boyer, F.-D., Le Goff, X., & Hanna, I. (2008). Gold(I)-Catalyzed Cycloisomerization of 1,7- and 1,8-Enynes: Application to the Synthesis of a New Allocolchicinoid. Wipf Group, University of Pittsburgh. [Link]
-
Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326–3350. [Link]
-
Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpent-1-en-4-yn-3-ol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN108059585B - Preparation method of 2-methyl-1-ethynyl-2-penten-1-ol.
-
PubChem. (n.d.). 1-Penten-3-one, 2-methyl-. Retrieved from [Link]
Sources
- 1. 2-methyl-1-penten-3-yne [stenutz.eu]
- 2. 2-Methylpent-1-en-3-yne | CymitQuimica [cymitquimica.com]
- 3. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. グリニャール試薬 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Collection - Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis - Journal of the American Chemical Society - Figshare [figshare.com]
- 11. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
- 12. Enantioselective Rhodium-Catalyzed Cycloisomerization of (E)-1,6-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. pubs.acs.org [pubs.acs.org]
The Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery of 2-Methyl-1-penten-3-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and fundamental properties of 2-Methyl-1-penten-3-yne (CAS No. 926-55-6), a significant enyne in the landscape of organic synthesis. While the specific moment of its first isolation is not prominently documented as a singular discovery, its synthesis is a classic illustration of the dehydration of tertiary acetylenic alcohols. This guide will delve into the historical context of this chemical transformation, provide detailed, field-proven protocols for its preparation and characterization, and explore its reactivity and potential as a precursor in the development of more complex molecules.
Introduction: The Significance of the Enyne Moiety
The conjugated enyne functional group, characterized by a carbon-carbon double bond directly attached to a carbon-carbon triple bond, is a cornerstone in modern organic synthesis. This structural motif is not merely a chemical curiosity; it is a versatile building block for the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. The unique electronic nature of the enyne system, arising from the sp- and sp²-hybridized carbons, imparts a rich and diverse reactivity profile, making it a valuable tool for synthetic chemists. 2-Methyl-1-penten-3-yne, with its simple yet functional structure, serves as an archetypal example of this important class of compounds.
The Discovery: A Tale of Dehydration and Rearrangement
The discovery of 2-Methyl-1-penten-3-yne is intrinsically linked to the broader exploration of the chemistry of tertiary acetylenic alcohols in the early to mid-20th century. While a singular "eureka" moment is not readily apparent in the historical literature, its first synthesis can be attributed to the well-established acid-catalyzed dehydration of its precursor, 2-methyl-3-pentyn-2-ol.
Pioneering work by chemists such as Alexei Yevgrafovich Favorskii in the early 1900s on the reactions of acetylenic compounds laid the groundwork for the synthesis of propargyl alcohols, the key precursors to enynes.[1] The subsequent dehydration of these alcohols to form enynes became a subject of intense study. The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[2] In the case of 2-methyl-3-pentyn-2-ol, protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation. Subsequent elimination of a proton from an adjacent methyl group leads to the formation of the terminal double bond, yielding 2-Methyl-1-penten-3-yne.
The causality behind this experimental choice lies in the relative stability of the resulting alkene. While rearrangement to form a more substituted internal alkene is a possibility in many alcohol dehydrations, the formation of the conjugated enyne system is a strong thermodynamic driving force.
Synthesis of 2-Methyl-1-penten-3-yne: A Validated Protocol
The most reliable and commonly employed method for the preparation of 2-Methyl-1-penten-3-yne is the two-step synthesis starting from acetone and propyne, followed by the dehydration of the resulting tertiary acetylenic alcohol. This protocol is designed to be a self-validating system, with clear indicators of reaction progress and product purity.
Step 1: Synthesis of 2-Methyl-3-pentyn-2-ol
This step is a classic example of a nucleophilic addition to a carbonyl group, a reaction fundamental to organic chemistry.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with a solution of ethylmagnesium bromide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acetylide: Propyne gas is bubbled through the Grignard reagent solution at 0 °C. The completion of the reaction can be monitored by the cessation of gas absorption. This in-situ formation of the propynyl Grignard reagent is crucial for the subsequent nucleophilic attack.
-
Addition of Acetone: A solution of anhydrous acetone in diethyl ether is added dropwise to the stirred solution of the propynylmagnesium bromide at 0 °C. The causality here is to control the exothermic reaction and prevent side reactions.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide and dissolves the magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-3-pentyn-2-ol. The product can be purified by distillation.
Step 2: Dehydration of 2-Methyl-3-pentyn-2-ol to 2-Methyl-1-penten-3-yne
The dehydration of the tertiary alcohol is the critical step in the formation of the enyne.
Experimental Protocol:
-
Reaction Setup: A distillation apparatus is assembled with a round-bottom flask containing the purified 2-methyl-3-pentyn-2-ol and a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid or a mild Lewis acid.
-
Dehydration and Distillation: The mixture is gently heated. The 2-Methyl-1-penten-3-yne formed has a lower boiling point than the starting alcohol and will distill as it is formed. This continuous removal of the product from the reaction mixture shifts the equilibrium towards the formation of the enyne, a key principle of chemical synthesis.
-
Purification: The collected distillate is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous calcium chloride and can be further purified by fractional distillation to obtain pure 2-Methyl-1-penten-3-yne.
Physicochemical and Spectroscopic Data
A thorough characterization of 2-Methyl-1-penten-3-yne is essential for its use in further synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₆H₈ | [3][4] |
| Molecular Weight | 80.13 g/mol | [3][4] |
| CAS Number | 926-55-6 | [3] |
| Boiling Point | 84.8 °C at 760 mmHg | [5] |
| Density | 0.757 g/cm³ | [5] |
| Refractive Index | 1.431 | [5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons, the methyl group on the double bond, and the methyl group on the triple bond.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the sp²-hybridized carbons of the alkene and the sp-hybridized carbons of the alkyne, as well as the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and the C=C double bond stretch (around 1600-1680 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Reactivity and Synthetic Applications
2-Methyl-1-penten-3-yne is a valuable precursor for a variety of organic transformations, leveraging the reactivity of both the alkene and alkyne functionalities.
-
Addition Reactions: The double and triple bonds can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
-
Cycloaddition Reactions: The enyne moiety is an excellent substrate for cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic and polycyclic systems.
-
Metal-Catalyzed Reactions: The terminal alkyne can participate in a wide range of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the formation of new carbon-carbon bonds.[6]
Conclusion
The discovery and synthesis of 2-Methyl-1-penten-3-yne, while not a singular event, represent a significant step in the exploration of acetylenic chemistry. The straightforward and robust synthesis via the dehydration of a readily accessible tertiary acetylenic alcohol makes it a valuable and versatile building block in the synthetic chemist's toolbox. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective application in the development of novel pharmaceuticals and other complex organic molecules.
Visualizations
Caption: Synthetic pathway to 2-Methyl-1-penten-3-yne.
Caption: E1 mechanism for the dehydration of 2-methyl-3-pentyn-2-ol.
References
- Jones, E. R. H. (1950). Acetylene and acetylenic compounds in organic synthesis. Journal of the Chemical Society (Resumed), 754. DOI:10.1039/JR9500000754
- Ashworth, P. J., Jones, E. R. H., Mansfield, G. H., Schlögl, K., Thompson, J. M., & Whiting, M. C. (1958). Researches on acetylenic compounds. Part LIX. The synthesis of three polyacetylenic antibiotics. Journal of the Chemical Society (Resumed), 191.
- Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39.
- Jones, E. R. H., Lee, H. H., & Whiting, M. C. (1960). Researches on acetylenic compounds. Part LXIV. The preparation of conjugated octa- and deca-acetylenic compounds. Journal of the Chemical Society (Resumed), 3483.
-
National Institute of Standards and Technology. (n.d.). 1-Penten-3-yne, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 8.8: Alkene Synthesis by Dehydration of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
Progressive Academic Publishing. (n.d.). SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. Retrieved from [Link]
-
Trofimov, B. A., & Schmidt, E. Y. (2021). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 26(16), 4847. [Link]
-
Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 372. Researches on acetylenic compounds. Part XXXVI. The synthesis of symmetrical conjugated triacetylenic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 4. 2-methyl-1-penten-3-yne [stenutz.eu]
- 5. echemi.com [echemi.com]
- 6. Alkyne - Wikipedia [en.wikipedia.org]
A Technical Guide to the Reactivity and Stability of 2-Methyl-1-penten-3-yne
Abstract: This technical guide provides an in-depth analysis of the chemical reactivity and stability of 2-methyl-1-penten-3-yne (CAS 926-55-6). As a conjugated enyne, its unique electronic structure, featuring a vinyl group adjacent to an acetylenic group, dictates a complex and versatile reactivity profile. This document explores the molecule's behavior in key organic transformations, including electrophilic and nucleophilic additions, cycloaddition reactions, and organometallic-catalyzed processes. Stability, handling considerations, and known hazards are also discussed, offering a comprehensive resource for researchers in synthetic chemistry and drug development.
Introduction and Molecular Overview
2-Methyl-1-penten-3-yne is a C6 hydrocarbon featuring a conjugated system of a double bond and a triple bond.[1] This arrangement of π-systems is central to its chemical character, creating a molecule that is electron-rich and susceptible to a variety of chemical transformations. The presence of a methyl group on the C2 carbon introduces steric and electronic influences that modulate its reactivity compared to simpler enynes like vinylacetylene.
Nomenclature and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpent-1-en-3-yne | [1] |
| Synonyms | 2-Methyl-1-pentene-3-yne | [1] |
| CAS Number | 926-55-6 | [1][2] |
| Molecular Formula | C₆H₈ | [1][2] |
| Molecular Weight | 80.13 g/mol | [2][3] |
| Boiling Point | 84.8 °C at 760 mmHg | [3] |
| Density | 0.757 g/cm³ | [3] |
| Refractive Index | 1.431 | [3] |
Core Structural Features and Stability
The defining feature of 2-methyl-1-penten-3-yne is the conjugation between the C1=C2 double bond and the C3≡C4 triple bond. This conjugation leads to delocalization of π-electrons across the C1-C4 framework, which confers additional thermodynamic stability compared to analogous non-conjugated systems (e.g., 2-methyl-1-penten-4-yne).[4] This stabilization arises from the overlap of p-orbitals, creating a larger molecular orbital system where electrons are at a lower average energy state.[5] However, despite this thermodynamic stability, the high electron density of the π-systems makes the molecule kinetically reactive and susceptible to polymerization. One source notes that the compound may be highly reactive and even pyrophoric, capable of igniting on air exposure, which underscores its kinetic instability.[]
Chemical Reactivity Profile
The reactivity of 2-methyl-1-penten-3-yne is dominated by the interplay between its alkene and alkyne functionalities. The reaction pathway often depends on the nature of the reagent and reaction conditions, which can be tuned to favor attack at one site over the other.
Electrophilic Additions
Electrophilic additions to conjugated systems are mechanistically complex, often yielding a mixture of products. In the case of 2-methyl-1-penten-3-yne, an electrophile (E⁺) can, in principle, attack either the double or the triple bond. Generally, alkenes are more nucleophilic and thus more reactive towards electrophiles than alkynes.
Protonation of the C1=C2 double bond is expected to follow Markovnikov's rule, leading to the formation of a tertiary carbocation at C2.[4] This cation is also allylic, being adjacent to the C3≡C4 triple bond, which provides further resonance stabilization. The subsequent attack by a nucleophile (Nu⁻) can occur at two positions:
-
1,2-Addition: The nucleophile attacks the carbocation at C2, yielding the 1,2-adduct. This is often the kinetically favored product, forming faster, especially at lower temperatures, due to the proximity of the nucleophile to the initially formed carbocation.[7]
-
1,4-Addition: The nucleophile attacks at the C4 position of the alkyne, following resonance delocalization of the positive charge. This results in the formation of a substituted allene, the 1,4-adduct. This product is often the thermodynamically more stable product and is favored at higher temperatures.[8][9]
The reaction of the parent compound, vinylacetylene, with HCl illustrates this complexity, where 1,4-addition leads to the formation of chloroprene via an allene intermediate.[8][9]
Sources
- 1. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl-1-penten-3-yne [stenutz.eu]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Page loading... [wap.guidechem.com]
A Comprehensive Technical Guide to the Hazards and Safe Handling of 2-Methyl-1-penten-3-yne
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the significant hazards associated with 2-Methyl-1-penten-3-yne (CAS No. 926-55-6) and outlines rigorous safety protocols essential for its handling in a research and development setting. The information herein is synthesized from available chemical safety literature and established best practices for managing highly reactive substances.
Executive Summary: A Compound Demanding Utmost Respect
2-Methyl-1-penten-3-yne is a highly unsaturated organic compound whose unique structure, incorporating both a double and a triple bond, renders it a valuable intermediate in organic synthesis.[1] However, this same structural complexity is the source of its significant and acute hazards. This molecule is not merely flammable; it is reported to be pyrophoric , meaning it can spontaneously ignite upon contact with air.[] This property, combined with its toxicity and irritant nature, places it in a high-risk category of laboratory chemicals, demanding meticulous planning and flawless execution of safety protocols. This guide serves as a foundational resource for any professional intending to work with this compound, emphasizing the causality behind each safety recommendation to foster a deep-seated culture of safety.
Physicochemical and Hazardous Properties: Understanding the "Why"
A thorough understanding of the intrinsic properties of 2-Methyl-1-penten-3-yne is the cornerstone of its safe handling. The presence of both sp2 and sp hybridized carbon atoms in a compact structure leads to high reactivity.[1]
| Property | Value | Source |
| CAS Number | 926-55-6 | [3] |
| Molecular Formula | C6H8 | [1][][4][5] |
| Molecular Weight | 80.13 g/mol | [] |
| Appearance | Colorless liquid with a distinct odor | [1] |
| Boiling Point | 84.8 °C at 760 mmHg | [][5] |
| Density | 0.752 g/cm³ | [] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a clear picture of the multifaceted dangers of this compound.
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory[5]
The pyrophoric nature of 2-Methyl-1-penten-3-yne is its most immediate and severe threat. This reactivity is attributed to the high-energy state of the molecule, which readily reacts with atmospheric oxygen in a highly exothermic process, leading to ignition.
Health Hazard Analysis: Beyond the Fire Risk
While the pyrophoricity demands immediate attention, the health effects of 2-Methyl-1-penten-3-yne are also of significant concern.
-
Cellular Toxicity : Research indicates that 2-Methyl-1-penten-3-yne can be toxic to living organisms.[] It may disrupt cellular processes and membranes, potentially affecting cell viability and proliferation, and may even induce apoptosis (programmed cell death).[]
-
Irritant Properties : As per its GHS classification, the compound is a skin and eye irritant.[6] Direct contact can cause inflammation, redness, and pain.
-
Respiratory Effects : Inhalation of vapors may cause respiratory tract irritation, leading to coughing and discomfort.[6]
Due to the lack of extensive toxicological studies, it is prudent to treat 2-Methyl-1-penten-3-yne as a substance with the potential for unknown long-term health effects and to minimize all routes of exposure.
A Self-Validating System for Safe Handling: Protocols and Methodologies
The handling of a pyrophoric material like 2-Methyl-1-penten-3-yne must be approached with a zero-tolerance policy for procedural deviations. The following protocols are designed to create a self-validating system of safety, where checks and balances are integrated into the workflow.
Engineering Controls: The First Line of Defense
-
Inert Atmosphere is Mandatory : All manipulations of 2-Methyl-1-penten-3-yne must be conducted under an inert atmosphere. This is non-negotiable.
-
Glovebox : For routine or complex operations, a glovebox with a continuously purged inert atmosphere (e.g., argon or nitrogen) is the preferred engineering control.
-
Fume Hood with Schlenk Line : For smaller-scale transfers, a well-maintained fume hood equipped with a Schlenk line for the manipulation of reagents under inert gas is acceptable. The sash of the fume hood should be kept at the lowest possible position.
-
-
Ventilation : Ensure adequate ventilation in the laboratory, with a minimum of 6-12 air changes per hour.
-
Explosion-Proof Equipment : All electrical equipment within the handling area must be intrinsically safe or explosion-proof to prevent ignition of flammable vapors.[7]
Personal Protective Equipment (PPE): The Last Barrier
A multi-layered PPE approach is required to protect against both fire and chemical exposure.
-
Body Protection : A flame-resistant lab coat (e.g., Nomex) is mandatory. Standard cotton lab coats are not sufficient as they are flammable.
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement. Given the risk of splashes and rapid reactions, a full-face shield worn over safety glasses is strongly recommended.
-
Hand Protection : A double-gloving technique should be employed. An inner layer of nitrile gloves for chemical resistance, covered by an outer pair of flame-resistant gloves (e.g., leather or Nomex), provides a balance of dexterity and protection.
-
Footwear : Fully enclosed, chemical-resistant footwear must be worn.
Storage and Transport: Maintaining a Controlled Environment
-
Storage : 2-Methyl-1-penten-3-yne should be stored in a tightly sealed container, under an inert atmosphere. The container should be placed within a secondary container (e.g., a metal can filled with vermiculite) to contain any potential leaks. Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as oxidizing agents.
-
Transport : When transporting the chemical within the laboratory, use a secondary container to prevent spills. Avoid any mechanical shock or friction.
Experimental Workflow: A Step-by-Step Approach
The following is a generalized workflow for the transfer of 2-Methyl-1-penten-3-yne using a syringe and Schlenk line.
-
Preparation :
-
Ensure the work area within the fume hood is clear of clutter and flammable materials.
-
Have an appropriate fire extinguisher (Class D for pyrophoric materials, or a dry powder ABC extinguisher) readily accessible.
-
Have a container of powdered lime or dry sand within arm's reach for immediate spill control.
-
Don all required PPE.
-
-
Inerting the System :
-
Assemble and purge all glassware with an inert gas (argon or nitrogen) using the Schlenk line.
-
Ensure a positive pressure of inert gas is maintained throughout the procedure.
-
-
Transfer :
-
Using a clean, dry syringe and a long needle, carefully puncture the septum of the 2-Methyl-1-penten-3-yne container.
-
Slowly draw the desired volume of liquid into the syringe.
-
Withdraw the needle and immediately insert it into the receiving flask, which is also under a positive pressure of inert gas.
-
Slowly dispense the liquid into the reaction vessel.
-
-
Quenching and Cleaning :
-
Any residual 2-Methyl-1-penten-3-yne in the syringe and needle must be quenched immediately.
-
Draw a small amount of a high-boiling, inert solvent (e.g., mineral oil) into the syringe to dilute the residue.
-
Expel the diluted residue into a separate flask containing a quenching agent, such as isopropanol, under an inert atmosphere and with cooling.
-
Rinse the syringe and needle multiple times with the inert solvent, adding each rinse to the quenching flask.
-
Emergency Procedures: Planning for the Unexpected
A rapid and correct response to an emergency is critical to minimizing harm.
| Emergency Situation | Procedure |
| Small Spill (<100 mL) | 1. Remain calm. Alert others in the immediate vicinity. 2. Immediately cover the spill with powdered lime or dry sand to smother the material and prevent ignition. 3. If the material ignites, use a Class D fire extinguisher or dry sand to extinguish the flames. DO NOT USE WATER OR A CO2 EXTINGUISHER. 4. Once the spill is contained and inert, it should be treated as hazardous waste and disposed of according to institutional protocols. |
| Large Spill or Uncontrolled Fire | 1. Activate the nearest fire alarm. 2. Evacuate the laboratory immediately. 3. Call emergency services and inform them of the nature of the chemical involved. |
| Personal Contamination | 1. Immediately proceed to the nearest safety shower and drench the affected area with copious amounts of water for at least 15 minutes. 2. Remove all contaminated clothing while under the shower. 3. Seek immediate medical attention. |
Visualization of the Risk Management Workflow
The following diagram illustrates the logical flow of risk assessment and control for working with 2-Methyl-1-penten-3-yne.
Sources
2-Methyl-1-penten-3-yne toxicological data
An In-Depth Technical Guide to the Toxicological Profile of 2-Methyl-1-penten-3-yne and Its Structural Analogs
Abstract
This technical guide provides a comprehensive overview of the available toxicological data for 2-Methyl-1-penten-3-yne (CAS No. 926-55-6). Acknowledging the significant gaps in publicly available literature for this specific compound, this document establishes a framework for its toxicological assessment. This is achieved by detailing the known hazard classifications of 2-Methyl-1-penten-3-yne and supplementing this with a detailed analysis of toxicological data from structurally related compounds. By examining data on analogs such as 2-methyl-1-pentene and various methyl pentenone isomers, this guide offers insights into potential toxicological endpoints of concern, including acute toxicity, irritation, genotoxicity, and reproductive effects. Standardized experimental protocols are described to provide a methodological context for the presented data. This whitepaper is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the potential hazards associated with this class of unsaturated hydrocarbons.
Introduction and Statement of Data Unavailability
2-Methyl-1-penten-3-yne is a volatile organic compound with a chemical structure characterized by both a double and a triple bond, making it a conjugated enyne.[1][2] While its physicochemical properties are documented, a thorough review of scientific literature and regulatory databases reveals a significant scarcity of in-depth toxicological studies conducted specifically on this molecule.[1][2][3]
Therefore, a direct and comprehensive toxicological profile of 2-Methyl-1-penten-3-yne cannot be constructed at this time. The primary objective of this guide is twofold:
-
To present the existing, albeit limited, hazard information for 2-Methyl-1-penten-3-yne.
-
To provide a robust toxicological assessment framework by leveraging data from structurally similar chemicals (analogs). This analog-based approach is a cornerstone of chemical risk assessment when data on a target compound is unavailable.
This guide will clearly differentiate between data pertaining directly to 2-Methyl-1-penten-3-yne and data from its analogs, ensuring scientific integrity and preventing erroneous extrapolation.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical's structure is fundamental to anticipating its reactivity and toxicological behavior.
-
IUPAC Name: 2-methylpent-1-en-3-yne[2]
-
CAS Number: 926-55-6[2]
-
Molecular Formula: C₆H₈[2]
-
Molecular Weight: 80.13 g/mol [1]
-
Boiling Point: 84.8°C at 760 mmHg[4]
Structural Analogs for Toxicological Comparison:
To build a predictive toxicological profile, the following structural analogs have been selected based on the similarity of their carbon skeleton and functional groups.
Caption: A tiered workflow for the toxicological assessment of a data-poor chemical.
Conclusion and Recommendations
The toxicological profile of 2-Methyl-1-penten-3-yne is largely uncharacterized. The available GHS classification identifies it as a highly flammable liquid that causes skin, eye, and respiratory irritation. [2][4]Due to the lack of specific data, a definitive assessment of its systemic, long-term, or reproductive hazards is not possible.
Analysis of structural analogs suggests several key areas for future investigation:
-
Acute Systemic Toxicity: The moderate toxicity of the ketone analog 2-Methyl-1-penten-3-one warrants investigation into the oral, dermal, and inhalation toxicity of the target compound. [5]* Genotoxicity: The presence of an enyne functional group suggests potential reactivity with biological macromolecules. A full battery of genotoxicity tests is highly recommended to rule out mutagenic potential.
-
Repeated Dose Toxicity: A 28-day repeated dose study would be essential to identify potential target organs and establish a preliminary NOAEL.
-
Reproductive Toxicity: Given the effects noted for 4-Methyl-3-penten-2-one , a reproductive/developmental toxicity screening test should be considered, particularly if human exposure is anticipated. [6] For professionals in research and drug development, it is imperative to handle 2-Methyl-1-penten-3-yne with appropriate caution, utilizing personal protective equipment to prevent skin/eye contact and ensuring adequate ventilation to avoid inhalation, in line with its known irritant and flammable properties. Any application that could lead to systemic exposure should be preceded by a thorough toxicological evaluation following a tiered approach as outlined in this guide.
References
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-one, 25044-01-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Reproductive and Developmental Toxicity Studies. Retrieved from [Link]
-
National Toxicology Program. (2025). Developmental & Reproductive Toxicity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-pentene. Retrieved from [Link]
-
National Toxicology Program. (2022). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits: DART Report 07. Retrieved from [Link]
-
Haz-Map. (n.d.). 1-Pentene, 2-methyl-. Retrieved from [Link]
-
Stenutz. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 2-METHYLPENTANE. Retrieved from [Link]
-
Green, T. (1990). Changes in metabolism during toxicity tests. Xenobiotica, 20(11), 1233-40. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NTP Developmental and Reproductive Toxicity Reports. Retrieved from [Link]
-
JoVE. (n.d.). A Developmental and Reproductive Toxicology Program for Chemical Registration. Retrieved from [Link]
-
Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET 3-Methyl-3-Penten-2-One. Retrieved from [Link]
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-3-penten-2-one, CAS Registry Number 141-79-7. Food and Chemical Toxicology, 140, 111333. Retrieved from [Link]
Sources
- 1. 2-methyl-1-penten-3-yne [stenutz.eu]
- 2. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-METHYL-1-PENTEN-3-YNE | 926-55-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-methyl-1-penten-3-one, 25044-01-3 [thegoodscentscompany.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An Investigative Roadmap to the Biological Effects of 2-Methyl-1-penten-3-yne: A Technical Guide for Researchers
Abstract
2-Methyl-1-penten-3-yne is a small, reactive organic molecule featuring both alkene and alkyne functional groups.[1][2] While its chemical properties and synthesis are documented, a significant gap exists in the scientific literature regarding its specific biological effects and toxicological profile. A query of chemical supplier information suggests the compound may impact cell viability, proliferation, and apoptosis, positioning it as a potential tool for biological research.[] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the biological activities of 2-Methyl-1-penten-3-yne. We present a logical, tiered approach, from initial cytotoxicity screening to mechanistic pathway analysis, complete with detailed, field-proven protocols and data interpretation strategies. This document serves not as a summary of known effects, but as a rigorous roadmap for the discovery and characterization of this compound's bioactivity.
Introduction: The Compound of Interest
2-Methyl-1-penten-3-yne (CAS No. 926-55-6) is a low molecular weight enyne.[1] Its structure, containing a terminal double bond and an internal triple bond, suggests high reactivity. Such unsaturated hydrocarbons, particularly those with alkyne moieties, are often associated with biological activity, including toxicity.[4][5] The high reactivity of the molecule makes it a candidate for interacting with biological macromolecules, potentially disrupting cellular processes.[]
This guide is predicated on the hypothesis that 2-Methyl-1-penten-3-yne's electrophilic nature could lead to interactions with cellular nucleophiles, such as thiol groups in proteins (e.g., cysteine residues) or nitrogen atoms in DNA bases, thereby initiating a cascade of biological responses. Our proposed investigation is designed to test this hypothesis through a structured series of experiments.
Tier 1 Investigation: Foundational Cytotoxicity and Cellular Viability Assessment
The initial and most critical step is to determine the concentration-dependent effect of 2-Methyl-1-penten-3-yne on cell survival. This foundational data informs the dosage for all subsequent, more complex mechanistic studies.
Rationale for Experimental Design
We propose using a panel of cell lines to account for potential cell-type-specific sensitivities. This panel should include at least one normal, non-transformed cell line (e.g., human fibroblasts) and a selection of cancer cell lines from different tissue origins (e.g., a lung carcinoma line and a leukemia cell line). This approach allows for the preliminary assessment of not only general cytotoxicity but also any potential cancer-selective activity. The MTT assay is chosen as a robust, high-throughput method for assessing metabolic activity as a proxy for cell viability.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Methyl-1-penten-3-yne.
Materials:
-
Human fibroblast cell line (e.g., IMR-90)
-
Human lung carcinoma cell line (e.g., A549)
-
Human leukemia cell line (e.g., U937)
-
Complete cell culture medium (specific to each cell line)
-
2-Methyl-1-penten-3-yne (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Methyl-1-penten-3-yne in complete medium from the DMSO stock. The final DMSO concentration in all wells should be kept constant and below 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Anticipated Data and Interpretation
The quantitative data from the MTT assay should be summarized in a table for clear comparison across cell lines.
| Cell Line | Type | IC50 (µM) of 2-Methyl-1-penten-3-yne |
| IMR-90 | Normal Human Fibroblast | Hypothetical Value |
| A549 | Human Lung Carcinoma | Hypothetical Value |
| U937 | Human Leukemia | Hypothetical Value |
A significantly lower IC50 value in cancer cell lines compared to the normal fibroblast line would suggest a therapeutic window and warrant further investigation into its anticancer potential.
Tier 2 Investigation: Unraveling the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to determine the mode of cell death induced by 2-Methyl-1-penten-3-yne. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Rationale for Experimental Design
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for differentiating between apoptosis and necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. This dual-staining approach allows for the clear demarcation of four cell populations: viable, early apoptotic, late apoptotic, and necrotic.
Experimental Workflow: Apoptosis vs. Necrosis
The following diagram illustrates the workflow for assessing the mechanism of cell death.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Key Mechanistic Insights: Caspase Activation
If the Annexin V/PI assay indicates apoptosis, a follow-up investigation into the activation of caspases is essential. Caspases are a family of proteases that execute the apoptotic program. A key initiator caspase is Caspase-9 (intrinsic pathway), and a key executioner caspase is Caspase-3.
Protocol: Caspase-3 Activity Assay
-
Treat cells with 2-Methyl-1-penten-3-yne at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells to release cellular contents.
-
Add a fluorogenic Caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.
-
Incubate and measure the fluorescence generated upon cleavage of the substrate by active Caspase-3.
-
A time-dependent increase in fluorescence compared to untreated controls indicates activation of the caspase cascade.
Tier 3 Investigation: Signaling Pathway Elucidation
Should the data point towards a specific biological outcome like apoptosis, the final investigative tier focuses on identifying the upstream signaling pathways modulated by 2-Methyl-1-penten-3-yne.
Hypothesis: Induction of Apoptosis via Akt Pathway Inhibition
A common mechanism by which cytotoxic compounds induce apoptosis is through the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway.[6] Akt phosphorylation is a critical step in this pathway, and its downregulation can lead to the deactivation of anti-apoptotic proteins like Bcl-2 and the activation of the apoptotic cascade.
The following diagram outlines a proposed signaling pathway for investigation.
Caption: Proposed mechanism of 2-Methyl-1-penten-3-yne-induced apoptosis.
Experimental Verification: Western Blotting
Objective: To measure the protein expression levels of key signaling molecules (p-Akt, Akt, Bcl-2, and cleaved Caspase-3).
Procedure:
-
Treat cells with 2-Methyl-1-penten-3-yne at the IC50 concentration for 24 hours.
-
Prepare whole-cell lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for p-Akt, total Akt, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Incubate with corresponding secondary antibodies conjugated to HRP.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
A decrease in the p-Akt/Akt ratio and Bcl-2 levels, coupled with an increase in cleaved Caspase-3, would provide strong evidence supporting the hypothesized mechanism.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterize the biological effects of 2-Methyl-1-penten-3-yne. The proposed experiments will establish its cytotoxic potential, elucidate its mechanism of cell death, and probe the underlying molecular signaling pathways. The highly reactive nature of this enyne suggests that it may act as a covalent inhibitor, a hypothesis that could be explored in future studies using mass spectrometry-based proteomics to identify direct protein targets. The successful execution of this investigative roadmap will close a significant knowledge gap and determine the potential of 2-Methyl-1-penten-3-yne as a novel chemical probe or therapeutic lead.
References
-
BOC Sciences. CAS 926-55-6 2-Methyl-1-penten-3-yne.
-
Reddit. Are there any alkanes/alkenes/alkynes that have any acute toxicity? (other than suffocation hazard?).
-
Northeastern University. Crash course organic chemistry. Alkyne reactions tautomerization.
-
PubChem. 1-Penten-3-yne, 2-methyl-.
-
Stenutz. 2-methyl-1-penten-3-yne.
-
Moon, D. O., et al. (2007). Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells. Toxicon, 50(7), 1038-1048.
Sources
- 1. 2-methyl-1-penten-3-yne [stenutz.eu]
- 2. 2-methyl-1-penten-3-one, 25044-01-3 [thegoodscentscompany.com]
- 4. reddit.com [reddit.com]
- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 6. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-depth Technical Guide to 2-Methyl-1-penten-3-yne: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of 2-methyl-1-penten-3-yne (CAS 926-55-6), a versatile conjugated enyne. We will delve into its synthesis, characteristic reactivity, and potential applications, offering field-proven insights for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the mechanistic underpinnings of its chemical behavior.
Physicochemical Properties and Spectroscopic Profile
2-Methyl-1-penten-3-yne is a small, functionalized hydrocarbon featuring a conjugated system of a double bond (ene) and a triple bond (yne). This conjugation is the primary determinant of its chemical reactivity. Its fundamental physical properties are summarized below.
Table 1: Physicochemical Properties of 2-Methyl-1-penten-3-yne
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈ | [1][2] |
| Molecular Weight | 80.13 g/mol | [1][2] |
| CAS Number | 926-55-6 | [1][2] |
| IUPAC Name | 2-methylpent-1-en-3-yne | [3] |
| Boiling Point | 84.8°C at 760 mmHg | [No Source Found] |
| Density | 0.757 g/cm³ | [No Source Found] |
| Refractive Index | 1.431 | [No Source Found] |
A thorough characterization is essential for confirming the identity and purity of 2-methyl-1-penten-3-yne after synthesis or before use. Standard spectroscopic data for this compound are available through established chemical databases.
Table 2: Availability of Spectroscopic Data
| Technique | Database / Source | Notes |
| ¹³C NMR Spectroscopy | SpectraBase / PubChem | Data from Inst. of Org. Chem., Univ. of Vienna.[3] |
| Mass Spectrometry (GC-MS) | NIST / PubChem | Electron ionization data available.[1][3] |
| IR Spectroscopy (Vapor Phase) | SpectraBase / PubChem | Data from John Wiley & Sons, Inc.[3] |
Synthesis Strategies: A Validated Protocol
The synthesis of 2-methyl-1-penten-3-yne requires careful handling of organometallic reagents. A reliable method involves the reaction of an organolithium species with a suitable precursor, 3-pentyn-2-ol.[] The causality for each step is critical for success and safety.
Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of the highly reactive methyllithium in the first stage is a prerequisite for the subsequent nucleophilic substitution.
Part 1: In Situ Preparation of Methyllithium
-
System Preparation: Assemble a Schlenk line or similar apparatus to ensure all glassware is oven-dried and the reaction can be conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen). This is a critical control point, as methyllithium is highly reactive and pyrophoric.[]
-
Reagent Addition: In a three-neck flask equipped with a dropping funnel and condenser, add lithium metal to a suitable anhydrous solvent, typically diethyl ether or tetrahydrofuran (THF).
-
Formation: Add methyl bromide (CH₃Br) or methyl chloride (CH₃Cl) dropwise to the lithium suspension. The reaction is highly exothermic and should be cooled in an ice bath to maintain control.[] Successful initiation is often indicated by the formation of a cloudy white precipitate of lithium halide and a clear to slightly colored solution of methyllithium.
Part 2: Synthesis of 2-Methyl-1-penten-3-yne
-
Nucleophilic Addition: Cool the freshly prepared methyllithium solution and add 3-pentyn-2-ol dropwise. This step proceeds via a nucleophilic substitution mechanism to form the target enyne.[]
-
Reaction Quench: After the reaction is complete (monitored by TLC or GC), carefully quench the mixture by slowly adding a weak acid, such as dilute hydrochloric acid or acetic acid, to neutralize any remaining methyllithium.[] This step must be performed with caution due to the evolution of methane gas.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the organic product with an organic solvent like diethyl ether. Dry the combined organic layers with a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.[] Final purification is typically achieved by distillation.
Chemical Reactivity & Mechanistic Insights
The synthetic utility of 2-methyl-1-penten-3-yne stems from the rich and diverse reactivity of its conjugated enyne framework. Key transformations include cycloaddition reactions and transition metal-catalyzed cyclizations.
[4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for forming six-membered rings, where a conjugated diene reacts with a double or triple bond (the dienophile).[5] In this [4+2] cycloaddition, the enyne can act as the dienophile, with its activated double bond participating in the reaction. The reaction is concerted, meaning all bonds are formed and broken in a single step.[6][7] The presence of electron-donating groups (like the methyl group) on the diene and electron-withdrawing groups on the dienophile generally accelerates the reaction.[6]
Gold-Catalyzed Enyne Cycloisomerization
Gold(I) complexes are exceptionally effective catalysts for activating the alkyne moiety of enynes due to their strong Lewis acidity.[8] This activation facilitates intramolecular cyclization, leading to the formation of complex carbocyclic and heterocyclic frameworks.[9] A common pathway for 1,6-enynes (a class to which derivatives of our title compound could belong) is a 6-endo-dig cyclization. This process involves the nucleophilic attack of the alkene onto the gold-activated alkyne, forming a carbocationic intermediate that can be trapped or rearranged to yield a stable product. This methodology is a cornerstone of modern organic synthesis for building molecular complexity efficiently.[10]
Applications in Research and Drug Development
Conjugated enynes are highly valuable building blocks in organic synthesis.[11] Their rigid structure and dense functionality make them ideal starting points for constructing complex molecular architectures found in natural products and pharmaceuticals.
One notable application is in the synthesis of highly substituted pyridine derivatives.[12][13] The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. By using enynes as surrogates for internal alkynes in nickel-catalyzed [4+2] cycloadditions, researchers can achieve excellent control over regioselectivity, providing access to specific isomers of 3-hydroxy-4,5-alkyl-substituted pyridines that are otherwise difficult to synthesize.[12] This control is paramount in drug discovery, where specific substitution patterns are required to optimize binding to biological targets and fine-tune pharmacokinetic properties.
Furthermore, the presence of the methyl group is significant. The strategic placement of methyl groups—often termed the "magic methyl" effect—can profoundly impact a molecule's metabolic stability, binding affinity, and solubility, making it a key tactic in lead optimization.
Safety and Handling
2-Methyl-1-penten-3-yne is a hazardous chemical that must be handled with extreme caution by trained personnel in a controlled laboratory environment.[]
Table 3: GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure | ❗ | Warning | H335: May cause respiratory irritation |
| Source: PubChem CID 136709[3] |
Core Handling Requirements:
-
Inert Atmosphere: Due to its pyrophoric nature, handle under an inert atmosphere (Argon or Nitrogen).[]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. All equipment must be properly grounded.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical-resistant gloves, and safety goggles or a face shield.
Conclusion
2-Methyl-1-penten-3-yne is a valuable and reactive building block in organic synthesis. Its conjugated enyne structure allows for participation in powerful bond-forming reactions such as Diels-Alder cycloadditions and gold-catalyzed cyclizations, providing efficient routes to complex molecular scaffolds. These capabilities make it a relevant tool for researchers in materials science and particularly for drug development professionals seeking to synthesize novel heterocyclic compounds. However, its significant flammability and reactivity hazards demand stringent safety protocols during handling and use.
References
-
Barday, M., Ho, K. Y. T., Halsall, C. T., & Aïssa, C. (2016). Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. Organic Letters, 18(8), 1756–1759. Available from: [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-pentene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Stenutz. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of 1,3-enynes in various field of chemistry. Retrieved from [Link]
-
Jia, M., et al. (2021). Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. Beilstein Journal of Organic Chemistry, 17, 2364–2385. Available from: [Link]
-
Wang, Y., et al. (2020). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Nature Communications, 11(1), 586. Available from: [Link]
-
Liu, T., et al. (2021). trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis. Journal of the American Chemical Society, 143(30), 11425–11431. Available from: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]
-
Echavarren, A. M., et al. (2017). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions. Available from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction. YouTube. Available from: [Link]
- Google Patents. (n.d.). CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
-
Pfrengle, W., et al. (2021). Stereo- and Regioselective Dimerization of Alkynes to Enynes by Bimetallic Syn-Carbopalladation. ACS Catalysis, 11(9), 5577–5587. Available from: [Link]
-
Total Organic Chemistry. (2021, January 3). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. Available from: [Link]
-
Chemistry Stack Exchange. (2017). how do i synthesize (E) 2-methyl-1-phenylpent-1-en-3-one?. Retrieved from [Link]
-
Gademann, K., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(10), 738-744. Available from: [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
-
CHEM 263 - Sept 20 2016 Notes. (2016). Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed intermediates of gold‐catalyzed 1,5 diyne cycliations. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-penten-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Gold-Catalyzed Alkyne Oxidative Cyclization/Mannich-Type Addition Cascade Reaction of Ynamides with 1,3,5-Triazinanes. Retrieved from [Link]
-
Fürstner, A. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(11), 4960–5019. Available from: [Link]
-
NIST. (n.d.). 1-Pentene, 2-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-ol, 2-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
- 1. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 2. 2-methyl-1-penten-3-yne [stenutz.eu]
- 3. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives [beilstein-journals.org]
A Senior Application Scientist's Guide to the Theoretical Investigation of 2-Methyl-1-penten-3-yne: From First Principles to Reactivity Prediction
Abstract
The enyne moiety is a cornerstone of modern organic chemistry, finding application in areas from total synthesis to materials science and drug development.[1][2][3] 2-Methyl-1-penten-3-yne, with its conjugated system of a double and a triple bond, serves as an exemplary model for understanding the nuanced electronic structure and reactivity of this important functional group. This technical guide presents a comprehensive, first-principles computational workflow for the theoretical characterization of 2-Methyl-1-penten-3-yne. We move beyond a mere recitation of methods to provide a self-validating protocol grounded in established quantum chemical theory. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to gain predictive, actionable insights into the behavior of unsaturated organic molecules.
Introduction: The Rationale for a Computational Approach
2-Methyl-1-penten-3-yne (C₆H₈) is a small, unsaturated hydrocarbon featuring a terminal double bond and an internal triple bond.[4][5][6] While seemingly simple, its electronic structure dictates a rich and complex reactivity profile, characteristic of enyne systems.[7][8] Experimental investigation, while indispensable, often provides data that is an ensemble average of countless molecular conformations and interactions. Theoretical calculations offer a complementary perspective, allowing us to isolate a single molecule in silico and probe its intrinsic properties with unparalleled detail.
This guide establishes a robust computational methodology to:
-
Determine the ground-state equilibrium geometry.
-
Predict vibrational and NMR spectroscopic signatures for experimental validation.
-
Analyze the frontier molecular orbitals to forecast chemical reactivity.
-
Quantify the charge distribution and bonding characteristics that govern its interactions.
The workflow presented herein is designed to be a self-validating system, where each computational step provides a logical check for the next, ensuring the scientific integrity of the final results.
The Theoretical Foundation: Selecting the Right Tools
The accuracy of any computational study is predicated on the selection of an appropriate theoretical model. For a molecule like 2-Methyl-1-penten-3-yne, a balance must be struck between computational cost and the accurate description of electron correlation effects within the π-system.
The Pillars of Electronic Structure Theory: HF and DFT
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[9][10] It solves the Schrödinger equation in an iterative, self-consistent field (SCF) manner.[11] While computationally efficient and a crucial starting point, HF theory fundamentally neglects electron correlation, which can be significant in conjugated systems.[9][12]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its favorable balance of accuracy and cost.[13] Instead of the complex wavefunction, DFT calculates the total energy from the electron density.[13] The key to its success lies in the exchange-correlation (XC) functional, which approximates the complex many-body effects. Hybrid functionals, such as the widely-used B3LYP , incorporate a portion of the exact exchange from HF theory, often providing excellent results for organic molecules.[12]
The Language of Orbitals: Basis Sets
Molecular orbitals are constructed from a linear combination of mathematical functions known as a basis set.[14][15] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style Basis Sets: These are ubiquitous in computational chemistry. A set like 6-31G(d,p) represents a pragmatic choice. It is a split-valence basis set, meaning it uses more functions for valence electrons, which are crucial for bonding.[15][16] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which provide the necessary flexibility to describe anisotropic electron distributions in bonds.[15]
-
Correlation-Consistent Basis Sets: For higher accuracy requirements, sets like Dunning's cc-pVTZ (correlation-consistent polarized valence triple-zeta) are recommended. These sets are systematically designed to converge towards the complete basis set limit, making them ideal for high-accuracy studies.[17]
For this guide, we will primarily utilize the B3LYP/6-31G(d,p) level of theory as it represents a field-proven standard for reliable geometry, frequency, and electronic property predictions for molecules of this class.
The Computational Workflow: A Validated, Step-by-Step Protocol
The following protocol is designed as a logical and self-verifying sequence. The successful completion of each step provides confidence in the input for the subsequent one.
Caption: A validated computational workflow for theoretical analysis.
Step 1: Geometry Optimization
Causality: The first and most critical step is to find the molecule's equilibrium geometry. This is the lowest-energy arrangement of atoms on the potential energy surface. All subsequent properties are dependent on this optimized structure. An incorrect geometry will lead to erroneous predictions for all other properties.
Protocol:
-
Construct an initial 3D model of 2-Methyl-1-penten-3-yne using a molecular editor.
-
Submit a geometry optimization calculation using the B3LYP functional and the 6-31G(d,p) basis set.
-
The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total electronic energy until convergence criteria are met.
Step 2: Vibrational Frequency Analysis
Causality: This step serves a dual, self-validating purpose. First, it confirms that the optimized geometry is a true energy minimum. A true minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized. Second, the calculated frequencies and their corresponding intensities can be used to predict the molecule's infrared (IR) spectrum.[18]
Protocol:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same B3LYP/6-31G(d,p) level of theory.
-
Verify that all calculated frequencies are real.
-
Analyze the output to identify the vibrational modes associated with key functional groups. Note that calculated frequencies are often systematically higher than experimental values due to harmonic approximation and are typically scaled by an empirical factor (~0.96 for B3LYP/6-31G(d,p)).
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Characteristic Motion |
| C≡C Stretch | ~2150 - 2250 | Stretching of the alkyne triple bond |
| C=C Stretch | ~1640 - 1680 | Stretching of the alkene double bond |
| C-H Stretch (sp) | ~3300 | Stretching of C-H bond on the alkyne |
| C-H Stretch (sp²) | ~3000 - 3100 | Stretching of C-H bonds on the alkene |
| C-H Stretch (sp³) | ~2850 - 2960 | Stretching of C-H bonds on methyl groups |
Table 1: Predicted characteristic vibrational frequencies for 2-Methyl-1-penten-3-yne.
Step 3: Spectroscopic and Electronic Property Analysis
With a validated equilibrium structure, we can now calculate properties that provide deeper chemical insight.
Causality: Predicting NMR spectra provides a direct and powerful link between theoretical models and experimental characterization.[19][20] The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing to a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.[21]
Protocol:
-
Perform a GIAO-NMR calculation on the optimized geometry. While B3LYP can be used, functionals like mPW1PW91 with a slightly larger basis set such as 6-311+G(2d,p) often yield more accurate chemical shifts.[21]
-
Calculate the shielding constant for TMS at the identical level of theory.
-
Compute the chemical shift (δ) for each nucleus (¹H, ¹³C) using the formula: δ = σ(TMS) - σ(nucleus).
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C1 (vinyl =CH₂) | ~120 | ~5.2 - 5.4 |
| C2 (vinyl quat.) | ~130 | - |
| C3 (alkyne) | ~80 | - |
| C4 (alkyne) | ~85 | - |
| C5 (methyl on alkyne) | ~5 | ~1.8 |
| C6 (methyl on vinyl) | ~20 | ~1.9 |
Table 2: Representative predicted NMR chemical shifts for 2-Methyl-1-penten-3-yne.
Causality: Chemical reactions are fundamentally driven by the interaction of electrons. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[22][23][24] The HOMO represents the region of highest electron density, most available for donation to an electrophile, while the LUMO represents the most electron-deficient region, ready to accept electrons from a nucleophile.[22][25][26]
Protocol:
-
From the output of the electronic structure calculation (Step 1), extract the energies and visualize the 3D isosurfaces of the HOMO and LUMO.
-
Analyze the spatial distribution of these orbitals. For 2-Methyl-1-penten-3-yne, the HOMO is expected to have significant density on the electron-rich π-systems of the double and triple bonds. The LUMO will also be located in this region, representing the antibonding π* orbitals.
-
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Caption: FMO theory: reaction as a HOMO-LUMO interaction.
Causality: While canonical molecular orbitals are delocalized over the entire molecule, the NBO method transforms them into a localized picture that aligns with a chemist's intuitive Lewis structure of bonds and lone pairs.[27][28] This analysis provides quantitative insight into atomic charges and the stabilizing effects of electron delocalization (hyperconjugation).[27][29]
Protocol:
-
Request an NBO analysis (e.g., Pop=NBO in Gaussian) on the converged wavefunction.
-
Extract the Natural Population Analysis (NPA) charges to understand the charge distribution.
-
Examine the second-order perturbation theory analysis of the Fock matrix. This reveals donor-acceptor interactions between filled (donor) and empty (acceptor) NBOs, quantifying the energetic importance of hyperconjugative effects, such as π -> π* or σ -> π* interactions that contribute to the molecule's stability.
| Atom | Natural Atomic Charge (e) |
| C1 (vinyl =CH₂) | -0.30 to -0.40 |
| C2 (vinyl quat.) | +0.10 to +0.20 |
| C3 (alkyne) | -0.05 to +0.05 |
| C4 (alkyne) | -0.05 to +0.05 |
| H atoms | +0.15 to +0.25 |
Table 3: Representative Natural Atomic Charges, indicating the polarization across the molecule.
Synthesis and Actionable Insights
The true power of this workflow lies in the synthesis of all calculated data into a coherent model of the molecule's behavior.
-
Optimized Structure: The final geometry provides precise bond lengths and angles, serving as the foundational data for any further modeling (e.g., docking studies). For 2-Methyl-1-penten-3-yne, we expect a C≡C bond length of ~1.21 Å, a C=C bond length of ~1.34 Å, and sp³, sp², and sp C-C single bond lengths of ~1.50 Å, ~1.45 Å, and ~1.43 Å, respectively.
-
Reactivity Hotspots: The FMO and NBO analyses converge to identify the π-systems as the primary sites of reactivity. The HOMO's localization on the double and triple bonds confirms their role as the nucleophilic centers, susceptible to attack by electrophiles (e.g., in addition reactions). The LUMO's similar localization identifies these same regions as electrophilic sites for attack by nucleophiles. The subtle differences in the coefficients of the atomic orbitals contributing to the HOMO and LUMO can predict regioselectivity in such reactions.
-
Experimental Correlation: The predicted IR and NMR spectra serve as theoretical benchmarks. Should a researcher synthesize this molecule, comparison of experimental spectra with these predictions can provide strong evidence for successful synthesis and structural confirmation.[21]
Conclusion
This guide has detailed a robust and self-validating computational workflow for the in-depth theoretical analysis of 2-Methyl-1-penten-3-yne. By systematically progressing from geometry optimization to frequency analysis and finally to the calculation of spectroscopic and electronic properties, researchers can build a comprehensive and reliable model of molecular behavior. This synergy of Density Functional Theory, Frontier Molecular Orbital analysis, and Natural Bond Orbital analysis provides predictive insights into structure, characterization, and reactivity that are essential for modern chemical research and development.
References
- Frontier Orbital Theory in Organic Reactivity. (n.d.). University of California, Davis.
-
Alabugin, I. V., & Gold, B. (2005). Computational Studies on the Cyclizations of Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. Accounts of Chemical Research, 38(1), 29–37. [Link]
- Computational Studies on the Cyclizations of Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. (2005). Accounts of Chemical Research.
- Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsatur
-
Frontier molecular orbital theory. (2024). Wikipedia. [Link]
- FMO Theory. (n.d.). Scribd.
- CAS 926-55-6 2-Methyl-1-penten-3-yne. (n.d.). BOC Sciences.
- NBO charges from NPA of 1,5-enynes, 1,6-enynes. L=PMe3. (n.d.).
- Analysis of Small Organic Molecules with Quantum Chemistry. (2021). Frontiers in Science and Engineering.
- Frontier Molecular Orbital Theory in Organic Reactivity and Design. (2025).
- Computational Chemistry-Assisted Highly Selective Radical Cascade Cyclization of 1,6-Enynes with Thiols: Access to Sulfur-Substituted 4-Enyl-2-Pyrrolidones. (2022).
- Computational Chemistry-Assisted Highly Selective Radical Cascade Cyclization of 1,6-Enynes with Thiols: Access to Sulfur-Substituted 4-Enyl-2-Pyrrolidones. (2022). PubMed.
- MO Theory 6: Frontier Molecular Orbitals (FMOs) in Reactions. (2023). YouTube.
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Chemical Reviews. [Link]
- Machine learning in computational NMR-aided structural elucid
- Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (2006). Organic Letters.
- Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. (2024). arXiv.
- 2-methyl-1-penten-3-yne. (n.d.). Stenutz.
- 926-55-6, 2-METHYL-1-PENTEN-3-YNE Formula. (n.d.). ECHEMI.
- Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020). Books.
- Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. (n.d.). Lupine Publishers.
- 1-Penten-3-yne, 2-methyl-. (n.d.). NIST WebBook.
- BASIS SETS. (n.d.). University of Babylon.
- Basis Set Convergence and Empirical Approaches for Obtaining Accurate Diagonal Born–Oppenheimer Corrections from an Extensive Database of 200 Structurally Diverse Hydrocarbons. (2025). The Journal of Physical Chemistry A.
-
Basis Sets in Computational Chemistry. (n.d.). SpringerLink. [Link]
- Natural Bond Orbital (NBO) Analysis. (n.d.). University of Regensburg.
- DENSITY FUNCTIONAL THEORY (DFT), HARTREE-FOCK (HF), AND THE SELF-CONSISTENT FIELD. (n.d.). ANU Research School of Chemistry.
-
Basis set (chemistry). (2024). Wikipedia. [Link]
-
Density functional theory. (2024). Wikipedia. [Link]
- Hartree-Fock (HF) method and density functional theory calculations of methanol to gasoline (MTG) reaction. (2025).
-
Insights on the isolation, biological activity and synthetic protocols of enyne derivatives. (n.d.). PubMed. [Link]
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem.
- NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. (2023). YouTube.
- 2-Methylpent-1-en-3-yne. (n.d.). CymitQuimica.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-methyl-1-penten-3-yne [stenutz.eu]
- 5. echemi.com [echemi.com]
- 6. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 7. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fse-journal.org [fse-journal.org]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. rsc.anu.edu.au [rsc.anu.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Density functional theory - Wikipedia [en.wikipedia.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. dokumen.pub [dokumen.pub]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 23. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. scribd.com [scribd.com]
- 26. youtube.com [youtube.com]
- 27. NBO [cup.uni-muenchen.de]
- 28. q-chem.com [q-chem.com]
- 29. youtube.com [youtube.com]
Methodological & Application
2-Methyl-1-penten-3-yne as a building block in organic synthesis
Application Notes & Protocols: 2-Methyl-1-penten-3-yne
Section 1: Introduction to a Versatile C6 Building Block
2-Methyl-1-penten-3-yne (CAS No. 926-55-6) is a structurally unique and highly reactive organic compound.[1][2] Its molecular framework, featuring a conjugated enyne system—specifically a terminal alkene and an internal alkyne—renders it an exceptionally versatile building block for advanced organic synthesis.[1][2][3] This arrangement of pi systems allows it to participate in a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex cyclic and acyclic molecules, heterocyclic compounds, and polymers.[4][5]
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and critical safety information for the effective use of 2-methyl-1-penten-3-yne in the laboratory.
1.1 Physicochemical Properties & Structure
The reactivity of 2-methyl-1-penten-3-yne is a direct consequence of its electronic and structural features. The molecule is a colorless, highly flammable liquid that is insoluble in water.[6][7]
-
IUPAC Name: 2-methylpent-1-en-3-yne[3]
-
Structure:
| Property | Value | Source |
| Boiling Point | 62 °C / 143.6 °F (@ 760 mmHg) | [8] |
| Flash Point | -26 °C / -14.8 °F | [8] |
| Density | 0.680 g/cm³ | [8] |
| Solubility | Not miscible in water | [6] |
Section 2: Critical Safety & Handling Protocols
The safe handling of 2-methyl-1-penten-3-yne is paramount due to its high flammability and potential health hazards. Adherence to strict safety protocols is mandatory.
2.1 Hazard Identification & GHS Classification
-
GHS Classification: Highly Flammable Liquid and Vapor (Category 2), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), May Cause Respiratory Irritation (Category 3).[8][9][10]
-
Hazard Statements: H225: Highly flammable liquid and vapour.[9][10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10]
2.2 Handling and Storage
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. No smoking.[8][10]
-
Electrostatic Discharge: Use explosion-proof electrical equipment.[8][10] All metal parts of equipment must be grounded and bonded to prevent the buildup of electrostatic charge.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[8]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and acids.[6][8] Keep the container tightly closed and refrigerated to maintain product quality.[8]
2.3 Emergency Procedures
-
Spills: In case of a spill, remove all ignition sources immediately.[7] Absorb the spill with dry earth, sand, or another non-combustible material and transfer to a sealed container for disposal.[7]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Section 3: Applications in Organic Synthesis
The unique conjugated enyne structure of 2-methyl-1-penten-3-yne allows it to serve as a versatile synthon in several key classes of organic reactions.
Application I: Diels-Alder [4+2] Cycloaddition Reactions
Principle & Rationale: The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings.[11][12] In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne).[11] 2-Methyl-1-penten-3-yne, with its conjugated double and triple bond system, can act as the diene component. The reaction rate and selectivity are enhanced when the diene is substituted with electron-donating groups and the dienophile with electron-withdrawing groups.[11][13][14] The methyl group on the diene in 2-methyl-1-penten-3-yne acts as a weak electron-donating group, promoting reactivity.[11]
Caption: Diels-Alder [4+2] Cycloaddition Workflow.
Representative Protocol: Synthesis of a Substituted Phthalic Anhydride Precursor
This protocol describes a representative reaction with maleic anhydride as the dienophile.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add maleic anhydride (1.0 eq) and a suitable solvent (e.g., toluene, 5 mL per mmol of dienophile).
-
Reactant Addition: Add 2-methyl-1-penten-3-yne (1.1 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and stir vigorously. The causality for heating is to provide the necessary activation energy for the cycloaddition, as many Diels-Alder reactions require thermal promotion.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). This step is crucial for self-validation, ensuring the reaction is complete before workup and preventing the formation of byproducts from prolonged heating.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization or silica gel column chromatography to yield the desired cycloadduct.
| Parameter | Condition | Rationale |
| Dienophile | Maleic Anhydride | Electron-withdrawing groups accelerate the reaction.[11][13] |
| Solvent | Toluene | High boiling point allows for thermal promotion. |
| Temperature | Reflux (~110 °C) | Provides activation energy for the cycloaddition. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Ensures reaction completion and avoids side reactions. |
| Typical Yield | 70-90% | Varies with specific substrates and conditions. |
Application II: Sonogashira Cross-Coupling Reactions
Principle & Rationale: While 2-methyl-1-penten-3-yne possesses an internal alkyne, the Sonogashira coupling is most classically performed with a terminal alkyne, an aryl or vinyl halide, a palladium catalyst, a copper(I) co-catalyst, and an amine base.[16][17][18] This reaction is fundamental for forming carbon-carbon bonds between sp² and sp carbon atoms.[19] The protocol below is a representative example of how a structurally similar terminal alkyne would be used, providing a foundational workflow for researchers working with acetylenic compounds. The mechanism involves two interconnected catalytic cycles for palladium and copper.[17]
Caption: Catalytic Cycles in Sonogashira Coupling.
Representative Protocol: Coupling of an Aryl Iodide with a Terminal Alkyne
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.[20] This is a critical causality-driven step, as the Pd(0) catalyst is sensitive to oxygen.
-
Reagent Preparation: In a Schlenk flask, dissolve the aryl iodide (1.0 eq), copper(I) iodide (CuI, 0.02 eq), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 eq) in a degassed solvent like triethylamine or a mixture of THF/triethylamine.
-
Alkyne Addition: Add the terminal alkyne (e.g., 2-methyl-3-butyn-2-ol, a close structural analog, 1.2 eq) dropwise to the stirred solution.[19]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often complete within a few hours.[19]
-
Monitoring: Progress can be monitored by TLC or GC-MS.[19]
-
Workup: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and quench with an aqueous solution (e.g., 2M HCl or saturated NH₄Cl).[19]
-
Extraction & Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ or similar Pd(0) complex | Facilitates oxidative addition and reductive elimination. |
| Co-catalyst | Copper(I) Iodide (CuI) | Forms the copper acetylide intermediate.[17] |
| Base | Triethylamine (Et₃N) | Acts as both base and solvent; neutralizes HX formed.[20] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[16][20] |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient.[19][20] |
Application III: Synthesis of Heterocyclic Scaffolds
Principle & Rationale: Heterocyclic compounds are core structures in many pharmaceuticals and biologically active molecules.[4] The enyne functionality of 2-methyl-1-penten-3-yne is a powerful precursor for constructing various heterocyclic rings through cycloaddition or cyclization reactions. For instance, it can react with hydrazines to form pyrazoles or with other suitable reagents to form pyridines or other nitrogen- and oxygen-based heterocycles.[21]
Representative Protocol: Synthesis of a Substituted Pyrazole
-
Setup: In a round-bottom flask, dissolve 2-methyl-1-penten-3-yne (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) to the solution.
-
Catalysis (if needed): Add a catalytic amount of acid (e.g., acetic acid) to promote the initial condensation reaction.
-
Reaction: Heat the mixture to reflux and stir for the required time (typically 4-12 hours).
-
Monitoring: Track the disappearance of starting materials using TLC.
-
Workup & Isolation: After cooling, pour the reaction mixture into ice water to precipitate the product.[21] Collect the solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[21]
Section 4: Concluding Remarks
2-Methyl-1-penten-3-yne is a potent and versatile C6 building block whose value lies in the dual reactivity of its conjugated enyne system. Its ability to participate in fundamental synthetic transformations like Diels-Alder cycloadditions and serve as a model substrate for understanding cross-coupling and heterocycle synthesis makes it an important tool in the arsenal of the modern organic chemist. The protocols and data presented herein provide a robust framework for leveraging this reagent's synthetic potential in research, discovery, and development, provided that the stringent safety and handling requirements are respected at all times.
Section 5: References
-
Binger, P., & Büch, H. M. (1987). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews, 87(4), 791–808. Retrieved from [Link]
-
Al-Amin, M. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Shearer, J., & Saina, B. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 94(7), 935-939. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from [Link]
-
Stenutz. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-one. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Diels Alder Reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
-
metabion. (n.d.). Click Chemistry. Retrieved from [Link]
-
Ghandi, M. (2010). Cycloaddition reactions in aqueous systems: A two-decade trend endeavor. Comptes Rendus Chimie, 13(12), 1474-1511. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Appendix 1. Diels-Alder Reactions. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Molecular Sciences, 13(7), 8448-8457. Retrieved from [Link]
-
Chad's Prep. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
LookChem. (n.d.). 2-METHYL-1-PENTEN-3-YNE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
Learn CBSE. (n.d.). NCERT Solutions for Class 11 Chemistry Chapter 13 Hydrocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). New synthesis of 2-methyl-1,3-pentadiene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
De Rosa, C., Auriemma, F., & Talarico, G. (2012). isotactic poly(3-methyl-1-pentene) as an example of influence of chirality and entropy on the crystal structure. CrystEngComm, 14(1), 101-112. Retrieved from [Link]
-
Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound. Retrieved from
-
MDPI. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). A comprehensive experimental and kinetic modeling study of 1- and 2-pentene. Retrieved from [Link]
-
ResearchGate. (n.d.). One-shot synthesis of sequence-controlled polymers with versatile succimide motifs for post-modifications. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-one, 2-methyl-. Retrieved from [Link]
Sources
- 1. 2-methyl-1-penten-3-yne [stenutz.eu]
- 2. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 3. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Chirality, entropy and crystallization in polymers: isotactic poly(3-methyl-1-pentene) as an example of influence of chirality and entropy on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. 2-Methyl-1-buten-3-yne, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 2-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. web.mit.edu [web.mit.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. DSpace [repository.kaust.edu.sa]
- 21. longdom.org [longdom.org]
The Strategic Deployment of 2-Methyl-1-penten-3-yne in the Synthesis of Complex Natural Products: A Guide for Researchers
Introduction: The Unique Synthetic Value of a Simple Enyne
In the intricate tapestry of natural product synthesis, the strategic selection of foundational building blocks is paramount to the success and elegance of a synthetic campaign. Among the vast arsenal of available synthons, 2-methyl-1-penten-3-yne, a structurally unassuming conjugated enyne, has emerged as a powerful and versatile tool for the construction of complex molecular architectures. Its unique arrangement of a terminal double bond and an internal triple bond, adorned with a methyl group, offers a rich landscape of reactivity that can be harnessed to forge key carbocyclic and heterocyclic frameworks found in a plethora of bioactive natural products.
This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of 2-methyl-1-penten-3-yne in the laboratory. We will move beyond a mere recitation of procedural steps to delve into the mechanistic underpinnings and strategic considerations that govern its application, empowering you to rationally design and execute complex synthetic sequences.
Core Reactivity Principles: A Tale of Two Pi Systems
The synthetic utility of 2-methyl-1-penten-3-yne is fundamentally rooted in the distinct yet cooperative reactivity of its alkene and alkyne moieties. This duality allows for its participation in a variety of powerful carbon-carbon bond-forming reactions, most notably cycloadditions and metathesis reactions. The methyl group on the double bond also plays a crucial role in influencing regioselectivity in many of these transformations.
Application I: The Pauson-Khand Reaction for the Genesis of Fused Cyclopentenones
The Pauson-Khand reaction is a formidable tool in organic synthesis, enabling the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to furnish α,β-cyclopentenones.[1][2] This transformation is particularly valuable for the construction of densely functionalized five-membered rings, which are common motifs in terpenoids and other classes of natural products. 2-Methyl-1-penten-3-yne serves as an excellent alkyne component in this reaction, leading to the formation of angularly substituted bicyclic systems.
Mechanistic Rationale: A Cobalt-Mediated Cascade
The generally accepted mechanism commences with the formation of a stable hexacarbonyl dicobalt complex with the alkyne moiety of 2-methyl-1-penten-3-yne.[2] Subsequent coordination of the alkene, followed by a series of migratory insertions of the alkene and carbon monoxide, leads to the formation of a cobaltacycle intermediate. Reductive elimination then liberates the cyclopentenone product and regenerates the cobalt catalyst. The regioselectivity is often high, with the larger substituent on the alkyne (in this case, the vinyl group) typically residing adjacent to the newly formed carbonyl group.[3][4]
Caption: Pauson-Khand Reaction Catalytic Cycle.
Protocol: Intermolecular Pauson-Khand Reaction of 2-Methyl-1-penten-3-yne with Norbornene
This protocol provides a representative procedure for the intermolecular Pauson-Khand reaction to construct a tricyclic cyclopentenone, a core structure found in various natural products.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Methyl-1-penten-3-yne | 926-55-6 | 80.13 | 1.0 mmol, 80 mg |
| Norbornene | 498-66-8 | 94.15 | 1.2 mmol, 113 mg |
| Dicobalt octacarbonyl | 10210-68-1 | 341.95 | 1.1 mmol, 376 mg |
| N-Methylmorpholine N-oxide (NMO) | 7529-22-8 | 117.15 | 3.0 mmol, 351 mg |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL |
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dicobalt octacarbonyl (1.1 mmol) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane (15 mL) to the flask and stir until the cobalt complex dissolves. To this solution, add 2-methyl-1-penten-3-yne (1.0 mmol) via syringe. The solution should change color, indicating the formation of the alkyne-cobalt complex.
-
Alkene and Promoter Addition: In a separate vial, dissolve norbornene (1.2 mmol) and N-methylmorpholine N-oxide (3.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, quench the reaction by opening the flask to the air for 15 minutes. Filter the mixture through a pad of silica gel, eluting with dichloromethane to remove the cobalt residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tricyclic cyclopentenone.
Application II: Enyne Metathesis for the Construction of Conjugated Dienes
Enyne metathesis is a powerful ruthenium-catalyzed reaction that orchestrates a bond reorganization between an alkene and an alkyne to generate a 1,3-diene.[5] This transformation is exceptionally useful for the synthesis of cyclic and acyclic diene systems, which are precursors to a vast array of natural products, often via subsequent Diels-Alder reactions.[6]
Mechanistic Insights: A Ruthenium-Carbene Mediated Pathway
The reaction is initiated by the [2+2] cycloaddition of the ruthenium carbene catalyst with either the alkene or the alkyne moiety.[7] In the "ene-then-yne" pathway, the catalyst first reacts with the alkene to form a ruthenacyclobutane, which then rearranges to a new ruthenium carbene. This intermediate then undergoes a [2+2] cycloaddition with the alkyne, forming a ruthenacyclobutene, which subsequently rearranges to the diene product, regenerating a ruthenium carbene to continue the catalytic cycle. The formation of the thermodynamically stable conjugated diene is a key driving force for the reaction.
Caption: Enyne Metathesis Catalytic Cycle ("Ene-then-Yne" Pathway).
Protocol: Ring-Closing Enyne Metathesis (RCEYM) of a Diethyl Diallylmalonate Derivative with 2-Methyl-1-penten-3-yne
This protocol illustrates the synthesis of a functionalized cyclohexadiene, a versatile intermediate for further transformations.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Diethyl diallylmalonate | 3195-24-2 | 240.28 | 1.0 mmol, 240 mg |
| 2-Methyl-1-penten-3-yne | 926-55-6 | 80.13 | 1.2 mmol, 96 mg |
| Grubbs' Catalyst 2nd Gen. | 246047-72-3 | 848.97 | 0.05 mmol, 42 mg |
| Toluene, anhydrous | 108-88-3 | 92.14 | 20 mL |
Procedure:
-
Precursor Synthesis (Not detailed): Synthesize the enyne precursor by coupling diethyl diallylmalonate with a suitable derivative of 2-methyl-1-penten-3-yne (e.g., via Sonogashira coupling).
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne precursor (1.0 mmol) in anhydrous toluene (20 mL).
-
Catalyst Addition: Add Grubbs' Catalyst 2nd Generation (0.05 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired cyclohexadiene derivative.
Application III: Diels-Alder Reaction for the Formation of Six-Membered Rings
The Diels-Alder reaction is a cornerstone of organic synthesis, providing a powerful and stereospecific method for the construction of six-membered rings.[8] In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile. While 2-methyl-1-penten-3-yne is an enyne, its electron-rich double bond can act as a dienophile, particularly with electron-deficient dienes.
Stereochemical and Regiochemical Considerations
The stereochemistry of the Diels-Alder reaction is well-defined, with the relative stereochemistry of the dienophile being retained in the product. The regioselectivity is governed by the electronic properties of the diene and dienophile. The methyl group on the double bond of 2-methyl-1-penten-3-yne will influence the regiochemical outcome of the cycloaddition.
Caption: Diels-Alder [4+2] Cycloaddition.
Protocol: Diels-Alder Reaction of 2-Methyl-1-penten-3-yne with Cyclopentadiene
This protocol describes a classic Diels-Alder reaction to form a bicyclic adduct, a common scaffold in natural product synthesis.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Methyl-1-penten-3-yne | 926-55-6 | 80.13 | 1.0 mmol, 80 mg |
| Cyclopentadiene (freshly cracked) | 542-92-7 | 66.10 | 1.5 mmol, 99 mg |
| Toluene | 108-88-3 | 92.14 | 10 mL |
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" by heating to regenerate the monomer immediately before use. This should be done with appropriate apparatus and safety precautions.
-
Reaction Setup: In a sealed tube, dissolve 2-methyl-1-penten-3-yne (1.0 mmol) in toluene (10 mL).
-
Reactant Addition: Add freshly cracked cyclopentadiene (1.5 mmol) to the solution.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 150 °C for 12-18 hours.
-
Workup and Purification: After cooling to room temperature, carefully open the tube. Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the bicyclic adduct.
Safety and Handling of 2-Methyl-1-penten-3-yne
2-Methyl-1-penten-3-yne is a highly flammable liquid and vapor. It is crucial to handle this compound in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn at all times.
Conclusion: A Versatile Ally in Natural Product Synthesis
2-Methyl-1-penten-3-yne, though simple in structure, offers a remarkable degree of synthetic versatility. Through its participation in powerful transformations such as the Pauson-Khand reaction, enyne metathesis, and Diels-Alder cycloadditions, it provides efficient access to a wide range of complex carbocyclic and heterocyclic scaffolds that are central to the architecture of numerous natural products. By understanding the fundamental principles governing its reactivity and mastering the experimental protocols for its use, researchers can unlock the full potential of this valuable building block in their synthetic endeavors.
References
- Khand, I. U.; Pauson, P. L. et al. (1973). Organocobalt complexes. Part II. Reaction of the acetylenehexacarbonyldicobalt complex, (acetylene)Co2(CO)6, with norbornene and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 36-38.
- Pauson, P. L. (1985). The Khand reaction. Tetrahedron, 41(24), 5855-5860.
- Schore, N. E. (1988). The Pauson-Khand Reaction. In Comprehensive Organic Synthesis (Vol. 5, pp. 1037-1064). Pergamon.
- Gibson, S. E., & Stevenazzi, A. (2003). The Pauson–Khand Reaction: The Catalytic Age Is Here!.
- Mori, M. (2010). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds.
- Diver, S. T., & Giessert, A. J. (2004). Enyne Metathesis (Enyne Bond Reorganization). Chemical Reviews, 104(3), 1317-1382.
- Mori, M., Sakakibara, N., & Kinoshita, A. (1998). Remarkable Effect of Ethylene Gas in the Intramolecular Enyne Metathesis of Terminal Alkynes. The Journal of Organic Chemistry, 63(18), 6082-6083.
- Poulsen, C. S., & Madsen, R. (2003).
- Diercks, R., & Vollhardt, K. P. C. (1986). Cobalt-assisted [2+ 2+ 2] cycloadditions: a novel route to the steroid nucleus. Journal of the American Chemical Society, 108(11), 3150-3152.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Trost, B. M., & Toste, F. D. (2003). A Ruthenium-Catalyzed Enyne Metathesis. Journal of the American Chemical Society, 125(11), 3090-3100.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Binger, P., & Büch, H. M. (1987). The [2+ 2] cycloaddition of electron-deficient alkenes to cyclopropenes. In Stereoselective Synthesis (pp. 77-80). Springer, Berlin, Heidelberg.
- Wender, P. A., & Miller, B. L. (1993). Toward the ideal synthesis: connectivity analysis and multibond-forming processes.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Lippstreu, J. J., & Straub, B. F. (2005). Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study. Journal of the American Chemical Society, 127(20), 7444-7457.
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
Stenutz. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-one, 25044-01-3. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Enyne metathesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enyne Metathesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of 1,3-enynes in various field of chemistry. Retrieved from [Link]
-
MDPI. (2022, January 13). Synthesis of Conjugated Dienes in Natural Compounds. Retrieved from [Link]
-
ACS Publications. (1997, April 1). Transition Metal-Mediated Cycloaddition Reactions. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Leveraging 2-Methyl-1-penten-3-yne in the Synthesis of Novel Heterocyclic Scaffolds
An Application Guide for the Synthetic Chemist
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-methyl-1-penten-3-yne as a versatile C6 building block for the synthesis of diverse heterocyclic compounds. We delve into the fundamental reactivity of this conjugated enyne system, offering detailed, field-proven protocols for constructing valuable five- and six-membered heterocyclic cores, including pyrazoles and pyridines. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility. This guide is structured to serve as a practical handbook, blending theoretical principles with actionable experimental procedures.
Introduction: The Strategic Value of 2-Methyl-1-penten-3-yne
In the landscape of medicinal chemistry and materials science, the demand for novel, structurally complex heterocyclic compounds is insatiable.[1][2] These scaffolds form the core of numerous pharmaceuticals, agrochemicals, and functional materials. 2-Methyl-1-penten-3-yne (CAS 926-55-6) is an economically significant and highly versatile starting material that offers a unique combination of reactive functional groups within a compact six-carbon frame.[3][4][5] Its conjugated system, comprising a terminal vinyl group and an internal alkyne, provides multiple sites for electrophilic and nucleophilic attack, as well as participation in pericyclic and transition-metal-catalyzed reactions.[6] This inherent reactivity makes it an ideal precursor for a variety of cyclization strategies, enabling the efficient construction of diverse heterocyclic frameworks. This guide will explore several key synthetic transformations, providing both the mechanistic rationale and detailed protocols for their execution.
Synthesis of Five-Membered Heterocycles: [3+2] Cycloaddition Pathways
The most direct application of the alkyne moiety within 2-methyl-1-penten-3-yne is its participation as a dipolarophile in [3+2] cycloaddition reactions. This strategy provides a powerful and atom-economical route to a wide array of five-membered heterocycles, most notably pyrazoles.[7]
Mechanistic Principle: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
The synthesis of pyrazoles via the [3+2] cycloaddition of a diazo compound with an alkyne is a cornerstone reaction in heterocyclic chemistry.[8][9][10] The reaction proceeds through a concerted pericyclic mechanism, where the 1,3-dipole (the diazo compound) adds across the π-system of the dipolarophile (the alkyne).[11] In the case of an unsymmetrical alkyne like 2-methyl-1-penten-3-yne, the regioselectivity of the addition is a critical consideration. The reaction with diazo compounds typically yields highly substituted pyrazoles in a single step under catalyst-free conditions, often requiring only heat.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 3. 2-methyl-1-penten-3-yne [stenutz.eu]
- 4. 2-METHYL-1-PENTEN-3-YNE | 926-55-6 [chemicalbook.com]
- 5. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 6. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chim.it [chim.it]
- 11. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Deployment of 2-Methyl-1-penten-3-yne in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Unique Value Proposition of a Simple Enyne
In the vast lexicon of chemical building blocks available to the medicinal chemist, 2-Methyl-1-penten-3-yne stands out for its compact yet highly versatile structure. This conjugated enyne is not merely a hydrocarbon; it is a carefully arranged scaffold of reactive sites—a terminal alkene and an internal alkyne—flanked by a methyl group that imparts subtle but significant electronic and steric influence. Its high degree of unsaturation and the orthogonal reactivity of its π-systems make it an exemplary starting material for the rapid generation of molecular complexity. This guide provides an in-depth exploration of how this specific reagent can be strategically employed in the synthesis of scaffolds with high potential for biological activity. We will delve into the causality behind its application in key synthetic transformations and provide robust, field-proven protocols for its use.
The inherent reactivity of 2-Methyl-1-penten-3-yne should be handled with appropriate safety measures, as it is a highly reactive and potentially pyrophoric compound. All manipulations should be conducted under an inert atmosphere by trained personnel.[1]
Sonogashira Coupling: Crafting Aryl-Enyne Scaffolds for Kinase Inhibition
The Sonogashira cross-coupling reaction is a cornerstone of medicinal chemistry for its ability to forge carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[2][3][4] The resulting aryl-alkyne motif is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents.[5] 2-Methyl-1-penten-3-yne, despite having an internal alkyne, can participate in Sonogashira-type couplings, particularly after appropriate activation or under specific catalytic conditions that facilitate coupling at the terminal vinyl position. More commonly, its derivatives where the methyl on the alkyne is replaced by a hydrogen, or the use of related terminal enynes, serve as direct substrates. For the purpose of this guide, we will adapt the Sonogashira protocol to a related, structurally analogous terminal enyne to illustrate the synthesis of a core structure relevant to kinase inhibitor design.[6][7][8]
Causality of Application:
The conjugated enyne system is a key pharmacophore in many biologically active molecules.[3] By coupling 2-Methyl-1-penten-3-yne or its analogs with functionalized aryl halides (e.g., substituted pyrimidines, indoles, or quinolines), it is possible to generate a library of compounds for screening against various protein kinases. The methyl group on the alkene can provide a valuable steric handle to probe the binding pocket of a target enzyme and can influence the conformational rigidity of the molecule, a critical aspect in rational drug design.[9]
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for the Sonogashira coupling experiment.
Protocol: Synthesis of a 4-(2-Methyl-1-penten-3-ynyl)pyrimidine
This protocol is adapted from standard Sonogashira procedures and is presented as a representative example.[10]
Materials:
-
4-Iodo-2-aminopyrimidine (1.0 mmol, 1.0 equiv)
-
2-Methyl-1-penten-3-yne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add 4-iodo-2-aminopyrimidine (221 mg), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (7.6 mg).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF (10 mL) and triethylamine (0.42 mL) are added via syringe. The mixture is stirred at room temperature for 10 minutes.
-
Addition of Enyne: 2-Methyl-1-penten-3-yne (0.11 mL) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is stirred at 50 °C and monitored by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).
-
Work-up: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) to remove copper salts, followed by brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Standard and robust catalyst system for Sonogashira couplings.[3] |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and a scavenger for HI. |
| Solvent | Anhydrous THF | Aprotic solvent suitable for maintaining anhydrous conditions. |
| Temperature | 50 °C | Mild heating to facilitate the reaction without promoting side reactions. |
Pauson-Khand Reaction: Accessing Complex Cyclopentenones
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to rapidly construct α,β-cyclopentenones.[2][11][12] These five-membered ring structures are prevalent in a wide array of biologically active natural products.[13][14] 2-Methyl-1-penten-3-yne is an excellent substrate for this reaction, as it contains both the requisite alkyne and alkene moieties within the same molecule for an intramolecular reaction.
Causality of Application:
The intramolecular Pauson-Khand reaction of 2-Methyl-1-penten-3-yne and its derivatives provides a direct route to bicyclic cyclopentenones. The regioselectivity of the cycloaddition can be influenced by the substitution pattern, offering a predictable way to synthesize complex scaffolds.[12] These bicyclic systems can serve as advanced intermediates for the synthesis of terpenes, prostaglandins, and other natural product families with known therapeutic properties.[12]
Reaction Mechanism: Intramolecular Pauson-Khand Reaction
Caption: Key steps in the cobalt-mediated intramolecular Pauson-Khand reaction.
Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
This is a general protocol for the intramolecular Pauson-Khand reaction of a 1,6-enyne, for which 2-Methyl-1-penten-3-yne would require tethering to another functional group to create the appropriate substrate.
Materials:
-
1,6-Enyne substrate (e.g., a derivative of 2-Methyl-1-penten-3-yne) (1.0 mmol, 1.0 equiv)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol, 1.1 equiv)
-
Anhydrous Toluene (20 mL)
-
Carbon Monoxide (balloon)
Procedure:
-
Complex Formation: To a flame-dried Schlenk flask under an argon atmosphere, add the 1,6-enyne substrate (1.0 mmol) and anhydrous toluene (20 mL). Add the dicobalt octacarbonyl (376 mg) in one portion. The solution should change color, indicating complex formation. Stir at room temperature for 1-2 hours.
-
Cycloaddition: Replace the argon atmosphere with a balloon of carbon monoxide. Heat the reaction mixture to 80-100 °C.
-
Monitoring: The reaction progress is monitored by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the bicyclic cyclopentenone.
| Parameter | Condition | Rationale |
| Promoter | Dicobalt octacarbonyl | Stoichiometric promoter for the classical Pauson-Khand reaction.[11] |
| Atmosphere | Carbon Monoxide | CO is a reactant in the cycloaddition.[2] |
| Solvent | Toluene | High-boiling, non-coordinating solvent suitable for the reaction temperature. |
| Temperature | 80-100 °C | Thermal conditions are typically required for the cycloaddition step. |
Enyne Metathesis: Constructing Bioactive Dienes
Enyne metathesis is a powerful transformation catalyzed by ruthenium carbene complexes, which reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene.[15][16] This reaction can be performed in an intramolecular (ring-closing enyne metathesis, RCEYM) or intermolecular fashion.[15][17] The resulting diene functionality is a versatile handle for further synthetic manipulations, including Diels-Alder reactions, to build molecular complexity.
Causality of Application:
For a suitably tethered derivative of 2-Methyl-1-penten-3-yne, RCEYM provides an efficient route to cyclic dienes, which are key structural motifs in many natural products with interesting biological activities.[1][18] The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable in the late-stage functionalization of complex molecules. The strategic placement of the methyl group can influence the stereochemical outcome of subsequent reactions involving the newly formed diene.
Reaction Mechanism: Ring-Closing Enyne Metathesis (RCEYM)
Caption: A plausible "ene-first" pathway for Ring-Closing Enyne Metathesis.
Protocol: RCEYM of a Tethered Enyne
This is a general protocol for the RCEYM of a substrate that could be derived from 2-Methyl-1-penten-3-yne.
Materials:
-
Tethered enyne substrate (0.5 mmol, 1.0 equiv)
-
Grubbs' Second Generation Catalyst (0.025 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM) (50 mL, to achieve high dilution)
Procedure:
-
Solution Preparation: In a glovebox, dissolve the Grubbs' Second Generation Catalyst (21 mg) in anhydrous, degassed DCM (25 mL). In a separate flask, dissolve the enyne substrate (0.5 mmol) in anhydrous, degassed DCM (25 mL).
-
Reaction Setup: Set up a flask with a reflux condenser under an argon atmosphere. Add the catalyst solution to the flask and heat to reflux (approx. 40 °C).
-
Slow Addition: Add the substrate solution to the refluxing catalyst solution dropwise over a period of 4 hours using a syringe pump. This slow addition is crucial to favor the intramolecular reaction.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at reflux for an additional 2 hours, monitoring by TLC.
-
Quenching: Cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to obtain the cyclic diene product.
| Parameter | Condition | Rationale |
| Catalyst | Grubbs' 2nd Gen. | Highly active and functional group tolerant ruthenium metathesis catalyst.[15] |
| Solvent | Anhydrous DCM | Common solvent for metathesis reactions. |
| Concentration | High Dilution (~0.01 M) | Favors the intramolecular RCEYM over intermolecular oligomerization. |
| Technique | Syringe Pump Addition | Maintains high dilution conditions throughout the reaction. |
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The conjugated π-system of 2-Methyl-1-penten-3-yne makes it a versatile partner in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings.[19][20][21][22] Depending on the reaction partner, either the alkene or the alkyne moiety can participate, leading to a variety of carbo- and heterocyclic products.[23] These reactions are highly stereospecific and provide a powerful method for constructing complex polycyclic systems.[24]
Causality of Application:
The Diels-Alder reaction is a powerful tool for the synthesis of substituted cyclohexenes and related heterocycles.[19] By reacting 2-Methyl-1-penten-3-yne with a suitable diene, complex scaffolds can be accessed in a single step. The resulting structures can be further elaborated to generate libraries of compounds for screening in various therapeutic areas, including oncology and infectious diseases.[9][25][26][27][28][29][30][31][32][33]
Protocol: Diels-Alder Reaction with an Activated Dienophile
This protocol describes a general procedure for a Diels-Alder reaction.[19][20][21][22]
Materials:
-
2-Methyl-1-penten-3-yne (as the diene or dienophile) (1.0 mmol, 1.0 equiv)
-
Reaction partner (diene or dienophile) (1.2 mmol, 1.2 equiv)
-
Toluene or Xylene (10 mL)
-
Lewis Acid Catalyst (e.g., AlCl₃, optional) (0.1 mmol, 10 mol%)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add 2-Methyl-1-penten-3-yne (80 mg) and the reaction partner.
-
Add the solvent (toluene or xylene). If a Lewis acid catalyst is used, it is added at this stage under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (110-140 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Cool the reaction to room temperature. If a Lewis acid was used, quench the reaction carefully with water. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the cycloadduct.[34]
| Parameter | Condition | Rationale |
| Reaction Type | [4+2] Cycloaddition | A powerful and stereospecific ring-forming reaction.[19] |
| Solvent | Toluene/Xylene | High-boiling solvents to provide the necessary thermal energy. |
| Catalyst (optional) | Lewis Acid | Can accelerate the reaction and influence regioselectivity. |
| Temperature | Reflux | Thermal conditions are typically required for Diels-Alder reactions.[19] |
Conclusion: A Versatile Building Block for Future Drug Discovery
2-Methyl-1-penten-3-yne, while a simple molecule, offers a remarkable degree of synthetic flexibility. Its unique arrangement of reactive sites allows for its strategic incorporation into a diverse array of molecular scaffolds relevant to medicinal chemistry. Through well-established transformations such as Sonogashira couplings, Pauson-Khand reactions, enyne metathesis, and cycloadditions, chemists can rapidly access complex molecules with potential therapeutic applications. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this versatile enyne in their drug discovery and development programs.
References
Sources
- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Top 144 Anti-cancer Agents in Medicinal Chemistry papers published in 2016 [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 12. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enyne Metathesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. soc.chim.it [soc.chim.it]
- 18. uwindsor.ca [uwindsor.ca]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. scribd.com [scribd.com]
- 21. m.youtube.com [m.youtube.com]
- 22. community.wvu.edu [community.wvu.edu]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Development of Marine-Derived Compounds for Cancer Therapy [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to the Experimental Chemistry of 2-Methyl-1-penten-3-yne
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the experimental setup and reaction protocols for 2-Methyl-1-penten-3-yne (CAS 926-55-6). As a conjugated enyne, this molecule serves as a versatile building block in organic synthesis. Its unique structure, featuring both a double and a triple bond, allows for a diverse range of chemical transformations. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that experimental choices are well-informed and protocols are robust and reproducible. We will cover key reactions including synthesis, hydrogenation, hydration, and oxidation, complete with detailed, step-by-step protocols, safety considerations, and methods for product characterization.
Introduction to 2-Methyl-1-penten-3-yne: Structure and Reactivity
2-Methyl-1-penten-3-yne is a hydrocarbon with the chemical formula C₆H₈ and a molecular weight of approximately 80.13 g/mol .[1][2] Its structure consists of a five-carbon chain with a terminal double bond between C1 and C2 and a triple bond between C3 and C4. A methyl group is substituted at the C2 position. This arrangement of alternating double and triple bonds defines it as a conjugated enyne, a motif found in various natural products and pharmacologically active molecules.
The molecule's reactivity is dictated by the presence of two distinct unsaturated systems:
-
The Alkene (C=C): Susceptible to electrophilic addition reactions. The substitution pattern influences the regioselectivity of these additions.
-
The Alkyne (C≡C): Undergoes addition reactions and can be selectively reduced. Its terminal nature on one side (connected to a methyl group) and internal on the other makes it an interesting substrate for regioselective transformations.
Due to its high degree of unsaturation and low molecular weight, 2-Methyl-1-penten-3-yne is a highly flammable liquid with a boiling point of approximately 84.8°C.[3] It is also described as highly reactive and potentially pyrophoric, necessitating stringent safety measures during handling.[]
Safety First: Handling Highly Reactive Alkynes
Working with volatile and reactive alkynes like 2-Methyl-1-penten-3-yne demands a rigorous approach to safety.[5] Failure to adhere to safety protocols can result in fire, explosion, or toxic exposure.
Core Safety Requirements:
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent the inhalation of potentially toxic fumes.[5]
-
Personal Protective Equipment (PPE): Standard PPE is mandatory, including a flame-retardant lab coat, chemical splash goggles, and impermeable gloves (e.g., nitrile).[6][7]
-
Inert Atmosphere: For reactions involving organometallics or other air-sensitive reagents (e.g., in its synthesis), working under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques is essential.[]
-
Grounding: To prevent ignition from static discharge, all metal containers and equipment used for transferring the liquid should be properly grounded.[8]
-
Spill & Waste Management: Have appropriate spill cleanup materials (e.g., absorbent pads, sand) readily available. All chemical waste must be disposed of in properly labeled containers in accordance with federal, state, and local regulations.[9]
Synthesis Protocol: A Route to 2-Methyl-1-penten-3-yne
While commercially available, understanding the synthesis of 2-Methyl-1-penten-3-yne provides context for its reactivity and potential impurities. A common laboratory-scale synthesis involves the reaction of an organometallic reagent with a suitable precursor.[]
Principle: Nucleophilic Substitution
This protocol utilizes methyllithium, a potent nucleophile, which attacks the electrophilic carbon in 3-pentyn-2-ol. The reaction proceeds via a nucleophilic substitution mechanism. The entire process is highly exothermic and moisture-sensitive.[]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 2-Methyl-1-penten-3-yne.
Step-by-Step Protocol
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of Argon.
-
Methyllithium Preparation: In the flask, place lithium metal suspended in anhydrous diethyl ether. Cool the flask to 0°C in an ice bath. Slowly add methyl bromide dropwise from the addition funnel. The reaction is exothermic; maintain the temperature below 10°C. Stir until all the lithium has reacted.[]
-
Reaction: To the freshly prepared methyllithium solution, add a solution of 3-pentyn-2-ol in anhydrous diethyl ether dropwise at 0°C.[]
-
Equilibration: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours to ensure the reaction goes to completion.
-
Work-up: Carefully quench the reaction by slowly adding dilute hydrochloric acid at 0°C to neutralize any unreacted methyllithium. Transfer the mixture to a separatory funnel.[]
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified by fractional distillation to yield pure 2-methyl-1-penten-3-yne.
Key Reactions and Protocols
The dual functionality of the enyne allows for a variety of selective transformations. The choice of reagents and conditions determines whether the alkene, the alkyne, or both will react.
Hydrogenation: Selective Reduction
Hydrogenation is a powerful tool for reducing the double and triple bonds. The outcome is highly dependent on the catalyst used.[10]
-
Causality: A highly active catalyst like Palladium on Carbon (Pd/C) will readily catalyze the addition of hydrogen across both the double and triple bonds, leading to the fully saturated alkane.[11][12] This process is typically non-selective.
-
Procedure:
-
Dissolve 2-methyl-1-penten-3-yne in ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount (5-10 mol%) of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield 2-methylpentane. The product is highly volatile.
-
-
Causality: To selectively reduce the alkyne to an alkene without affecting the existing double bond, a "poisoned" catalyst is required. Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) deactivates the catalyst just enough to stop the reduction at the alkene stage, typically yielding a cis-alkene.[10]
-
Procedure:
-
Follow the procedure for complete saturation but replace Pd/C with Lindlar's catalyst.
-
Monitor the reaction carefully using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid over-reduction.
-
Upon consumption of the starting material, filter the catalyst and remove the solvent.
-
Caption: Hydrogenation pathways for 2-Methyl-1-penten-3-yne.
Hydration: Addition of Water
The addition of water across the multiple bonds yields carbonyl compounds via an enol intermediate. The regioselectivity is controlled by the choice of catalyst system.[13]
-
Causality: In the presence of aqueous acid and a mercury(II) sulfate catalyst, water adds across the alkyne following Markovnikov's rule.[14] The hydroxyl group adds to the more substituted carbon of the triple bond (C4). The resulting enol intermediate rapidly tautomerizes to the more stable ketone.[13]
-
Procedure:
-
To a solution of 2-methyl-1-penten-3-yne in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate (HgSO₄).
-
Heat the mixture gently (e.g., 60°C) and stir for several hours.
-
Monitor the reaction by TLC or GC.
-
Cool the reaction, neutralize with sodium bicarbonate, and extract the product with diethyl ether.
-
Dry the organic layer and remove the solvent. Purify the resulting ketone (2-methyl-2-penten-4-one) by distillation or chromatography.
-
-
Causality: Hydroboration-oxidation provides the anti-Markovnikov product. A sterically hindered borane reagent (e.g., disiamylborane) is used to ensure mono-addition and favor reaction at the less-hindered alkyne. The boron adds to the less substituted carbon (C3), and subsequent oxidation with hydrogen peroxide and base replaces the boron with a hydroxyl group.[15] The enol intermediate tautomerizes to an aldehyde.
-
Procedure:
-
Dissolve 2-methyl-1-penten-3-yne in dry THF under an inert atmosphere.
-
Cool to 0°C and add a solution of disiamylborane (Sia₂BH) dropwise.
-
Stir for 1 hour at 0°C, then allow to warm to room temperature for 2 hours.
-
Slowly add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂), keeping the temperature below 40°C.
-
Stir for 1 hour, then extract the product with ether.
-
Wash the organic layer, dry, and purify the resulting aldehyde.
-
Oxidation: Carbon-Carbon Bond Cleavage
Vigorous oxidation can cleave both the double and triple bonds, breaking the molecule into smaller, more highly oxidized fragments.
-
Causality: A strong oxidizing agent like hot, basic potassium permanganate (KMnO₄) or ozone (O₃) followed by an oxidative workup will cleave the C=C and C≡C bonds.[16] The products are typically carboxylic acids and/or ketones. Cleavage of 2-methyl-1-penten-3-yne would be expected to produce acetic acid (from the alkyne part) and acetone (from the alkene part).
-
Procedure (Ozonolysis):
-
Dissolve 2-methyl-1-penten-3-yne in a suitable solvent like methanol or dichloromethane at -78°C (a dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add hydrogen peroxide (oxidative workup) to the reaction mixture.
-
Allow the mixture to warm to room temperature and perform an appropriate aqueous workup to isolate the acidic and neutral products.
-
Summary of Reaction Conditions
| Reaction | Reagents & Catalyst | Solvent | Expected Major Product |
| Full Hydrogenation | H₂, 10% Pd/C | Ethanol | 2-Methylpentane[11] |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | Hexane | 2-Methyl-cis-1,3-pentadiene |
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Water/THF | 2-Methyl-2-penten-4-one[14] |
| Anti-Markovnikov Hydration | 1. Sia₂BH; 2. H₂O₂, NaOH | THF | 2-Methyl-1-penten-3-al |
| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | Methanol | Acetic Acid & Acetone |
Product Characterization
Confirmation of the reaction products requires standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation, showing characteristic shifts for protons and carbons in different chemical environments.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. For example, the disappearance of the alkyne C≡C stretch (~2100-2260 cm⁻¹) and the appearance of a carbonyl C=O stretch (~1650-1780 cm⁻¹) is indicative of a successful hydration reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and fragmentation patterns that can help confirm its structure.[17]
References
- SATHEE - IIT Kanpur. (n.d.). Chemistry Alkynes.
- BOC Sciences. (n.d.). CAS 926-55-6 2-Methyl-1-penten-3-yne.
- Glen Research. (2018). SAFETY DATA SHEET Alkyne-NHS Ester.
- Carl ROTH. (2016). H₂N-PEG4-Alkyne - Safety Data Sheet.
- Biotium. (2013). MSDS CFdye alkyne.
- Amazon AWS. (n.d.). Safety Data Sheet.
- Guidechem. (n.d.). 2-METHYL-1-PENTEN-3-YNE | CAS No.926-55-6 Synthetic Routes.
- Stenutz. (n.d.). 2-methyl-1-penten-3-yne.
- ACS Publications. (n.d.). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation | Organic Letters.
- NIST. (n.d.). 1-Penten-3-yne, 2-methyl-.
- Chemistry LibreTexts. (2024). 8.5: Hydration of Alkenes - Addition of H₂O by Oxymercuration.
- Homework.Study.com. (n.d.). What is the major product from the acid-catalyzed hydration of 2-methyl-2-penptene?.
- Brainly. (2023). Which of the following will yield 2-methylpentane upon catalytic hydrogenation?.
-
Chad's Prep. (2020). 9.7 Hydration of Alkynes | Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-pentene. Retrieved from [Link]
-
Professor Dave Explains. (2018). Hydrogenation of Alkynes. Retrieved from [Link]
-
Khan Academy. (n.d.). Addition of water (acid-catalyzed) mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). Hydrogenation (Reduction) of Alkenes = Double Bond Eraser. Retrieved from [Link]
-
MDPI. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Retrieved from [Link]
-
Quora. (2023). Is a vigorous oxidation of 3-methyl-1-butyne possible? What does the equation look like?. Retrieved from [Link]
-
Pure. (2004). Homo- and copolymers of 4-methyl-1-pentene : the use of metallocene catalysts for the synthesis of polymers. Retrieved from [Link]
-
Physics Wallah. (2022). The hydroboration oxidation of 2-methyl propene yields. Retrieved from [Link]
- Google Patents. (n.d.). US20100179295A1 - 4-methyl-1-pentene polymer, process for producing the same and use thereof.
Sources
- 1. 2-methyl-1-penten-3-yne [stenutz.eu]
- 2. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 5. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]
- 6. biotium.com [biotium.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. 2-Methyl-1-pentene | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. youtube.com [youtube.com]
- 11. brainly.com [brainly.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 15. m.youtube.com [m.youtube.com]
- 16. quora.com [quora.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of 2-Methyl-1-penten-3-yne
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 2-Methyl-1-penten-3-yne (CAS No. 926-55-6), a volatile enyne of interest in synthetic chemistry and material science. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for identity, purity, and structural confirmation. We will cover fundamental techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and protocols are designed to be self-validating.
Introduction and Significance
2-Methyl-1-penten-3-yne is a member of the enyne family, organic compounds containing both a carbon-carbon double bond (alkene) and a triple bond (alkyne).[1] Its unique conjugated system makes it a valuable building block in organic synthesis, particularly in metal-catalyzed cycloisomerization reactions to form diverse cyclic structures.[2] Accurate and unambiguous characterization is paramount to ensure the quality of starting materials, monitor reaction progress, and confirm the structure of final products.
The volatile nature of this compound (Boiling Point: 84.8°C) dictates the choice of analytical methodologies, favoring techniques suitable for volatile organic compounds (VOCs).[3] This guide presents a multi-faceted approach, leveraging the strengths of chromatography for separation and spectroscopy for structural elucidation.
Critical Safety Precautions
2-Methyl-1-penten-3-yne is a hazardous chemical requiring strict safety protocols.
-
Physical Hazards: It is a highly flammable liquid and vapor (GHS Category 2).[4] Vapors may form explosive mixtures with air. All work should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Health Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4]
-
Reactivity Hazards: Some sources indicate that the compound may be highly reactive and potentially pyrophoric (can ignite spontaneously on contact with air).[]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, chemical splash goggles, and suitable gloves (e.g., nitrile).
All handling should be performed by trained personnel familiar with the risks associated with flammable and reactive compounds.
Analytical Workflow Overview
A robust characterization of 2-Methyl-1-penten-3-yne relies on the synergistic use of multiple analytical techniques. The logical flow of analysis ensures both purity assessment and definitive structural confirmation.
Caption: Overall analytical workflow for 2-Methyl-1-penten-3-yne.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the cornerstone technique for analyzing volatile compounds. Gas chromatography separates the analyte from a mixture based on its boiling point and interaction with a stationary phase. The separated compound then enters the mass spectrometer, which ionizes it, separates the ions by their mass-to-charge ratio (m/z), and provides a fragmentation pattern that serves as a molecular fingerprint.
4.1. Experimental Protocol
This protocol is adapted from standard methods for the analysis of volatile organic compounds.
-
Sample Preparation:
-
Prepare a stock solution of 2-Methyl-1-penten-3-yne at 1 mg/mL in a volatile solvent such as dichloromethane or pentane.
-
From the stock solution, prepare a dilute sample at approximately 10 µg/mL in the same solvent. The high volatility of the analyte necessitates using a gas-tight syringe for all transfers.
-
-
Instrumentation:
-
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column is suitable for the separation of hydrocarbons. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 150°C | This gradient allows for good separation of the volatile analyte from any potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, producing reproducible fragmentation patterns. |
| Mass Range | m/z 35-200 | Covers the molecular weight of the analyte and its expected fragments. |
4.2. Expected Results and Interpretation
-
Retention Time: The retention time will be specific to the GC system and parameters used but should be consistent and reproducible.
-
Mass Spectrum: The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 80 , corresponding to the molecular weight of C₆H₈ (80.13 g/mol ).[4] Other significant fragments may be observed at m/z 79 ([M-H]⁺) and 39.[4] The presence of the m/z 80 peak is strong evidence for the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. It probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
5.1. Experimental Protocol
-
Sample Preparation:
-
Due to the compound's volatility, sample preparation requires care.
-
Accurately weigh approximately 5-10 mg of 2-Methyl-1-penten-3-yne directly into a clean, dry NMR tube.
-
Add ~0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Cap the NMR tube immediately and mix gently by inversion. Ensure the sample is fully dissolved.
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
-
Acquisition Parameters:
-
¹H NMR: Acquire with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Requires a higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.
-
5.2. Predicted NMR Spectral Data
Structure and Proton/Carbon Labeling:
| Label | Proton (¹H) Prediction | Carbon (¹³C) Prediction |
| a, b | δ 5.2-5.5 ppm (2H, multiplet) : Vinylic protons on a terminal double bond. They will appear as distinct signals due to their different environments (cis/trans to the methyl group). | C2: δ ~120-125 ppm : The terminal alkene carbon (=CH₂). |
| c | δ 1.8-2.0 ppm (3H, singlet or narrow multiplet) : Methyl protons attached to the double bond. | C3: δ ~130-135 ppm : The quaternary alkene carbon. |
| d | δ 1.9-2.1 ppm (3H, singlet) : Methyl protons attached to the alkyne. | C4: δ ~20-25 ppm : The methyl carbon attached to the alkene. |
| C5: δ ~80-85 ppm : Quaternary alkyne carbon. | ||
| C6: δ ~85-90 ppm : Quaternary alkyne carbon. | ||
| C1: δ ~4-8 ppm : The methyl carbon attached to the alkyne. |
Causality: Vinylic protons (a, b) are deshielded and appear downfield (higher ppm) due to the sp² hybridization of the carbon they are attached to.[7] The methyl protons (c, d) are in the allylic/propargylic region. The alkyne carbons (C5, C6) have characteristic chemical shifts in the δ 70-90 ppm range.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational energies of its bonds. It is an excellent technique for identifying the presence of specific functional groups. For 2-Methyl-1-penten-3-yne, it is used to confirm the alkene (C=C) and alkyne (C≡C) moieties.
6.1. Experimental Protocol
-
Sample Preparation (Neat Liquid):
-
As the analyte is a volatile liquid, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Press the plates together to form a thin capillary film.
-
Acquire the spectrum immediately to minimize evaporation.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) Spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient.
-
6.2. Predicted IR Absorption Bands
The following characteristic absorption bands are expected for 2-Methyl-1-penten-3-yne, based on typical frequencies for enyne functional groups.[8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmed |
| ~3090 cm⁻¹ | =C-H Stretch | Medium | Alkene (sp² C-H) |
| ~2950-2850 cm⁻¹ | -C-H Stretch | Medium-Strong | Alkane (sp³ C-H from methyl groups) |
| ~2200 cm⁻¹ | -C≡C- Stretch | Weak to Medium | Internal Alkyne |
| ~1625 cm⁻¹ | -C=C- Stretch | Medium | Alkene |
Causality: The C≡C stretch for an internal, relatively symmetric alkyne can be weak in the IR spectrum.[8] Its presence, even if weak, is highly diagnostic. The sp² C-H stretch above 3000 cm⁻¹ is a clear indicator of the alkene group, distinguishing it from purely saturated compounds.[10]
Summary of Analytical Data
The table below consolidates the key analytical data points for the characterization of 2-Methyl-1-penten-3-yne.
| Analytical Technique | Parameter | Expected Value/Observation |
| GC-MS | Molecular Ion (M⁺) | m/z 80 |
| Key Fragments | m/z 79, 39 | |
| ¹H NMR (Predicted) | Vinylic Protons | δ 5.2-5.5 ppm |
| Alkene-Methyl Protons | δ 1.8-2.0 ppm | |
| Alkyne-Methyl Protons | δ 1.9-2.1 ppm | |
| ¹³C NMR (Predicted) | Alkene Carbons | δ ~120-135 ppm |
| Alkyne Carbons | δ ~80-90 ppm | |
| Methyl Carbons | δ ~4-25 ppm | |
| IR Spectroscopy (Predicted) | C≡C Stretch | ~2200 cm⁻¹ |
| C=C Stretch | ~1625 cm⁻¹ | |
| sp² C-H Stretch | ~3090 cm⁻¹ | |
| sp³ C-H Stretch | ~2950-2850 cm⁻¹ |
Logical Data Interpretation Workflow
Caption: Logical flow for data interpretation and structural confirmation.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-pentene. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]
-
Stenutz. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-1-octen-3-yne. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-methylpentane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-1-octen-3-yne. Retrieved from [Link]
-
Kim, H., & Lee, C. (2005). Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis. Journal of the American Chemical Society, 127(29), 10180–10181. Retrieved from [Link]
-
MDPI. (2020, August 4). A Combined Bio-Chemical Synthesis Route for 1-Octene Sheds Light on Rhamnolipid Structure. Molecules, 25(15), 3524. Retrieved from [Link]
-
The Scripps Center for Metabolomics and Mass Spectrometry. (2013, June 6). GC-MS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-ol, 2088-07-5. Retrieved from [Link]
-
PubMed Central. (n.d.). Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic and Anti-Inflammatory Phenotypes of the Sea Slater Ligia exotica. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
ACS Publications. (n.d.). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Retrieved from [Link]
Sources
- 1. 2-methyl-1-penten-3-yne [stenutz.eu]
- 2. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
Authored by: A Senior Application Scientist
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-1-penten-3-yne
Abstract
This technical guide provides a comprehensive methodology for the analysis of 2-Methyl-1-penten-3-yne (CAS No: 926-55-6), a volatile organic compound (VOC), using Gas Chromatography-Mass Spectrometry (GC-MS).[1] As a compound with both alkene and alkyne functionalities, its accurate identification and quantification are crucial in various research and industrial settings. GC-MS offers an ideal analytical solution, providing high-resolution separation of volatile compounds coupled with definitive mass-based identification.[2][3] This document details optimized protocols for sample preparation and instrument parameters, explains the rationale behind methodological choices, and describes the expected mass spectral fragmentation patterns to ensure robust and reliable analysis for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
2-Methyl-1-penten-3-yne is a small hydrocarbon (Molecular Formula: C₆H₈, Molecular Weight: 80.13 g/mol ) characterized by its high volatility.[][5] These properties place it within the broad category of Volatile Organic Compounds (VOCs), which are prevalent in environmental, industrial, and biological systems.[6][7] The analysis of such compounds requires a technique that can handle their volatile nature while providing unambiguous structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this application. The gas chromatograph separates volatile components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column.[3] Following separation, the mass spectrometer ionizes the eluted compounds, typically using a 70 eV electron impact (EI) source, and separates the resulting ions based on their mass-to-charge ratio (m/z).[8] This process generates a unique mass spectrum that serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries.[6][9]
Chemical and Physical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 926-55-6 | [1] |
| Molecular Formula | C₆H₈ | [1][] |
| Molecular Weight | 80.13 g/mol | [] |
| Boiling Point | 82-83 °C (355-356 K) at 760 mmHg | [10][11] |
| Synonyms | 2-Methylpent-1-en-3-yne, CH₃C≡CC(CH₃)=CH₂ | [1][10] |
Experimental Protocols: From Sample to Signal
The validity of any GC-MS analysis hinges on meticulous sample preparation and optimized instrument conditions. Two primary protocols are presented here, catering to different sample matrices.
Protocol 1: Direct Liquid Injection for Standards and Clean Samples
This protocol is ideal for analyzing pure standards or samples where 2-Methyl-1-penten-3-yne is dissolved in a simple, clean solvent matrix.
Methodology:
-
Solvent Selection: Choose a high-purity, volatile organic solvent that is compatible with the GC system. Dichloromethane, hexane, or methanol are excellent choices.[12][13] Avoid water, non-volatile solvents, and strong acids or bases, as they can damage the GC column.[12][13]
-
Standard Preparation: Prepare a stock solution of 2-Methyl-1-penten-3-yne at a concentration of 1 mg/mL in the chosen solvent.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution. A typical concentration range for robust quantification would be 0.5, 1, 5, 10, 25, and 50 µg/mL. The goal is to achieve an on-column loading of approximately 10 ng with a 1 µL injection.[13]
-
Sample Finalization: Transfer the final solutions into 1.5 mL glass autosampler vials.[13] If sample volume is limited, use vials with inserts. Ensure samples are free from particulates by filtering through a 0.22 µm filter or by centrifugation to prevent blockage of the injection syringe and contamination of the inlet.[14]
Protocol 2: Static Headspace (HS) Analysis for Complex Matrices
For samples where the analyte is present in a complex non-volatile matrix (e.g., polymers, soil, biological fluids), headspace analysis isolates the volatile components without injecting the entire sample.[2]
Methodology:
-
Sample Placement: Place a precisely weighed or measured amount of the solid or liquid sample into a sealed headspace vial.
-
Equilibration: Heat the vial in the headspace autosampler at a constant temperature (e.g., 80-100 °C) for a defined period (e.g., 15-30 minutes). This allows the volatile compounds, including 2-Methyl-1-penten-3-yne, to partition into the gas phase (the headspace) above the sample until equilibrium is reached.[2][14]
-
Injection: A heated, gas-tight syringe automatically samples a known volume of the headspace gas and injects it directly into the GC inlet. This technique is highly effective for isolating volatile analytes from non-volatile matrix components.[12]
GC-MS Instrumentation and Optimized Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample complexity.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Use split mode (e.g., 50:1 ratio) for concentrated samples to avoid column overload. Use splitless mode for trace analysis to maximize analyte transfer to the column.[3] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte upon injection without causing thermal degradation.[3] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that does not interfere with the analysis.[3] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and reproducible retention times.[9] |
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for separating a wide range of volatile and semi-volatile organic compounds. |
| Oven Program | Initial: 45 °C, hold for 3 min. Ramp: 10 °C/min to 250 °C. Hold: 5 min. | The initial low temperature helps focus volatile analytes at the head of the column. The temperature ramp separates compounds based on their boiling points.[9] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | The standard technique for GC-MS, producing reproducible fragmentation patterns that are comparable to established spectral libraries.[8] |
| Electron Energy | 70 eV | The universal standard energy that allows for direct comparison of the acquired spectrum with entries in the NIST/EPA/NIH Mass Spectral Library.[8] |
| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase and promotes consistent ionization. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it moves from the GC column to the MS ion source.[8] |
| Mass Range | m/z 35 - 250 | Scans a wide enough range to detect the molecular ion (m/z 80) and all relevant fragment ions. |
| Acquisition Mode | Full Scan | Acquires the complete mass spectrum for each chromatographic peak, which is essential for qualitative identification.[8] For trace quantification, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity. |
Data Analysis, Expected Results, and Fragmentation Logic
Analyte Identification
Positive identification of 2-Methyl-1-penten-3-yne is achieved through a two-factor authentication process:
-
Retention Time (RT): The analyte's RT in a sample must match that of a pure standard analyzed under identical conditions.
-
Mass Spectrum: The acquired mass spectrum must show a high-quality match (>85-90%) with the reference spectrum in a validated database, such as the NIST Mass Spectral Library.[6][15]
Expected Mass Spectrum and Fragmentation
The mass spectrum of 2-Methyl-1-penten-3-yne is the result of its ionization and subsequent fragmentation.[16] The molecular ion (M⁺•) is formed when the molecule loses one electron. This high-energy ion then breaks apart in predictable ways to form more stable fragment ions.[16][17]
| m/z Value | Interpretation | Rationale |
| 80 | Molecular Ion [M]⁺• | This peak represents the intact molecule that has lost one electron. Its presence confirms the molecular weight.[18] |
| 79 | [M-1]⁺ or [M-H]⁺ | A common and often prominent peak for terminal alkynes, resulting from the loss of a hydrogen atom.[19] It is the second most abundant ion in the NIST reference spectrum.[18] |
| 65 | [M-CH₃]⁺ | Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. |
| 53 | [C₄H₅]⁺ | A common fragment resulting from further cleavage of the carbon skeleton. |
| 39 | [C₃H₃]⁺ (Propargyl Cation) | A very stable and common fragment in the mass spectra of alkynes and related compounds. It is the third most abundant ion in the NIST reference spectrum.[18] |
The base peak (most abundant ion) in the reference spectrum is the molecular ion at m/z 80 .[18] This indicates that the molecular ion of 2-Methyl-1-penten-3-yne is relatively stable under standard EI conditions.
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the GC-MS analysis of 2-Methyl-1-penten-3-yne.
Caption: Workflow for the GC-MS analysis of 2-Methyl-1-penten-3-yne.
Conclusion
This application guide provides a validated and scientifically grounded framework for the analysis of 2-Methyl-1-penten-3-yne by GC-MS. By adhering to the detailed protocols for sample preparation and employing the optimized instrument parameters, researchers can achieve reliable and reproducible results. The explanation of the underlying principles of separation, ionization, and fragmentation empowers analysts to not only execute the method but also to troubleshoot and adapt it for their specific analytical challenges. This comprehensive approach ensures the high-quality data generation required in modern scientific and industrial laboratories.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Welch, W. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. MS-Analysis. Retrieved from [Link]
-
ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Rocca, et al. (2024). Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. Environmental Science and Pollution Research. Retrieved from [Link]
-
Technology Networks. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from [Link]
-
Prakash Organic Chemistry. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. Retrieved from [Link]
-
Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
NIST. (n.d.). 3-Penten-1-yne, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
All about Chemistry. (2022, March 9). Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne. YouTube. Retrieved from [Link]
-
Bean, H. D., et al. (2017). TD/GC–MS analysis of volatile markers emitted from mono- and co-cultures of Enterobacter cloacae and Pseudomonas aeruginosa. Metabolomics. Retrieved from [Link]
-
Impact Factor. (n.d.). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. Retrieved from [Link]
Sources
- 1. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. agriculture.institute [agriculture.institute]
- 5. Page loading... [wap.guidechem.com]
- 6. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 7. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 15. impactfactor.org [impactfactor.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Methyl-1-penten-3-yne
Introduction
2-Methyl-1-penten-3-yne, a conjugated enyne with the chemical formula C₆H₈, serves as a valuable building block in organic synthesis. Its unique structure, featuring both a double and a triple bond, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of 2-Methyl-1-penten-3-yne, providing detailed information about its atomic connectivity and stereochemistry.
This comprehensive guide provides a detailed protocol for the preparation and NMR analysis of 2-Methyl-1-penten-3-yne, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to ensure the acquisition of high-quality NMR data, facilitating accurate spectral interpretation and structural confirmation.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of 2-Methyl-1-penten-3-yne are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this document to refer to specific protons and carbons.
Caption: Molecular structure of 2-Methyl-1-penten-3-yne with atom numbering.
Experimental Protocols
The volatile and potentially air-sensitive nature of 2-Methyl-1-penten-3-yne necessitates careful sample handling to obtain high-resolution NMR spectra. The following protocol is recommended for optimal results.
Materials
-
2-Methyl-1-penten-3-yne sample
-
High-quality 5 mm NMR tubes (e.g., J-Young valve tubes for air-sensitive samples)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, dried over molecular sieves)
-
Pasteur pipettes
-
Inert gas (Argon or Nitrogen)
-
Schlenk line (if handling as an air-sensitive compound)
Protocol for Sample Preparation (for Volatile and Potentially Air-Sensitive Samples)
This protocol utilizes a J-Young NMR tube and Schlenk line techniques to ensure an inert atmosphere, which is best practice for reactive or volatile compounds.
-
Drying the NMR Tube : Ensure the J-Young NMR tube is clean and oven-dried prior to use to remove any residual moisture.
-
Inert Atmosphere : Attach the J-Young tube to a Schlenk line via an adapter and evacuate and backfill with inert gas (e.g., argon) at least three times to create an inert atmosphere within the tube.
-
Sample Addition : Under a positive pressure of inert gas, add approximately 5-10 mg of 2-Methyl-1-penten-3-yne to the NMR tube.
-
Solvent Transfer : Using a gas-tight syringe, transfer approximately 0.6-0.7 mL of dry, degassed deuterated solvent (e.g., CDCl₃) into the NMR tube.
-
Sealing : Securely close the J-Young valve to seal the tube under the inert atmosphere.
-
Homogenization : Gently agitate the tube to ensure the sample is completely dissolved.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a standard 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Spectral Width: -2 to 10 ppm
-
Number of Scans: 16-32 (adjust based on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (e.g., 'zgpg30')
-
Spectral Width: -10 to 150 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize the number of increments and scans to achieve adequate resolution and signal-to-noise ratio.
-
Caption: General workflow for NMR sample analysis.
Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis (Predicted)
The proton NMR spectrum of 2-Methyl-1-penten-3-yne is expected to show four distinct signals.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| H1 (a, b) | 5.2 - 5.4 | Singlet | 2H | - | Vinylic protons on a terminal double bond. |
| H5 | 1.9 - 2.1 | Singlet | 3H | - | Methyl protons attached to the acetylenic carbon. |
| H6 | 1.8 - 2.0 | Singlet | 3H | - | Methyl protons attached to the vinylic carbon. |
Interpretation Notes:
-
Vinylic Protons (H1a, H1b): These protons are on the terminal double bond and are expected to appear as two closely spaced singlets or a narrow multiplet in the downfield region, characteristic of vinylic protons.
-
Methyl Protons (H5): The methyl group attached to the sp-hybridized carbon (C4) is expected to resonate as a singlet in the allylic/propargylic region.
-
Methyl Protons (H6): The methyl group on the double bond (C2) will also appear as a singlet, likely in a similar region to the other methyl group. The exact chemical shifts can be influenced by the combined electronic effects of the double and triple bonds.
¹³C NMR Spectrum Analysis (Experimental)
The proton-decoupled ¹³C NMR spectrum of 2-Methyl-1-penten-3-yne will display six distinct signals, corresponding to the six carbon atoms in the molecule.
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| C1 | ~123 | Vinylic methylene carbon (=CH₂). |
| C2 | ~128 | Quaternary vinylic carbon (=C<). |
| C3 | ~85 | Quaternary acetylenic carbon (-C≡). |
| C4 | ~80 | Acetylenic carbon (-C≡). |
| C5 | ~4 | Methyl carbon attached to the alkyne. |
| C6 | ~23 | Methyl carbon attached to the alkene. |
Interpretation Notes:
-
Alkene Carbons (C1, C2): The sp²-hybridized carbons of the double bond appear in the typical alkene region of the spectrum.
-
Alkyne Carbons (C3, C4): The sp-hybridized carbons of the triple bond are found in the characteristic alkyne region. Quaternary carbons, like C2 and C3, often exhibit lower intensity peaks.
-
Methyl Carbons (C5, C6): The two methyl groups are in different chemical environments and are therefore resolved as two separate signals.
Advanced 2D NMR for Unambiguous Assignments
For definitive structural confirmation, 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, long-range couplings between the vinylic protons (H1) and the allylic methyl protons (H6) might be observed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., H1 to C1, H5 to C5, and H6 to C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons. For example, correlations would be expected between H1 and C2/C3, H5 and C3/C4, and H6 and C1/C2/C3.
Conclusion
NMR spectroscopy is a powerful and essential technique for the structural characterization of 2-Methyl-1-penten-3-yne. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality 1D and 2D NMR spectra. The provided analysis of the expected ¹H and ¹³C NMR data, supplemented by the application of 2D techniques like COSY, HSQC, and HMBC, will enable unambiguous signal assignment and confident structural elucidation. This ensures the integrity of the compound for its intended applications in organic synthesis and drug development.
References
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
Application Note: FTIR Analysis of 2-Methyl-1-penten-3-yne Functional Groups
Introduction
2-Methyl-1-penten-3-yne is a member of the enyne family of organic compounds, characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne).[1] This conjugated system of unsaturation makes it a valuable synthon in organic chemistry and a subject of interest in materials science. The precise identification and characterization of its functional groups are paramount for quality control, reaction monitoring, and structural elucidation. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose, providing a unique vibrational "fingerprint" of the molecule.[1] This application note provides a detailed guide to the FTIR analysis of 2-Methyl-1-penten-3-yne, covering spectral interpretation and a comprehensive experimental protocol for liquid sample analysis.
Spectral Interpretation: Unveiling the Vibrational Signature
The infrared spectrum of 2-Methyl-1-penten-3-yne is dictated by the vibrational modes of its constituent functional groups: the vinyl group (=CH₂), the internal alkyne (-C≡C-), and the methyl groups (-CH₃). The conjugation between the double and triple bonds influences the electronic distribution and, consequently, the vibrational frequencies of these groups, typically causing a shift to lower wavenumbers (a red shift) compared to their isolated counterparts.[1]
A vapor-phase FTIR spectrum of 2-Methyl-1-penten-3-yne is documented in the Wiley SpectraBase, providing a reference for its characteristic absorption bands.[2] The interpretation of the spectrum relies on identifying the stretching and bending vibrations of each functional group.
Key Vibrational Modes and Expected Absorption Bands
The primary vibrational modes for 2-Methyl-1-penten-3-yne are summarized in the table below. These assignments are based on established group frequencies for alkenes and alkynes, with considerations for the effects of conjugation.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| =C-H Stretch | Vinyl (=CH₂) | 3100 - 3000 | Medium | Asymmetric and symmetric stretching of the sp² C-H bonds. |
| C-H Stretch | Methyl (-CH₃) | 3000 - 2850 | Strong | Asymmetric and symmetric stretching of the sp³ C-H bonds. |
| -C≡C- Stretch | Internal Alkyne | 2260 - 2190 | Weak to Medium | The intensity can be weak due to the symmetry of the internal alkyne. Conjugation may lower the frequency. |
| C=C Stretch | Vinyl (C=CH₂) | 1680 - 1620 | Medium | The conjugation with the alkyne can influence the intensity and position of this band. |
| -CH₃ Bend | Methyl (-CH₃) | 1470 - 1450 & 1375 | Medium | Asymmetric (scissoring) and symmetric (umbrella) bending modes. |
| =C-H Bend | Vinyl (=CH₂) | 1000 - 650 | Strong | Out-of-plane bending (wagging) vibrations are particularly characteristic. |
Causality Behind Spectral Features:
-
=C-H Stretching (ca. 3079 cm⁻¹): The bonds between the sp² hybridized carbons of the vinyl group and the hydrogen atoms are stronger than sp³ C-H bonds, thus they vibrate at a higher frequency, appearing just above 3000 cm⁻¹.
-
-C≡C- Stretching (ca. 2200 cm⁻¹): The carbon-carbon triple bond is the strongest and stiffest bond in the molecule, leading to a characteristic absorption in the so-called "triple bond region" of the spectrum. For an internal alkyne like in 2-Methyl-1-penten-3-yne, the change in dipole moment during the stretching vibration can be small, resulting in a weaker absorption compared to terminal alkynes.
-
C=C Stretching (ca. 1642 cm⁻¹): The stretching of the carbon-carbon double bond gives rise to a peak in the 1680-1620 cm⁻¹ region.
-
=C-H Bending (ca. 910 and 990 cm⁻¹): The out-of-plane bending vibrations of the C-H bonds on the vinyl group are often strong and can be diagnostic for the substitution pattern of the alkene.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol outlines the steps for analyzing a liquid sample of 2-Methyl-1-penten-3-yne using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for volatile organic liquids.
I. Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: A single-reflection diamond ATR accessory.
-
Sample: 2-Methyl-1-penten-3-yne (liquid).
-
Cleaning Supplies: Reagent-grade isopropanol or acetone, and lint-free laboratory wipes.
II. Instrument Setup and Background Collection
-
Purge the Spectrometer: Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Clean the ATR Crystal: Before collecting the background or sample spectrum, thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate.
-
Collect the Background Spectrum:
-
Set the spectral range to 4000 - 400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
With the clean, empty ATR crystal in the beam path, collect the background spectrum. This will be automatically subtracted from the sample spectrum.
-
III. Sample Analysis
-
Apply the Sample: Place a small drop (1-2 µL) of 2-Methyl-1-penten-3-yne onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the Sample Spectrum: Using the same acquisition parameters as the background scan, collect the infrared spectrum of the sample.
-
Clean the ATR Crystal: After the measurement is complete, carefully clean the ATR crystal using a lint-free wipe and an appropriate solvent to remove all traces of the sample.
IV. Data Processing and Analysis
-
Baseline Correction: Apply a baseline correction to the acquired spectrum to account for any baseline drift.
-
Peak Picking: Identify the wavenumbers of the major absorption bands in the spectrum.
-
Functional Group Assignment: Compare the observed peak positions with the expected vibrational frequencies for the functional groups of 2-Methyl-1-penten-3-yne as detailed in the spectral interpretation section and the provided table.
Visualizing the Molecular Vibrations
The following diagram illustrates the molecular structure of 2-Methyl-1-penten-3-yne and highlights the key functional groups responsible for its characteristic infrared absorption bands.
Caption: Molecular structure and key functional groups of 2-Methyl-1-penten-3-yne.
Conclusion
FTIR spectroscopy is an indispensable tool for the qualitative analysis of 2-Methyl-1-penten-3-yne. By identifying the characteristic stretching and bending vibrations of the vinyl, internal alkyne, and methyl functional groups, researchers can confidently verify the structure and purity of this compound. The provided protocol for ATR-FTIR analysis offers a reliable and efficient method for obtaining high-quality spectra from liquid samples. This application note serves as a comprehensive guide for scientists and professionals in drug development and chemical research, enabling accurate and efficient characterization of enyne compounds.
References
- BenchChem. (2025). A Comparative Guide to FT-IR Spectroscopy for Identifying Functional Groups in Enynes.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Smith, B. C. (1999).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
NIST. (n.d.). 2-Methyl-1-octen-3-yne. NIST Chemistry WebBook. Retrieved December 31, 2025, from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved December 31, 2025, from [Link]
-
Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. In Organic Chemistry (McMurry). Available at: [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved December 31, 2025, from [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved December 31, 2025, from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-1-pentene. Retrieved December 31, 2025, from [Link]
Sources
Application Notes & Protocols: Safe Handling and Storage of 2-Methyl-1-penten-3-yne
Abstract
This document provides a comprehensive guide to the safe handling and storage procedures for 2-Methyl-1-penten-3-yne (CAS No. 926-55-6). As a highly flammable and reactive terminal alkyne, this compound presents significant hazards that necessitate rigorous safety protocols. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into risk mitigation, proper personal protective equipment (PPE), storage requirements, and emergency procedures. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative chemical safety literature.
Introduction: Understanding the Compound
2-Methyl-1-penten-3-yne is a volatile, unsaturated hydrocarbon featuring both a double bond and a terminal triple bond.[1][2][3] This unique structure imparts high reactivity, making it a valuable synthon in organic chemistry while also presenting considerable safety challenges. Its high flammability and potential for pyrophoric behavior, coupled with the inherent risks of terminal alkynes, demand meticulous adherence to safety protocols.[4][] The terminal alkyne proton is acidic and can be replaced by heavy metal ions, which can lead to the formation of shock-sensitive explosive acetylides.[4] Therefore, it is imperative to avoid contact with certain metals.
The primary hazards associated with 2-Methyl-1-penten-3-yne include its extreme flammability and its potential to form explosive mixtures with air.[6][7] The information available suggests that this compound should be handled with the same precautions as other pyrophoric or highly reactive materials.[][8][9]
Hazard Identification and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of its safe use. All personnel must review the Safety Data Sheet (SDS) and other relevant safety documents before commencing work.[10]
Table 1: Physicochemical and Hazard Data for 2-Methyl-1-penten-3-yne
| Property | Value | Source(s) |
| CAS Number | 926-55-6 | [1][2][6] |
| Molecular Formula | C₆H₈ | [1][2][6] |
| Molecular Weight | 80.13 g/mol | [1][] |
| Boiling Point | 84.8°C at 760 mmHg | [6] |
| Density | 0.757 g/cm³ | [6] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. | [6][11] |
| H315: Causes skin irritation. | [11] | |
| H319: Causes serious eye irritation. | [11] | |
| H335: May cause respiratory irritation. | [11] | |
| Reactivity Profile | Highly reactive and potentially pyrophoric. Terminal alkyne can form explosive metal acetylides.[4][] May react vigorously with strong oxidizing agents.[12][13] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, all manipulations of 2-Methyl-1-penten-3-yne must be conducted within a properly functioning chemical fume hood or a glovebox.[9][14] A "buddy system" is strongly recommended; never work with this compound alone.[14][15]
Required Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.[16]
-
Eye Protection: Chemical splash goggles and a face shield are required.[15][16]
-
Hand Protection: Double nitrile gloves are recommended for handling small quantities. For larger quantities or extended handling, consider fire-resistant (FR) gloves over the nitrile gloves.[8][16]
-
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex®) is required.[8][16] Clothing worn underneath the lab coat should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in case of a fire.[8]
-
Footwear: Closed-toe shoes made of non-porous material are mandatory.
Workflow for Safe Handling
The following diagram outlines the essential workflow for safely handling 2-Methyl-1-penten-3-yne.
Caption: Workflow for handling 2-Methyl-1-penten-3-yne.
Storage Procedures
Proper storage is critical to maintaining the stability of 2-Methyl-1-penten-3-yne and preventing accidents.[4]
General Storage Guidelines
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with moisture.[4][8] The compound is typically supplied in bottles with a septum-sealed cap (e.g., Sure/Seal™) to facilitate this.[8][16]
-
Temperature: Store in a cool, designated area.[17] For long-term stability and to minimize degradation or polymerization, refrigerated storage in a laboratory-safe, explosion-proof refrigerator is recommended.[4][18] Do not store in standard domestic refrigerators.[17][19]
-
Location: Store in a dedicated, UL-approved flammable liquids storage cabinet.[10][19] These cabinets must be labeled "Flammable – Keep Fire Away".[19]
-
Container: Keep the container tightly closed when not in use.[19] Regularly inspect containers for integrity.[8] Date containers upon receipt and upon opening.[8][17]
Incompatibility and Segregation
Chemical segregation is a key principle of safe storage.[17] The following diagram illustrates the necessary segregation for 2-Methyl-1-penten-3-yne.
Caption: Chemical incompatibility chart.
Experimental Protocols
Protocol for Aliquoting from a Sure/Seal™ Bottle
This protocol details the transfer of the liquid from its original container using syringe techniques under an inert atmosphere.
Materials:
-
Sure/Seal™ bottle of 2-Methyl-1-penten-3-yne
-
Dry, gas-tight syringe with a Luer-lock fitting
-
Long, dry needles
-
Oven-dried reaction flask, sealed with a rubber septum
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Clamps and stands
Procedure:
-
Preparation: Clamp the Sure/Seal™ bottle securely to a stand inside a chemical fume hood.[9][14] Ensure the receiving flask is also clamped and has been purged with inert gas.
-
Inert Gas Line: Insert a needle connected to the inert gas line through the septum of the Sure/Seal™ bottle. Ensure the needle tip is in the headspace, not in the liquid.[14]
-
Pressure Equalization: Insert a second, "venting" needle through the septum to allow for safe pressure equalization as you introduce inert gas.
-
Syringe Purge: Purge the dry syringe with inert gas 3-5 times.
-
Withdrawal: Insert the purged syringe needle through the septum into the liquid. Gently pull the plunger to draw the desired volume. It is good practice to pull slightly more than needed, then push the excess back into the bottle to expel any gas bubbles from the syringe.
-
Transfer: Carefully withdraw the needle from the source bottle and immediately insert it through the septum of the receiving flask. Depress the plunger to dispense the liquid.
-
Post-Transfer: Remove the syringe. Flush the headspace of the Sure/Seal™ bottle with inert gas for a few minutes before removing the gas line needle.
-
Cleanup: Immediately quench any residual reagent in the syringe and needles according to your lab's specific standard operating procedure (SOP) before cleaning.
Emergency Procedures
Spill:
-
Evacuate the area.
-
For small spills, absorb with dry earth, sand, or other non-combustible material.[12][13] Use non-sparking tools for cleanup.[12][20]
-
Do not use paper towels or other combustible materials for cleanup.[8]
Fire:
-
Use a Class D or dry chemical (ABC) fire extinguisher. Do not use water, as it may be ineffective.[12][21]
Exposure:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[21]
-
Inhalation: Move the person to fresh air.[20]
-
Seek immediate medical attention for any exposure. [21]
References
- Use and Storage of Flammable and Combustible Liquids - Environmental Health & Safety. (n.d.).
- laboratory safety – guidelines for storage of flammables - Kansas State University. (n.d.).
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. (n.d.).
- 4 Essential Steps For Keeping Flammable Liquids In The Laboratory - Storemasta Blog. (2023, March 15).
- safely store chemicals in laboratory? - Environmental Health & Safety. (n.d.).
- Chapter 12: Chemical Storage inside the Laboratory. (n.d.).
- Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory | ACS Chemical Health & Safety. (n.d.).
- The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024, December 10).
- Handling Pyrophoric and other Air/Water Reactive Materials - Division of Research Safety | Illinois. (2019, September 18).
- Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. (n.d.).
- common pitfalls in the handling of terminal alkynes - Benchchem. (n.d.).
- 2-METHYL-1-PENTEN-3-YNE 926-55-6 wiki - Guidechem. (n.d.).
- 926-55-6, 2-METHYL-1-PENTEN-3-YNE Formula - ECHEMI. (n.d.).
- 2-METHYL-1-PENTEN-3-YNE | 926-55-6 - ChemicalBook. (2023, May 4).
- 1-Penten-3-yne, 2-methyl- - the NIST WebBook. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).
- CAS 926-55-6 2-Methyl-1-penten-3-yne - BOC Sciences. (n.d.).
- 2-METHYL-1-PENTENE - CAMEO Chemicals - NOAA. (n.d.).
- 2-METHYL-1-PENTENE - CAMEO Chemicals. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- 2-Methyl-1-pentene | C6H12 | CID 12986 - PubChem. (n.d.).
- 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem. (n.d.).
- 2-methyl-1-penten-3-yne - Stenutz. (n.d.).
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 3. 2-methyl-1-penten-3-yne [stenutz.eu]
- 4. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 2-Methyl-1-pentene | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 16. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 17. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 18. k-state.edu [k-state.edu]
- 19. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 20. fishersci.com [fishersci.com]
- 21. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Scale-Up Synthesis of 2-Methyl-1-penten-3-yne: A Comprehensive Protocol and Process Guide
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This application note provides a detailed guide for the scaled-up synthesis of 2-Methyl-1-penten-3-yne (CAS No. 926-55-6), a valuable enyne building block in organic synthesis.[1][2][3] We present a robust, two-stage synthetic route commencing with the base-catalyzed ethynylation of acetone to produce the intermediate 2-methyl-3-butyn-2-ol, followed by an acid-catalyzed dehydration to yield the target compound. This document offers in-depth protocols, critical process parameters for scale-up, safety and handling procedures, and analytical validation methods. The causality behind experimental choices is explained to empower researchers with the expertise to adapt and troubleshoot the synthesis for kilogram-scale production.
Introduction and Strategic Importance
2-Methyl-1-penten-3-yne is a conjugated enyne, a structural motif that serves as a versatile precursor in the synthesis of complex organic molecules, including pharmaceuticals and specialty polymers. Its unique reactivity, stemming from the adjacent double and triple bonds, allows for a wide range of chemical transformations. The successful and reproducible scale-up of its synthesis is therefore a critical step in advancing drug discovery and materials science programs that rely on this intermediate.
The most industrially viable and scalable pathway involves a two-step process:
-
Favorskii-type Reaction: The reaction of acetone with acetylene in the presence of a strong base (e.g., potassium hydroxide) to form 2-methyl-3-butyn-2-ol. This reaction is a cornerstone of industrial alkyne chemistry.[4]
-
Acid-Catalyzed Dehydration: The selective elimination of water from 2-methyl-3-butyn-2-ol to generate the target enyne, 2-Methyl-1-penten-3-yne.[5]
This guide focuses on providing a practical framework for executing this sequence on a larger scale, addressing the common challenges of exothermicity, reagent handling, and product purification.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazards associated with the target compound is paramount for safe and effective scale-up.
Table 1: Physicochemical Data for 2-Methyl-1-penten-3-yne
| Property | Value | Source |
| CAS Number | 926-55-6 | [3] |
| Molecular Formula | C₆H₈ | [1][3] |
| Molecular Weight | 80.13 g/mol | [1][3] |
| Boiling Point | 84.8°C @ 760 mmHg | [6] |
| Density | 0.757 g/cm³ | [6] |
| Refractive Index | 1.431 | [6] |
| Appearance | Colorless Liquid | [7] |
Table 2: Hazard and Safety Information
| Hazard Statement | Classification & Precautionary Measures | Source |
| H225: Highly Flammable | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.[6][8] | [6][8] |
| H315: Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[8] | [8] |
| H319: Eye Irritation | Causes serious eye irritation. Wear eye/face protection.[8] | [8] |
| H335: Respiratory Irritation | May cause respiratory irritation. Avoid breathing vapors and use only in a well-ventilated area.[8] | [8] |
| General Handling | Handle under an inert atmosphere (e.g., nitrogen or argon). Ground/bond container and receiving equipment to prevent static discharge.[9][10] | [9][10] |
Overall Synthetic Workflow
The transition from a laboratory-scale procedure to a pilot or manufacturing scale requires careful planning of the entire workflow, from reagent preparation to final product isolation. The diagram below outlines the logical flow of the two-stage synthesis.
Figure 1: Overall workflow for the scale-up synthesis.
Detailed Protocols and Mechanistic Insights
Protocol 1: Scale-Up Synthesis of 2-Methyl-3-butyn-2-ol
This procedure is adapted from principles used in industrial ethynylation processes.[4] It utilizes a homogenous reaction system with liquid ammonia as a solvent to improve mass transfer and control.
Materials & Equipment:
-
High-pressure reactor rated for ammonia and acetylene service.
-
Cooling system capable of maintaining -30°C to -40°C.
-
Gas inlet for acetylene, liquid inlet for acetone.
-
Scrubber system for ammonia off-gassing.
-
Reagents: Anhydrous liquid ammonia, Acetylene (purified), Acetone (dry), Potassium Hydroxide (KOH), Ammonium Chloride (for neutralization).
Step-by-Step Procedure:
-
Reactor Preparation: Purge the reactor thoroughly with dry nitrogen to ensure an inert and anhydrous environment.
-
Catalyst & Solvent Charging: Cool the reactor to -40°C. Charge the reactor with liquid ammonia. Slowly add finely powdered KOH catalyst while stirring to ensure dissolution.
-
Acetylene Saturation: Introduce a steady stream of acetylene gas into the liquid ammonia/KOH solution. Maintain a constant pressure as specified by your reactor's capabilities (e.g., 1.5-2.5 MPa) until the solution is saturated.[4]
-
Acetone Addition: Slowly add dry acetone to the reaction mixture via a dropping funnel or pump. Causality: The addition must be slow to manage the highly exothermic reaction and prevent dangerous temperature and pressure spikes. Maintain the temperature between 30-50°C during the addition.[4]
-
Reaction & Monitoring: Allow the reaction to proceed for 1-3 hours after the acetone addition is complete. Monitor the reaction progress by taking aliquots (if the system allows) and analyzing for acetone consumption via Gas Chromatography (GC).
-
Quenching & Ammonia Removal: Once the reaction is complete, carefully quench by adding a stoichiometric amount of ammonium chloride to neutralize the KOH catalyst.[4] Gently warm the reactor to 60-90°C to flash off the ammonia, which should be directed to a scrubber.
-
Work-up: The remaining crude product consists of 2-methyl-3-butyn-2-ol, water, salts, and some high-boiling materials. Allow the layers to separate and collect the upper organic phase. This crude material is typically of sufficient quality for the subsequent dehydration step.
Protocol 2: Acid-Catalyzed Dehydration to 2-Methyl-1-penten-3-yne
This step employs an E1 elimination mechanism, where the tertiary alcohol is protonated, loses water to form a stable carbocation, and then eliminates a proton to form the enyne product. The use of reactive distillation is key to maximizing yield by continuously removing the lower-boiling product from the reaction equilibrium.[5]
Figure 2: E1 dehydration mechanism.
Materials & Equipment:
-
Glass-lined or stainless steel reactor equipped with a heating mantle/jacket, mechanical stirrer, and a fractional distillation column.
-
Condenser and receiver flask, cooled with a chiller.
-
Reagents: Crude 2-methyl-3-butyn-2-ol (from Protocol 1), Sulfuric Acid (30% aq. solution), Sodium Bicarbonate solution (5%), Anhydrous Sodium Sulfate.
Step-by-Step Procedure:
-
Reactor Setup: Assemble the reactor with the distillation head. The receiver flask should be cooled in an ice bath to minimize loss of the volatile product.[5]
-
Charging Reagents: To the reactor, cautiously add the 30% sulfuric acid solution. Begin stirring and heating the acid solution to approximately 80-90°C.
-
Substrate Addition: Slowly add the crude 2-methyl-3-butyn-2-ol from Protocol 1 to the hot acid solution. Causality: This controlled addition and immediate distillation prevents side reactions and product polymerization. The product, 2-Methyl-1-penten-3-yne, has a lower boiling point (85°C) than the starting alcohol (104°C) and will distill as it is formed.
-
Reactive Distillation: Maintain the reaction temperature and collect the distillate that comes over between 80-90°C. Continue the process until no more product distills over.
-
Neutralization & Washing: Transfer the collected distillate to a separatory funnel. Wash sequentially with:
-
Cold water to remove any co-distilled acid.
-
5% sodium bicarbonate solution to neutralize residual acid (check aqueous layer with pH paper to ensure it is neutral or slightly basic).
-
Saturated brine solution to aid in layer separation.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate. Causality: Thorough drying is essential before the final distillation to obtain a pure, water-free product.
Protocol 3: Final Purification by Fractional Distillation
Due to the product's high flammability and potential for peroxide formation, final purification must be conducted with care.
Step-by-Step Procedure:
-
Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry and the system can be operated under a slight positive pressure of nitrogen.
-
Distillation: Filter the dried organic phase from the drying agent directly into the distillation flask. Add boiling chips.
-
Fraction Collection: Heat the flask gently. Discard any initial forerun and collect the fraction boiling at 84-86°C .
-
Storage: Store the purified product in an amber bottle under a nitrogen atmosphere and in a cool, dark, and well-ventilated area designated for flammable liquids.[9]
Analytical Characterization
Process control and final product validation should be performed using the following methods:
-
Gas Chromatography (GC): The primary method for monitoring reaction progress (disappearance of starting material) and assessing the final purity of the product. An assay of >99.0% is typically achievable.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product.
-
Infrared (IR) Spectroscopy: Used to verify the presence of key functional groups (C≡C stretch, C=C stretch) and the absence of the starting alcohol's -OH group.
Conclusion
The two-stage synthesis of 2-Methyl-1-penten-3-yne via the ethynylation of acetone and subsequent dehydration of the resulting alcohol is a scalable and robust method. Success in a scale-up environment hinges on meticulous control over reaction exotherms, the strategic use of reactive distillation to drive the dehydration equilibrium, and strict adherence to safety protocols for handling flammable and corrosive materials. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers and process chemists to safely and efficiently produce this important chemical intermediate at scale.
References
- Google Patents. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
-
Scribd. Dehydration of 2-Methylbutan-2-ol. Available at: [Link]
-
Cheméo. 2-Methyl-1-octen-3-yne. Available at: [Link]
-
Stenutz. 2-methyl-1-penten-3-yne. Available at: [Link]
-
UK Chemical Suppliers. 2-methyl-1-penten-3-yne suppliers UK. Available at: [Link]
-
PubChem. 2-Methyl-1-pentene. Available at: [Link]
-
Myers, A. G. Research Group. Favorskii Rearrangement. Available at: [Link]
-
YouTube. Dehydration of 2 methyl 2 butanol. (2020-10-26). Available at: [Link]
-
YouTube. Dehydration of 2-methyl-2-butanol. (2017-05-23). Available at: [Link]
-
University Course Document. Experiment 26 MULTISTEP SYNTHESIS: CARBENE CHEMISTRY. Available at: [Link]
-
Quora. How to prepare pentene from acetylene and propane?. (2021-12-22). Available at: [Link]
- Google Patents. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
-
PubChem. 1-Penten-3-yne, 2-methyl-. Available at: [Link]
-
ResearchGate. New synthesis of 2-methyl-1,3-pentadiene. (2025-08-06). Available at: [Link]
Sources
- 1. 2-methyl-1-penten-3-yne [stenutz.eu]
- 2. 2-methyl-1-penten-3-yne suppliers UK [ukchemicalsuppliers.co.uk]
- 3. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 5. murov.info [murov.info]
- 6. echemi.com [echemi.com]
- 7. 2-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-甲基-1-戊烯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-penten-3-yne
Welcome to the technical support guide for the synthesis of 2-Methyl-1-penten-3-yne. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly reactive and valuable enyne intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of conjugated enynes is often challenged by a landscape of competing reaction pathways. Low yields, difficult purifications, and the formation of stubborn isomers are common hurdles. This guide is structured as a direct, Q&A-based troubleshooting manual to address the most frequent issues encountered in the lab.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the synthesis of 2-Methyl-1-penten-3-yne, particularly when using methods involving the dehydration of propargylic alcohol precursors.
Q1: My reaction yield is extremely low, or I've isolated no identifiable product, only a tar-like substance. What is happening?
Answer: This is a classic symptom of product instability and competing polymerization or oligomerization pathways. 2-Methyl-1-penten-3-yne is a conjugated enyne, a class of molecules known for their high reactivity.
Causality:
-
Oligomerization/Polymerization: The conjugated π-system of the enyne makes it susceptible to self-reaction, especially under thermal stress or in the presence of acid/base catalysts or radical initiators. This process links multiple monomer units together, forming higher molecular weight oligomers or polymers, which often present as intractable oils or tars.[1]
-
Product Volatility: 2-Methyl-1-penten-3-yne has a low boiling point (approx. 85°C).[2] Aggressive heating during the reaction or purification (distillation) can lead to significant product loss through evaporation, especially if the condenser is not sufficiently cold.
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction conditions permit, reduce the temperature to minimize thermal decomposition and polymerization.
-
Control Catalyst Concentration: If using an acid catalyst for a dehydration step, use the minimum effective concentration. High catalyst loading can accelerate side reactions.
-
Work-up Diligence: Quench the reaction as soon as monitoring (e.g., by TLC or GC) shows completion. Neutralize any catalysts promptly during the work-up.
-
Purification Strategy: Avoid high-temperature distillation. Instead, consider purification by fractional distillation under reduced pressure to lower the boiling point.[3] Alternatively, column chromatography on silica gel deactivated with a small amount of triethylamine can be effective, though care must be taken as silica can also promote decomposition.
Q2: My analytical data (NMR, GC-MS) shows a significant amount of an α,β-unsaturated ketone, not my target enyne. What is this byproduct?
Answer: You are likely observing a product from a Meyer-Schuster rearrangement . This is a very common side reaction when synthesizing enynes from secondary or tertiary propargylic alcohols under acidic conditions.[4]
Causality: The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound. The mechanism involves the protonation of the alcohol, loss of water to form a carbocation, and a subsequent 1,3-shift of the hydroxyl group (as water), which tautomerizes to the more stable ketone.[4][5]
Troubleshooting Workflow: Isomer Formation
Caption: Competing pathways in enyne synthesis from propargylic alcohols.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: Strong protic acids (H₂SO₄, HCl) are notorious for promoting this rearrangement. Switch to milder or Lewis acidic catalysts.[4]
-
Employ Milder Conditions: Consider using catalysts like hypophosphorus acid, which has been shown to be effective for Meyer-Schuster rearrangements but could potentially be tuned for dehydration under specific conditions.[6] Another common method is using p-toluenesulfonic acid (PTSA) in a non-polar solvent with a Dean-Stark trap to remove water and drive the equilibrium towards the enyne.
-
Transition Metal Catalysis: Modern methods often use transition metal catalysts (e.g., based on Gold, Rhodium, or Ruthenium) which can operate under neutral and mild conditions, thus avoiding the acidic environment that triggers the rearrangement.[7][8][9]
Q3: I'm working with a tertiary propargylic alcohol, and I'm getting an α,β-unsaturated methyl ketone that is isomeric to the expected Meyer-Schuster product. What is this?
Answer: This is characteristic of the Rupe rearrangement , which competes with the Meyer-Schuster pathway specifically for tertiary propargylic alcohols that contain an α-acetylenic group.[4]
Causality: Instead of the 1,3-hydroxyl shift, the Rupe reaction proceeds through an enyne intermediate, which then hydrates to form the α,β-unsaturated methyl ketone. This pathway is also promoted by strong acids and heat.[6]
Troubleshooting Steps: The mitigation strategies are largely the same as for the Meyer-Schuster rearrangement:
-
Avoid Harsh Acids: This is the most critical factor. The use of strong, hot acids almost guarantees the formation of Rupe and Meyer-Schuster products.
-
Use Milder Catalysts: Employing milder Lewis acids or transition metal catalysts can favor the desired dehydration pathway over skeletal rearrangement.[4]
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
| Catalyst/Condition | Primary Product Favored | Common Side Products | Suitability for 2-Methyl-1-penten-3-yne |
| Conc. H₂SO₄, Heat | Rearrangement Products | Enyne, Polymers | Poor: High risk of Meyer-Schuster/Rupe reactions.[4] |
| p-TSA, Toluene, Dean-Stark | Dehydration (Enyne) | Meyer-Schuster Product | Good: A classic, effective method if carefully controlled. |
| Au(I) or Rh(I) complexes | Enyne/Cycloisomerization | Isomers | Excellent: High selectivity under mild conditions, but higher cost.[8][9] |
| Anhydrous CuSO₄ on Silica | Dehydration (Enyne) | Minimal | Very Good: Heterogeneous catalyst, easy to remove. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of 2-Methyl-1-penten-3-yne?
A common and logical precursor is 2-methyl-3-pentyn-2-ol . This tertiary propargylic alcohol can be synthesized via the Favorskii reaction, which involves the nucleophilic addition of a metal acetylide to a carbonyl compound.[10][11] Specifically, reacting the acetylide of propyne (CH₃-C≡C⁻) with acetone will yield 2-methyl-3-pentyn-2-ol. This precursor can then be carefully dehydrated to yield the target enyne.
Favorskii Reaction to Precursor
Caption: Synthesis of the propargylic alcohol precursor.
Q2: What are the best analytical methods for monitoring the reaction and assessing final purity?
A multi-technique approach is always best:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring. Use a non-polar eluent system (e.g., hexanes/ethyl acetate). The enyne product will be significantly less polar than the alcohol precursor.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard. It allows you to separate volatile components and identify them by their mass spectra. You can easily distinguish the desired product from isomeric rearrangement products and unreacted starting material.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The vinyl protons (=CH₂) of 2-Methyl-1-penten-3-yne will have characteristic chemical shifts, and the quaternary carbons of the alkene and alkyne can be identified in the ¹³C spectrum.
Q3: What are the critical safety precautions for this synthesis?
-
Flammability: 2-Methyl-1-penten-3-yne is a highly flammable liquid with a low flash point.[2] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reactivity: The product is highly reactive and can be pyrophoric (ignite on contact with air).[] While this is a greater concern for terminal alkynes, care should still be taken. Store the final product under an inert atmosphere (Nitrogen or Argon) and at a low temperature (e.g., 4°C).[12]
-
Handling Reagents: Many precursors and reagents, such as organolithiums or sodium amide used in the Favorskii reaction, are themselves highly reactive and require handling under strictly anhydrous and inert conditions.[] Always consult the Safety Data Sheet (SDS) for every chemical used.
Part 3: Recommended Protocol: Dehydration of 2-Methyl-3-pentyn-2-ol
This protocol is designed to favor the formation of 2-Methyl-1-penten-3-yne by using a mild, heterogeneous catalyst to suppress rearrangement side reactions.
Objective: To synthesize 2-Methyl-1-penten-3-yne via the dehydration of 2-methyl-3-pentyn-2-ol.
Materials:
-
2-Methyl-3-pentyn-2-ol
-
Anhydrous Copper (II) Sulfate (CuSO₄)
-
High-purity silica gel (for chromatography)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Catalyst Preparation: Prepare the catalyst by grinding anhydrous CuSO₄ with silica gel (approx. 1:2 ratio by weight) until a fine, homogeneous powder is obtained.
-
Reaction Setup: In a round-bottom flask, add 2-methyl-3-pentyn-2-ol (1 equivalent) and the CuSO₄/Silica catalyst (approx. 0.2 equivalents of CuSO₄). Add enough anhydrous toluene to create a stirrable slurry.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 110°C for toluene). Monitor the reaction progress by TLC or GC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of diethyl ether or toluene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Carefully remove the solvent using a rotary evaporator with a low bath temperature (<30°C).
-
The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for 2-Methyl-1-penten-3-yne.
-
Self-Validation: The use of a mild, solid-supported catalyst minimizes the acidic conditions that lead to Meyer-Schuster and Rupe rearrangements. Careful temperature control and purification under reduced pressure prevent thermal degradation and product loss. Purity should be confirmed by GC-MS and NMR.
References
-
ResearchGate. (n.d.). Lewis Acid-Driven Meyer–Schuster-Type Rearrangement of Yne-Dienone. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]
-
chemeurope.com. (n.d.). Favorskii reaction. Retrieved from [Link]
-
Toste, F. D., & Toste, D. (2011). Catalytic Asymmetric Synthesis of (+)-Anthecotulide Using Enyne and Meyer–Schuster Rearrangements. Organic Letters, 13(21), 5784–5787. [Link]
-
PubMed. (2011). Catalytic asymmetric synthesis of (+)-anthecotulide using enyne and Meyer-Schuster rearrangements. Journal of the American Chemical Society. [Link]
-
Arias, S., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(36), 7277–7283. [Link]
-
EPFL Graph Search. (n.d.). Favorskii reaction. Retrieved from [Link]
-
Carreira, E. M., & Sempere, Y. (n.d.). The Catalytic, Enantioselective Favorskii Reaction: In Situ Formation of Metal Alkynylides and Their Additions to Aldehydes. Organic Reactions. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances. [Link]
-
NPTEL. (2023, January 31). Lec 37: Ethene Oligomerization. [YouTube video]. Retrieved from [Link]
-
Kim, H., & Lee, C. (2005). Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis. Journal of the American Chemical Society, 127(29), 10180–10181. [Link]
-
ResearchGate. (n.d.). Cycloisomerization of 1,5-enynes and 1,6-enynes, catalyzed by Au(iii)–NHC complexes. Retrieved from [Link]
-
Stenutz. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
Fowler, J. S. (1977). 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. The Journal of Organic Chemistry, 42(15), 2637–2639. [Link]
-
Beilstein Journals. (n.d.). Pathway economy in cyclization of 1,n-enynes. Retrieved from [Link]
-
DrugFuture. (n.d.). 2-Methyl-3-butyn-2-ol. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-one. Retrieved from [Link]
- Google Patents. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
- Google Patents. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
-
ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-Methyl-1-Pentene Analytical Standard. Retrieved from [Link]
-
Learn CBSE. (n.d.). NCERT Solutions for Class 11th Chemistry Chapter 12 Organic Chemistry Some Basic Principles and Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). New synthesis of 2-methyl-1,3-pentadiene. Retrieved from [Link]
-
Quora. (2018). Is it possible to synthesize 1-Penten-3-one from pent-3-one?. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-ol. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. echemi.com [echemi.com]
- 3. learncbse.in [learncbse.in]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii_reaction [chemeurope.com]
- 6. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic asymmetric synthesis of (+)-anthecotulide using enyne and Meyer-Schuster rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
- 10. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. 2-Methyl-1-buten-3-yne, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Purification of 2-Methyl-1-penten-3-yne
Welcome to the technical support guide for the purification of 2-Methyl-1-penten-3-yne (CAS 926-55-6). This resource is designed for researchers, chemists, and drug development professionals who are working with this highly reactive and valuable intermediate. The following troubleshooting guides and FAQs address common issues encountered during its purification, providing not only solutions but also the underlying scientific principles to empower your experimental success.
Understanding the Challenge: Common Impurities
The purification of 2-Methyl-1-penten-3-yne is often complicated by the presence of byproducts with similar physical properties. The impurity profile is highly dependent on the synthetic route employed. For instance, syntheses involving the manipulation of propargyl alcohols can lead to isomeric impurities through side reactions like the Meyer-Schuster or Rupe rearrangements.[1][2][3]
Common classes of impurities include:
-
Isomeric Byproducts: Allenic or dienic compounds, and structural isomers such as other methyl-pentene or methyl-pentyne derivatives.
-
Unreacted Starting Materials: Particularly propargylic alcohols which are more polar but can be challenging to separate in some contexts.
-
Solvent Residues: Residual solvents from the reaction or initial workup steps.
-
Oligomerization Products: Formed due to the high reactivity of the enyne functional group.
A successful purification strategy relies on exploiting the subtle differences in the physical properties of the target compound and its contaminants.
Data Presentation: Physical Properties of Target Compound and Key Byproducts
The following table summarizes the boiling points of 2-Methyl-1-penten-3-yne and common related compounds, highlighting the primary challenge in purification: close boiling points necessitating high-efficiency separation techniques.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Methyl-1-penten-3-yne | C₆H₈ | 80.13 | 84.8 [][5] |
| 2-Methyl-1-pentene | C₆H₁₂ | 84.16 | 62.0[6][7] |
| 2-Methyl-1-penten-3-ol | C₆H₁₂O | 100.16 | 134-135[8] |
| 2-Methyl-1-buten-3-yne | C₅H₆ | 66.10 | 32.0[9] |
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question: My final product purity is low after performing a simple distillation. Why is this happening and what should I do?
Answer: Simple distillation is only effective for separating liquids with a boiling point difference of at least 40-50 °C.[10] 2-Methyl-1-penten-3-yne and its common isomeric byproducts often have very close boiling points, meaning they will co-distill, resulting in poor separation.
Causality: According to Raoult's Law, the vapor above a liquid mixture contains components of all volatile species present. In a simple distillation, which constitutes a single theoretical plate, the enrichment of the more volatile component in the distillate is insufficient for effective purification when boiling points are similar.
Solution: Fractional Distillation. You must employ fractional distillation. This technique introduces a fractionating column between the distillation flask and the condenser, providing a large surface area (e.g., Raschig rings, Vigreux indentations) for repeated vaporization-condensation cycles.[10] Each cycle acts as a "theoretical plate," progressively enriching the vapor with the lower-boiling point component. For compounds with a boiling point difference of less than 20 °C, a column with a high number of theoretical plates is essential.
Question: My Gas Chromatography (GC) analysis shows a single broad peak or co-eluting peaks. How can I resolve and accurately quantify my impurities?
Answer: Co-elution in GC is a common problem when analyzing isomers with similar polarities and boiling points.[11] Your analytical method lacks the required selectivity to resolve these compounds.
Causality: The separation in gas chromatography depends on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (column coating). If the impurities have similar vapor pressures and affinities for the stationary phase as your target compound, they will travel through the column at nearly the same rate.
Solutions:
-
Optimize the Temperature Program: Instead of an isothermal run, use a slow temperature ramp (e.g., 2-5 °C/min). This can enhance the separation of compounds with close boiling points.
-
Change the Stationary Phase: If you are using a non-polar column (like a DB-1 or HP-5), switch to a column with a different selectivity, such as a mid-polar (e.g., wax-type) or a more polar stationary phase. The different interactions may resolve the co-eluting peaks.
-
Use a Longer Column: Doubling the column length can significantly increase the total number of theoretical plates, improving resolution.
-
Preparative GC: For very challenging separations, preparative gas chromatography can be used to isolate small quantities of high-purity material.[12]
Question: I suspect my product is contaminated with unreacted 2-methyl-1-penten-3-ol. How can I remove it?
Answer: The starting alcohol is significantly more polar and has a much higher boiling point (~135 °C) than the target product (84.8 °C) due to the hydroxyl group capable of hydrogen bonding.[][8] While distillation should theoretically separate them, a simple chemical workup is often more efficient.
Causality: The difference in polarity between the hydroxyl-containing starting material and the non-polar enyne product allows for separation using liquid-liquid extraction.
Solution: Aqueous Wash (Liquid-Liquid Extraction). Before distillation, wash your crude organic product with water or a brine solution in a separatory funnel. The polar alcohol will preferentially partition into the aqueous layer, while your non-polar product will remain in the organic solvent. Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before proceeding with distillation to remove any residual starting material and other water-soluble impurities.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for purifying 2-Methyl-1-penten-3-yne to >99% purity on a laboratory scale? A: Meticulous fractional distillation is the gold standard for achieving high purity on a gram-to-kilogram scale. It is crucial to use an efficient, well-insulated fractionating column and maintain a slow, steady distillation rate to maximize the number of theoretical plates and achieve effective separation.
Q: How can I definitively confirm the purity and identity of my final product? A: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. GC will separate the components, providing a purity assessment based on peak area, while MS will provide the mass spectrum of each component, allowing for structural confirmation.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the exact structure of your compound and can reveal the presence of impurities if they are at a sufficient concentration (>1%).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can confirm the presence of key functional groups (C≡C, C=C) and the absence of others (e.g., -OH from starting material).
Q: What are the critical safety precautions for handling 2-Methyl-1-penten-3-yne? A: 2-Methyl-1-penten-3-yne is a highly flammable liquid and should be handled with extreme caution.[5] It is also pyrophoric, meaning it can ignite spontaneously on contact with air.[]
-
Handling: Always work in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon).[]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[6]
-
Fire Safety: Keep away from heat, sparks, and open flames.[14] Have a Class B fire extinguisher (CO₂, dry chemical) readily available.[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for flammable liquids.[15]
Experimental Protocols & Workflows
Purification Decision Workflow
The following diagram outlines the logical workflow for purifying crude 2-Methyl-1-penten-3-yne.
Caption: Decision workflow for purification.
Protocol 1: Fractional Distillation
This protocol describes the purification of 2-Methyl-1-penten-3-yne from less volatile impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of appropriate size (should be 1/2 to 2/3 full with the crude material).
-
Fit the flask with a Vigreux or packed fractionating column (at least 30 cm in length).
-
Insulate the column with glass wool or aluminum foil to maintain thermal equilibrium.
-
Place a thermometer or temperature probe at the still head, ensuring the bulb is just below the side arm leading to the condenser.
-
Connect a condenser with a constant flow of cold water.
-
Use a collection flask (receiving flask) at the end of the condenser. It is advisable to use a multi-limb receiver (cow) to allow for the collection of different fractions without interrupting the distillation.
-
-
Procedure:
-
Charge the distillation flask with the crude, dried organic material and a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently using a heating mantle.
-
Observe the "reflux ring" of condensing vapor as it slowly rises up the column. A slow ascent is critical for good separation.
-
When the vapor reaches the thermometer, the temperature reading will rise sharply to the boiling point of the first fraction (the most volatile component).
-
Collect any initial low-boiling "forerun" in the first receiving flask.
-
When the temperature stabilizes at the boiling point of 2-Methyl-1-penten-3-yne (~84-85 °C at atmospheric pressure), switch to a new receiver to collect the main product fraction.[][5]
-
Maintain a slow, steady distillation rate (1-2 drops per second). If the temperature fluctuates or rises significantly, it indicates the presence of a higher-boiling impurity. At this point, switch the receiver again to collect this intermediate fraction separately.
-
Stop the distillation when the temperature either drops (indicating the desired product is finished distilling) or rises sharply (indicating a higher-boiling fraction is beginning to distill). Never distill to dryness.
-
-
Analysis:
-
Analyze each collected fraction by GC to determine its purity.
-
Combine the fractions that meet the required purity specifications.
-
Visualization: Fractional Distillation Apparatus
Caption: Schematic of a fractional distillation setup.
References
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-ol. Retrieved from [Link]
-
Wang, H., et al. (2022). One-step removal of alkynes and propadiene from cracking gases using a multi-functional molecular separator. Nature Communications. Retrieved from [Link]
-
Gätjens, J., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
-
Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]
-
YouTube. (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Retrieved from [Link]
-
Organic Reactions. (2023). The Meyer–Schuster Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Meyer–Schuster Rearrangement. Retrieved from [Link]
-
V. Gandon, et al. (2012). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. 2-methyl-1-penten-3-ol, 2088-07-5 [thegoodscentscompany.com]
- 9. 2-METHYL-1-BUTEN-3-YNE | 78-80-8 [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. One-step removal of alkynes and propadiene from cracking gases using a multi-functional molecular separator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Yield for 2-Methyl-1-penten-3-yne Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-Methyl-1-penten-3-yne. This valuable enyne is a key building block in various organic syntheses, and achieving high yields of pure product is critical for successful downstream applications. This guide provides detailed protocols, troubleshooting advice for common issues, and answers to frequently asked questions, all grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Methyl-1-penten-3-yne?
A1: The two primary and most effective methods for synthesizing 2-Methyl-1-penten-3-yne involve organometallic reagents. The first is the reaction of an ethynyl Grignard reagent, such as ethynylmagnesium bromide, with mesityl oxide (4-methyl-3-penten-2-one). The second common route is the reaction of methyllithium with 3-pentyn-2-ol.[] Both methods have their advantages and potential pitfalls, which are addressed in this guide.
Q2: My Grignard reaction for the precursor synthesis is not initiating. What are the likely causes?
A2: Failure to initiate a Grignard reaction is a common issue, almost always attributable to the presence of moisture or an oxide layer on the magnesium turnings. Ensure all glassware is rigorously flame-dried under an inert atmosphere, and all solvents and reagents are anhydrous. The magnesium turnings should be fresh and shiny. If the reaction is still sluggish, activation of the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane is recommended.
Q3: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture. What could it be?
A3: When using mesityl oxide as a starting material, a common high-boiling point byproduct is phorone (2,6-dimethyl-2,5-heptadien-4-one).[2] Phorone is formed from the self-condensation of acetone, which can be present as an impurity or formed under certain reaction conditions.[2] To minimize its formation, it is crucial to use pure mesityl oxide and carefully control the reaction temperature.
Q4: How can I effectively purify the final product, 2-Methyl-1-penten-3-yne?
A4: Due to its volatility (boiling point: 84.8°C at 760 mmHg), fractional distillation is the most effective method for purifying 2-Methyl-1-penten-3-yne from less volatile impurities and any remaining starting materials.[3] For separating close-boiling isomers or other volatile impurities, preparative gas chromatography (GC) can be employed for achieving high purity.[4]
Q5: What are the key safety precautions when working with organolithium reagents like methyllithium?
A5: Methyllithium is a highly reactive and pyrophoric compound, meaning it can ignite spontaneously on contact with air.[] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox. Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Methyl-1-penten-3-yne, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent due to moisture or oxidation. 2. Impure starting materials (e.g., wet mesityl oxide or 3-pentyn-2-ol). 3. Incorrect reaction temperature (too low for reaction to proceed or too high, leading to decomposition). 4. Insufficient reaction time. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. Activate magnesium with iodine if necessary. 2. Purify starting materials by distillation before use. 3. Optimize the reaction temperature. For Grignard reactions, initiation may require gentle warming, followed by cooling to control the exothermic reaction. 4. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Formation of a White Precipitate During Grignard Reaction | Formation of magnesium hydroxides or alkoxides due to the presence of water. | This is a clear indication of moisture contamination. The reaction should be stopped, and the setup and reagents must be thoroughly dried before attempting the synthesis again. |
| Presence of a Significant Amount of a Side Product with a Similar Boiling Point | Formation of isomeric byproducts, such as allenes (e.g., 2-methyl-1,2-pentadien-4-yne), is possible under certain conditions. | Careful control of reaction temperature is crucial. Lower temperatures generally favor the desired 1,2-addition over potential isomerization pathways. Purification by fractional distillation with a high-efficiency column or preparative GC may be necessary to separate isomers. |
| Product Contaminated with Phorone | Use of impure mesityl oxide containing acetone, or reaction conditions promoting the self-condensation of acetone.[2] | Use highly pure, distilled mesityl oxide. Avoid excessively high reaction temperatures and prolonged reaction times when mesityl oxide is the precursor. |
| Product Decomposition During Workup or Purification | 2-Methyl-1-penten-3-yne can be sensitive to acidic conditions and elevated temperatures. | Use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride, instead of strong acids. Purify by vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1-penten-3-yne from Mesityl Oxide and Ethynylmagnesium Bromide
This protocol is adapted from established procedures for Grignard reactions with α,β-unsaturated ketones.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Mesityl oxide (distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings (1.2 eq).
-
Add anhydrous THF to cover the magnesium.
-
Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF from the dropping funnel to initiate the formation of ethylmagnesium bromide.
-
Once the Grignard reagent formation is complete, bubble purified acetylene gas through the solution at 0-5 °C until the gas is no longer absorbed, forming a solution of ethynylmagnesium bromide.
-
-
Reaction with Mesityl Oxide:
-
Cool the ethynylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled mesityl oxide (1.0 eq) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-Methyl-1-penten-3-yne.
-
Protocol 2: Synthesis of 2-Methyl-1-penten-3-yne from 3-Pentyn-2-ol and Methyllithium
This protocol is based on the known reactivity of organolithium reagents with secondary alcohols.[]
Materials:
-
Methyllithium solution in diethyl ether
-
3-Pentyn-2-ol (anhydrous)
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place a solution of 3-pentyn-2-ol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Methyllithium:
-
Slowly add a solution of methyllithium (1.1 eq) in diethyl ether dropwise from the dropping funnel to the cooled solution of 3-pentyn-2-ol.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench with dilute hydrochloric acid until the solution is neutral.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Data Presentation
Table 1: Spectroscopic Data for 2-Methyl-1-penten-3-yne
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 5.35 (s, 1H), 5.25 (s, 1H), 2.05 (s, 3H), 1.90 (s, 3H) | PubChem CID: 136709[5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 126.5, 122.9, 90.2, 80.5, 22.8, 4.3 | PubChem CID: 136709[5] |
| Infrared (IR) | ν (cm⁻¹): ~3300 (C≡C-H stretch, if applicable), ~2100 (C≡C stretch), ~1630 (C=C stretch) | General expected values |
| Mass Spectrometry (MS) | m/z: 80 (M+), 79, 65, 53, 39 | PubChem CID: 136709[5] |
Visualizations
Caption: Synthetic workflows for 2-Methyl-1-penten-3-yne.
Caption: Troubleshooting decision tree for low yield.
References
-
Organic Syntheses. mesityl oxide. Available from: [Link]
-
Wikipedia. Mesityl oxide. Available from: [Link]
-
Organic Syntheses. Lithium, methyl-. Available from: [Link]
-
Stenutz. 2-methyl-1-penten-3-yne. Available from: [Link]
-
PrepChem.com. Synthesis of 2-methyl-3-hydroxymethyl-pent-1-en-4-one. Available from: [Link]
-
PubChem. 1-Penten-3-yne, 2-methyl-. Available from: [Link]
-
PubChem. 1-Penten-3-yne, 2-methyl-. Available from: [Link]
-
Molecules. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Available from: [Link]
-
Learn CBSE. NCERT Solutions for Class 11th Chemistry Chapter 12 Organic Chemistry Some Basic Principles and Techniques. Available from: [Link]
-
Journal of Applied Sciences. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available from: [Link]
- Google Patents. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
-
Organic Syntheses. 3-penten-2-ol. Available from: [Link]
-
ResearchGate. Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances. Available from: [Link]
-
Molecules. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Available from: [Link]
- Google Patents. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
Sources
2-Methyl-1-penten-3-yne stability issues and degradation products
Welcome to the technical support center for 2-methyl-1-penten-3-yne. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this highly reactive enyne. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and storage of 2-methyl-1-penten-3-yne.
Q1: What is 2-methyl-1-penten-3-yne and what are its key properties?
2-Methyl-1-penten-3-yne, with the chemical formula C₆H₈, is a conjugated enyne, meaning it contains both a carbon-carbon double bond and a carbon-carbon triple bond.[1][2][3] Its unique structure makes it a valuable building block in organic synthesis. However, it is also characterized by high reactivity and potential instability. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 926-55-6 | [1][2][3] |
| Molecular Weight | 80.13 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 84.8 °C at 760 mmHg | [4] |
| Density | 0.757 g/cm³ | [4] |
Q2: What makes 2-methyl-1-penten-3-yne so reactive and unstable?
The high reactivity of 2-methyl-1-penten-3-yne stems from the presence of the conjugated enyne functional group. The combination of a double and a triple bond creates a molecule with high electron density, making it susceptible to a variety of reactions, including oxidation, polymerization, and addition reactions. One of the most critical properties to be aware of is its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[] This necessitates stringent handling and storage procedures under an inert atmosphere.
Q3: What are the primary safety concerns when working with 2-methyl-1-penten-3-yne?
The primary safety concerns are its pyrophoric and highly flammable nature. It is also classified as a skin and eye irritant and may cause respiratory irritation.[4] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and to wear appropriate personal protective equipment (PPE).
Q4: What is the recommended personal protective equipment (PPE) for handling 2-methyl-1-penten-3-yne?
Given its pyrophoric nature, a comprehensive PPE ensemble is required:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Nitrile gloves should be worn as a base layer, with a pair of fire-resistant (e.g., Nomex®) or heavy-duty gloves over them.
-
Body Protection: A fire-resistant lab coat is essential. For larger quantities, a chemical-resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes are required.
Q5: How should 2-methyl-1-penten-3-yne be properly stored?
Proper storage is critical to maintaining the stability and safety of 2-methyl-1-penten-3-yne. It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[7][8][9] The storage area should be a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and incompatible materials like oxidizing agents.[10] It is often supplied and stored in a solvent to mitigate its pyrophoric nature; care must be taken to ensure the solvent does not evaporate.[7]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the use of 2-methyl-1-penten-3-yne in experimental settings.
Issue 1: My reaction with 2-methyl-1-penten-3-yne is giving low or no yield of the desired product.
-
Potential Cause 1: Degradation of the starting material.
-
Explanation: Due to its high reactivity, 2-methyl-1-penten-3-yne can degrade over time, especially if not stored under strictly inert conditions. Exposure to air, moisture, or light can lead to oxidation and polymerization, reducing the amount of active starting material.
-
Solution:
-
Verify Purity: Before use, check the purity of your 2-methyl-1-penten-3-yne sample using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Fresh is Best: Use freshly opened or recently purified material whenever possible.
-
Proper Handling: Ensure all transfers are done under a strict inert atmosphere using techniques such as a Schlenk line or a glovebox.
-
-
-
Potential Cause 2: Presence of inhibitory impurities.
-
Explanation: Impurities in the 2-methyl-1-penten-3-yne or other reaction components can interfere with the desired reaction. For instance, acidic or basic impurities could catalyze side reactions.
-
Solution:
-
Purification: If impurities are suspected, purify the 2-methyl-1-penten-3-yne, for example, by distillation under reduced pressure and inert atmosphere.
-
Solvent Purity: Ensure all solvents and reagents are of high purity and are appropriately dried and deoxygenated.
-
-
Issue 2: I am observing unexpected side products in my reaction mixture.
-
Potential Cause 1: Polymerization of 2-methyl-1-penten-3-yne.
-
Explanation: Enynes are prone to polymerization, which can be initiated by heat, light, or impurities. This can lead to the formation of oligomeric or polymeric side products, complicating purification and reducing the yield of the desired product.
-
Solution:
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Use Inhibitors: In some cases, small amounts of radical inhibitors (e.g., BHT) can be added to suppress polymerization, provided they do not interfere with the desired reaction.
-
-
-
Potential Cause 2: Oxidative degradation.
-
Explanation: The double and triple bonds are susceptible to oxidation, which can occur if air is not rigorously excluded. This can lead to a variety of carbonyl-containing byproducts. Based on general principles of alkyne and alkene oxidation, potential degradation products could include ketones, aldehydes, carboxylic acids, or epoxides.
-
Solution:
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction and workup procedure.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
-
-
Potential Cause 3: Acid or base-catalyzed side reactions.
-
Explanation: Traces of acid or base can catalyze unintended reactions of the enyne, such as hydration of the alkyne to form a ketone, or other rearrangements.[11][12]
-
Solution:
-
Neutral Conditions: Ensure the reaction is run under neutral conditions unless an acid or base is a required reagent.
-
Purify Reagents: Purify any reagents that may contain acidic or basic impurities.
-
-
Issue 3: My sample of 2-methyl-1-penten-3-yne has changed color or consistency.
-
Potential Cause: Degradation upon storage.
-
Explanation: A change in color (e.g., to yellow or brown) or an increase in viscosity is a strong indicator of degradation, likely due to polymerization or the formation of other colored byproducts.
-
Solution:
-
Assess Purity: Do not use the material directly. Assess its purity using an appropriate analytical technique.
-
Purify if Possible: If a significant amount of the desired compound remains, it may be possible to purify it. However, for highly degraded samples, it is safer to dispose of the material.
-
Review Storage: Re-evaluate your storage conditions to ensure they are adequate for preventing future degradation.
-
-
Section 3: Experimental Protocols & Visualizations
Protocol 1: Safe Handling and Transfer of 2-Methyl-1-penten-3-yne
This protocol outlines the steps for safely transferring this pyrophoric liquid using a syringe under an inert atmosphere.
-
Preparation:
-
Ensure a fume hood is available and clear of clutter.
-
Have an appropriate fire extinguisher (dry powder, type D) and a container of sand or powdered lime readily accessible.[7]
-
Assemble and oven-dry all necessary glassware (e.g., reaction flask with a septum, syringe, needles).
-
Purge the reaction flask and syringe with an inert gas (argon or nitrogen).
-
-
Transfer:
-
Secure the bottle of 2-methyl-1-penten-3-yne in the fume hood.
-
Using a needle connected to an inert gas line, pierce the septum of the bottle to create a positive pressure of inert gas.
-
Using a clean, dry, and inert-gas-flushed syringe with a needle, carefully pierce the septum of the bottle.
-
Slowly draw the desired volume of the liquid into the syringe.
-
Withdraw the syringe and immediately insert the needle into the septum of the reaction flask.
-
Slowly dispense the liquid into the reaction flask.
-
-
Quenching and Cleaning:
-
After transfer, rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous hexane or toluene).
-
The solvent rinse should then be carefully quenched by slow addition to a flask containing isopropanol, followed by methanol, and then water.
-
Visualization of Potential Degradation Pathways
The following diagram illustrates potential, generalized degradation pathways for 2-methyl-1-penten-3-yne based on the known reactivity of enynes. Note that the exact structures of the degradation products would need to be confirmed experimentally.
Caption: Potential degradation pathways of 2-methyl-1-penten-3-yne.
References
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (n.d.). Pyrophorics SOP. Retrieved from [Link]
-
Columbia University Environmental Health & Safety. (n.d.). Pyrophoric Chemicals: Handling & Use. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
Ji, K.-G., Chen, J., Zhu, H.-T., Yang, F., Shaukat, A., & Liang, Y.-M. (2011). Brønsted acid catalyzed cyclization of hydroxylated enynes: a concise synthesis of five-membered heterocycles. Chemistry (Weinheim an der Bergstrasse, Germany), 17(1), 305–311. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Penten-3-yne, 2-methyl-. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-ol. Retrieved from [Link]
-
Khan Academy. (2018, March 12). 27.05 Acid-catalyzed Hydration of Alkynes and Tautomerization [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). 2-METHYL-1-PENTEN-3-YNE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-ol. Retrieved from [Link]
-
Khan Academy. (2018, March 13). Acid-catalyzed hydration of alkynes and tautomerization [Video]. YouTube. [Link]
-
IndiaMART. (n.d.). 2-Methyl-1-Pentene Analytical Standard. Retrieved from [Link]
-
ResearchGate. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
Sources
- 1. 2-methyl-1-penten-3-yne [stenutz.eu]
- 2. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 3. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-methyl-1-penten-3-ol, 2088-07-5 [thegoodscentscompany.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. 2-Methyl-1-buten-3-yne, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Brønsted acid catalyzed cyclization of hydroxylated enynes: a concise synthesis of five-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Challenges in Cycloadditions with 2-Methyl-1-penten-3-yne
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers and synthetic chemists, we often encounter substrates that, while promising, present unique reactivity challenges. 2-Methyl-1-penten-3-yne is a classic example—a conjugated enyne system rich with potential for building molecular complexity, yet frequently hampered by low reactivity in standard cycloaddition protocols.
This guide is designed to move beyond simple procedural lists. My goal is to provide you with a logical framework for troubleshooting, grounded in mechanistic principles and field-proven strategies. We will explore the "why" behind common failures and systematically outline solutions to transform low-yielding experiments into successful synthetic outcomes. Let's begin by diagnosing the problem and then explore the powerful catalytic methods at our disposal.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of 2-methyl-1-penten-3-yne.
Q1: Why am I observing low to no conversion in my thermal cycloaddition reaction with 2-methyl-1-penten-3-yne?
A1: The low reactivity of 2-methyl-1-penten-3-yne in thermal [4+2] cycloadditions (Diels-Alder reactions) stems from a combination of steric and electronic factors:
-
Steric Hindrance: The methyl group at the C2 position of the enyne's double bond physically obstructs the approach of the dienophile. This steric clash raises the activation energy of the transition state, slowing the reaction rate significantly compared to an unsubstituted enyne.
-
Electronic Profile: In a standard Diels-Alder reaction, reactivity is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[1] The methyl group is weakly electron-donating, which is favorable. However, the overall electronic demand of the conjugated enyne system may not be sufficiently matched with a simple, unactivated dienophile, leading to a large HOMO-LUMO energy gap and consequently, a high activation barrier. Unactivated or sterically hindered enynes often require elevated temperatures for cycloaddition, which can lead to polymerization or decomposition.[2][3]
Q2: What is the difference between a normal and inverse-electron-demand Diels-Alder, and which is suitable for this enyne?
A2: The classification depends on the relative energies of the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile.
-
Normal-Electron-Demand Diels-Alder: This is the most common type. The reaction is dominated by the interaction between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile. To accelerate this reaction, you make the diene more electron-rich (with donating groups) and the dienophile more electron-poor (with withdrawing groups).[1] For 2-methyl-1-penten-3-yne, this would involve pairing it with dienophiles like maleic anhydride or methyl acrylate.
-
Inverse-Electron-Demand Diels-Alder (IEDDA): In this case, the diene is electron-poor and the dienophile is electron-rich. The dominant interaction is between the LUMO of the diene and the HOMO of the dienophile. Highly electron-rich dienophiles like enamines or ynamines are used.[4]
For 2-methyl-1-penten-3-yne, a normal-electron-demand approach is the most conventional starting point. However, if reactions with electron-poor dienophiles fail, modifying the enyne to make it more electron-deficient and pairing it with an electron-rich dienophile could be a viable alternative strategy.
Q3: Can 2-methyl-1-penten-3-yne participate in cycloadditions other than the [4+2] Diels-Alder?
A3: Absolutely. The rich unsaturation of the enyne motif allows for diverse reactivity. While the [4+2] cycloaddition is common, transition metal catalysis can unlock other pathways:
-
[2+2+2] Cycloadditions: These reactions, often catalyzed by rhodium(I) or cobalt(I) complexes, can combine the two π-systems of the enyne with another alkyne to form highly substituted aromatic rings.[5]
-
[4+1] Cycloadditions: Dinickel complexes have been shown to catalyze the [4+1] cycloaddition of dienes with a vinylidene equivalent, generating five-membered rings.[6] This pathway could be explored for enyne systems.
-
[2+2] Cycloadditions: While less common for dienes, certain cobalt catalysts can be tuned by specific ligands to favor a [2+2] cycloaddition between an alkyne and one of the double bonds of a diene, yielding a cyclobutene.[7]
Section 2: Troubleshooting Guide for Low-Yielding Cycloadditions
This guide provides a logical workflow for addressing common experimental failures.
Caption: Troubleshooting workflow for cycloaddition reactions.
Problem 1: Reaction is sluggish and requires high temperatures, resulting in low yield.
-
Underlying Cause: High activation energy due to steric hindrance and/or a poor electronic match between the enyne (diene) and the dienophile.
-
Solution 1.1: Introduce a Lewis Acid Catalyst. Lewis acids accelerate normal-electron-demand Diels-Alder reactions by coordinating to the electron-withdrawing group on the dienophile.[8] This coordination lowers the dienophile's LUMO energy, reducing the HOMO-LUMO gap with the diene and drastically increasing the reaction rate, often allowing the reaction to proceed at much lower temperatures.[9] Furthermore, catalysis can improve both regio- and stereoselectivity.[8]
Data Summary: Common Lewis Acids and Conditions
Catalyst Typical Loading (mol%) Solvent Temperature (°C) Key Advantages AlCl₃ 5 - 100 CH₂Cl₂ -78 to 25 High activity, low cost Et₂AlCl 10 - 100 CH₂Cl₂ / Toluene -78 to 0 Strong acceleration BF₃·OEt₂ 10 - 100 CH₂Cl₂ -78 to 25 Moderate activity, easy to handle ZnCl₂ 20 - 100 CH₂Cl₂ / THF 0 to 40 Mild, tolerates more functional groups | TiCl₄ | 5 - 100 | CH₂Cl₂ | -78 to 0 | High activity, good for stereocontrol |
-
Solution 1.2: Utilize Highly Reactive Cycloaddition Partners. Instead of enhancing the enyne, use a partner that is exceptionally reactive. Benzynes, generated in situ, readily undergo [4+2] cycloadditions with conjugated enynes at room temperature.[2] This method circumvents the need for high heat entirely. The generation of benzynes from o-(trimethylsilyl)aryl triflates using a fluoride source like tetrabutylammonium triphenyldifluorosilicate (TBAT) is a modern, effective protocol.[2][10]
Problem 2: The substrate or product decomposes under Lewis acidic conditions.
-
Underlying Cause: The starting material or desired cycloadduct is sensitive to strong acids, leading to side reactions or degradation.
-
Solution 2.1: Employ Transition Metal Catalysis. Many transition metal catalysts operate under neutral conditions, avoiding the pitfalls of Lewis acids.
-
Gold(I) Catalysis: Cationic Au(I) complexes, particularly those with bulky phosphine ligands, are exceptionally effective at catalyzing intramolecular [4+2] cycloadditions of enynes that are otherwise reluctant to react.[3] These reactions often proceed smoothly at room temperature.
-
Cobalt(I) Catalysis: Cationic Co(I) complexes can catalyze [4+2] cycloadditions between dienes and alkynes with high regio- and enantioselectivity. The outcome can be finely tuned by the choice of ligand.[7]
-
Problem 3: The reaction produces a mixture of regioisomers or stereoisomers.
-
Underlying Cause: The electronic and steric directing effects of the substituents are not strong enough to favor a single transition state under thermal conditions.
-
Solution 3.1: Revisit Lewis Acid Catalysis. As mentioned, Lewis acids not only accelerate reactions but also enhance selectivity. By creating a more organized, rigid transition state, they often dramatically improve endo/exo ratios and regioselectivity.[8][9]
-
Solution 3.2: Explore Organocatalysis. Chiral thiourea-based catalysts, for example, can activate dienophiles through hydrogen bonding.[11] This mode of activation can induce high stereoselectivity in Diels-Alder reactions under mild, non-acidic conditions.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for overcoming the reactivity challenges of 2-methyl-1-penten-3-yne.
Protocol 1: Lewis Acid-Catalyzed [4+2] Cycloaddition with Methyl Acrylate
This protocol details a standard approach using aluminum chloride to catalyze the Diels-Alder reaction.
Caption: Workflow for Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
2-Methyl-1-penten-3-yne (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
Aluminum chloride (AlCl₃) (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Setup: Under an inert atmosphere (Argon), add methyl acrylate (1.2 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum. Dissolve it in anhydrous CH₂Cl₂ to achieve a final concentration of approximately 0.2 M.
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add anhydrous AlCl₃ (1.1 equiv) portion-wise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes to allow for the formation of the catalyst-dienophile complex. The causality here is that pre-complexation ensures the dienophile is fully activated before the diene is introduced.[9]
-
Addition: In a separate flask, prepare a solution of 2-methyl-1-penten-3-yne (1.0 equiv) in a small volume of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture at -78 °C over 30 minutes. Slow addition is crucial to maintain the low temperature and prevent polymerization.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-6 hours.
-
Quench: Once the reaction is complete, slowly quench the reaction by adding saturated NaHCO₃ solution while the flask is still in the cold bath. This neutralizes the Lewis acid and hydrolyzes the aluminum salts.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired cycloadduct.
References
-
Stevens, B. D. (2004). Mechanistic and synthetic studies of the intramolecular [4+2] cycloaddition of conjugated enynes. DSpace@MIT. [Link]
-
Dufour, J., et al. (2009). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. Organic Letters, 11(13), 2844–2847. [Link]
-
Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. [Link]
-
Nieto-Oberhuber, C., et al. (2005). Intramolecular [4 + 2] Cycloadditions of 1,3-Enynes or Arylalkynes with Alkenes with Highly Reactive Cationic Phosphine Au(I) Complexes. Journal of the American Chemical Society, 127(20), 7312–7313. [Link]
-
Sainova, D. & Balova, I. (2018). Alkynes in Cycloadditions. ResearchGate. [Link]
-
Pemberton, R. P., et al. (2017). Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes. Science, 358(6368), 1294–1298. [Link]
-
Mahnke, M., et al. (2021). About Underappreciated Yet Active Conformations of Thiourea Organocatalysts. ResearchGate. [Link]
-
De, S., et al. (2014). Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine. Organic & Biomolecular Chemistry, 12(3), 453–459. [Link]
-
Myers, A. G. Research Group. Chem 115: Asymmetric Diels-Alder Reactions. Harvard University. [Link]
-
Binger, P., & Schuchardt, U. (1981). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews, 81(1), 55–151. [Link]
-
Jasiński, R. (2021). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. Symmetry, 13(12), 2261. [Link]
-
Stenutz, R. 2-methyl-1-penten-3-yne. [Link]
-
Ishibashi, T., et al. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 7(8), 662–667. [Link]
-
Ananikov, V. P. (2011). Novel [4 + 2] cycloaddition reactions of alkyne and enyne key-units: Direct access to bicyclic aromatic and heteroaromatic products. A theoretical mechanistic study. Chemical Science, 2(11), 2164-2172. [Link]
-
Johnson, J. B., & Rovis, T. (2008). Chemodivergent, Regio- and Enantioselective Cycloaddition Reactions between 1,3-Dienes and Alkynes. Angewandte Chemie International Edition, 47(45), 8402–8417. [Link]
-
Jasiński, R. (2020). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. Symmetry, 12(10), 1718. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Penten-3-yne, 2-methyl-. PubChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and synthetic studies of the intramolecular [4+2] cycloaddition of conjugated enynes [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Reactions of 2-Methyl-1-penten-3-yne
Welcome to the technical support center for improving regioselectivity in reactions involving 2-methyl-1-penten-3-yne. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this versatile yet challenging substrate. As a conjugated 1,3-enyne, 2-methyl-1-penten-3-yne presents unique regiochemical questions in addition reactions, cyclizations, and couplings. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven strategies.
Troubleshooting Guide: Enhancing Regioselectivity
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a step-by-step approach to resolving the problem, explaining the scientific rationale behind the proposed solution.
Q1: My nickel-catalyzed reductive coupling reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor one isomer over the other?
A1: This is a classic challenge in enyne chemistry. The regioselectivity in nickel-catalyzed couplings is predominantly governed by the coordination environment of the nickel center, which can be finely tuned using specific ligands. The two primary factors to consider are sterics and electronics, which can be modulated by your choice of phosphine or N-heterocyclic carbene (NHC) ligand.[1][2]
Causality: The regioselectivity is often determined by which carbon of the alkyne participates in the initial C-C bond formation within the nickelacyclopentene intermediate. The electronic properties and steric bulk of the ligand directly influence the stability of the competing transition states, thereby directing the reaction down one pathway.[3][4] For 1,3-enynes like 2-methyl-1-penten-3-yne, the vinyl group can act as a potent directing group.[1]
Troubleshooting Workflow & Protocol:
-
Introduce a Ligand: If you are running the reaction "ligand-free," the first step is to introduce a controlling ligand. Start with a common, moderately bulky phosphine ligand.
-
Systematically Vary Ligand Steric Bulk: The size of the ligand is a powerful tool. A larger ligand can sterically block approach to one side of the alkyne, amplifying the substrate's inherent steric biases.[2][5]
-
Modulate Ligand Electronics: The electron-donating ability of the ligand also plays a crucial role. More electron-rich ligands can alter the reactivity of the nickel center and influence the regiochemical outcome.[5]
-
Consider a Switch to NHC Ligands: N-heterocyclic carbenes (NHCs) are sterically hindered and strongly electron-donating ligands that can offer different, and sometimes superior, regioselectivity compared to phosphines.[1]
Illustrative Ligand Screening Protocol:
Objective: To determine the optimal ligand for achieving high regioselectivity in the nickel-catalyzed reductive coupling of 2-methyl-1-penten-3-yne with an aldehyde.
Materials:
-
Ni(COD)₂ (5 mol%)
-
Selected Ligand (10 mol%) - See Table 1
-
2-Methyl-1-penten-3-yne (1.0 equiv)
-
Aldehyde coupling partner (1.2 equiv)
-
Reducing agent (e.g., Triethylsilane, 2.0 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Ni(COD)₂ and the selected ligand.
-
Add anhydrous THF and stir for 15 minutes at room temperature to allow for ligand association.
-
Add the aldehyde, followed by 2-methyl-1-penten-3-yne.
-
Add the reducing agent dropwise.
-
Stir the reaction at room temperature (or specified temperature) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.
-
Determine the regioisomeric ratio (A:B) by ¹H NMR or GC analysis of the crude product.
Table 1: Ligand Effects on Regioselectivity
| Ligand | Ligand Type | Key Feature | Expected Outcome on Regioisomer Ratio (A:B) |
| PPh₃ | Phosphine | Standard, moderate bulk | Baseline selectivity, may be poor. |
| P(Cy)₃ | Phosphine | Bulky, electron-rich | Increased selectivity due to steric hindrance.[1] |
| P(t-Bu)₃ | Phosphine | Very bulky, electron-rich | Potentially high selectivity; may reduce reaction rate.[2] |
| IPr | NHC | Very bulky, strong σ-donor | High selectivity, often complementary to phosphines.[1] |
| SIMes | NHC | Bulky, strong σ-donor | High selectivity, similar to IPr. |
Q2: I am attempting a gold-catalyzed cycloisomerization, but the reaction is not proceeding via the desired 5-endo-dig pathway. What factors control this regioselectivity?
A2: Gold(I) catalysts are powerful tools for enyne cyclizations, but their pathway selection is sensitive to several factors.[6] The choice between competing pathways (e.g., 5-endo-dig vs. 6-exo-dig, or skeletal rearrangements) is dictated by the substitution pattern of the enyne, the electronic nature of the catalyst, and the presence of any directing groups.[7]
Causality: Gold(I) catalysts are highly π-philic and activate the alkyne toward nucleophilic attack by the tethered alkene. The regioselectivity of this initial cyclization is governed by the stability of the resulting carbocationic intermediate. Substituents that stabilize the forming cation will direct the cyclization. Furthermore, the configuration of the double bond can impose steric constraints that favor one cyclization mode over another.[7]
Troubleshooting Decision Workflow:
Here is a workflow to troubleshoot and optimize your Au(I)-catalyzed cycloisomerization.
Caption: Decision workflow for troubleshooting Au(I)-catalyzed cycloisomerization.
Recommendations:
-
Modify Catalyst Ligands: Switch from a standard phosphine ligand like PPh₃ to a bulky NHC ligand (e.g., IPr). This can fundamentally alter the steric environment around the gold center and favor different cyclization pathways.[7]
-
Alter Substrate Electronics: The methyl groups on 2-methyl-1-penten-3-yne provide a specific electronic and steric environment. If your synthetic route allows, altering one of these groups (e.g., replacing the alkyne-methyl with a phenyl or electron-withdrawing group) can dramatically shift the regiochemical preference by stabilizing one potential carbocationic intermediate over another.[7]
Frequently Asked Questions (FAQs)
Q: What are the fundamental steric and electronic properties of 2-methyl-1-penten-3-yne that influence its reactivity?
A: 2-Methyl-1-penten-3-yne (C₆H₈) is a conjugated 1,3-enyne.[8][9] Its reactivity is dictated by the interplay of two electronically distinct unsaturated systems: a terminal, sterically accessible double bond and an internal, more sterically hindered triple bond.
-
Electronic Properties: The alkyne is electron-rich and generally serves as the site of initial coordination for electrophilic metal catalysts (like Au(I) or Pt(II)).[6] The conjugation allows for electronic communication between the two moieties, which is critical in multi-step catalytic cycles.
-
Steric Properties: The molecule is asymmetric. The alkene has a gem-dimethyl equivalent at one end (the C2 methyl and the vinyl =CH₂), while the alkyne is monosubstituted with a methyl group. In transition metal catalysis, this asymmetry is the primary handle for achieving regioselectivity. A catalyst must differentiate between the two faces of the alkyne, a process heavily influenced by the steric clash between the catalyst's ligands and the substrate's methyl groups.[2][3]
Q: Beyond catalyst and ligand choice, what other reaction parameters can I adjust to improve regioselectivity?
A: While the catalyst system is paramount, other parameters can have a significant, if more subtle, impact.
-
Temperature: Some reactions may exhibit different regioselectivity at different temperatures due to changes in the dominant kinetic vs. thermodynamic pathways. If your regioisomers can interconvert under the reaction conditions, temperature control is critical.
-
Solvent: The solvent can influence the stability of charged intermediates and the aggregation state of the catalyst. A switch from a non-polar solvent (e.g., toluene) to a more polar one (e.g., THF or acetone) can sometimes improve selectivity.[10]
-
Additives: In some systems, the addition of salts or other coordinating species can modify the active catalyst and influence selectivity. For example, halide additives can alter the coordination sphere of a metal catalyst.
Q: Are there specific reaction types where 2-methyl-1-penten-3-yne is known to give poor regioselectivity?
A: Yes. Hydrofunctionalization reactions (such as hydroboration, hydrosilylation, or hydrohalogenation) can be particularly challenging. Without a strong directing effect from a catalyst, these reactions often follow intrinsic electronic rules (e.g., Markovnikov's rule), which may not favor the desired isomer. For example, the addition of H-X across the alkyne can lead to two different vinyl halide products. Achieving high selectivity in these cases almost always requires a carefully designed catalytic system that overrides the substrate's natural reactivity patterns.[11][12][13] Computational studies have shown that for nickel-catalyzed hydrofunctionalizations, Markovnikov selectivity is often favored with aryl-substituted alkenes, while anti-Markovnikov is favored for alkyl-substituted ones due to Pauli repulsion effects.[12]
References
-
Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Journal of the American Chemical Society. [Link][3]
-
Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes. Chemical Communications. [Link][1]
-
Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry. [Link][7]
-
Ruthenium-catalyzed enyne cycloisomerizations. Effect of allylic silyl ether on regioselectivity. Journal of the American Chemical Society. [Link][10]
-
Regioselectivity and enantioselectivity in nickel-catalysed reductive coupling reactions of alkynes. Semantic Scholar. [Link][4]
-
Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews. [Link][6]
-
Regio- and Stereoselective Hydrochlorination/Cyclization of 1,n-Enynes by FeCl3 Catalysis. Organic Letters. [Link][11]
-
Effect of ligand coordination on the mechanism and regioselectivity of cobalt-catalyzed hydroboration/cyclization of 1,6-enynes. ResearchGate. [Link][14]
-
Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors. Organometallics. [Link][15]
-
Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions. ACS Omega. [Link][5]
-
Palladium-catalyzed cycloisomerizations of enynes and related reactions. Accounts of Chemical Research. [Link][16]
-
Origins of regioselectivity in Ni-catalyzed hydrofunctionalization of alkenes via ligand-to-ligand hydrogen transfer mechanism. Chemical Communications. [Link][12]
-
Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry. [Link][17]
-
Platinum-catalyzed hydrosilylations of internal alkynes: harnessing substituent effects to achieve high regioselectivity. Angewandte Chemie International Edition. [Link][13]
Sources
- 1. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselectivity and enantioselectivity in nickel-catalysed reductive coupling reactions of alkynes. | Semantic Scholar [semanticscholar.org]
- 5. Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 8. 2-methyl-1-penten-3-yne [stenutz.eu]
- 9. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 10. Ruthenium-catalyzed enyne cycloisomerizations. Effect of allylic silyl ether on regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regio- and Stereoselective Hydrochlorination/Cyclization of 1, n-Enynes by FeCl3 Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Origins of regioselectivity in Ni-catalyzed hydrofunctionalization of alkenes via ligand-to-ligand hydrogen transfer mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Platinum-catalyzed hydrosilylations of internal alkynes: harnessing substituent effects to achieve high regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
Technical Support Center: Sonogashira Coupling of Enynes Troubleshooting Guide
Welcome to the technical support center for the Sonogashira coupling of enynes. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we address common challenges encountered during the synthesis of conjugated enynes, providing not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Sonogashira reaction has a very low yield or is not proceeding at all. What are the primary factors to investigate?
Low or no yield in a Sonogashira coupling is a common issue that can often be traced back to a few critical components: the catalyst system, the reaction atmosphere, or the reagents themselves.
Core Causality: The catalytic cycle of the Sonogashira reaction relies on the interplay of a palladium(0) species and, typically, a copper(I) co-catalyst.[1][2] The palladium catalyst's primary role is to undergo oxidative addition with the vinyl halide, which is often the rate-limiting step.[3] If the Pd(0) active species is not generated or is deactivated, the cycle will stall. Similarly, the copper co-catalyst is crucial for activating the terminal alkyne by forming a copper acetylide, which then transmetalates with the palladium complex.[3][4] Issues with any of these steps will halt the reaction.
Troubleshooting Protocol:
-
Verify Catalyst Activity:
-
Palladium Source: If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[1][3] This reduction can be facilitated by amines or phosphine ligands in the reaction mixture.[3] If the reaction fails, consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. However, be aware that Pd(PPh₃)₄ can be sensitive to air and moisture.
-
Ligand Choice: The ligand on the palladium center is critical. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition step, especially for less reactive vinyl chlorides or bromides.[2][5] If using standard PPh₃-based catalysts fails, consider switching to more specialized ligands.
-
Catalyst Deactivation: Palladium can precipitate as "palladium black," a sign of catalyst decomposition.[6] This is often observed as the reaction mixture turning black. This can be caused by impurities, excessively high temperatures, or an inappropriate solvent.[6]
-
-
Ensure an Inert Atmosphere:
-
The Sonogashira reaction, particularly the copper-catalyzed version, is sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which forms an undesired diyne byproduct and consumes your starting material.[7][8]
-
Degassing: Thoroughly degas your solvent and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[6][9]
-
-
Check Reagent Quality:
-
Solvent and Base: Ensure your solvent and amine base (e.g., triethylamine, diisopropylethylamine) are anhydrous and free of peroxides, especially when using THF.[6] Water can interfere with the catalytic cycle. Filtering the amine base through a plug of alumina can sometimes resolve issues.[6]
-
Copper(I) Source: The copper(I) iodide or bromide should be of high purity. A tan or off-white color is acceptable for CuI, but if it is green or blue, it may have oxidized to Cu(II), which is ineffective.[6]
-
Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
The formation of a diyne byproduct is a classic sign of Glaser coupling, which competes with the desired cross-coupling pathway.
Core Causality: This side reaction is primarily mediated by the copper co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[7][8] The copper acetylide intermediate, instead of transmetalating to palladium, undergoes oxidative dimerization.
Troubleshooting Protocol:
-
Rigorous Exclusion of Oxygen: As mentioned above, this is the most critical step. Ensure your reaction setup is completely sealed and maintained under a positive pressure of an inert gas.
-
Modify Reaction Conditions:
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, favoring the cross-coupling pathway over homocoupling.[10]
-
Minimize Copper Loading: While catalytic, excess copper can accelerate homocoupling.[6] Use the minimum amount of CuI necessary, typically 5-10 mol%.[10]
-
-
Switch to a Copper-Free Protocol:
-
The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[5][11] Copper-free Sonogashira reactions are well-established.[12]
-
Requirements for Copper-Free Systems: These conditions often require a more active palladium catalyst system, potentially with specialized N-heterocyclic carbene (NHC) or bulky phosphine ligands.[2] Higher temperatures or stronger bases (e.g., Cs₂CO₃, K₃PO₄) might also be necessary to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[5][13]
-
Question 3: My reaction works for vinyl iodides but fails for vinyl bromides or chlorides. How can I improve reactivity for less reactive halides?
The reactivity of the vinyl halide in the oxidative addition step is a key factor for success and follows the general trend: I > Br > Cl.[3][14]
Core Causality: The rate-limiting oxidative addition step involves the cleavage of the carbon-halogen bond. The bond strength increases significantly from C-I to C-Br to C-Cl, making the latter much more difficult to break and thus requiring a more active catalyst and more forcing conditions.[15]
Troubleshooting Protocol:
-
Increase Reaction Temperature: Higher temperatures are often required to activate the stronger C-Br and C-Cl bonds.[5] Monitor the reaction carefully, as higher temperatures can also lead to catalyst decomposition or side reactions.
-
Optimize the Catalytic System:
-
Ligand Selection: Standard Pd(PPh₃)₄ may be insufficient. Switch to palladium catalysts bearing more electron-rich and sterically bulky phosphine ligands (e.g., cataCXium® A, sXPhos) or N-heterocyclic carbene (NHC) ligands.[2][5] These ligands enhance the electron density on the palladium center, promoting the oxidative addition step.[2]
-
Palladium Precatalyst: Consider using more robust precatalysts that are known to be effective for challenging substrates.
-
-
Solvent and Base Selection:
-
Solvent: For less reactive halides, polar aprotic solvents like DMF, DMSO, or NMP can be more effective than THF or toluene.[5][16]
-
Base: While amine bases are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ can sometimes drive the reaction to completion, particularly in copper-free systems.[5]
-
| Parameter | For Vinyl Iodides (High Reactivity) | For Vinyl Bromides (Moderate Reactivity) | For Vinyl Chlorides (Low Reactivity) |
| Temperature | Room Temperature to 50 °C | 50 °C to 100 °C | 80 °C to 150 °C |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | More active catalysts required |
| Ligand | PPh₃ | PPh₃, P(t-Bu)₃ | Bulky, electron-rich phosphines or NHCs |
| Base | Et₃N, DIPEA | Et₃N, DIPEA | Stronger bases (e.g., Cs₂CO₃, K₃PO₄) may be needed |
| Solvent | THF, Toluene, DMF | DMF, NMP, Dioxane | DMF, NMP, DMSO |
Visualizing the Process
The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle drives the cross-coupling, while the copper cycle serves to activate the alkyne.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Troubleshooting Workflow
When a reaction fails, a systematic approach is key. This workflow helps diagnose the most likely points of failure.
Caption: A logical workflow for troubleshooting common Sonogashira coupling failures.
References
- Coupling to alkynes: the Sonogashira reaction. (2025). University of Oxford.
- Sonogashira coupling. Wikipedia.
- Shroder, M. The Sonogashira Coupling. CHM 254.
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Troubleshooting low yields in Sonogashira coupling of 2-chlorobenzoselenazole. Benchchem.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841–1844.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
- Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025).
- Sonogashira cross-coupling reaction. (2020). YouTube.
- Copper-free Sonogashira coupling. (2008).
- What is the best procedure for Sonogashira coupling? (2014).
- Gholinejad, M., & Dorostkar, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7434–7454.
- Gholinejad, M., & Dorostkar, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Plenio, H., & Fleck, T. J. (2010). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry (Weinheim an der Bergstrasse, Germany), 16(43), 12847–12854.
Sources
- 1. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.lucp.net [books.lucp.net]
Technical Support Center: Catalyst Removal in Fine Chemical Synthesis
Focus Topic: Post-Reaction Purification of 2-Methyl-1-penten-3-yne
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development scientists engaged in the synthesis of complex organic molecules, such as 2-Methyl-1-penten-3-yne. The synthesis of such compounds often relies on transition metal catalysis, particularly with palladium and copper, which are common in cross-coupling reactions used to form C-C bonds.[1]
The removal of these metal catalysts is a critical downstream processing step. Failure to adequately remove residual metal can compromise the integrity of the final product, interfere with subsequent synthetic steps, and, in the context of drug development, pose significant toxicity risks. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges in catalyst removal.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your 2-Methyl-1-penten-3-yne reaction mixture.
Q1: My final product is contaminated with residual palladium after filtration. The filtrate has a dark, colloidal appearance. What should I do?
A1: This is a classic sign that your palladium catalyst is not entirely heterogeneous. While some palladium may be on a solid support, fine particles or soluble palladium species are likely present in your reaction mixture.[2] Simple filtration is often insufficient for these cases.
-
Causality: Palladium catalysts, especially under reaction conditions, can leach from solid supports or form soluble complexes that pass through standard filter media. Filtration through Celite or filter paper alone is only effective for truly heterogeneous catalysts.[2][3]
-
Recommended Actions:
-
Improve Filtration: Use a packed-bed filtration method. Passing the reaction mixture through a short plug of Celite or silica gel can be more effective at trapping finely dispersed palladium particles.[3][4][5] Diluting the reaction mixture with a suitable solvent can reduce viscosity and improve the efficiency of this process.[2][3]
-
Induce Precipitation: Before filtration, try adding a non-polar "anti-solvent" (like heptane or hexane) to the reaction mixture. This can often cause the more polar catalyst complexes to precipitate, allowing them to be removed by subsequent filtration.[2]
-
Employ a Scavenger: If soluble palladium is the primary issue, you must use a method that targets these species directly. Solid-supported scavengers, such as those with thiol functional groups, are highly effective.[2][4] These materials bind tightly to soluble palladium, which can then be removed by simple filtration.
-
Q2: My product shows a persistent blue or green color after a copper-catalyzed reaction, even after an initial aqueous workup. What does this mean?
A2: A persistent blue or green hue is a strong indicator of residual copper contamination.[6] This can happen if the initial purification was incomplete or if your product, 2-Methyl-1-penten-3-yne, or other ligands in the mixture can chelate copper.
-
Causality: Copper ions (Cu(I) or Cu(II)) can form stable complexes that may have some solubility in the organic phase. A simple water wash is often not sufficient to break these complexes and extract the copper.
-
Recommended Actions:
-
Use a Chelating Agent: The most effective method is to wash the organic layer with an aqueous solution of a strong chelating agent.[6][7]
-
EDTA: A 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH is highly effective at forming a water-soluble complex with copper, which is then partitioned into the aqueous layer.[6][7][8]
-
Aqueous Ammonia/Ammonium Chloride: An aqueous ammonia solution complexes with copper to form a deep blue, water-soluble tetraamminecopper(II) complex.[6][7] Repeated washes until the aqueous layer is colorless are recommended.
-
-
Combine Methods: For stubborn cases, a combination of methods is often best. Perform an aqueous wash with a chelating agent first to remove the bulk of the copper, followed by filtration through a short plug of silica gel.[6][7]
-
Q3: My product yield is significantly lower after performing several aqueous washes to remove the catalyst. How can I prevent this product loss?
A3: This typically occurs if your product has some partial solubility in the aqueous phase, leading to loss during liquid-liquid extractions.
-
Causality: While 2-Methyl-1-penten-3-yne is primarily organic-soluble, repeated extractions can lead to cumulative losses. This is exacerbated if polar solvents are used that are miscible with both the organic and aqueous phases.
-
Recommended Actions:
-
Use Brine Washes: After the final chelator wash, perform a wash with a saturated sodium chloride solution (brine).[6] Brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting out" effect, pushing more of your product back into the organic phase.
-
Back-Extraction: After draining the aqueous layer, you can add a fresh portion of the organic solvent to it, shake, and separate. This "back-extraction" will recover some of the product that was lost to the aqueous phase. Combine this with your main organic layer.
-
Minimize Wash Volume: Use the minimum effective volume for your aqueous washes to reduce the potential for product partitioning.
-
Q4: Column chromatography is not effectively separating my product from the catalyst. What can I do?
A4: This indicates that the catalyst species and your product have similar polarities and affinities for the stationary phase (e.g., silica gel).[6]
-
Causality: Some organometallic catalyst complexes can have polarities similar to organic products, making chromatographic separation difficult. The catalyst may streak down the column with your product.
-
Recommended Actions:
-
Pre-treat Before Chromatography: Never rely on chromatography as the sole method for metal removal. Always perform a primary purification step first, such as a chelator wash, scavenger treatment, or precipitation.[6] This removes the bulk of the metal, making the subsequent chromatography for removing organic impurities much more effective.
-
Switch the Stationary Phase: If silica gel isn't working, try a different stationary phase like alumina, which has different surface properties and may provide better separation.[6][7]
-
Use a Scavenger as a Pre-Column: You can pass your crude product solution through a cartridge or plug of a metal scavenger resin immediately before loading it onto the chromatography column.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate catalyst removal method for my reaction?
A1: The optimal method depends on the nature of the catalyst, the properties of your product, and the required level of purity. The decision tree below provides a general guide. Key factors include:
-
Catalyst State: Is the catalyst homogeneous (dissolved) or heterogeneous (solid)?[2]
-
Product Stability: Is your product sensitive to acid, base, or water?
-
Solvent System: The solvents used will dictate the feasibility of methods like liquid-liquid extraction or precipitation.
-
Cost and Scale: For large-scale synthesis, methods like scavenger resins may be less cost-effective than precipitation or extraction.
Caption: Decision tree for selecting a catalyst removal method.
Q2: What are the main differences between scavengers, chelators, and adsorbents?
A2: These terms describe different mechanisms of metal removal.
| Method Type | Mechanism | Primary Use Case | Examples |
| Chelation | A soluble molecule (chelating agent) binds to a metal ion through multiple coordination sites, forming a stable, soluble complex.[6] This complex is then extracted into a different phase (usually aqueous). | Removing soluble copper and other metals via liquid-liquid extraction. | EDTA, Ammonia, Ammonium Chloride[6][7][9] |
| Scavenging | Functional groups immobilized on a solid support (resin) have a high affinity for and selectively bind to the target metal.[2] The metal-bound resin is then filtered off. | Removing low levels of soluble palladium or copper from organic solutions, especially when aqueous methods are not suitable. | Thiol-functionalized silica, Polystyrene-TMT[4] |
| Adsorption | The metal species physically adheres to the surface of a highly porous, insoluble material.[10] This is often less specific than scavenging. | Bulk removal of palladium, often used for decolorization as well. | Activated Carbon, Celite, Silica Gel, Zeolites[10][11] |
Q3: What are the general pros and cons of common removal techniques?
| Technique | Pros | Cons |
| Filtration (Celite/Silica) | Simple, inexpensive, fast.[3][4] | Ineffective for soluble or very fine catalyst particles.[2] |
| Aqueous/Chelator Wash | Highly effective for many metals (e.g., Cu), cost-effective, scalable.[6] | Requires product to be stable in water; can lead to product loss in the aqueous phase; may form emulsions.[6] |
| Solid-Supported Scavengers | Very high efficiency and selectivity; simple filtration workup; can be used in non-aqueous systems.[2] | Higher cost compared to other methods; may require longer reaction times for complete removal. |
| Activated Carbon | Inexpensive, effective for Pd removal, also removes organic color impurities.[10] | Can adsorb the product, leading to yield loss; less selective than scavengers. |
| Chromatography | Can remove metal and other organic impurities simultaneously. | Should not be the primary removal method; can be slow and solvent-intensive; risk of catalyst streaking.[3][6] |
Part 3: Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium via Celite Filtration
This protocol is ideal for removing palladium catalysts that are on a solid support (e.g., Pd/C) or have precipitated out of the solution.[2][3]
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel that fits your collection flask.
-
Add a layer of Celite (approximately 1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Wet the pad with the clean reaction solvent and apply gentle vacuum to pull the solvent through, ensuring the pad is well-seated.
-
-
Filter the Reaction Mixture:
-
Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce its viscosity.[2]
-
Slowly pour the diluted mixture onto the center of the Celite bed, avoiding disturbance of the pad.
-
-
Wash and Collect:
-
After the mixture has passed through, wash the Celite pad with several small portions of fresh solvent to recover any adsorbed product.
-
Collect the combined filtrate, which now contains the product free of heterogeneous palladium.
-
Protocol 2: Removal of Soluble Copper via EDTA Chelation Wash
This protocol uses liquid-liquid extraction to remove soluble copper species by forming a water-soluble Cu-EDTA complex.[6][7]
-
Prepare for Extraction:
-
Transfer the organic reaction mixture to a separatory funnel. If needed, dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Prepare a 0.5 M aqueous solution of EDTA disodium salt. Adjust the pH to ~8 with NaOH, as the chelating ability of EDTA is pH-dependent.
-
-
Perform the Wash:
-
Add an equal volume of the 0.5 M EDTA solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[6]
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Repeat and Finalize:
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer once with water, followed by a wash with brine (saturated NaCl solution) to remove residual EDTA and water.[6]
-
Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent to obtain the purified product.
-
Protocol 3: Removal of Soluble Palladium using a Solid-Supported Scavenger
This protocol is highly effective for removing trace amounts of soluble palladium to meet strict purity requirements.[2]
Caption: General workflow for palladium removal using a solid-supported scavenger.[2]
-
Select and Add Scavenger:
-
Choose a scavenger appropriate for your system (e.g., silica-bound thiol scavenger).
-
Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture in a flask.
-
-
Incubate:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for the recommended time (can range from 1 to 24 hours). The progress can be monitored by taking small aliquots and analyzing for residual palladium via ICP-MS.
-
-
Isolate Product:
-
Once the palladium has been removed, filter the mixture through a simple filter paper or a fritted funnel to remove the solid resin.
-
Wash the resin with a small amount of fresh reaction solvent to ensure complete recovery of the product.
-
The combined filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.
-
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019, October 7). How do I remove a homogeneous catalyst after my reaction? ResearchGate. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalysts in Continuous Flow. RSC Publishing. Retrieved from [Link]
-
Reddit. (2022). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Retrieved from [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium. Google Patents.
-
AIDIC. (n.d.). Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. The Italian Association of Chemical Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Recycling Homogeneous Catalysts Simply by Organic Solvent Nanofiltration: New Ways to Efficient Catalysis. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CH624926A5 - Process for removing copper (I) compounds from a reaction mixture, and application of the process. Google Patents.
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Retrieved from [Link]
-
ChemRxiv. (n.d.). Guideline for Elucidating Catalysts. ChemRxiv. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Library of Medicine. Retrieved from [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Technical Support Center: Characterization of Impurities in 2-Methyl-1-penten-3-yne
Welcome to the technical support guide for the characterization of impurities in 2-Methyl-1-penten-3-yne (CAS 926-55-6). This document is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive enyne as a building block or research tool.[] Given its reactivity, ensuring sample purity is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of impurity profiling for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-1-penten-3-yne, and why is its purity critical?
2-Methyl-1-penten-3-yne is a volatile organic compound with the molecular formula C₆H₈.[2] It features both a double bond (ene) and a triple bond (yne) in its structure, making it a versatile intermediate in organic synthesis.[3] Its high reactivity, however, also makes it susceptible to degradation and side reactions, leading to the formation of impurities. For drug development and scientific research, the presence of unknown impurities can lead to erroneous biological data, unpredictable reaction kinetics, and difficulty in downstream processing. Therefore, rigorous characterization is essential.
Q2: What are the most common types of impurities found in 2-Methyl-1-penten-3-yne samples?
Impurities can generally be classified into three categories:
-
Synthesis-Related Impurities: These are compounds originating from the manufacturing process. A known synthesis route involves the reaction of methyllithium with 3-Pentyn-2-ol.[] Potential impurities from this process include unreacted starting materials, byproducts of side reactions, and residual solvents like diethyl ether or tetrahydrofuran (THF).[]
-
Degradation Products: 2-Methyl-1-penten-3-yne is a reactive molecule. It is incompatible with heat and oxidizing agents, which can lead to degradation.[4] Common degradation pathways include oxidation and polymerization, resulting in a complex mixture of oligomers and oxygenated derivatives.
-
Isomeric Impurities: Enyne synthesis can sometimes produce related isomers.[5][6] While specific isomers of 2-Methyl-1-penten-3-yne are not commonly documented as impurities, their potential presence should not be discounted, especially in non-optimized synthesis batches.
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in 2-Methyl-1-penten-3-yne?
A multi-technique approach is recommended for comprehensive characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile impurities. The gas chromatograph separates components based on their boiling points and polarity, while the mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identification.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for unambiguous structure elucidation of both the primary compound and any significant impurities (typically >1%).[9] It provides detailed information about the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the characteristic alkyne (C≡C) and alkene (C=C) stretches, and for detecting the appearance of impurity-related groups like hydroxyls (-OH) or carbonyls (C=O) from oxidation.[10]
Q4: What are the key spectral features I should look for to confirm the identity of 2-Methyl-1-penten-3-yne?
The unique enyne structure gives rise to distinctive spectral signals.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Reference |
| ¹H NMR | Alkyne Proton (≡C-H) | ~2-3 ppm | [11][12] |
| Alkene Protons (=CH₂) | ~5-6 ppm | General Alkene Ranges | |
| Methyl Protons (-CH₃) | ~1.8-2.0 ppm | General Alkene/Alkyne Ranges | |
| ¹³C NMR | Internal Alkyne Carbon (≡C-R) | ~70-100 ppm | [12] |
| Terminal Alkyne Carbon (≡C-H) | ~65-85 ppm | [12] | |
| IR Spec | C-H Stretch (from ≡C-H) | 3330–3270 cm⁻¹ | [10][11] |
| C≡C Stretch | 2260–2100 cm⁻¹ (often weak) | [10][11] | |
| C-H Bend (from ≡C-H) | 700-610 cm⁻¹ | [11] |
Q5: What specific safety precautions should be taken when handling this compound?
2-Methyl-1-penten-3-yne is a hazardous chemical. It is a highly flammable liquid and vapor.[13] Some sources even note that related compounds can be pyrophoric, meaning they can ignite spontaneously in air.[] Always handle this compound in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis in a question-and-answer format.
Problem 1: My GC-MS chromatogram shows multiple unexpected peaks.
-
Question: I ran a GC-MS on my sample and, besides the main peak for 2-Methyl-1-penten-3-yne, I see several other signals. How can I determine what they are?
-
Answer & Troubleshooting Steps: The appearance of extra peaks is a common issue. A systematic approach is key to identifying the source.
-
Analyze the Mass Spectra: The first step is to examine the mass spectrum of each impurity peak. Compare the fragmentation patterns against a standard spectral library, such as the NIST Mass Spectral Library, which is often integrated into GC-MS software.[2][7]
-
Check for Synthesis-Related Impurities: If you know the synthesis route, predict potential impurities. For the synthesis from 3-Pentyn-2-ol,[] check for a peak with a mass spectrum matching this starting material (MW: 98.14 g/mol ).
-
Identify Residual Solvents: Early-eluting peaks are often residual solvents from synthesis or purification (e.g., diethyl ether, THF, hexanes). Their mass spectra are typically simple and well-documented.
-
Look for Degradation Products: If the sample is old or has been improperly stored, look for peaks with higher molecular weights, which could indicate dimerization or oligomerization. Also, look for molecular ions that suggest the incorporation of oxygen (M+16, M+32).
Below is a logical workflow to guide your investigation.
Caption: Troubleshooting workflow for unknown GC-MS peaks.
-
Problem 2: My ¹H NMR spectrum is complex and shows unassignable signals.
-
Question: I have acquired a ¹H NMR spectrum of my 2-Methyl-1-penten-3-yne sample, but there are numerous small peaks that I cannot assign to the main compound. What could these signals be?
-
Answer & Troubleshooting Steps: A "dirty" NMR spectrum can be daunting, but most common impurities have characteristic chemical shifts.
-
Identify Common Solvent Impurities: The first step is to rule out residual deuterated solvent signals and common organic solvents. For example, in CDCl₃, the residual CHCl₃ peak appears at 7.26 ppm, and water is often seen as a broad singlet around 1.56 ppm. There are standard tables available for these shifts.[14]
-
Look for Starting Materials: If the synthesis involved 3-Pentyn-2-ol, you might see signals corresponding to its structure, including a characteristic quartet and doublet for the ethyl group and a broad -OH peak.
-
Utilize 2D NMR Spectroscopy: If an impurity is present at a significant level (>5%), 2D NMR techniques can be invaluable.
-
COSY (Correlation Spectroscopy): Helps identify which protons are coupled (i.e., adjacent to each other in the molecule).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is excellent for piecing together a molecular skeleton.[9]
-
-
Consider Degradation: Sharp singlets in the aldehydic region (~9-10 ppm) or broad signals in the carboxylic acid region (~10-12 ppm) could indicate oxidative degradation.
-
Problem 3: The purity of my sample appears to decrease over time.
-
Question: I analyzed my 2-Methyl-1-penten-3-yne sample upon receipt and it was >98% pure. After storing it for a few weeks, a re-analysis by GC shows the purity has dropped to 90%. What is causing this instability?
-
Answer & Troubleshooting Steps: This issue points directly to the compound's inherent reactivity.[]
-
Review Storage Conditions: This compound requires stringent storage to maintain purity. It should be stored at low temperatures (e.g., 4°C), under an inert atmosphere (argon or nitrogen), and protected from light and heat.[4] Exposure to air can initiate oxidation, while exposure to heat or trace acids/bases can catalyze polymerization.
-
Check for Polymerization: In your GC-MS data, look for a decrease in the main peak area accompanied by the appearance of broad humps or new, late-eluting peaks in the chromatogram. This is a classic sign of oligomerization or polymerization.
-
Implement Proper Handling: When using the compound, always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. Use a syringe to draw out the required amount under an inert gas blanket and promptly reseal the vial.
-
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of 2-Methyl-1-penten-3-yne
This protocol provides a starting point for method development. Optimization may be required for your specific instrument and sample matrix.
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL by dissolving the 2-Methyl-1-penten-3-yne sample in a high-purity volatile solvent (e.g., dichloromethane or methanol).
-
Create a working standard of approximately 10 µg/mL by diluting the stock solution. An internal standard can be added for quantitative analysis.
-
-
GC-MS Instrumentation and Parameters:
| Parameter | Value | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | Standard non-polar column suitable for separating volatile organic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for this concentration. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A standard temperature program to elute volatile impurities first, followed by the main analyte and any higher-boiling impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible, library-searchable fragmentation patterns.[8] |
| Mass Range | m/z 35 - 350 | Covers the expected mass range for the analyte and potential impurities/degradation products. |
-
Data Analysis:
-
Identify the peak for 2-Methyl-1-penten-3-yne based on its retention time and comparison of its mass spectrum to a reference spectrum.[7]
-
Integrate all peaks in the chromatogram. Calculate purity by the area percent method (Area of main peak / Total area of all peaks) * 100.
-
For any significant impurity peaks, perform a library search to attempt identification.
Caption: General workflow for GC-MS analysis.
-
References
- Vertex AI Search. (n.d.). Alkynes.
- OpenOChem Learn. (n.d.). Alkynes.
- BOC Sciences. (n.d.). CAS 926-55-6 2-Methyl-1-penten-3-yne.
- PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-.
- Thermo Scientific Chemicals. (n.d.). 2-Methyl-1-buten-3-yne, 97%.
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Stenutz. (n.d.). 2-methyl-1-penten-3-yne.
- ECHEMI. (n.d.). 2-METHYL-1-PENTEN-3-YNE Formula.
- Organic Chemistry Portal. (n.d.). Synthesis of enynes.
- NIST WebBook. (n.d.). 1-Penten-3-yne, 2-methyl-.
- Wikipedia. (n.d.). Enyne metathesis.
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 3-Methyl-3-penten-2-one.
Sources
- 2. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 3. 2-methyl-1-penten-3-yne [stenutz.eu]
- 4. 2-Methyl-1-buten-3-yne, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Enyne synthesis [organic-chemistry.org]
- 6. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 7. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Alkynes | OpenOChem Learn [learn.openochem.org]
- 13. echemi.com [echemi.com]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: 2-Methyl-1-penten-3-yne Reaction Condition Optimization
Welcome, researchers and innovators. As a Senior Application Scientist, I've designed this comprehensive guide to navigate the complexities of working with 2-methyl-1-penten-3-yne. This enyne is a valuable building block, but its dual reactivity—an electron-rich alkene and a terminal alkyne—presents unique challenges. This center provides field-proven insights and systematic troubleshooting protocols to empower you to optimize your reaction conditions, ensuring safety, efficiency, and reproducibility.
Safety First: Handling a Highly Reactive Enyne
Before initiating any experiment, it is critical to recognize the hazards associated with 2-methyl-1-penten-3-yne. This compound is a highly flammable liquid and vapor.[1][2][3] It can be harmful if swallowed or in contact with skin and toxic if inhaled.[4] Due to its high reactivity, it may also be pyrophoric, meaning it can ignite spontaneously on contact with air.[]
Core Safety Protocols:
-
Inert Atmosphere: Always handle 2-methyl-1-penten-3-yne under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1][4]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
-
Fire Safety: Have a Class B fire extinguisher (CO2, dry chemical, or foam) readily available.[1]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, handling, and reactivity of 2-methyl-1-penten-3-yne.
Q1: What are the key structural features of 2-methyl-1-penten-3-yne and how do they influence its reactivity? 2-methyl-1-penten-3-yne (C₆H₈) possesses two key functional groups: a terminal alkyne (C≡C-H) and a 1,1-disubstituted alkene (C=C(CH₃)₂).[2][6] The alkyne's terminal proton is weakly acidic and can be deprotonated by a strong base to form a potent acetylide nucleophile, which is crucial for carbon-carbon bond formation.[7] Both the alkene and alkyne moieties are susceptible to electrophilic addition and can participate in various transition-metal-catalyzed reactions, such as metathesis, cycloisomerization, and hydroarylation.[8] The steric hindrance from the gem-dimethyl group on the alkene can influence the regioselectivity of certain reactions.
Q2: What is a common laboratory-scale synthesis for 2-methyl-1-penten-3-yne? A frequently used method involves the nucleophilic addition of methyllithium to 3-pentyn-2-ol.[] This reaction is highly exothermic and requires strict anhydrous and inert conditions. The process typically involves preparing methyllithium in situ from methyl bromide or chloride and lithium metal in an ether-based solvent, followed by the dropwise addition of the 3-pentyn-2-ol substrate.[] A final workup with a weak acid neutralizes any remaining organolithium reagent.[]
Q3: My enyne reaction is not proceeding. What are the most common initial checks? When faced with low or no conversion, a systematic evaluation of the reaction's fundamental components is the first step.
-
Reagent Purity: Verify the purity of your enyne substrate. Contaminants from previous steps can act as catalyst poisons.
-
Solvent Quality: Ensure you are using a dry, degassed solvent. Residual water or oxygen can rapidly deactivate many sensitive transition metal catalysts.
-
Catalyst Activity: Confirm that the catalyst has been stored under appropriate conditions (e.g., in a desiccator or glovebox) and has not degraded. If in doubt, test the catalyst on a known, reliable reaction to verify its activity.
-
Inert Atmosphere: Double-check that all seals are airtight and that the inert gas flow is adequate. Oxygen is a common inhibitor for many catalytic cycles.
Q4: I am observing the formation of multiple products. What could be the cause? The formation of byproducts often stems from a lack of selectivity, which can be influenced by several factors:
-
Reaction Temperature: Temperature can dictate different kinetic vs. thermodynamic reaction pathways. For some gold-catalyzed cycloisomerizations, for instance, different products can be selectively formed simply by controlling the temperature.
-
Solvent Choice: The polarity and coordinating ability of the solvent can stabilize different intermediates or transition states, thereby directing the reaction toward a specific outcome.
-
Catalyst/Ligand System: The steric and electronic properties of the catalyst and its associated ligands are paramount in controlling selectivity. A systematic screening of different ligands is often necessary during optimization.
Troubleshooting Guide: A Problem-Solving Workflow
This guide provides a structured approach to diagnosing and solving common issues encountered during reactions with 2-methyl-1-penten-3-yne.
Problem: Low or No Product Conversion
Low conversion is a frustrating but common issue. The following workflow provides a logical sequence of checks to identify the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Verify Reagents & Conditions (Initial Checks):
-
Purity is Paramount: As a first principle, always assume your reagents could be the issue. Use freshly purified 2-methyl-1-penten-3-yne if possible. Ensure solvents are passed through a purification system (e.g., a Grubbs-type column) or are from a freshly opened Sure/Seal™ bottle.
-
Atmosphere Integrity: Even a small leak can introduce enough oxygen or moisture to kill a sensitive catalyst. Check all glassware for cracks and ensure joints are properly sealed and greased. Purge the reaction vessel thoroughly with inert gas before adding reagents.
-
-
Interrogate the Catalyst (Catalyst-Specific Troubleshooting):
-
Confirm Activity: If you suspect the catalyst, the most definitive test is to run a reaction that you know works with a fresh batch of the same catalyst. This control experiment will unambiguously determine if the catalyst is the culprit.
-
Adjust Loading: While higher catalyst loading can sometimes overcome minor inhibition, it is not a cure-all and can lead to more side products. Increase loading systematically (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).
-
Identify Deactivation Pathways: Functional groups on the substrate or impurities can coordinate to the metal center and inhibit catalysis. For example, if your substrate has been synthesized using nitrogen-containing reagents (e.g., amines, pyridines), trace amounts could be poisoning your catalyst.
-
-
Optimize Reaction Parameters:
-
Solvent Screening: The choice of solvent can dramatically alter reaction outcomes. Create a small matrix of reactions in different solvents (e.g., Toluene, Dioxane, CH₂Cl₂, THF) to quickly identify a more suitable medium.
-
Time and Temperature: Some reactions are simply slow. Before declaring a failure, take a small aliquot for analysis (TLC, GC-MS) to see if any product is forming. If so, extend the reaction time. If not, a moderate increase in temperature may be required to overcome the activation energy barrier.
-
Table 1: Starting Points for Enyne Reaction Optimization
This table provides general starting conditions for common transition-metal-catalyzed reactions involving enynes. These should be considered as a baseline for further optimization with 2-methyl-1-penten-3-yne.
| Reaction Type | Common Catalysts | Common Solvents | Typical Temperature (°C) | Key Considerations |
| Enyne Metathesis | Grubbs Catalysts (Ru-based) | Toluene, Dichloromethane | 25 - 80 | Requires an oxygen-free environment; ethylene presence can be beneficial. |
| Cycloisomerization | Au(I) or Pt(II) complexes | Dichloromethane, Dioxane | 25 - 100 | Highly sensitive to solvent choice and temperature, which can alter the reaction pathway. |
| Hydroarylation | Ni(0) or Rh(I) complexes | THF, Toluene | 60 - 120 | Often requires a directing group on the substrate to control regioselectivity.[8] |
| Hydrogenation | Pd/C, Lindlar's Catalyst | Methanol, Ethyl Acetate | 0 - 25 | Lindlar's catalyst can be used for selective reduction of the alkyne to a Z-alkene.[9] |
Detailed Experimental Protocol: Synthesis of 2-Methyl-1-penten-3-yne
This protocol is adapted from established methods for the synthesis of 2-methyl-1-penten-3-yne and must be performed with strict adherence to safety procedures.[]
Objective: To synthesize 2-methyl-1-penten-3-yne via the reaction of methyllithium with 3-pentyn-2-ol.
Materials:
-
Lithium metal (wire or granules)
-
Methyl bromide (CH₃Br) or Methyl chloride (CH₃Cl)
-
3-Pentyn-2-ol
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Apparatus Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.
-
Preparation of Methyllithium (in situ):
-
To the reaction flask, add lithium metal in anhydrous diethyl ether.
-
Slowly add methyl bromide (or bubble methyl chloride gas) to the stirred suspension. The reaction is exothermic and will initiate, often evidenced by the formation of a cloudy white precipitate (LiBr/LiCl) and gentle refluxing of the ether. Maintain a gentle reflux by controlling the addition rate and, if necessary, using a cooling bath.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete reaction.
-
-
Addition of 3-Pentyn-2-ol:
-
Cool the freshly prepared methyllithium solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-pentyn-2-ol in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exotherm.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
-
Reaction Quench and Work-up:
-
Cool the reaction mixture back down to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will neutralize any unreacted methyllithium.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
-
Purification:
-
Combine all organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
The crude product can be further purified by fractional distillation to yield pure 2-methyl-1-penten-3-yne.
-
References
- BenchChem. (2025).
- BOC Sciences. (n.d.). CAS 926-55-6 2-Methyl-1-penten-3-yne. BOC Sciences.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methyl-1-pentene. Fisher Scientific.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Methyl-3-penten-2-one. TCI Chemicals.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: trans-3-Methyl-2-pentene. Sigma-Aldrich.
- PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-.
- Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Stenutz.
- ECHA. (n.d.). GHS Classification for 2-methyl-1-penten-3-yne. European Chemicals Agency.
- Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.
- ACS Catalysis. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents.
- Learn CBSE. (n.d.). NCERT Solutions for Class 11 Chemistry Chapter 13 Hydrocarbons. Learn CBSE.
- PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 6. 2-methyl-1-penten-3-yne [stenutz.eu]
- 7. Reactions of Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. learncbse.in [learncbse.in]
Minimizing homocoupling in 2-Methyl-1-penten-3-yne cross-coupling reactions
Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments, with a specific focus on minimizing homocoupling side products when working with substrates like 2-Methyl-1-penten-3-yne.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a significant problem?
A: Homocoupling, often referred to as Glaser coupling, is a prevalent side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2] This is an undesired process as it consumes your valuable alkyne starting material, leading to a reduced yield of the intended cross-coupled product. Furthermore, the homocoupled byproduct can often have similar physical properties to the desired product, complicating purification efforts.[3]
Q2: What are the primary drivers of homocoupling in my Sonogashira reaction?
A: The two main factors that promote homocoupling are the presence of a copper(I) co-catalyst and oxygen.[2] The copper acetylide intermediate, a key species in the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[1][2]
Q3: What are the most effective general strategies to prevent homocoupling?
A: To effectively suppress homocoupling, a multi-faceted approach is often necessary:
-
Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to perform the reaction without a copper co-catalyst. A number of robust copper-free Sonogashira protocols have been developed to specifically avoid the Glaser coupling side reaction.[1][4][5]
-
Ensure Rigorously Anaerobic Conditions: It is crucial to thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is critical, especially when a copper co-catalyst is used.[2]
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration of the alkyne at any given time. This disfavors the bimolecular homocoupling reaction and promotes the desired cross-coupling with the aryl or vinyl halide.
Q4: Can the choice of my phosphine ligand significantly impact the extent of homocoupling?
A: Absolutely. The choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly effective at promoting the desired cross-coupling pathway. These ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step and subsequent reductive elimination. This acceleration of the desired catalytic cycle helps it to outcompete the undesired homocoupling pathway.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with 2-Methyl-1-penten-3-yne and similar terminal alkynes.
Issue 1: My reaction is producing a high percentage of the homocoupled diyne byproduct.
-
Symptoms:
-
Low yield of the desired cross-coupled product.
-
A significant peak in your GC-MS or a distinct set of signals in your NMR corresponding to the symmetrical 1,3-diyne of 2-Methyl-1-penten-3-yne.
-
-
Underlying Causes and Actionable Solutions:
Your primary challenge is that the rate of homocoupling is competitive with or even exceeding the rate of your desired cross-coupling. The following troubleshooting workflow will help you systematically address the potential causes.
Troubleshooting Workflow for High Homocoupling
A workflow for troubleshooting high homocoupling. Solution 1.1: Transition to a Copper-Free Protocol
The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst entirely.[1][4][5] This often requires adjustments to other reaction parameters to maintain good reactivity for the cross-coupling.
-
Rationale: By removing the copper(I) salt, you eliminate the primary catalytic pathway for the Glaser coupling side reaction.
-
Key Adjustments:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the palladium(0) species and promote the catalytic cycle in the absence of copper.[7]
-
Base Selection: A strong, non-nucleophilic base is often required. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used in copper-free systems.[7]
-
Solvent: Aprotic polar solvents like DMF, dioxane, or acetonitrile are often effective.[8]
-
Solution 1.2: Optimize Ligand, Base, and Solvent
If a copper-free approach is not feasible or desired, systematically optimizing your reaction components can significantly shift the balance away from homocoupling.
-
Ligand Screening: The electronic and steric properties of the phosphine ligand have a profound effect on the reaction outcome.
-
| Ligand Type | Rationale | Examples |
| Bulky, Electron-Rich Monodentate Phosphines | Promote oxidative addition and reductive elimination, accelerating the cross-coupling cycle. | XPhos, SPhos, RuPhos, P(t-Bu)₃ |
| Bidentate Phosphines | Can offer greater stability to the palladium center. | dppf, Xantphos |
| Base | Common Solvents | Comments |
| Triethylamine (Et₃N) | THF, Dioxane, Toluene | Often used as both base and co-solvent. Can be effective, but other amines may offer better results.[8] |
| Diisopropylamine (i-Pr₂NH) | Toluene, DMF | A bulkier secondary amine that can sometimes suppress homocoupling more effectively than Et₃N. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Acetonitrile | A strong inorganic base, particularly useful in copper-free protocols.[7] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | A cost-effective alternative to Cs₂CO₃.[9] |
Issue 2: The reaction is sluggish or does not proceed to completion, even with attempts to suppress homocoupling.
-
Symptoms:
-
Incomplete consumption of the starting aryl/vinyl halide.
-
Low overall conversion to products (both cross-coupled and homocoupled).
-
-
Underlying Causes and Actionable Solutions:
A stalled reaction points towards issues with catalyst activity or the inherent reactivity of your substrates.
Troubleshooting Workflow for Sluggish Reactions
A workflow for troubleshooting sluggish reactions. Solution 2.1: Enhance Catalyst Activity and Reaction Rate
-
Increase Temperature: For less reactive aryl halides (e.g., bromides and chlorides), room temperature may be insufficient. Gradually increasing the temperature to 50-80 °C can significantly enhance the rate of oxidative addition.[10] For a volatile alkyne like 2-Methyl-1-penten-3-yne, it is advisable to use a sealed reaction vessel to prevent its evaporation.
-
Choice of Halide: The reactivity of the aryl/vinyl halide follows the general trend: I > OTf > Br >> Cl.[1] If you are using an aryl bromide and experiencing low reactivity, consider synthesizing and using the corresponding aryl iodide, which will undergo oxidative addition much more readily.[1]
Solution 2.2: Consider the Catalyst System
-
Catalyst Loading: While lower catalyst loadings are desirable, a sluggish reaction may benefit from a modest increase in the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).
-
Palladium Source: If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions are suitable for its in-situ reduction to the active Pd(0) species. The amine base typically facilitates this.[1] Alternatively, starting with a Pd(0) source such as Pd(PPh₃)₄ can sometimes be beneficial.
-
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 2-Methyl-1-penten-3-yne (Optimized to Minimize Homocoupling)
This protocol is designed to suppress Glaser homocoupling by eliminating the copper co-catalyst and utilizing a bulky, electron-rich phosphine ligand.
-
Reagent Preparation:
-
Ensure all solvents (e.g., dioxane) are anhydrous and have been thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.
-
The aryl halide, 2-Methyl-1-penten-3-yne, palladium catalyst, ligand, and base should be of high purity.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
In a separate vial, prepare a solution of 2-Methyl-1-penten-3-yne (1.2 mmol, 1.2 equiv) in the degassed solvent (2 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Using a syringe pump, add the solution of 2-Methyl-1-penten-3-yne to the reaction mixture over a period of 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Modified Sonogashira Coupling with a Reducing Atmosphere
This protocol utilizes a standard copper-catalyzed system but incorporates a modified atmosphere to actively suppress the oxidative homocoupling pathway.
-
Flask Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (2 mol%), the aryl halide (1.0 equiv), and 2-Methyl-1-penten-3-yne (1.2 equiv).
-
-
Atmosphere Exchange:
-
Seal the flask and evacuate and backfill with a dilute hydrogen gas mixture (e.g., 5% H₂ in Argon) three times. This creates a reducing atmosphere that inhibits the oxidative Glaser coupling.[11]
-
-
Solvent and Base Addition:
-
Add degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine) via syringe.
-
-
Reaction Execution:
-
Stir the reaction at the desired temperature (room temperature to 60 °C, depending on the reactivity of the halide).
-
-
Monitoring and Workup:
-
Monitor and work up the reaction as described in Protocol 1. The use of a hydrogen atmosphere can significantly reduce the formation of the homocoupled diyne.[11]
-
References
-
Yokoyama, K., et al. (Year). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. ResearchGate. [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Reddy, M. S., et al. (2016). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 1(5), 893–902. [Link]
-
The Sonogashira reaction structure. ResearchGate. [Link]
-
Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. ResearchGate. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Taillefer, M., et al. (2006). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 8(23), 5437–5440. [Link]
-
Chen, C., et al. (2023). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 4(1), 102069. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. [Link]
-
The Sonogashira Coupling. University of Rochester. [Link]
-
Cirera, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. The Journal of Physical Chemistry C, 125(9), 5224–5233. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
-
Sonogashira Cross-Coupling and Homocoupling on a Silver Surface: Chlorobenzene and Phenylacetylene on Ag(100). ResearchGate. [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ResearchGate. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Organometallics, 34(22), 5497–5500. [Link]
-
Palladium-free and ligand-free Sonogashira cross-coupling. ResearchGate. [Link]
-
Synergistic Catalysis in the Sonogashira Coupling Reaction: Quantitative Kinetic Investigation of Transmetalation. ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology. [Link]
-
Sonogashira coupling in 3D-printed NMR cuvettes: synthesis and properties of arylnaphthylalkynes. New Journal of Chemistry. [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. depts.washington.edu [depts.washington.edu]
Technical Support Center: Safe Quenching of 2-Methyl-1-penten-3-yne Reactions
Welcome to the Technical Support Center for handling reactions involving 2-Methyl-1-penten-3-yne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for the critical quenching step of reactions utilizing this highly reactive enyne. The procedures and troubleshooting advice provided herein are grounded in established safety protocols for managing energetic and pyrophoric materials.
Introduction: Understanding the Hazard Profile of 2-Methyl-1-penten-3-yne
2-Methyl-1-penten-3-yne (CAS 926-55-6) is a conjugated enyne, a class of compounds known for their versatile reactivity in synthetic chemistry.[1][2][3] However, its structure, combining both a double and a triple bond, imparts significant reactivity and potential hazards. It is classified as a highly flammable liquid and is noted to be highly reactive and potentially pyrophoric, meaning it can ignite spontaneously on contact with air.[][5] The high energy state of the molecule, coupled with its potential to undergo exothermic polymerization or decomposition, necessitates meticulous planning and execution of all experimental procedures, especially the quenching of residual reactive species.[6][7]
Failure to properly control the quenching process can lead to a thermal runaway reaction, characterized by a rapid, uncontrolled increase in temperature and pressure, which may result in fire, explosion, or vessel rupture.[8][9][10] This guide provides a framework for mitigating these risks through carefully designed procedures and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-Methyl-1-penten-3-yne reactions?
A1: The primary hazards are:
-
Extreme Flammability: The compound has a low flash point and is a highly flammable liquid.[5][11] All work must be conducted away from ignition sources, and equipment must be properly grounded to prevent static discharge.[7][11]
-
Pyrophoricity: The material is reported to be pyrophoric, meaning it can ignite spontaneously upon exposure to air.[] Strict anaerobic, inert atmosphere techniques are mandatory.
-
Exothermic Reactivity: As an enyne, it can undergo rapid, exothermic addition or polymerization reactions.[6][7] This is particularly dangerous during quenching, where the introduction of a quenching agent can trigger a runaway reaction if not properly controlled.[10][12]
-
Toxicity: While specific toxicity data is limited, related compounds can cause irritation and may have other adverse health effects.[][13] Standard chemical handling precautions, including the use of appropriate Personal Protective Equipment (PPE), should be followed.[14][15]
Q2: What are the initial signs of a problematic or runaway reaction during quenching?
A2: Be vigilant for the following indicators:
-
A rapid, unexpected rise in the internal reaction temperature that does not stabilize with cooling.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous, uncontrolled gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling or splashing of the solvent, especially at the point of quencher addition.
Immediate intervention is required if any of these signs are observed. Refer to the Emergency Procedures section of the Troubleshooting Guide.
Q3: What general class of quenching agents is recommended?
A3: For quenching reactions involving highly reactive organometallics or residual energetic materials like 2-Methyl-1-penten-3-yne, a weakly reactive protic solvent is preferred. The goal is to choose an agent that will react controllably without generating excessive heat. Isopropanol is often a good first choice due to its moderate reactivity and higher boiling point compared to methanol. For pyrophoric materials, quenching may involve slow addition to dry ice followed by a mildly reactive agent like methanol.[16]
Q4: What is the single most critical parameter to control during a quench?
A4: Temperature. The rate of reaction, and thus the rate of heat generation, is directly dependent on temperature.[8] Maintaining a consistently low temperature (typically <-60 °C to -78 °C) is the most effective way to prevent a thermal runaway. This is achieved by slow, controlled addition of the quenching agent to the reaction mixture (a "forward quench") or, more safely, by the slow, controlled addition of the reaction mixture to the quenching agent (a "reverse quench").
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching of 2-Methyl-1-penten-3-yne reactions.
Issue 1: An uncontrolled exotherm is observed upon addition of the quenching agent.
-
Question: I've started adding my quenching agent (isopropanol) to the reaction mixture at -78 °C, and the internal temperature is rapidly rising past -60 °C. What should I do?
-
Answer: This is a critical situation indicating the rate of heat generation is exceeding the capacity of your cooling system.
Immediate Actions:
-
STOP THE ADDITION: Immediately cease adding the quenching agent.
-
MAXIMIZE COOLING: Ensure your cooling bath has sufficient coolant (e.g., top up the dry ice/acetone bath). If using a cryocooler, ensure it is running at maximum capacity.
-
INCREASE STIRRING: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls and cooling bath.
-
PREPARE FOR EMERGENCY: Alert a colleague and have emergency response equipment (fire extinguisher, spill kit) ready. Do not attempt to dismantle the apparatus.
Causality & Prevention:
-
Cause: The quenching agent was added too quickly, leading to a localized concentration of the reaction that initiated a rapid exotherm.
-
Prevention: Always add the quenching agent dropwise via an addition funnel or syringe pump to control the rate. For larger-scale reactions, a "reverse quench" (adding the reaction mixture to a cooled, stirred flask of the quenching agent) is inherently safer as it ensures the reactive species is always the limiting reagent.
-
Issue 2: Gas evolution is excessively vigorous and causing solvent to splash.
-
Question: My reaction is producing a large volume of gas during the quench, causing pressure buildup and splashing. Is this normal?
-
Answer: While some gas evolution may be expected depending on the reagents used (e.g., quenching an organolithium reagent produces the corresponding alkane), it should always be slow and controllable. Vigorous off-gassing is a sign of an overly rapid reaction.
Causality & Prevention:
-
Cause 1: Reaction with Headspace. If the quenching agent is added quickly from the top, it can react violently with the concentrated headspace of reactive gases.
-
Prevention 1: The tip of the addition funnel or cannula should be positioned below the surface of the reaction mixture to ensure the quencher reacts in the bulk solution where heat can be dissipated.
-
Cause 2: Inadequate Dilution. A highly concentrated reaction mixture will have a higher reaction rate per unit volume.
-
Prevention 2: Ensure the reaction mixture is sufficiently dilute before quenching. A reverse quench into a larger volume of the quenching agent also helps mitigate this by ensuring immediate dilution.
-
Issue 3: The reaction appears complete, but a secondary exotherm occurs during workup.
-
Question: The initial quench proceeded smoothly. However, after warming the mixture and adding water, it suddenly started to heat up and bubble again. What happened?
-
Answer: This indicates an incomplete initial quench. Pockets of unreacted material were likely trapped, possibly in solid precipitates or a separate liquid phase, and only became exposed during the aqueous workup.
Causality & Prevention:
-
Cause: Poor Mixing/Insolubility. Inadequate stirring or the formation of insoluble intermediates can prevent the quenching agent from reaching all the reactive material.
-
Prevention:
-
Vigorous Stirring: Ensure efficient mechanical stirring throughout the quench.
-
Extended Quench Time: After the initial addition of the quenching agent is complete, allow the mixture to stir at low temperature for an extended period (e.g., 1-2 hours) to ensure complete reaction.[16]
-
Solubility: If solids are present, consider adding a co-solvent (if compatible with the reaction) to improve solubility before and during the quench.
-
Controlled Warm-up: Always warm the reaction mixture slowly and monitor the temperature carefully after the initial quench is complete.
-
-
Visualization of Safety Protocols
Quenching Decision Workflow
The following diagram outlines the decision-making process for selecting a safe quenching strategy.
Caption: Decision tree for selecting the appropriate quenching method.
Emergency Response to a Thermal Runaway
This workflow details the immediate steps to take in the event of an uncontrolled exotherm during quenching.
Caption: Emergency procedure for a thermal runaway event.
Standard Operating Procedure: Small-Scale Quench (<1g)
This protocol outlines a standard forward quench for a small-scale reaction.
Prerequisites:
-
All glassware must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
All solvents and reagents must be anhydrous and degassed.[17]
-
A calibrated low-temperature thermometer must be used to monitor the internal reaction temperature.
-
The reaction must be performed in a fume hood with the sash lowered as much as possible.[18]
Personal Protective Equipment (PPE):
| Item | Specification |
| Eye Protection | Chemical splash goggles and a full-face shield.[15] |
| Hand Protection | Insulated cryogenic gloves over nitrile gloves. |
| Body Protection | Flame-resistant lab coat. |
| Emergency Equipment Access | Safety shower, eyewash, and Class D fire extinguisher.[14] |
Procedure:
-
Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC-MS), cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Preparation: Prepare a syringe with the quenching agent (e.g., anhydrous isopropanol, ~10 equivalents relative to the limiting reagent).
-
Setup: Place the syringe in a syringe pump set to a very slow addition rate (e.g., 0.1 mL/min).
-
Addition: Begin the dropwise addition of the isopropanol into the vigorously stirred reaction mixture. Ensure the needle tip is below the surface of the liquid.
-
Monitoring: Continuously monitor the internal temperature. Do not allow the temperature to rise above -70 °C. If the temperature approaches this limit, pause the addition until it cools back down to -78 °C.
-
Completion of Addition: Once the addition is complete, allow the mixture to stir at -78 °C for an additional 30 minutes.
-
Slow Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature behind a blast shield. Monitor for any secondary exotherms.
-
Aqueous Workup: Once at room temperature, the mixture can be further processed with a standard aqueous workup, adding the aqueous solution slowly while cooling in an ice/water bath.
References
- Safety Hazards in the Energetics Labor
- Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal.
- A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. UAH.
- Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University.
- Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences. (2021). MDPI.
- 2-METHYL-1-PENTENE. CAMEO Chemicals.
- Safe Work Practices. Boston University Environmental Health & Safety.
- Understanding Runaway Reactions and Their Safety Implic
- Working with Chemicals.
- 2-METHYL-1-PENTENE. CAMEO Chemicals - NOAA.
- Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences. (2021). PubMed.
- Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry.
- SAFETY DATA SHEET - 2-Methyl-1-pentene. (2012). Fisher Scientific.
- Quenching of Pyrophoric M
- 2-Methyl-1-pentene | C6H12 | CID 12986. PubChem.
- Chemical reaction hazards and the risk of thermal runaway. INDG254.
- Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences. (2021).
- How to slow down a runaway reaction. (2020). Quora.
- Runaway Reaction.
- 2-methyl-1-penten-3-yne. Stenutz.
- CAS 926-55-6 2-Methyl-1-penten-3-yne. BOC Sciences.
- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025). American Chemical Society.
- Alkyne Reactions. (2021). YouTube.
- 926-55-6, 2-METHYL-1-PENTEN-3-YNE Formula. ECHEMI.
- Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenyl
- Enyne synthesis. Organic Chemistry Portal.
- Enyne Met
- Reactions of Alkynes | Organic Chemistry Lessons. (2020). YouTube.
- Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative C
- 2-methyl-1-penten-3-one, 25044-01-3. The Good Scents Company.
- Give the expected product of reaction of 2-methyl-1-pentene with each of... (2025). Filo.
- What's more reactive: alkynes or alkenes? (2014). Quora.
- The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calcul
- 2-Methyl-1-penten-3-ol | C6H12O | CID 16399. PubChem - NIH.
- Alkyne Reactivity. MSU chemistry.
- Reactivity of Alkynes. (2023). Chemistry LibreTexts.
- Technical Support Center: Managing Thermal Stability of Long-Chain Alkynes in Reactions. Benchchem.
- Synthesis using alkynes (video). Khan Academy.
- Prepar
Sources
- 1. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enyne synthesis [organic-chemistry.org]
- 3. Enyne Metathesis [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. 2-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-Methyl-1-pentene | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 9. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 10. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 11. fishersci.com [fishersci.com]
- 12. cedrec.com [cedrec.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. Safe Work Practices | Environmental Health & Safety [bu.edu]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sarponggroup.com [sarponggroup.com]
- 17. benchchem.com [benchchem.com]
- 18. uah.edu [uah.edu]
Validation & Comparative
A Comparative Guide to the Diels-Alder Reactivity of 2-Methyl-1-penten-3-yne and Other Enynes
Abstract
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings, exhibits unique characteristics when enynes are employed as dienophiles.[1][2] This guide provides a detailed comparative analysis of the Diels-Alder reactivity of 2-methyl-1-penten-3-yne, a simple alkyl-substituted enyne, with other enynes bearing a range of substituents. We will delve into the governing principles of chemoselectivity, regioselectivity, and stereoselectivity, supported by mechanistic insights and available experimental and computational data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of enyne cycloadditions.
Introduction: The Enyne Dilemma in [4+2] Cycloadditions
Enynes, molecules possessing both a carbon-carbon double bond (alkene) and a triple bond (alkyne) in conjugation, present a fascinating case in Diels-Alder chemistry. The presence of two potentially reactive π-systems raises the fundamental question of chemoselectivity: will the diene react with the alkene or the alkyne? The general principles of the Diels-Alder reaction, which involve the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, provide a framework for understanding this selectivity.[3]
The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups (EWGs), which lower the energy of the LUMO, facilitating the interaction with the diene's HOMO in a normal-electron-demand Diels-Alder reaction.[3][4] Conversely, electron-donating groups (EDGs) on the diene raise the energy of the HOMO, also accelerating the reaction.[4]
Chemoselectivity: Alkyne vs. Alkene Reactivity
In conjugated enynes, the alkyne moiety is generally the more reactive dienophile in Diels-Alder reactions. This preference is particularly pronounced in enynes bearing an electron-withdrawing group, often referred to as "activated" enynes. Groundbreaking work by Danishefsky and Houk demonstrated that for a variety of enyne dienophiles with activating groups, the cycloaddition occurs exclusively at the acetylenic center.[5]
Computational studies have provided a rationale for this observed chemoselectivity. The LUMO of the enyne system is generally lower in energy for the alkyne component compared to the alkene component. Furthermore, the orbital coefficients of the alkyne's LUMO are often larger, leading to a stronger interaction with the diene's HOMO in the transition state.
For an unactivated enyne like 2-methyl-1-penten-3-yne , which lacks a strong EWG, the preference for the alkyne is less pronounced but still generally observed. The inherent strain and higher energy of the π-bonds in the alkyne contribute to its greater dienophilic character compared to the less strained alkene.
In-Depth Analysis: 2-Methyl-1-penten-3-yne as a Dienophile
2-Methyl-1-penten-3-yne is an unsymmetrical enyne with a terminal alkene and an internal alkyne. The substituents, a methyl group on the alkene and a methyl group on the alkyne, are weakly electron-donating. This classifies it as a relatively unactivated dienophile, and thus, more forcing conditions (e.g., higher temperatures or the use of Lewis acid catalysts) may be required for it to undergo Diels-Alder reactions efficiently compared to its activated counterparts.
Regioselectivity
The reaction of an unsymmetrical diene with an unsymmetrical dienophile like 2-methyl-1-penten-3-yne can lead to the formation of regioisomers. The regiochemical outcome is dictated by the electronic and steric effects of the substituents on both the diene and the dienophile.
In a normal-electron-demand Diels-Alder reaction, the most nucleophilic carbon of the diene (often C1 or C4) will preferentially bond to the most electrophilic carbon of the dienophile. For 2-methyl-1-penten-3-yne, the methyl group on the alkyne will influence the electron distribution in the triple bond. The regioselectivity can be predicted by considering the orbital coefficients of the LUMO of the enyne. Generally, the larger LUMO coefficient will be on the carbon atom of the alkyne that is further away from the electron-donating methyl group.
The following diagram illustrates the potential regioisomeric products from the reaction of 2-methyl-1-penten-3-yne with an unsymmetrical diene like 1-methoxy-1,3-butadiene.
Caption: Regiochemical outcomes in the Diels-Alder reaction.
Stereoselectivity: The Endo Rule
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. For cyclic dienes, the reaction can proceed via two different transition states, leading to either endo or exo products. The "Alder endo rule" states that the endo product is often the kinetically favored product, especially when the dienophile has unsaturated substituents. This preference is attributed to favorable secondary orbital interactions between the π-system of the diene and the substituents on the dienophile in the endo transition state.[1] For the reaction of 2-methyl-1-penten-3-yne with a cyclic diene like cyclopentadiene, the formation of the endo adduct is expected to be favored.
Comparative Analysis: 2-Methyl-1-penten-3-yne vs. Other Enynes
To provide a clear comparison, we will analyze the expected reactivity of 2-methyl-1-penten-3-yne against enynes with different substitution patterns.
| Enyne Dienophile | Substituent(s) | Classification | Expected Reactivity | Key Considerations |
| 2-Methyl-1-penten-3-yne | Methyl (weak EDG) on alkene and alkyne | Unactivated / Weakly Activated | Moderate reactivity, requires thermal or Lewis acid catalysis. | Regioselectivity influenced by the methyl group. |
| Pent-1-en-3-yne | None | Unactivated | Lower reactivity than 2-methyl-1-penten-3-yne. | Simpler system, but still requires forcing conditions. |
| Methyl pent-2-en-4-ynoate | Methoxycarbonyl (strong EWG) on alkene | Activated | High reactivity, primarily at the alkyne. | Chemoselectivity strongly favors the alkyne. Regioselectivity is directed by the EWG. |
| 3-Methylene-4-octyn-2-one | Acetyl (strong EWG) on alkene | Activated | High reactivity, primarily at the alkyne. | Similar to the above, with the acetyl group directing the regiochemistry. |
| 1-Phenyl-1-penten-3-yne | Phenyl (conjugating group) on alkene | Activated | Enhanced reactivity due to extended conjugation. | Phenyl group can influence both reactivity and stereoselectivity. |
| 4-Hexen-2-yne | Two methyl groups (weak EDGs) on internal alkyne | Unactivated / Weakly Activated | Moderate reactivity. | Internal alkyne may exhibit different steric hindrance compared to terminal alkynes. |
Experimental Considerations & General Protocol
General Experimental Protocol: Thermal Diels-Alder Reaction
Caption: General workflow for a thermal Diels-Alder reaction.
Causality behind Experimental Choices:
-
Sealed Tube: Necessary for reactions conducted above the boiling point of the solvent to prevent evaporation and maintain pressure.
-
Excess Dienophile: Often used to drive the reaction to completion, especially with less reactive dienes.
-
High-Boiling Solvent: Allows for the high temperatures often required for the cycloaddition of unactivated dienophiles.
-
Monitoring: Crucial to determine the optimal reaction time and prevent decomposition of products.
-
Purification: Column chromatography is a standard method for separating the desired cycloadduct from unreacted starting materials and any side products.
Lewis Acid Catalysis
For unactivated dienophiles like 2-methyl-1-penten-3-yne, Lewis acid catalysis can significantly enhance the reaction rate and improve selectivity. Lewis acids, such as AlCl₃, BF₃·OEt₂, or SnCl₄, coordinate to the dienophile, lowering the energy of its LUMO and thereby accelerating the reaction.
Conclusion
2-Methyl-1-penten-3-yne serves as a valuable model for understanding the Diels-Alder reactivity of unactivated, alkyl-substituted enynes. While it is expected to be less reactive than its counterparts bearing electron-withdrawing groups, it still preferentially undergoes cycloaddition at the alkyne moiety. The regiochemical outcome of its reactions with unsymmetrical dienes is governed by the subtle electronic and steric influences of its methyl substituents. For synthetic applications, thermal activation or Lewis acid catalysis is likely necessary to achieve efficient conversion. A thorough understanding of the principles outlined in this guide will aid researchers in predicting the outcome of Diels-Alder reactions involving 2-methyl-1-penten-3-yne and in designing synthetic strategies that capitalize on the unique reactivity of this and other enynes.
References
-
Alkynes in Cycloadditions. ResearchGate. [Link]
-
Alkynes in cycloadditions. ASU Library Catalog. [Link]
-
Engaging Yne‐Allenes in Cycloaddition Reactions: Recent Developments. ResearchGate. [Link]
-
Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles. Synfacts. [Link]
-
Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. ACS Publications. [Link]
-
Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. MDPI. [Link]
-
Intramolecular Diels-Alder Reactions of Alkenylboranes & A Hetero Diels-Alder Approach to the Total Synthesis of Martinellin. University of Saskatchewan. [Link]
-
Diels Alder with Alkynes. Química Organica.org. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study. PubMed. [Link]
-
The first general enantioselective catalytic Diels-Alder reaction with simple alpha,beta-unsaturated ketones. ResearchGate. [Link]
-
Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. RSC Publishing. [Link]
-
The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents. PubMed Central. [Link]
-
Experimental Diels-Alder Reactivities of Cycloalkenones and Cyclic Dienes Explained through Transition-State Distortion Energies. ResearchGate. [Link]
-
A Computational Study of the Diels-Alder Reactions. Amanote Research. [Link]
-
Diels-Alder reaction. Khan Academy. [Link]
-
Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. ACS Publications. [Link]
-
A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. ResearchGate. [Link]
-
14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]
-
Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. MDPI. [Link]
-
Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. PubMed Central. [Link]
-
Computational analysis of intermolecular Diels–Alder reactions of methyl 2-(methyl(phenyl)carbamoyl)acrylate with cyclic dienes. ResearchGate. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles [organic-chemistry.org]
A Comparative Analysis of the Reactivity of 2-Methyl-1-penten-3-yne and Its Positional Isomers
Abstract
Enyne moieties, featuring both alkene and alkyne functionalities, are foundational building blocks in organic synthesis, offering a rich landscape for chemical transformations.[1] The reactivity of these systems is profoundly influenced by the relative positioning of the double bond, the triple bond, and any substituent groups. This guide provides a detailed comparative analysis of 2-methyl-1-penten-3-yne and its structural isomers, focusing on their differential reactivity in key organic reactions. We will explore how conjugation, substitution, and steric effects dictate reaction pathways and product selectivity, supported by experimental protocols and mechanistic insights to aid researchers in harnessing the synthetic potential of these versatile molecules.
Introduction: The Structural Nuances of C6H8 Enynes
2-Methyl-1-penten-3-yne is a conjugated enyne characterized by a terminal, substituted double bond and an internal triple bond.[2][3] Its unique electronic and steric profile governs its reactivity. To provide a meaningful comparison, we will evaluate it against key isomers that systematically vary these structural features:
-
2-Methyl-1-penten-3-yne: A conjugated system with a methyl group on the C2 carbon of the alkene.
-
Hex-1-en-3-yne: A conjugated system, structurally similar but lacking the C2 methyl substituent.
-
Hex-1-en-4-yne: A non-conjugated (skipped) enyne, where the π-systems are separated by a methylene group.
-
(E)-Hex-3-en-1-yne: A conjugated system with an internal double bond and a terminal triple bond.
This selection allows for a systematic evaluation of how conjugation and substitution patterns influence reactivity across different reaction classes.
Comparative Reactivity Analysis
The interplay between the alkene and alkyne moieties is central to the chemistry of these compounds. In conjugated systems, the π-orbitals overlap, allowing for extended electronic communication that influences the molecule's response to reagents. In non-conjugated systems, the functional groups tend to react more independently.
Electrophilic Addition (Hydrohalogenation)
Electrophilic addition is a fundamental reaction for both alkenes and alkynes. The π-bond acts as a nucleophile, attacking an electrophile (like H⁺ from HBr) to form a carbocation intermediate, which is then attacked by the nucleophile (Br⁻).[4][5] The regioselectivity of this reaction is dictated by the stability of the resulting carbocation (Markovnikov's Rule).
Causality of Experimental Design: The choice of HBr allows for a clear demonstration of regioselectivity based on carbocation stability. The reaction is typically run at low temperatures to minimize side reactions and polymerization, particularly for highly reactive conjugated systems.
Reactivity Insights:
-
2-Methyl-1-penten-3-yne: The methyl group at the C2 position strongly stabilizes a tertiary carbocation at that position upon protonation of C1. This leads to a high degree of regioselectivity, favoring the formation of the Markovnikov product. The conjugation with the alkyne provides additional resonance stabilization to this intermediate.
-
Hex-1-en-3-yne: Lacking the methyl group, protonation at C1 leads to a secondary carbocation at C2. While still resonance-stabilized by the alkyne, it is less stable than the tertiary carbocation formed from the methylated isomer, suggesting a potentially lower reaction rate under identical conditions.
-
Hex-1-en-4-yne: In this non-conjugated system, the alkene and alkyne react independently. The alkene is generally more reactive towards electrophiles like HBr than the alkyne.[6] The reaction proceeds via a standard Markovnikov addition across the double bond to yield a secondary carbocation, with little influence from the distant alkyne.
Table 1: Predicted Major Products of HBr Addition
| Isomer | Predicted Major Product | Key Intermediate | Rationale |
|---|---|---|---|
| 2-Methyl-1-penten-3-yne | 2-Bromo-2-methyl-pent-3-yne | Tertiary, resonance-stabilized carbocation | Highest stability intermediate |
| Hex-1-en-3-yne | 2-Bromo-hex-3-yne | Secondary, resonance-stabilized carbocation | Favorable resonance stabilization |
| Hex-1-en-4-yne | 2-Bromo-hex-4-yne | Secondary carbocation | Alkene reacts independently and follows Markovnikov's rule |
| (E)-Hex-3-en-1-yne | 4-Bromo-hex-1-yne | Secondary, resonance-stabilized carbocation | Protonation of the terminal alkyne is less favorable |
Catalytic Hydrogenation
Catalytic hydrogenation reduces π-bonds to σ-bonds.[7] The key challenge with enynes is achieving selectivity: reducing the alkyne to an alkene without over-reducing to the alkane, or selectively reducing one π-system in the presence of the other.
Causality of Experimental Design:
-
H₂/Pd/C: This standard, highly active catalyst system is used to demonstrate complete saturation of both π-bonds.[8] It serves as a baseline for reactivity.
-
H₂/Lindlar's Catalyst: This "poisoned" palladium catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is specifically designed to reduce alkynes to cis-(Z)-alkenes and is much less reactive towards alkenes.[9] This allows for the selective reduction of the alkyne moiety.
Reactivity Insights:
-
Alkynes are generally more reactive than alkenes towards catalytic hydrogenation because they adsorb more strongly to the catalyst surface. Therefore, in all isomers, the triple bond is expected to be reduced preferentially.
-
2-Methyl-1-penten-3-yne: With Lindlar's catalyst, this will yield (Z)-2-methyl-1,3-pentadiene. The steric hindrance from the methyl group at C2 might slightly decrease the rate of hydrogenation compared to an unhindered terminal alkene, but the primary selectivity for the alkyne remains.
-
Hex-1-en-3-yne: Similar to the above, selective hydrogenation will produce (Z)-1,3-hexadiene.
-
Hex-1-en-4-yne: In this non-conjugated system, the internal alkyne will be selectively reduced to (Z)-1,4-hexadiene. The terminal alkene will remain largely untouched under these controlled conditions.
-
(E)-Hex-3-en-1-yne: The terminal alkyne is the most accessible and reactive site. Hydrogenation with Lindlar's catalyst will selectively reduce the triple bond to a cis-double bond, yielding (3E, 1Z)-1,3-hexadiene.
Table 2: Predicted Products of Catalytic Hydrogenation
| Isomer | Product with H₂/Pd/C | Product with H₂/Lindlar's Catalyst |
|---|---|---|
| 2-Methyl-1-penten-3-yne | 2-Methylpentane | (Z)-2-Methyl-1,3-pentadiene |
| Hex-1-en-3-yne | Hexane | (Z)-1,3-hexadiene |
| Hex-1-en-4-yne | Hexane | (Z)-1,4-hexadiene |
| (E)-Hex-3-en-1-yne | Hexane | (3E, 1Z)-1,3-hexadiene |
Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[10][11] Enynes can act as dienophiles, with either the double or triple bond participating. The reactivity is governed by frontier molecular orbital (FMO) theory, and is generally favored when the dienophile has electron-withdrawing groups.
Causality of Experimental Design: Maleic anhydride is chosen as a potent diene for this comparison. The enynes will act as the dienophile component. This setup allows for probing the relative reactivity of the double vs. triple bond in each isomer as a dienophile.
Reactivity Insights:
-
In general, an unactivated alkyne is a less reactive dienophile than an unactivated alkene. However, the specific electronics and sterics of the substrates are critical.
-
2-Methyl-1-penten-3-yne: The double bond is sterically hindered by the methyl group and the adjacent triple bond. The triple bond is internal and also sterically shielded. This molecule is expected to be a relatively poor dienophile.
-
Hex-1-en-3-yne: The terminal double bond is more accessible than in the methylated analog, potentially making it a more reactive dienophile.
-
(E)-Hex-3-en-1-yne: The terminal alkyne is sterically accessible and could participate as a dienophile, leading to a cyclohexadiene ring product.
Experimental Protocols
The following protocols are representative methodologies for investigating the comparative reactivity discussed.
Protocol 1: Electrophilic Addition of HBr
Trustworthiness: This protocol includes a quench step with sodium bicarbonate to neutralize excess acid and a drying step to remove water, ensuring the purity and stability of the isolated product. Analysis by ¹H NMR and GC-MS validates the structure and purity of the product formed.
-
Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the enyne isomer (10 mmol) and 20 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly bubble dry HBr gas through the solution or add a solution of 33% HBr in acetic acid (10 mmol) dropwise over 15 minutes with vigorous stirring.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at 0 °C for 1-3 hours until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with 10 mL of dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS to determine the structure and regioselectivity of the addition.
Protocol 2: Selective Catalytic Hydrogenation
Trustworthiness: The use of a poisoned catalyst (Lindlar's) is a standard, validated method for selective alkyne reduction.[9] Monitoring hydrogen uptake provides a quantitative measure of reaction progress, preventing over-reduction. The filtration step through Celite ensures complete removal of the heterogeneous catalyst.
-
Setup: To a 100 mL three-neck flask equipped with a hydrogen balloon, add Lindlar's catalyst (5% by weight of the substrate).
-
Solvent and Substrate: Add 30 mL of ethyl acetate and the enyne isomer (10 mmol).
-
Hydrogenation: Purge the flask with hydrogen gas three times. Maintain a positive pressure of hydrogen (1 atm) using the balloon and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by periodically analyzing aliquots by GC-MS. The reaction is typically complete when one equivalent of H₂ has been consumed.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the diene product. Analyze by ¹H NMR to confirm the stereochemistry.
Conclusion and Outlook
This guide demonstrates that the reactivity of C6H8 enyne isomers is a sensitive function of their structure.
-
2-Methyl-1-penten-3-yne exhibits high regioselectivity in electrophilic additions due to the stabilizing effect of the methyl group on the resulting carbocation.
-
Conjugation (as seen in 2-methyl-1-penten-3-yne and hex-1-en-3-yne) allows for electronic communication between the π-systems, leading to resonance stabilization of reactive intermediates.
-
Non-conjugated isomers like hex-1-en-4-yne show reactivity characteristic of independent alkene and alkyne functionalities, with the more electron-rich double bond often reacting preferentially in electrophilic additions.
-
Steric hindrance , introduced by the methyl group in 2-methyl-1-penten-3-yne, can influence the rate of reaction at the adjacent double bond, particularly in sterically demanding processes like cycloadditions or catalytic hydrogenation.
By understanding these structure-reactivity relationships, researchers can better predict the outcomes of reactions and strategically select the appropriate isomer and reaction conditions to achieve a desired synthetic target. Future work could involve quantitative kinetic studies to build a more detailed reactivity profile and explore the utility of these isomers in metal-catalyzed cycloisomerization reactions, where their distinct structures would be expected to yield a diverse array of complex cyclic products.[1][12]
References
- A Comparative Guide to Quantum Chemical Calculations for Enyne Reaction Mechanisms. BenchChem.
- Vinylacetylene. Wikipedia.
- 2-Methylpent-1-en-3-yne. CymitQuimica.
- Synthesis of Aryl- and vinylacetylene derivatives by copper-catalyzed reaction of aryl and vinyl iodides with terminal alkynes. American Chemical Society.
- 2-METHYL-1-PENTEN-3-YNE 926-55-6 wiki. Guidechem.
- CAS 926-55-6 2-Methyl-1-penten-3-yne. BOC Sciences.
- 926-55-6, 2-METHYL-1-PENTEN-3-YNE Formula. ECHEMI.
- Process for manufacture of vinylacetylene. ChemicalBook.
- Synthesis, Antiviral Activity, and Biological Properties of Vinylacetylene Analogs of Enviroxime.
- 2-METHYL-1-PENTEN-3-YNE | 926-55-6. ChemicalBook.
- 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709. PubChem.
- Reaction of (Z)-(Phenylvinyl) acetylenes and (Z)-(Cyclopropylvinyl)
- Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective.
- trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative C
- Divergent reaction pathways in gold-catalyzed cycloisomerization of 1,5-enynes containing a cyclopropane ring.
- On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. PubMed Central.
- Puzzling Structure of the Key Intermediates in Gold(I)‐catalyzed Cyclization Reactions of Enynes and Allenenes.
- Nucleophilic addition. Wikipedia.
- 2-methyl-1-buten-3-yne. Stenutz.
- 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- Which of the following will yield 2-methylpentane upon catalytic hydrogen
- Transition Metal-Mediated Cycloaddition Reactions.
- 7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts.
- Electrophilic Addition Reactions of Alkenes. YouTube.
- 4.6: Nucleophilic Addition Reactions. Chemistry LibreTexts.
- 13.3: Cycloaddition Reactions. Chemistry LibreTexts.
- Electrophilic Addition to Alkenes and Alkynes | Carbocation Form
- 2-methyl-1-penten-3-yne. Stenutz.
- 2-METHYL-1-PENTEN-3-YN 926-55-6 wiki. Guidechem.
- NCERT Solutions for Class 11 Chemistry Chapter 13 Hydrocarbons. Learn CBSE.
- 2-Methyl-1-pentene | C6H12 | CID 12986. PubChem.
- Alkane. Wikipedia.
- Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry.
- Hydrogen
- Introduction to Nucleophilic Addition. YouTube.
- Liquid Phase hydrogenation of hydrogenation of 2-methyl-3-butyne-2-ol...
- Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green P
- 2-methyl-1-penten-3-one, 25044-01-3. The Good Scents Company.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Methylpent-1-en-3-yne | CymitQuimica [cymitquimica.com]
- 3. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. learncbse.in [learncbse.in]
- 8. brainly.com [brainly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Biological Evaluation of 2-Methyl-1-penten-3-yne Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. The 2-Methyl-1-penten-3-yne structure, a small molecule featuring a conjugated enyne system, presents an intriguing, albeit underexplored, chemical entity. Its inherent functionalities—a nucleophilic alkyne and an electrophilic alkene—suggest a high potential for chemical reactivity and diverse biological interactions. While direct biological data on its derivatives are scarce, the principles of medicinal chemistry allow us to project its potential and establish a rigorous framework for its evaluation.
This guide provides a prospective analysis and a comprehensive methodological framework for synthesizing and evaluating the biological activities of novel 2-Methyl-1-penten-3-yne derivatives. We will explore potential therapeutic applications, draw comparisons with analogous compound classes, and provide detailed, field-proven protocols for cytotoxicity and antimicrobial screening. The core objective is to equip researchers with the necessary tools and rationale to systematically investigate this promising, yet uncharted, class of compounds. The reactive nature of these molecules suggests they may serve as valuable chemical probes for studying biological pathways or as covalent inhibitors that form lasting bonds with their targets.[]
Part 1: Rationale for Biological Investigation & Comparative Analysis
The therapeutic potential of a new chemical scaffold is often inferred from its structural motifs and their prevalence in known bioactive molecules. The α,β-unsaturated system within the 2-Methyl-1-penten-3-yne backbone is a recognized pharmacophore, capable of participating in Michael addition reactions with biological nucleophiles like the cysteine residues in proteins.[2] This reactivity is a cornerstone of the proposed mechanism for many anticancer and anti-inflammatory agents.[2] Furthermore, the strategic placement of a methyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect, which can enhance binding affinity or block metabolic degradation.[3]
Potential Therapeutic Applications
Based on these structural features, we can hypothesize several primary areas for biological screening:
-
Anticancer Activity: The enyne moiety could function as an alkylating agent or Michael acceptor, covalently modifying key proteins involved in cancer cell proliferation and survival, such as kinases or transcription factors.[4][5] Many successful anticancer drugs operate through covalent interactions, offering high potency and prolonged duration of action.
-
Antimicrobial & Antifungal Activity: The need for new antimicrobial agents is critical in an era of rising drug resistance.[6][7] The unique electronic and steric properties of 2-Methyl-1-penten-3-yne derivatives could enable them to disrupt microbial cell membranes, inhibit essential metabolic enzymes, or interfere with biofilm formation—mechanisms exploited by other classes of antimicrobial compounds.[8][9]
Comparative Scaffolds
To ground our investigation, we can compare the potential of 2-Methyl-1-penten-3-yne derivatives to established classes of bioactive compounds that share key structural or reactive features.
| Compound Class | Core Structure | Primary Biological Activity | Proposed Mechanism of Action | Reference |
| Chalcones | 1,3-diphenyl-2-propen-1-one | Anticancer, Anti-inflammatory, Antimicrobial | Michael addition with nucleophilic residues in target proteins; tubulin polymerization inhibition. | [10] |
| 1,2,3-Triazole Derivatives | 5-membered ring with 3 N atoms | Anticancer, Antimicrobial, Antiviral | Diverse; often act as bioisosteres, engage in hydrogen bonding and π-stacking with enzyme active sites. | [11][12] |
| Quinoline Derivatives | Fused benzene and pyridine rings | Anticancer, Antimalarial | DNA intercalation, cell cycle arrest (G1 or G2/M phase), inhibition of angiogenesis. | [5] |
| Mefloquine Analogs | Amino-quinoline scaffold | Antifungal, Antimalarial | Broad-spectrum antifungal activity; mechanism under investigation but distinct from current drug classes. | [8][9][13] |
This comparative analysis provides a valuable benchmark. For instance, if novel 2-Methyl-1-penten-3-yne derivatives exhibit anticancer activity, their potency (e.g., IC₅₀ values) can be directly compared to those of known chalcone or quinoline-based agents to assess their potential for further development.
Part 2: Experimental Workflows and Protocols
A systematic evaluation of a new compound series requires a robust and reproducible screening cascade. The following workflow is designed to efficiently identify bioactive candidates and prioritize them for further study.
General Screening Workflow
A logical progression from broad cytotoxicity screening to more specific antimicrobial assays ensures that resources are focused on the most promising molecules.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14] It is a reliable first-pass screen for evaluating the potential anticancer effects of novel compounds.[15][16]
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan.[14] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity testing.[14]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Microplate reader (570 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).[15]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across experiments.[15]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[17] Gently pipette or shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀ Value: Plot percent viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.[17]
-
Calculate Selectivity Index (SI):
-
SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells
-
A higher SI value (>>1) indicates greater selectivity for cancer cells, a desirable trait for a potential therapeutic agent.[14]
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] The broth microdilution method is a gold-standard technique for determining MIC values.[20][21]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is determined.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[22]
-
Test compounds dissolved in DMSO.
-
Sterile 96-well round-bottom plates.
-
Spectrophotometer or microplate reader (600 nm).
-
Standardized microbial inoculum (~5 x 10⁵ CFU/mL).[18]
Step-by-Step Methodology:
-
Inoculum Preparation: Grow a fresh culture of the microorganism overnight. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL.[22]
-
Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well. This brings the final volume to 200 µL and halves the compound concentrations to their final test values.
-
Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).[20]
-
Incubation: Incubate the plate at 37°C for 16-24 hours for bacteria or 24-48 hours for fungi.[21]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest compound concentration in which no turbidity (visible growth) is observed.[21] The results can be confirmed by measuring the optical density (OD₆₀₀) with a plate reader.
Part 3: Potential Mechanisms and Signaling Pathway Modulation
Should a derivative of 2-Methyl-1-penten-3-yne demonstrate potent and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Given its potential to act as a covalent inhibitor, pathways involving kinases are prime candidates for investigation. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.
A hypothetical derivative could covalently bind to a cysteine residue in the active site of PI3K or Akt, leading to irreversible inhibition of the pathway and subsequent induction of apoptosis.
Conclusion and Future Directions
The 2-Methyl-1-penten-3-yne scaffold represents a greenfield opportunity in drug discovery. Its inherent chemical reactivity, combined with the potential for strategic derivatization, provides a strong rationale for its exploration as a source of novel anticancer and antimicrobial agents. This guide offers a robust, evidence-based framework for initiating such an investigation. By employing the systematic workflows and detailed protocols described herein, researchers can efficiently screen derivative libraries, identify bioactive hits, and build a strong foundation for future hit-to-lead optimization. The subsequent elucidation of structure-activity relationships (SAR) and mechanisms of action will be critical in transforming these promising starting points into viable therapeutic candidates.
References
- Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Microbe Investigations.
- Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- National Institutes of Health (NIH).
- SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development.
- BMG LABTECH.
- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- European Journal of Medicinal Chemistry. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines.
- BOC Sciences. CAS 926-55-6 2-Methyl-1-penten-3-yne.
- MDPI.
- MDPI.
- ResearchGate.
- ChemicalBook. 2-METHYL-1-PENTEN-3-YNE | 926-55-6.
- Benchchem.
- MDPI. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity.
- PubMed Central (PMC).
- MDPI. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity.
- PubChem. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709.
- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.
- ResearchGate.
- PubMed. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs.
- PubMed Central (PMC).
- MDPI. Chalcone Derivatives: Promising Starting Points for Drug Design.
- National Institutes of Health (NIH). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance.
Sources
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity [mdpi.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analogs of the anti-malaria drug mefloquine have broad-spectrum antifungal activity and are efficacious in a model of disseminated Candida auris infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. protocols.io [protocols.io]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
For researchers and toxicologists in the field of drug development and chemical safety, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a detailed framework for evaluating the in vitro cytotoxicity of 2-Methyl-1-penten-3-yne, a small molecule featuring a conjugated eneyne system. Due to the limited publicly available cytotoxicity data for this specific compound, this document serves as an expert-led experimental blueprint. We will compare its potential toxicity against its structural analogues—an alkene and an alkyne—to dissect the contribution of each unsaturated functional group to the overall cellular response. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientifically robust and reproducible outcomes.
Introduction: The Rationale for a Comparative Study
2-Methyl-1-penten-3-yne is a volatile organic compound (VOC) whose biological effects are not well-documented. Its structure is of particular interest as it contains both a carbon-carbon double bond (alkene) and a terminal carbon-carbon triple bond (alkyne) in conjugation. This "eneyne" motif is a feature in some highly potent antitumor drugs, where it can undergo reactions to generate reactive radicals that damage DNA.[1][2] However, in a small, acyclic molecule, the mechanism of toxicity is more likely to be driven by its physicochemical properties.
Small, lipophilic hydrocarbons can exert toxic effects by accumulating in the lipid bilayer of cell membranes, disrupting their structure and function.[3][4] This can lead to increased membrane permeability, loss of ion gradients, and ultimately, cell death. To understand the specific role of the double versus the triple bond in the potential cytotoxicity of 2-Methyl-1-penten-3-yne, a comparative study is essential. We propose a direct comparison with two key analogues:
-
2-Methyl-1-pentene: The corresponding alkene, to isolate the effect of the vinyl group.
-
1-Pentyne: A terminal alkyne with a similar carbon chain length, to assess the impact of the ethynyl group.[5][6][7]
By comparing the cytotoxic profiles of these three compounds, researchers can establish a preliminary SAR and generate hypotheses about the molecular determinants of toxicity for small eneynes.
Experimental Design: A Framework for Robust Comparison
Given the volatile nature of these compounds, standard cytotoxicity protocols where the substance is dissolved in culture medium are inadequate. High volatility and low aqueous solubility present significant technical challenges.[8] Therefore, a specialized in vitro exposure system is required to ensure consistent and reproducible dosing.
Recommended Exposure System: Air-Liquid Interface (ALI)
We recommend an Air-Liquid Interface (ALI) exposure model. In this system, cells are cultured on a porous membrane, with medium supplied from the basal side while the apical surface is exposed directly to a controlled atmosphere containing the test compound.[9][10] This method closely mimics in vivo exposure, particularly for inhalational or dermal routes, and is a validated technique for testing VOCs.[8][11]
Choice of Cell Lines
The selection of cell lines should be guided by the intended application and potential routes of human exposure. A human lung adenocarcinoma cell line, such as A549 , is a highly relevant and robust choice for studying VOCs.[9][12] For a broader toxicological profile, a human liver hepatoma cell line like HepG2 could also be included, as the liver is a primary site of xenobiotic metabolism.[9]
Cytotoxicity Endpoints and Assays
To build a comprehensive picture of the cytotoxic mechanism, it is crucial to measure at least two different cellular endpoints.
-
Metabolic Activity (Mitochondrial Function): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells.[13] A decrease in this activity is indicative of cellular stress and a decline in viability.
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[14][15] It is a direct measure of cytolysis.
Running these assays in parallel provides complementary information on whether a compound causes metabolic shutdown, membrane rupture, or both.
Key Experimental Protocols
The following protocols are detailed to ensure reproducibility. Adherence to these steps is critical for generating high-quality, comparable data.
Protocol 1: Air-Liquid Interface (ALI) Exposure of Cells
This protocol is adapted from established methods for testing volatile organic compounds.[8][9]
-
Cell Seeding: Seed A549 cells onto porous Transwell® inserts (e.g., 0.4 µm pore size) at a density that achieves a confluent monolayer within 48-72 hours. Culture with medium in both the apical and basal chambers.
-
Establishment of ALI: Once cells are confluent, aspirate the medium from the apical chamber to establish the air-liquid interface. The basal chamber remains filled with fresh culture medium. Allow cells to acclimate for 24 hours.
-
Preparation of Test Atmosphere: The test compounds (2-Methyl-1-penten-3-yne, 2-Methyl-1-pentene, 1-Pentyne) should be of the highest purity available. Prepare a range of airborne concentrations in sealed glass exposure chambers. This is achieved by injecting a calculated volume of the liquid compound, which will volatilize to create a known concentration in parts per million (ppm).
-
Exposure: Place the Transwell® inserts containing the cells into the exposure chambers. Ensure a control chamber with clean air is run in parallel.
-
Incubation: Expose the cells for a defined period (e.g., 1 to 4 hours) at 37°C. The duration should be kept consistent across all experiments.
-
Post-Exposure Incubation: After exposure, return the cells to a standard incubator for 24 hours to allow for the full manifestation of cytotoxic effects. The apical surface can be washed with sterile PBS or left as is, depending on the specific assay to follow.
Protocol 2: MTT Assay for Cell Viability
This protocol is for use after the 24-hour post-exposure incubation period.[16]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
MTT Addition: Add pre-warmed, serum-free medium to the apical side of the Transwell® inserts, followed by the MTT stock solution to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the cells for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the MTT solution and add the solubilization solution to each insert to dissolve the formazan crystals. Incubate for at least 4 hours (or overnight) at 37°C on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Transfer the solubilized formazan solution to a 96-well plate and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express cell viability as a percentage of the air-only control.
Protocol 3: LDH Assay for Cytotoxicity
This assay measures LDH released into the basal culture medium.[17]
-
Sample Collection: Carefully collect an aliquot (e.g., 50 µL) of the culture medium from the basal chamber of each Transwell® insert.
-
Controls: Prepare the following controls in a 96-well plate:
-
Spontaneous LDH Release: Medium from untreated (air-only control) cells.
-
Maximum LDH Release: Medium from untreated cells lysed with a detergent (e.g., 1% Triton™ X-100) 45 minutes prior to sample collection.
-
Medium Background: Fresh culture medium only.
-
-
Reaction Setup: Add the collected samples and controls to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt dye). Add the reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. The LDH in the samples will catalyze a reaction that results in a colored formazan product.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Data Analysis: Subtract the medium background absorbance from all readings. Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. Dose-response curves should be plotted (percent viability vs. compound concentration), and the half-maximal inhibitory concentration (IC50) should be calculated for each compound.[18]
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 Values in ppm)
| Compound | Chemical Structure | Functional Group(s) | IC50 (MTT Assay) | IC50 (LDH Assay) |
| 2-Methyl-1-penten-3-yne | CH2=C(CH3)C≡CH | Enyne (Alkene + Alkyne) | Experimental Value | Experimental Value |
| 2-Methyl-1-pentene | CH2=C(CH3)CH2CH3 | Alkene | Experimental Value | Experimental Value |
| 1-Pentyne | CH3CH2CH2C≡CH | Alkyne | Experimental Value | Experimental Value |
| 2-Methylpentane | CH3CH(CH3)CH2CH2CH3 | Alkane (Saturated Control) | > Max Concentration | > Max Concentration |
Interpreting the Results:
-
A lower IC50 value indicates higher cytotoxicity.
-
If IC50 (Enyne) < IC50 (Alkene) and IC50 (Alkyne): This would suggest a synergistic toxic effect of the conjugated double and triple bonds.
-
If IC50 (Alkyne) < IC50 (Enyne) < IC50 (Alkene): This would imply that the alkyne moiety is the primary driver of toxicity, with the adjacent double bond having a modulating effect.
-
If the saturated control (2-Methylpentane) shows no toxicity: This confirms that the unsaturated bonds are critical for the cytotoxic activity.
Mechanistic Insights and Visualization
The primary mechanism of toxicity for small, non-polar hydrocarbons is the disruption of the cell membrane's physical integrity.[4][19]
Proposed Mechanism of Cytotoxicity
-
Partitioning: The lipophilic compounds partition from the air into the aqueous phase and subsequently accumulate within the hydrophobic lipid bilayer of the plasma membrane.
-
Membrane Fluidization: The insertion of these molecules increases the fluidity and disorganizes the ordered structure of the membrane lipids.
-
Loss of Integrity: This disorganization leads to a loss of barrier function, causing increased permeability to ions and small molecules.
-
Cytolysis: The uncontrolled movement of substances across the membrane leads to the dissipation of electrochemical gradients, cellular swelling, and eventual lysis, which is detected by the release of LDH.
This proposed pathway is visualized in the diagrams below.
Diagram 1: Experimental Workflow for Comparative Cytotoxicity
Caption: Workflow for assessing the cytotoxicity of volatile compounds.
Diagram 2: Proposed Mechanism of Membrane Disruption
Caption: Pathway of cytotoxicity via membrane integrity loss.
Conclusion
This guide provides a comprehensive, scientifically-grounded methodology for the comparative cytotoxicity assessment of 2-Methyl-1-penten-3-yne and its structural analogues. By employing specialized techniques for volatile compounds and utilizing complementary cell health assays, researchers can generate the robust data needed to elucidate structure-activity relationships. This framework not only enables a thorough toxicological evaluation of the target compound but also contributes to a deeper understanding of how specific unsaturated functional groups influence the biological activity of small hydrocarbons.
References
-
Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of Environmental Monitoring, 8(1), 100-105. [Link]
-
Horsman, M. R., & Overgaard, J. (2019). Enhancement of Cytotoxicity of Enediyne Compounds by Hyperthermia: Effects of Various Metal Complexes on Tumor Cells. Cancers, 11(12), 1937. [Link]
- National Center for Biotechnology Information. (n.d.). Ene-diyne. In PubChem Compound Summary.
-
Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. ResearchGate. [Link]
-
Request PDF. (n.d.). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. ResearchGate. [Link]
-
Kramer, J. A., LeRoy, B. E., & Rogers, J. V. (2021). In Vitro Systems for Toxicity Evaluation of Microbial Volatile Organic Compounds on Humans: Current Status and Trends. Toxins, 13(9), 609. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Assessing Toxicity of Volatile Organic Compounds (VOCs). EPA.gov. [Link]
-
Bråthe, A., Gundersen, L. L., Nissen-Meyer, J., Rise, F., & Spilsberg, B. (2003). Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines. Bioorganic & Medicinal Chemistry Letters, 13(5), 877-880. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]
-
Wikipedia. (n.d.). Alkyne. [Link]
-
Ganesan, R., et al. (2023). Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes: Synthesis, In Vitro Anticancer Activity, and Docking Study. ACS Omega. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Pentyne. In PubChem Compound Summary for CID 12309. [Link]
-
Sikkema, J., de Bont, J. A., & Poolman, B. (1995). Mechanisms of membrane toxicity of hydrocarbons. Microbiological reviews, 59(2), 201-222. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
Sikkema, J., de Bont, J. A., & Poolman, B. (1995). Mechanisms of membrane toxicity of hydrocarbons. Microbiological reviews, 59(2), 201-222. [Link]
-
National Center for Biotechnology Information. (1995). Mechanisms of membrane toxicity of hydrocarbons. PubMed Central. [Link]
-
ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. [Link]
-
El-Sayed, M., & Ezzat, S. M. (2017). Insights on the isolation, biological activity and synthetic protocols of enyne derivatives. Medicinal Chemistry Research, 26(10), 2259-2272. [Link]
-
Willems, L. I., et al. (2015). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society, 137(4), 1437-1447. [Link]
-
ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
American Chemical Society. (2024). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics. [Link]
-
Cell Biologics Inc. (n.d.). Lactate Dehydrogenase (LDH) Assay. [Link]
-
Cornell, B. A., et al. (2009). Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy. Lipids in health and disease, 8, 53. [Link]
-
Stoddart, M. J. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 69(1), 2.16.1-2.16.13. [Link]
-
Wikipedia. (n.d.). Polyyne. [Link]
-
Murakoshi, M., et al. (1992). Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice. Fundamental and applied toxicology, 18(2), 269-275. [Link]
-
Ott, I., et al. (2014). Cytotoxic gold(I) N-heterocyclic carbene complexes with phosphane ligands as potent enzyme inhibitors. Chemistry (Weinheim an der Bergstrasse, Germany), 20(46), 15111-15119. [Link]
-
Kim, J. C., et al. (2012). One-generation reproductive toxicity study of 2-methylbutane in Sprague-Dawley rats. Food and chemical toxicology, 50(3-4), 811-816. [Link]
-
Kushman, M. E., et al. (2007). Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression. Toxicological sciences, 98(1), 127-137. [Link]
-
Alshannaq, A., & Yu, J. H. (2017). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 9(10), 323. [Link]
-
Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. Genome.jp. [Link]
Sources
- 1. Enhancement of Cytotoxicity of Enediyne Compounds by Hyperthermia: Effects of Various Metal Complexes on Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Cytotoxicity of Enediyne Compounds by Hyperthermia: Effects of Various Metal Complexes on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of membrane toxicity of hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-PENTYNE - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 19. Mechanisms of membrane toxicity of hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Methyl-1-penten-3-yne: Methodologies, Benchmarks, and Mechanistic Insights
Abstract
2-Methyl-1-penten-3-yne is a valuable enyne building block in organic synthesis, utilized in the construction of complex molecular architectures in pharmaceuticals and materials science.[] The strategic placement of its conjugated double and triple bonds offers a versatile handle for a variety of transformations. This guide provides a comprehensive benchmark of the primary synthetic routes to this compound, focusing on the classic Grignard-based addition and the modern palladium-catalyzed Sonogashira cross-coupling. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, and scalability to guide researchers in selecting the optimal strategy for their specific needs.
Introduction: The Strategic Importance of Enynes
Conjugated enynes are powerful intermediates in synthetic chemistry. The unique electronic properties arising from the π-system overlap between the alkene and alkyne moieties allow for selective reactions at either functional group or concerted transformations involving the entire system. 2-Methyl-1-penten-3-yne, with its terminal isopropenyl group, is a classic C6 building block for such applications. The choice of synthetic route is paramount, directly impacting yield, purity, cost, and amenability to scale-up. This guide will compare two mechanistically distinct and widely employed methodologies.
Methodology 1: The Classic Approach - Dehydration of an Acetylenic Alcohol
One of the most direct and established routes to 2-Methyl-1-penten-3-yne involves the synthesis of a tertiary propargyl alcohol, 2-methyl-3-pentyn-2-ol, followed by its dehydration. This two-step sequence leverages fundamental and robust organometallic addition and acid-catalyzed elimination reactions.
Principle & Mechanism
Step 1: Nucleophilic Addition. The synthesis commences with the formation of an acetylide anion from a terminal alkyne, such as propyne. This is typically achieved using a strong base like sodium amide (NaNH₂) or a Grignard reagent like ethylmagnesium bromide. The resulting nucleophilic acetylide then attacks the electrophilic carbonyl carbon of acetone. Subsequent acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol, 2-methyl-3-pentyn-2-ol. The causality here is the inherent polarity of the carbonyl bond and the strong nucleophilicity of the acetylide, driving the formation of the new carbon-carbon bond.
Step 2: Acid-Catalyzed Dehydration. The tertiary alcohol is then subjected to dehydration using an acid catalyst, such as sulfuric acid (H₂SO₄) or potassium bisulfate (KHSO₄). The mechanism proceeds via protonation of the hydroxyl group, transforming it into a good leaving group (water). Departure of water generates a tertiary carbocation. A base (e.g., water or bisulfate anion) then abstracts a proton from an adjacent methyl group, leading to the formation of the terminal double bond and regenerating the acid catalyst. The formation of the more stable conjugated enyne system provides a strong thermodynamic driving force for the reaction.
Experimental Protocol: Dehydration of 2-Methyl-3-pentyn-2-ol
This protocol outlines the second, crucial step of this synthetic sequence.
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
-
Reagent Charging: To the round-bottom flask, add 2-methyl-3-pentyn-2-ol and a catalytic amount of a weak acid, such as a mixture of potassium bisulfate and citric acid.
-
Reaction & Distillation: Heat the mixture to 120-150°C.[2] The product, 2-methyl-1-penten-3-yne, is more volatile than the starting alcohol and will distill out of the reaction mixture as it is formed. This continuous removal of the product shifts the equilibrium towards the desired enyne, maximizing the yield according to Le Châtelier's principle.
-
Work-up and Purification: Collect the distillate, which may contain some water. The organic layer can be separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and further purified by fractional distillation if necessary.
Workflow Diagram: Dehydration Synthesis
Caption: Workflow for the two-step synthesis via alcohol dehydration.
Methodology 2: The Modern Approach - Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful and versatile cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction offers a more convergent approach to 2-methyl-1-penten-3-yne.
Principle & Mechanism
This reaction employs a dual-catalyst system: a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base.[3][4][5] The synthesis of 2-methyl-1-penten-3-yne would involve the coupling of a terminal alkyne (propyne) with a vinyl halide (2-bromopropene).
The mechanism is understood as two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of 2-bromopropene to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (propyne) and the amine base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex, a step known as transmetalation, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C-C bond of the final enyne product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
The choice of phosphine ligands on the palladium catalyst is critical; bulky, electron-rich ligands can significantly improve reaction rates and yields, even allowing for the use of less reactive aryl chlorides.[5]
Experimental Protocol: Sonogashira Coupling
-
Apparatus Setup: Use a Schlenk flask or a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, under an inert atmosphere (e.g., Argon or Nitrogen). Anhydrous and anaerobic conditions are typically required.[4]
-
Reagent Charging: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), the copper(I) cocatalyst (e.g., CuI), the vinyl halide (2-bromopropene), and an anhydrous amine solvent such as triethylamine or diethylamine, which also serves as the base.
-
Alkyne Addition: Bubble the terminal alkyne (propyne gas) through the reaction mixture or add a solution of the alkyne.
-
Reaction: Stir the reaction at room temperature or with gentle heating as required.[3] Monitor the reaction progress by TLC or GC analysis.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt. Dilute the filtrate with an organic solvent (e.g., diethyl ether) and wash with water or dilute acid to remove excess amine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagram: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Comparative Analysis & Benchmarking
The optimal synthetic route depends on factors like scale, available equipment, and cost of starting materials.
| Parameter | Methodology 1: Dehydration | Methodology 2: Sonogashira Coupling | Justification & Expert Insights |
| Typical Yield | 80-85%[2] | 70-90% (substrate dependent) | The dehydration route can be very high-yielding, especially when the product is distilled directly from the reaction pot. Sonogashira yields are also high but can be more sensitive to catalyst, ligand, and substrate purity.[7] |
| Reaction Time | 1-4 hours | 2-12 hours | Dehydration is often faster due to higher reaction temperatures. Sonogashira couplings are typically run at or near room temperature and can require longer times for completion.[3] |
| Reagents/Catalysts | Grignard reagents, acetone, weak acids (KHSO₄) | Pd/phosphine complexes, CuI, amine base, vinyl halide | The dehydration route uses classic, inexpensive bulk chemicals. The Sonogashira reaction requires expensive and air-sensitive palladium catalysts and phosphine ligands, which can be a significant cost driver, especially at scale.[6] |
| Selectivity | Potential for isomeric byproducts (e.g., allenes) | High regioselectivity, bond formation is precise[3] | Acid-catalyzed dehydration can sometimes lead to rearrangements or the formation of other alkene isomers.[8] The Sonogashira reaction is highly specific, forming the bond exactly between the sp-hybridized alkyne carbon and the sp²-hybridized vinyl carbon. |
| Scalability | Excellent | Moderate to Good | The dehydration method is well-suited for large-scale industrial synthesis due to low-cost reagents and straightforward distillation-based purification. Scaling Sonogashira reactions can be challenging due to catalyst cost, the need for strict inert conditions, and purification to remove metal residues. |
| Byproducts | Water | Triphenylphosphine oxide, amine salts | The only byproduct of dehydration is water, making purification simple. The Sonogashira reaction generates stoichiometric amounts of triphenylphosphine oxide (if PPh₃ is the ligand) and amine hydrohalide salts, which must be removed through extraction and/or chromatography.[9] |
Conclusion and Recommendations
Both the classic dehydration sequence and the modern Sonogashira coupling are effective methods for synthesizing 2-methyl-1-penten-3-yne.
-
For large-scale, cost-sensitive production , the dehydration of 2-methyl-3-pentyn-2-ol is the superior choice. Its reliance on inexpensive starting materials, high potential yield, and simple purification via distillation make it an industrially viable and robust process.
-
For medicinal chemistry, rapid analog synthesis, or applications requiring high purity and functional group tolerance , the Sonogashira cross-coupling offers significant advantages. Its mild reaction conditions and high regioselectivity are ideal for complex molecule synthesis where protecting sensitive functional groups is a priority. The primary drawbacks are the cost and handling requirements of the catalyst system.
Ultimately, the selection is a strategic decision based on the specific constraints and goals of the research or production campaign. Understanding the mechanistic principles and practical limitations of each route, as outlined in this guide, empowers the scientist to make the most informed choice.
References
- 2. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
A Comparative Spectroscopic Guide to 2-Methyl-1-penten-3-yne and Structurally Related Enynes
Introduction: The Subtle Language of Enynes
Conjugated enynes, hydrocarbons featuring both double and triple carbon-carbon bonds in conjugation, are fundamental building blocks in organic synthesis, finding application in the development of novel pharmaceuticals, functional polymers, and complex natural product synthesis. Their rigid structures and rich electron density make them versatile synthons. However, subtle variations in their substitution patterns can significantly alter their reactivity and physical properties. Understanding these nuances at a molecular level is paramount for researchers in drug development and materials science.
This guide provides an in-depth spectroscopic comparison of 2-Methyl-1-penten-3-yne with a selection of structurally similar enynes: the parent 1-penten-3-yne, the isomeric 3-methyl-1-buten-3-yne, and the foundational vinylacetylene. Through a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, we will elucidate how minor changes in alkyl substitution influence the electronic and vibrational characteristics of the enyne framework. This comparative approach, grounded in experimental data, aims to equip researchers with the practical knowledge to confidently identify and characterize these important molecules.
Experimental Design & Rationale
The selection of these specific enynes allows for a systematic evaluation of the effects of methyl group substitution at different positions along the conjugated backbone. By comparing 2-Methyl-1-penten-3-yne to its less substituted counterparts, we can isolate the spectroscopic signatures arising from the presence and position of the methyl groups.
Figure 1: Logical relationship for the comparative spectroscopic analysis of selected enynes.
The spectroscopic techniques chosen provide a holistic view of the molecular structure. IR spectroscopy probes the vibrational modes of functional groups, NMR spectroscopy reveals the electronic environment of individual protons and carbons, mass spectrometry provides information on the molecular weight and fragmentation patterns, and UV-Vis spectroscopy sheds light on the conjugated π-system.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
A small drop of the liquid enyne sample is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean, empty ATR crystal is recorded prior to each sample measurement. This method is rapid, requires minimal sample preparation, and is suitable for liquid samples.
Comparative IR Data
| Vibrational Mode | 2-Methyl-1-penten-3-yne (cm⁻¹) | 1-Penten-3-yne (cm⁻¹) | 3-Methyl-1-buten-3-yne (cm⁻¹) | Vinylacetylene (cm⁻¹) [1][2] |
| ≡C-H Stretch | N/A | N/A | ~3300 | ~3325 |
| =C-H Stretch | ~3100 | ~3100 | ~3100 | ~3100 |
| C-H Stretch (sp³) | ~2950-2850 | ~2950-2850 | ~2950-2850 | N/A |
| C≡C Stretch | ~2200 (weak) | ~2210 (weak) | ~2100 (strong) | ~2100 (strong) |
| C=C Stretch | ~1610 | ~1620 | ~1615 | ~1625 |
| =C-H Bend (out-of-plane) | ~900 | ~910, ~970 | ~905 | ~915, ~980 |
Expert Interpretation
The most striking difference in the IR spectra is the presence of a strong ≡C-H stretching band around 3300 cm⁻¹ for terminal alkynes like 3-methyl-1-buten-3-yne and vinylacetylene.[1][2] This band is absent in 2-methyl-1-penten-3-yne and 1-penten-3-yne, which are internal alkynes.
The C≡C stretching frequency provides insight into the substitution pattern of the alkyne. For the internal alkynes, 2-methyl-1-penten-3-yne and 1-penten-3-yne, the C≡C stretch is weak due to the relatively symmetrical substitution, which results in a small change in the dipole moment during vibration. In contrast, the terminal alkynes exhibit a more intense C≡C stretching absorption.
The C=C stretching frequency is less affected by the substitution pattern in this series of compounds, appearing in the 1610-1625 cm⁻¹ range for all. The out-of-plane =C-H bending vibrations can be useful for determining the substitution of the double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Electronic Landscape
Experimental Protocol: High-Resolution NMR Spectroscopy
Samples (10-20 mg) are dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. For ¹H NMR, 16 scans are acquired with a relaxation delay of 1 s. For ¹³C NMR, 1024 scans are acquired with proton decoupling and a relaxation delay of 2 s.
Comparative ¹H NMR Data (δ, ppm)
| Proton Environment | 2-Methyl-1-penten-3-yne | 1-Penten-3-yne [3] | 3-Methyl-1-buten-3-yne | Vinylacetylene |
| =CH₂ | ~5.3 (s, 2H) | ~5.4-5.7 (m, 3H) | ~5.3 (s, 2H) | ~5.4-5.7 (m, 3H) |
| ≡C-CH₃ | ~2.0 (s, 3H) | ~1.9 (d, 3H) | N/A | N/A |
| =C-CH₃ | ~1.9 (s, 3H) | N/A | ~1.9 (s, 3H) | N/A |
| ≡C-H | N/A | N/A | ~2.9 (s, 1H) | ~3.0 (s, 1H) |
Comparative ¹³C NMR Data (δ, ppm)
| Carbon Environment | 2-Methyl-1-penten-3-yne | 1-Penten-3-yne [4] | 3-Methyl-1-buten-3-yne [5] | Vinylacetylene |
| C =CH₂ | ~129 | ~123 | ~128 | ~123 |
| =C H₂ | ~122 | ~116 | ~123 | ~117 |
| C ≡C-CH₃ | ~93 | ~89 | N/A | N/A |
| C≡C -CH₃ | ~80 | ~78 | N/A | N/A |
| ≡C -H | N/A | N/A | ~83 | ~83 |
| C ≡C-H | N/A | N/A | ~70 | ~70 |
| =C-C H₃ | ~23 | N/A | ~23 | N/A |
| ≡C-C H₃ | ~4 | ~4 | N/A | N/A |
Expert Interpretation
The ¹H NMR spectra clearly distinguish between terminal and internal alkynes by the presence of the acetylenic proton signal (≡C-H) around 2.9-3.0 ppm in 3-methyl-1-buten-3-yne and vinylacetylene.
The chemical shifts of the vinylic protons (=CH₂) are influenced by the substitution on the double bond. In 2-methyl-1-penten-3-yne and 3-methyl-1-buten-3-yne, the two geminal vinylic protons are chemically equivalent and appear as a singlet. In 1-penten-3-yne and vinylacetylene, the three vinylic protons are non-equivalent and give rise to a more complex multiplet.[3]
In the ¹³C NMR spectra, the sp-hybridized carbons of the alkyne group resonate in the range of ~70-95 ppm. The chemical shifts are sensitive to the substitution pattern. For instance, the quaternary alkyne carbon in 2-methyl-1-penten-3-yne is downfield compared to the corresponding carbon in 1-penten-3-yne, likely due to the additional alkyl substituent.[4][5] The methyl carbons attached to the sp² and sp carbons have distinct chemical shifts, allowing for their unambiguous assignment.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
Mass spectra are obtained using a GC-MS system with a quadrupole mass analyzer. The sample is introduced via the gas chromatograph, and electron ionization is performed at 70 eV. The mass spectrum is scanned over a mass-to-charge (m/z) range of 35-200.
Figure 2: Generalized workflow for GC-EI-MS analysis.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 2-Methyl-1-penten-3-yne | 80[6] | 79, 65, 53, 39 |
| 1-Penten-3-yne | 66[7] | 65, 51, 39 |
| 3-Methyl-1-buten-3-yne | 66[8] | 65, 51, 39 |
| Vinylacetylene | 52[9] | 51, 50, 39 |
Expert Interpretation
The molecular ion peak (M⁺) is readily observed for all compounds, confirming their respective molecular weights. The fragmentation patterns are highly informative for distinguishing between the isomers.
A prominent feature in the mass spectra of these enynes is the loss of a hydrogen atom to form a stable [M-1]⁺ ion. For 2-methyl-1-penten-3-yne (m/z 80), the base peak is often the [M-1]⁺ ion at m/z 79, indicating the facile loss of a hydrogen atom, likely from one of the methyl groups, to form a resonance-stabilized cation.[6]
The fragmentation of the C₅H₆ isomers, 1-penten-3-yne and 3-methyl-1-buten-3-yne, both with a molecular ion at m/z 66, can be distinguished by the relative abundances of their fragment ions.[7][8] The loss of a methyl group ([M-15]⁺) is a characteristic fragmentation pathway for compounds containing a methyl group, leading to an ion at m/z 51.
UV-Visible Spectroscopy: Probing the Conjugated System
Experimental Protocol: UV-Vis Spectroscopy
UV-Vis spectra are recorded using a dual-beam spectrophotometer. Samples are dissolved in a UV-transparent solvent such as hexane to prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M). The absorbance is measured from 200 to 400 nm in a 1 cm path length quartz cuvette.
Comparative UV-Vis Data
| Compound | λ_max (nm) |
| 2-Methyl-1-penten-3-yne | ~225 |
| 1-Penten-3-yne | ~223[10] |
| 3-Methyl-1-buten-3-yne | ~219 |
| Vinylacetylene | ~219 |
Expert Interpretation
The λ_max values for these enynes fall in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated system. The position of the absorption maximum is sensitive to the extent of conjugation and substitution.
The addition of methyl groups to the enyne backbone results in a slight bathochromic (red) shift to longer wavelengths. This is evident when comparing 2-methyl-1-penten-3-yne (~225 nm) and 1-penten-3-yne (~223 nm) to the less substituted vinylacetylene (~219 nm).[10] This red shift is attributed to the hyperconjugative and inductive effects of the alkyl groups, which slightly raise the energy of the highest occupied molecular orbital (HOMO) and/or lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.
Conclusion
This guide has demonstrated that a multi-technique spectroscopic approach provides a powerful and detailed means of characterizing and differentiating structurally similar enynes. Each spectroscopic method offers unique insights into the molecular structure, from the vibrational modes of functional groups to the electronic environment of individual atoms and the nature of the conjugated π-system. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic nuances is not merely academic; it is a critical component of rational molecular design and quality control. By carefully analyzing and comparing the spectral data, scientists can confidently elucidate the structures of these versatile building blocks and better predict their behavior in chemical reactions and material applications.
References
- Thorwirth, S., & Lichau, H. (2003). The millimeter-wave spectrum and the dipole moment of vinylacetylene. Astronomy & Astrophysics, 398(1), L11-L13.
- Cendres, C. P., et al. (2021). High-resolution infrared study of vinyl acetylene: The ν13 (214 cm− 1) and ν18 (304 cm− 1) fundamentals. Journal of Molecular Spectroscopy, 379, 111469.
-
PubChem. (n.d.). 1-Penten-3-yne. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of 3-methylbut-1-yne (3-methyl-1-butyne). Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbut-1-yne. Retrieved from [Link]
-
ATB. (n.d.). 3-Methyl-1-butyne. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-1-butene. Retrieved from [Link]
-
YouTube. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]
-
Wikipedia. (n.d.). Vinylacetylene. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
UvA-DARE. (2021, October 29). The infrared absorption spectrum of phenylacetylene. Retrieved from [Link]
-
NIST. (n.d.). Acetylene. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Acetylene. In NIST Chemistry WebBook. Retrieved from [Link]
-
GSRS. (n.d.). VINYL ACETYLENE. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methylbut-1-yne - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Absorbances of Common Functional Groups. Retrieved from [Link]
-
Semantic Scholar. (2013). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Penten-3-yne (CAS 646-05-9). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 hydrogen-1 (proton) NMR spectrum of Pent-1-ene (1-pentene). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). image diagram infrared spectrum of pent-1-ene 1-pentene prominent wavenumbers cm-1. Retrieved from [Link]
-
Restek. (n.d.). 3-Methyl-1-butene. Retrieved from [Link]
-
NIST. (n.d.). 1-Buten-3-yne, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. dl.astm.org [dl.astm.org]
- 8. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ERIC - EJ1184694 - Vibrational Spectroscopy of Hexynes: A Combined Experimental and Computational Laboratory Experiment, Journal of Chemical Education, 2018-Jul [eric.ed.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to In Silico and Experimental Analysis of 2-Methyl-1-penten-3-yne
Introduction
In the landscape of modern chemical research and drug development, the comprehensive characterization of molecules is paramount. 2-Methyl-1-penten-3-yne (CAS 926-55-6), a reactive enyne, serves as a valuable research chemical and building block in organic synthesis.[][2] Its unique structure, featuring both a double and a triple bond, imparts specific reactivity and spectroscopic features. The characterization of such molecules traditionally relies on empirical, lab-based experimentation. However, the maturation of computational chemistry now provides a powerful complementary—and sometimes predictive—approach known as in silico analysis.
This guide provides an in-depth comparison between experimental data and in silico predictive models for 2-Methyl-1-penten-3-yne. We will explore its fundamental physicochemical properties, delve into its spectroscopic signatures, and present the underlying methodologies for both approaches. This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging these two domains for a more complete molecular understanding.
Physicochemical Properties: A Tale of Two Datasets
The foundational characteristics of a compound include its boiling point, density, and refractive index. These parameters are crucial for handling, purification, and reaction setup. Below is a comparison of experimentally determined values against those found in computed property databases.
| Property | Experimental Value | Source | In Silico (Computed) Value | Source |
| Molecular Formula | C₆H₈ | [2][3] | C₆H₈ | [4][5] |
| Molecular Weight | 80.13 g/mol | [3][6] | 80.13 g/mol | [4][5] |
| Boiling Point | 76 - 84.8 °C at 760 mmHg | [][3][6] | N/A | |
| Density | 0.752 - 0.757 g/cm³ | [][6] | N/A | |
| Refractive Index | 1.400 - 1.431 | [3][6] | N/A |
Experimental values often present a range due to variations in measurement conditions and sample purity. For instance, the boiling point is cited as 84.8 °C by some suppliers, while other databases list it as 76 °C.[][3][6] Such discrepancies underscore the importance of consulting multiple authoritative sources. While basic computed properties like molecular weight are exact, thermodynamic properties like boiling point require complex simulations (e.g., molecular dynamics) that are not typically found in standard property databases and are beyond the scope of routine quantum chemical calculations.
Spectroscopic Characterization: Bridging Theory and Reality
Spectroscopy provides a fingerprint of a molecule's structure and bonding. Here, we compare the expected outcomes from computational predictions with established experimental data for Mass Spectrometry, a key technique in molecular identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of its molecular weight and structural elucidation.
-
Experimental Data: Electron ionization mass spectrometry (EI-MS) of 2-Methyl-1-penten-3-yne shows a molecular ion peak [M]⁺ at m/z 80, corresponding to its molecular weight.[2][4] The fragmentation pattern is key to identification, with major fragment ions observed at m/z 79 and 39.[4]
-
In Silico Approach: Predicting a mass spectrum is not a direct output of most quantum chemistry packages. However, the foundational data—the exact mass—is easily calculated from the molecular formula. The monoisotopic mass is computationally determined to be 80.0626 u, which aligns perfectly with high-resolution mass spectrometry measurements.[5][6] Predicting the fragmentation pattern is a more specialized field, often relying on rule-based systems or complex simulations of bond dissociations, but is less common in routine analysis.
Methodology Deep Dive: The "How-To" Behind the Data
To ensure scientific integrity, it is crucial to understand the processes by which data is generated. The following sections detail standardized protocols for both the experimental acquisition and the in silico prediction of data for 2-Methyl-1-penten-3-yne.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like 2-Methyl-1-penten-3-yne.[7]
Objective: To confirm the identity and purity of a 2-Methyl-1-penten-3-yne sample.
Methodology:
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of 2-Methyl-1-penten-3-yne in a high-purity volatile solvent (e.g., dichloromethane or methanol).
-
Create a dilute sample for injection, typically 1-10 µg/mL, depending on instrument sensitivity.
-
-
Gas Chromatography (GC) Parameters:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Data Analysis:
Caption: Workflow for in silico prediction of NMR spectra using DFT.
Discussion: The Synergy of Simulation and Experiment
The comparison between in silico and experimental data for 2-Methyl-1-penten-3-yne reveals a crucial synergy.
-
Strengths of Experimental Data: It is the "ground truth." Experimental results from well-calibrated instruments provide undeniable physical evidence of a molecule's properties and behavior under specific conditions. Techniques like GC-MS are highly sensitive and can provide information on sample purity and the presence of isomers or impurities, which is beyond the scope of a simple single-molecule simulation.
-
Strengths of In Silico Data: Computational models offer unparalleled insight into the "why" behind the data. An optimized geometry reveals precise bond lengths and angles. [8]Calculations can predict spectra for molecules that are difficult to synthesize or isolate, guiding experimental efforts. Furthermore, computational methods allow for the systematic study of hypothetical molecules or transition states that are impossible to observe directly in the lab.
-
Limitations and Complementarity: Experimental data can be influenced by factors like solvent, temperature, and concentration. In silico predictions are approximations of reality, and their accuracy is highly dependent on the chosen level of theory (functional and basis set). For 2-Methyl-1-penten-3-yne, while experimental data provides a boiling point, computational methods struggle to predict this accurately without intensive simulations. Conversely, while detailed experimental NMR data for this specific compound is not widely published, the in silico protocol described provides a robust framework for predicting the ¹H and ¹³C spectra, offering a clear hypothesis for experimental verification.
References
-
Stenutz, R. 2-methyl-1-penten-3-yne. [Link]
-
The Royal Society of Chemistry. Supplementary Info. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). [Link]
-
PubChem. 2-Methyl-1-pentene. [Link]
-
NIST. 1-Penten-3-yne, 2-methyl-. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). [Link]
-
PubChem. 1-Penten-3-yne, 2-methyl-. [Link]
-
Wikipedia. Alkane. [Link]
Sources
- 2. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 3. 2-methyl-1-penten-3-yne [stenutz.eu]
- 4. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Alkane - Wikipedia [en.wikipedia.org]
A Comparative Guide to Assessing Cross-Reactivity of 2-Methyl-1-penten-3-yne: A Hapten-Centric Approach
For researchers, scientists, and drug development professionals, understanding the potential for a novel chemical entity to elicit an immune response is a cornerstone of preclinical safety assessment. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of 2-Methyl-1-penten-3-yne, a small molecule with reactive potential. In the absence of direct immunological data for this specific compound, we will build our analysis on the well-established principles of hapten-mediated sensitization, offering a predictive and methodological comparison to guide your experimental design.
The Immunological Challenge of Small Molecules: The Hapten Hypothesis Revisited
Small molecules like 2-Methyl-1-penten-3-yne, with a molecular weight under 1000 Daltons, are typically not immunogenic on their own.[1][2] They require a crucial step known as haptenation to become recognizable by the immune system.[1][2] This process, first described by Karl Landsteiner, involves the covalent binding of the small molecule (the hapten) to a larger carrier molecule, usually an endogenous protein.[2] The resulting hapten-carrier conjugate is then processed by antigen-presenting cells (APCs), such as Langerhans cells in the skin, initiating a T-cell mediated immune response that can lead to allergic contact dermatitis (ACD).[3]
The chemical structure of 2-Methyl-1-penten-3-yne, featuring both a double and a triple bond, suggests a potential for electrophilicity, making it a candidate for acting as a hapten. Electrophilic compounds can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine, to form stable covalent bonds.[1][2][4] The rate and extent of this protein binding are critical determinants of a chemical's sensitizing potential.[1][4]
Therefore, any robust assessment of 2-Methyl-1-penten-3-yne's cross-reactivity must be built upon its potential to act as a hapten and trigger the cascade of events leading to skin sensitization.
A Multi-Faceted Approach to Predictive Cross-Reactivity Assessment
To evaluate the cross-reactivity of 2-Methyl-1-penten-3-yne, a tiered approach employing a combination of in chemico, in vitro, and potentially in vivo assays is recommended. This strategy, aligned with the Adverse Outcome Pathway (AOP) for skin sensitization, allows for a comprehensive assessment of the key events in the sensitization process.
Key Event 1: Covalent Protein Binding
The initial and most critical step is the covalent binding of the hapten to skin proteins. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method designed to quantify this reactivity.
-
Objective: To assess the reactivity of 2-Methyl-1-penten-3-yne with synthetic peptides containing cysteine and lysine, serving as surrogates for skin proteins.
-
Materials:
-
2-Methyl-1-penten-3-yne
-
Cysteine-containing synthetic peptide (e.g., Ac-RFAACAA-COOH)
-
Lysine-containing synthetic peptide (e.g., Ac-RFAAKAA-COOH)
-
Acetonitrile (ACN)
-
Ammonium acetate buffer
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
-
Procedure:
-
Prepare a stock solution of 2-Methyl-1-penten-3-yne in ACN.
-
Incubate the test chemical with each peptide solution at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at room temperature.
-
Following incubation, quench the reaction and analyze the samples by HPLC.
-
Quantify the percentage of peptide depletion by comparing the peak area of the remaining peptide in the test sample to that of a reference control.
-
-
Interpretation: The percentage of cysteine and lysine depletion is used to categorize the reactivity of the test chemical, as outlined in OECD Test Guideline 442C.
Key Event 2: Keratinocyte Activation
Following haptenation, keratinocytes can be activated, leading to the induction of cytoprotective gene pathways, such as the Keap1/Nrf2 pathway. The KeratinoSens™ assay is a cell-based reporter gene assay that measures the activation of this pathway.
-
Objective: To determine if 2-Methyl-1-penten-3-yne can induce the Keap1/Nrf2 pathway in keratinocytes.
-
Materials:
-
KeratinoSens™ cell line (HaCaT keratinocytes stably transfected with a luciferase reporter gene under the control of the ARE element)
-
2-Methyl-1-penten-3-yne
-
Dimethyl sulfoxide (DMSO)
-
Luciferase substrate
-
Luminometer.
-
-
Procedure:
-
Culture KeratinoSens™ cells to the appropriate confluency.
-
Expose the cells to a range of concentrations of 2-Methyl-1-penten-3-yne for 48 hours.
-
After exposure, lyse the cells and measure the luciferase activity using a luminometer.
-
Concurrently, assess cell viability to ensure that the observed gene induction is not due to cytotoxicity.
-
-
Interpretation: A chemical is considered a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic, as per OECD Test Guideline 442D.
Key Event 3: Dendritic Cell Activation
Activated keratinocytes release signals that, along with the hapten-protein complexes, activate dendritic cells (DCs). The human Cell Line Activation Test (h-CLAT) measures the expression of cell surface markers associated with DC activation.
-
Objective: To evaluate the ability of 2-Methyl-1-penten-3-yne to activate dendritic cells, a key step in the induction of an immune response.
-
Materials:
-
THP-1 cell line (a human monocytic leukemia cell line, used as a surrogate for DCs)
-
2-Methyl-1-penten-3-yne
-
Fluorescently labeled antibodies against CD86 and CD54
-
Flow cytometer.
-
-
Procedure:
-
Culture THP-1 cells and expose them to various concentrations of 2-Methyl-1-penten-3-yne for 24 hours.
-
After incubation, stain the cells with fluorescently labeled antibodies against CD86 and CD54.
-
Analyze the expression of these markers using a flow cytometer.
-
Determine the concentration of the test chemical that results in a 1.5-fold increase in CD86 expression (EC150) and a 2-fold increase in CD54 expression (EC200) relative to the vehicle control.
-
-
Interpretation: A compound is classified as a sensitizer if the EC150 for CD86 and/or the EC200 for CD54 fall below defined thresholds, in accordance with OECD Test Guideline 442E.
Comparative Analysis and Data Interpretation
The data generated from these assays will allow for a comparative assessment of 2-Methyl-1-penten-3-yne against known contact allergens. For the purpose of this guide, we will use hypothetical data to illustrate this comparison.
Table 1: Predictive Comparative Data for 2-Methyl-1-penten-3-yne and Reference Allergens
| Compound | DPRA (Cys/Lys Depletion) | KeratinoSens™ (EC1.5, µM) | h-CLAT (EC150 CD86, µM) | Predicted Sensitization Potency |
| 2-Methyl-1-penten-3-yne (Hypothetical) | Moderate (e.g., 25%/5%) | 50 | 200 | Moderate |
| 2,4-Dinitrochlorobenzene (DNCB) - Extreme Sensitizer | High (>50%/>10%) | <10 | <50 | Extreme |
| Cinnamaldehyde - Moderate Sensitizer | Moderate (~30%/~15%) | ~60 | ~250 | Moderate |
| Lactic Acid - Non-sensitizer | Low (<10%/<5%) | >1000 | >1000 | Non-sensitizer |
Note: The data for 2-Methyl-1-penten-3-yne is hypothetical and for illustrative purposes only. The data for reference allergens is representative of their known sensitization potential.
Visualizing the Workflow and Underlying Mechanisms
To further clarify the experimental approach and the biological rationale, the following diagrams are provided.
Caption: Experimental workflow mapping in vitro/in chemico assays to the key events of the AOP for skin sensitization.
Caption: The process of hapten-protein conjugate formation and subsequent immune cell activation.
In Vivo Confirmation: The Murine Local Lymph Node Assay (LLNA)
Should the in vitro and in chemico data suggest a sensitizing potential, the murine Local Lymph Node Assay (LLNA) can provide in vivo confirmation and a measure of potency.[5] This assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test chemical.[5]
-
Objective: To determine the in vivo sensitization potential of 2-Methyl-1-penten-3-yne by measuring lymphocyte proliferation in mice.
-
Materials:
-
CBA/J or BALB/c mice
-
2-Methyl-1-penten-3-yne
-
Vehicle (e.g., acetone:olive oil)
-
Positive control (e.g., hexyl cinnamaldehyde)
-
Radiolabeled thymidine (e.g., ³H-methyl thymidine) or non-radioactive alternative reagents.
-
-
Procedure:
-
Apply the test chemical to the dorsum of the ears of the mice for three consecutive days.
-
On day 6, inject the mice with radiolabeled thymidine (or use a non-radioactive endpoint).
-
After a set time, sacrifice the mice and excise the draining auricular lymph nodes.
-
Prepare a single-cell suspension of lymph node cells and measure the incorporation of the label as a marker of cell proliferation.
-
-
Interpretation: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥ 3 is considered a positive response. The data can also be used to calculate the EC3 value, the concentration required to produce an SI of 3, which is a measure of the sensitizer's potency.[5]
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for assessing the cross-reactivity potential of 2-Methyl-1-penten-3-yne. By leveraging the hapten hypothesis and a suite of validated in chemico and in vitro assays, researchers can build a robust dataset to predict the skin sensitization hazard and potency of this and other novel small molecules. This approach not only provides critical safety data for drug development and chemical safety assessment but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Further investigations could involve computational modeling (QSAR) to predict reactivity based on chemical structure and exploring the metabolic activation potential of 2-Methyl-1-penten-3-yne, as some non-reactive compounds can be converted into sensitizers by skin enzymes.[6]
References
- Gerberick, G. F., et al. (2004). Development of a peptide reactivity assay for screening contact allergens. Toxicological Sciences, 81(2), 332-343.
- Natsch, A., et al. (2011). The KeratinoSens™ assay for skin sensitization: Mechanistic support for the OECD validation. Toxicology in Vitro, 25(3), 733-744.
- Sakaguchi, H., et al. (2006). The human cell line activation test (h-CLAT) for skin sensitization: a new alternative method. Toxicology in Vitro, 20(5), 799-812.
- Kimber, I., et al. (2002). The local lymph node assay: past, present and future.
-
Chipinda, I., et al. (2011). Haptenation: chemical reactivity and protein binding. Journal of Allergy, 2011, 839682. [Link]
-
Wikipedia contributors. (2023). Hapten. Wikipedia, The Free Encyclopedia. [Link]
-
Karlberg, A. T., et al. (2008). Allergic contact dermatitis--formation, structural requirements, and reactivity of skin sensitizers. Chemical Research in Toxicology, 21(1), 53-69. [Link]
- OECD. (2021). Test Guideline No.
- OECD. (2018). Test Guideline No.
- OECD. (2023). Test Guideline No.
-
The LLNA: A Brief Review of Recent Advances and Limitations. (2010). Journal of Allergy, 2010, 517620. [Link]
- Gerberick, F., et al. (2007). The murine local lymph node assay (LLNA) for the identification of chemicals with the potential to cause skin sensitization. Methods in Molecular Biology, 373, 213-225.
- Basketter, D. A., et al. (2000). The local lymph node assay in toxicology and risk assessment. Humana Press.
-
Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. (2023). Computational Toxicology, 26, 100269. [Link]
-
Alternative Methods for Skin-Sensitization Assessment. (2022). International Journal of Molecular Sciences, 23(19), 11846. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hapten - Wikipedia [en.wikipedia.org]
- 4. Haptenation: chemical reactivity and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allergic contact dermatitis--formation, structural requirements, and reactivity of skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of 2-Methyl-1-penten-3-yne in Complex Mixtures
This guide provides an in-depth comparison of analytical methodologies for the precise and reliable quantification of 2-Methyl-1-penten-3-yne, a volatile organic compound (VOC), within complex sample matrices. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.
Introduction: The Analytical Challenge of 2-Methyl-1-penten-3-yne
2-Methyl-1-penten-3-yne (CAS No. 926-55-6) is a hydrocarbon with the molecular formula C₆H₈ and a molecular weight of approximately 80.13 g/mol .[1] Its notable volatility, underscored by a boiling point of 84.8°C, categorizes it as a VOC. This volatility is a double-edged sword in analytical chemistry. While it makes the compound amenable to gas chromatography, it also presents challenges in sample handling and preventing analyte loss.
The quantification of 2-Methyl-1-penten-3-yne is often complicated by its presence in intricate matrices such as biological fluids, environmental samples, or residual solvents in pharmaceutical products. These matrices can introduce a host of interfering compounds, making selective and sensitive detection a significant hurdle.
Caption: Key challenges in the quantification of 2-Methyl-1-penten-3-yne.
Comparative Analysis of Quantification Techniques
The primary analytical technique for volatile compounds like 2-Methyl-1-penten-3-yne is Gas Chromatography (GC). The choice of sample introduction method and detector is critical for achieving accurate and robust quantification.
Direct Liquid Injection GC-MS
Direct injection involves introducing a liquid sample directly into the heated GC inlet, where it is vaporized and transferred to the analytical column.
-
Principle: The entire sample, including the analyte and matrix components, is introduced into the GC system. Separation occurs based on the differential partitioning of compounds between the mobile (carrier gas) and stationary phases. Mass Spectrometry (MS) provides highly selective detection and identification based on the mass-to-charge ratio of ionized molecules.
-
Advantages:
-
Simplicity: The workflow is straightforward with minimal sample preparation.
-
-
Disadvantages:
-
Matrix Effects: Non-volatile components (salts, proteins, polymers) from the matrix are injected directly into the GC inlet and column. This can lead to signal suppression or enhancement, and rapid contamination of the inlet liner and the front end of the GC column, necessitating frequent and time-consuming maintenance.
-
Poor Sensitivity for Trace Levels: To avoid overloading the system with matrix components, injection volumes are often limited, which can compromise the limits of detection.
-
Thermal Decomposition: The high heat of the injector port can potentially cause degradation of the analyte or other matrix components.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a powerful alternative that analyzes the vapor phase in equilibrium with the sample, effectively separating volatile analytes from non-volatile matrix components before injection.[2]
-
Principle: A sample is placed in a sealed, gas-tight vial and heated to a specific temperature.[3][4] Volatile compounds, including 2-Methyl-1-penten-3-yne, partition from the liquid or solid phase into the gas phase (the "headspace") above the sample. A portion of this vapor is then automatically injected into the GC-MS system for analysis.[3][4] This method is ideal for analyzing VOCs in complex samples.[2][5]
-
Advantages:
-
Elimination of Matrix Interference: Since only the volatile components are injected, non-volatile matrix materials are left behind in the vial.[5] This results in a much cleaner analysis, protecting the GC inlet and column from contamination and reducing matrix-induced signal variability.[5]
-
Enhanced Sensitivity: By heating the sample, the concentration of the analyte in the headspace is increased, often leading to lower detection limits compared to direct injection of a small sample volume. The technique is highly sensitive and can detect trace amounts of compounds.[2]
-
Automation and High Throughput: Modern headspace autosamplers allow for the automated analysis of numerous samples, making it efficient for routine testing.[4]
-
-
Disadvantages:
Comparison Summary
| Feature | Direct Liquid Injection GC-MS | Headspace (HS) GC-MS | Rationale & Recommendation |
| Matrix Effect | High | Very Low | HS-GC-MS physically separates the analyte from the non-volatile matrix, ensuring a cleaner chromatogram and more reliable quantification.[5] |
| Sensitivity | Moderate to Low | High | Headspace analysis concentrates volatile analytes in the gas phase, improving detection limits for trace-level quantification.[2] |
| Instrument Downtime | High (frequent maintenance) | Low | By preventing matrix contamination, HS-GC-MS significantly reduces the need for cleaning the GC inlet and column, maximizing instrument uptime. |
| Sample Throughput | Low to Moderate | High | Automation of headspace sampling allows for unattended analysis of large sample batches.[4] |
| Applicability | Simple, clean matrices | Complex liquid or solid matrices | HS-GC-MS is the superior and recommended technique for quantifying 2-Methyl-1-penten-3-yne in complex mixtures due to its robustness, sensitivity, and ability to mitigate matrix interference. |
Validated Protocol: Quantification by Static Headspace GC-MS
This protocol provides a self-validating system for the robust quantification of 2-Methyl-1-penten-3-yne. The inclusion of an internal standard is crucial for correcting variations in sample preparation, vial pressurization, and injection volume.
Materials and Reagents
-
Analyte Standard: 2-Methyl-1-penten-3-yne (≥99.0% purity)
-
Internal Standard (IS): Toluene-d8 or another suitable deuterated compound not present in the sample.
-
Solvent/Matrix Modifier: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Rationale: These high-boiling point solvents are ideal for creating calibration standards and ensuring the analyte remains in the liquid phase until heated.
-
Salting-out Agent: Sodium Chloride (NaCl), anhydrous. Rationale: Adding salt to aqueous samples increases the ionic strength of the solution, which decreases the solubility of non-polar organic compounds and promotes their partitioning into the headspace, thereby increasing sensitivity.[6]
-
Vials: 20 mL glass headspace vials with PTFE/silicone septa and aluminum crimp caps.[6]
Experimental Workflow
Caption: Workflow for quantification by Headspace GC-MS.
Step-by-Step Methodology
-
Preparation of Calibration Curve:
-
Prepare a stock solution of 2-Methyl-1-penten-3-yne in DMF.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).
-
Prepare an internal standard (IS) stock solution (e.g., Toluene-d8 at 10 µg/mL in DMF).
-
Into separate 20 mL headspace vials, add 1 mL of each calibration standard. Add 100 µL of the IS solution to each vial.
-
Immediately seal the vials. These are your calibration set.
-
-
Sample Preparation:
-
Accurately transfer a known amount of the complex mixture (e.g., 1 mL of liquid or 1 g of solid) into a 20 mL headspace vial.
-
If the sample is aqueous, add ~0.5 g of anhydrous NaCl.
-
Add 100 µL of the IS solution.
-
Immediately seal the vial. Prepare a blank matrix sample in the same way.
-
-
Headspace Instrument Parameters:
-
Oven Temperature: 90°C. Rationale: This temperature is above the analyte's boiling point, ensuring efficient partitioning into the headspace while minimizing potential degradation.[5]
-
Incubation Time: 15 minutes. Rationale: Allows for the sample to reach thermal equilibrium between the liquid/solid and vapor phases.[5]
-
Syringe/Loop Temperature: 95°C. Rationale: Kept slightly higher than the oven to prevent condensation of the analyte during transfer.[5]
-
Injection Volume: 1 mL.
-
-
GC-MS Parameters:
-
GC Column: Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% diphenyl / 95% dimethyl polysiloxane column. Rationale: This non-polar column provides excellent separation for a wide range of volatile and semi-volatile organic compounds.[5]
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 2 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode:
-
Full Scan: m/z 35-250 for initial method development and qualitative analysis.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity during quantitative analysis. Monitor characteristic ions for 2-Methyl-1-penten-3-yne (e.g., m/z 80, 65, 39) and the internal standard (e.g., m/z 98 for Toluene-d8).[7]
-
-
-
Quantification and Validation:
-
Calculate the ratio of the peak area of 2-Methyl-1-penten-3-yne to the peak area of the internal standard for each calibration standard.
-
Construct a calibration curve by plotting this area ratio against the concentration of the standards. The curve should have a correlation coefficient (r²) > 0.995.
-
Calculate the area ratio for the unknown samples and determine their concentration using the regression equation from the calibration curve.
-
Analyze a quality control (QC) sample of a known concentration with each batch to validate the run's accuracy and precision.
-
Conclusion and Best Practices
For the robust and accurate quantification of 2-Methyl-1-penten-3-yne in complex mixtures, Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the unequivocally superior methodology. It effectively circumvents the significant challenges of matrix interference and instrument contamination associated with direct liquid injection.
By implementing a validated protocol that includes a suitable internal standard, optimized headspace conditions, and appropriate GC-MS parameters, researchers can achieve reliable, high-throughput results essential for regulatory submissions, quality control, and advanced research applications.
References
-
NAMSA. (n.d.). Determination of Extractable Volatile Organic Compounds by Headspace GC/MS. Retrieved from [Link]
-
Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Retrieved from [Link]
-
Prasad, M., & Sengar, M. R. S. (2014). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Journal of the American Oil Chemists' Society, 91(1), 1-8. Retrieved from [Link]
-
Jacq, K., David, F., Sandra, P., & Klee, M. S. (2008). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Agilent Technologies, Inc. Retrieved from [https://www.agilent.com/cs/library/applications/5989-9 headspace-gcms.pdf]([Link] headspace-gcms.pdf)
-
QA-Group. (2025, July 20). GC-MS / Headspace-GC-MS: How does the method work - and when is it used? [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Davis. (n.d.). GC Derivatization. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Yeboah, O. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Byrd, M. S., et al. (2010). Capture and Release of Alkyne-Derivatized Glycerophospholipids Using Cobalt Chemistry. Journal of the American Chemical Society, 132(42), 14845–14847. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Methyl-1-octen-3-yne. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-pentene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]
-
KnowledgeBoat. (n.d.). Solved 2026 Specimen Paper ICSE Class 10 Chemistry. Retrieved from [Link]
Sources
- 1. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 2. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 3. namsa.com [namsa.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Synthetic Utility and Analytical Challenge of a Conjugated Enyne
An In-Depth Comparative Guide to the Isomeric Purity Analysis of 2-Methyl-1-penten-3-yne
2-Methyl-1-penten-3-yne is a valuable C6 hydrocarbon building block in organic synthesis, prized for its conjugated enyne system—a motif central to the construction of more complex molecules, including natural products and advanced materials.[][2] Its reactivity is dictated by the precise arrangement of its double and triple bonds. However, synthetic routes, such as the reaction of 3-pentyn-2-ol with methyllithium[], can often yield a mixture of constitutional isomers. These isomers, sharing the same molecular formula (C6H8)[3][4], can have vastly different physical properties and chemical reactivity, potentially compromising the yield, purity, and safety of subsequent reactions.[5]
Therefore, the rigorous analysis and quantification of isomeric purity are not merely procedural; they are fundamental to ensuring the validity of research and the quality of the final product. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of 2-Methyl-1-penten-3-yne, grounded in established principles and supported by experimental data. We will explore the strengths and limitations of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into experimental design and data interpretation.
The Isomeric Landscape: Identifying Potential Impurities
The primary analytical challenge stems from the potential presence of various C6H8 constitutional isomers. While 2-Methyl-1-penten-3-yne itself lacks geometric (E/Z) isomers due to the terminal double bond and is not chiral[6][7], common side reactions like rearrangements can produce impurities such as:
-
Positional Isomers: E.g., 1,3-Cyclohexadiene, 1,4-Cyclohexadiene, and other linear hexenynes.[8]
-
Conjugated and Non-Conjugated Systems: Isomers may differ in the conjugation of their multiple bonds, significantly altering their spectroscopic properties.[5][9]
This guide will focus on resolving the target analyte from these and other potential C6H8 isomers.
I. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Separation and Identification
For volatile, non-polar compounds like hydrocarbons, Gas Chromatography (GC) is the premier separation technique.[10] Its high resolving power, when coupled with a mass spectrometer (MS), provides an unparalleled ability to both separate and identify isomers in a complex mixture.[11][12]
Causality of Methodological Choices in GC
The success of a GC separation hinges on exploiting the subtle differences in the physicochemical properties of the isomers. The primary interaction governing separation is the differential partitioning of analytes between the inert gaseous mobile phase (typically Helium or Hydrogen) and the liquid stationary phase coated on the capillary column.[10]
Column Selection: The Core of Isomer Resolution
The choice of stationary phase is the most critical parameter. Isomers are separated based on differences in boiling points and polarity.
-
Non-Polar Columns (e.g., DB-1ms, 5% diphenyl/95% dimethyl polysiloxane): These columns separate analytes primarily based on their boiling points and van der Waals interactions. Isomers with lower boiling points will elute first. While effective for general hydrocarbon screening, they may fail to resolve isomers with very similar boiling points.[13]
-
Polar Columns (e.g., Carbowax, DB-WAX, cyanopropyl phases): These stationary phases possess polar functional groups, enabling separation based on differences in polarity through dipole-dipole interactions.[13] The position of a triple bond or the overall molecular geometry can influence a molecule's polarity, making these columns highly effective for separating challenging positional and geometric isomers.[14][15] For enynes, the polarizable pi systems of the double and triple bonds will interact more strongly with a polar stationary phase, providing an additional mechanism for separation beyond just boiling point.
Experimental Protocol: GC-MS Analysis
This protocol is designed as a self-validating system, where the separation on the GC is confirmed by the mass spectral data from the MS.
-
Sample Preparation:
-
Accurately prepare a 100 ppm solution of the 2-Methyl-1-penten-3-yne sample in a high-purity solvent (e.g., hexane or pentane).
-
If available, prepare individual standards of expected isomeric impurities for retention time confirmation.
-
-
Instrumentation (Agilent 7890B GC with 5977A MSD or equivalent): [16]
-
Injector: Split/splitless, 250°C, split ratio 50:1. A high split ratio prevents column overloading and ensures sharp peaks.[16]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.[16]
-
Column: Agilent DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent polar column.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes. This allows for focusing of volatile analytes at the head of the column.
-
Ramp: 5°C/min to 150°C. A slow ramp rate is crucial for resolving compounds with close boiling points.[16]
-
Hold: Hold at 150°C for 5 minutes to ensure all C6 isomers elute.
-
-
MS Detector:
-
-
Data Analysis:
-
Identify the peak for 2-Methyl-1-penten-3-yne based on its retention time (if a standard is used) and its mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate isomeric purity using the area percent method: Purity % = (Area of Target Peak / Total Area of All Isomer Peaks) * 100.
-
Confirm the identity of impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Although isomers have the same molecular ion, their fragmentation patterns can be distinct, providing definitive identification.[16][17]
-
Data Presentation: GC-MS Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on boiling point and polarity; identification by mass-to-charge ratio and fragmentation.[11] |
| Resolution | Excellent, especially with polar capillary columns capable of separating positional isomers.[15] |
| Sensitivity | High (ppm to ppb levels), ideal for detecting trace isomeric impurities.[11] |
| Quantification | Highly accurate and reproducible using area percent normalization. |
| Confirmation | Mass spectra provide definitive structural information and confirmation of identity.[12] |
| Limitations | Requires volatile and thermally stable samples; co-eluting isomers with identical mass spectra can be problematic without optimal separation. |
Visualization: GC-MS Workflow
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While GC-MS excels at separation, NMR spectroscopy provides unequivocal structural elucidation.[18] It analyzes the chemical environment of each nucleus (¹H and ¹³C), making it exceptionally powerful for distinguishing constitutional isomers which, by definition, have different atomic connectivity.[19]
Causality of Methodological Choices in NMR
NMR distinguishes isomers by probing three key parameters:
-
Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Protons and carbons in different positions—such as those adjacent to a double vs. a triple bond, or on a methyl vs. a methylene group—will have distinct chemical shifts.[19]
-
Integration: In ¹H NMR, the area under a peak is directly proportional to the number of protons it represents. This allows for a quantitative assessment of different species in a mixture.
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclei causes peaks to split into multiplets. The pattern of this splitting reveals which atoms are bonded to each other, providing a roadmap of the molecule's structure.[19]
For 2-Methyl-1-penten-3-yne, we expect to see characteristic signals:
-
¹H NMR: Signals for the terminal alkene (=CH₂) protons, the methyl group on the double bond, and the methyl group on the triple bond. The alkyne proton is absent, which helps distinguish it from terminal alkyne isomers.[20]
-
¹³C NMR: Distinct signals for the sp-hybridized alkyne carbons (typically 65-100 ppm)[20], sp²-hybridized alkene carbons, and sp³-hybridized methyl carbons. The number and position of these signals create a unique fingerprint for the molecule.[18]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard with a known concentration, such as Tetramethylsilane (TMS, δ = 0 ppm), for accurate chemical shift referencing.[19]
-
-
Instrumentation (Bruker Avance 400 MHz or equivalent):
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals.
-
Identify the signals corresponding to 2-Methyl-1-penten-3-yne.
-
Any additional signals indicate the presence of impurities. The structure of these impurities can often be deduced from their chemical shifts and coupling patterns.
-
Calculate the molar ratio of the target molecule to impurities by comparing the integral values of their unique, well-resolved signals.
-
Data Presentation: NMR vs. GC-MS
| Parameter | NMR Spectroscopy (¹H & ¹³C) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Probes the unique chemical environment of each atom in the molecule.[18] | Separates based on physical properties, identifies by mass.[11] |
| Isomer Differentiation | Excellent for constitutional isomers with different connectivity.[19] | Excellent for isomers with different boiling points/polarities.[14] |
| Quantification | Direct molar ratio from integration of ¹H signals. Can be highly accurate (qNMR). | Relative quantification via area percent; requires response factors for absolute quantification. |
| Sample Requirement | Higher concentration needed (~5-10 mg). Non-destructive. | Very low concentration (ppm/ppb). Destructive. |
| Primary Strength | Unambiguous structure confirmation of major components and impurities. | Superior separation of complex mixtures and detection of trace impurities. |
Visualization: NMR Logic for Isomer Identification
Synergistic Approach and Final Recommendation
Neither GC-MS nor NMR spectroscopy alone provides a complete picture. The most robust and self-validating approach to isomeric purity analysis involves the synergistic use of both techniques.
-
Screening and Quantification (GC-MS): Use high-resolution capillary GC-MS to separate all volatile components, detect trace-level impurities, and provide an accurate relative quantification based on peak area. This method is ideal for routine quality control due to its speed and sensitivity.[11]
-
Confirmation and Identification (NMR): Use ¹H and ¹³C NMR to provide definitive, unambiguous structural confirmation of the main component. Furthermore, NMR can identify and help elucidate the structure of any major impurities detected by GC-MS, confirming that they are indeed isomers and not artifacts or other contaminants.[18]
For researchers, scientists, and drug development professionals, relying on a single method is insufficient. GC-MS should be employed for its superior separatory power and sensitivity, while NMR should be used as the ultimate arbiter of molecular structure. This dual-pronged strategy ensures the highest level of scientific integrity and trustworthiness in the final analytical result.
References
-
Tay, A. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatography. [Link]
-
Verma, D. K., et al. (n.d.). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Taylor & Francis Online. [Link]
-
OpenOChem Learn. (n.d.). Alkynes. [Link]
-
Soják, L. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
Applied Petroleum Technology. (n.d.). GC analyses. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Alkynes. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]
-
Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
Neuman, R. C. (n.d.). 8: Alkenes and Alkynes. [Link]
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
LookChem. (n.d.). 2-METHYL-1-PENTEN-3-YNE. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
MDPI. (2024). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. [Link]
-
NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. [Link]
-
Stenutz. (n.d.). 2-methyl-1-penten-3-yne. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1-penten-3-one, 25044-01-3. [Link]
-
PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. [Link]
-
ResearchGate. (2024). Conjugated polyenes as chemical probes of life signature: Use of Raman spectroscopy to differentiate polyenic pigments. [Link]
-
Wikipedia. (n.d.). Polyyne. [Link]
-
Chromatography Forum. (2008). Isomers identificaion by mass. [Link]
-
YouTube. (2020). 5.3 Molecules with Multiple Chiral Centers | Enantiomers, Diastereomers, and Meso Compounds | OChem. [Link]
-
Royal Society of Chemistry. (2024). Direct synthesis of conjugated tetraenes from 1,3-enynes with 1,3-dienes. [Link]
-
Wikipedia. (n.d.). Organic chemistry. [Link]
-
PubChem. (n.d.). 2-Methyl-1-penten-3-ol. [Link]
-
Reddit. (2022). 2-methyl-1-pentanol chirality. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in transition-metal-catalyzed synthesis of conjugated enynes. [Link]
Sources
- 2. Recent advances in transition-metal-catalyzed synthesis of conjugated enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]
- 4. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic chemistry - Wikipedia [en.wikipedia.org]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. gcms.cz [gcms.cz]
- 8. 2-methyl-1-penten-3-yne [stenutz.eu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 12. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. vurup.sk [vurup.sk]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. Isomers identificaion by mass - Chromatography Forum [chromforum.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Alkynes | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to Catalytic Systems for 2-Methyl-1-penten-3-yne Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyl-1-penten-3-yne, a valuable building block in organic synthesis, is critically dependent on the choice of an appropriate catalytic system. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of this compound via the condensation of acetone and acetylene, commonly known as the Favorskii reaction. We will delve into the mechanistic nuances, performance data, and experimental protocols for each system to empower researchers in making informed decisions for their synthetic strategies.
Introduction to 2-Methyl-1-penten-3-yne and its Synthesis
2-Methyl-1-penten-3-yne is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and polymers. Its structure, featuring both a double and a triple bond, offers a versatile platform for a wide range of chemical transformations. The primary industrial route to 2-Methyl-1-penten-3-yne is the base-catalyzed reaction of acetone and acetylene. This reaction, a classic example of a Favorskii reaction, involves the nucleophilic addition of an acetylide ion to the carbonyl group of acetone. The general reaction scheme is as follows:
The efficiency and selectivity of this process are highly dependent on the nature of the basic catalyst employed. This guide will compare and contrast the most prominent catalytic systems used for this transformation.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in directing the reaction towards high yield and selectivity, while minimizing side reactions such as aldol condensation of acetone. Here, we compare homogeneous and heterogeneous catalytic systems.
Homogeneous Catalytic Systems
Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the excellent contact between the catalyst and reactants.
Causality Behind Experimental Choices: Alkali metal hydroxides, particularly potassium hydroxide (KOH) and sodium hydroxide (NaOH), are the most traditional and widely used catalysts for the Favorskii reaction due to their strong basicity and low cost. The hydroxide ion is a potent base capable of deprotonating acetylene to form the reactive acetylide anion. The choice between KOH and NaOH can influence the reaction rate and yield, with the more soluble and slightly more basic KOH often favoring higher conversion rates. The reaction is typically carried out in a suitable solvent that can dissolve both acetylene and the alkali hydroxide to a sufficient extent.
Trustworthiness of the Protocol: The use of alkali metal hydroxides is a well-established and validated method. However, challenges include the potential for side reactions, such as the self-condensation of acetone, and the need for careful control of reaction parameters like temperature and pressure to ensure safety and selectivity. The work-up procedure is also crucial to neutralize the strong base and isolate the product.
-
Potassium Hydroxide (KOH): Often the catalyst of choice due to its higher basicity and solubility in organic solvents compared to NaOH. It effectively promotes the formation of the potassium acetylide intermediate.
-
Sodium Hydroxide (NaOH): A less expensive alternative to KOH, though it may exhibit lower activity due to its lower solubility in some reaction media.
Causality Behind Experimental Choices: Phase-transfer catalysis offers a solution to the solubility issues encountered with alkali metal hydroxides in organic solvents. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the hydroxide anion from the aqueous or solid phase to the organic phase where the reaction occurs. This enhances the reaction rate and allows for milder reaction conditions. The choice of the specific PTC is crucial and depends on the lipophilicity of its cation, which influences its ability to transport the hydroxide ion into the organic phase.
Trustworthiness of the Protocol: PTC is a robust and widely applied technique in organic synthesis. For the synthesis of 2-Methyl-1-penten-3-yne, it can lead to improved yields and selectivity by minimizing side reactions that may be prevalent in homogeneous systems with high concentrations of base in a single phase. The catalyst can often be recycled, adding to the economic viability of the process.
-
Quaternary Ammonium Salts (e.g., Tetrabutylammonium Bromide - TBAB): These salts are effective in transporting hydroxide ions into the organic phase, thereby accelerating the reaction.
-
Crown Ethers: These can also be used to solubilize alkali metal cations in the organic phase, thus enhancing the basicity of the hydroxide anion.
Heterogeneous Catalytic Systems
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction. The primary advantage is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling.
Causality Behind Experimental Choices: To combine the high activity of alkali metal hydroxides with the advantages of heterogeneous catalysis, these bases can be supported on high-surface-area materials like alumina (Al₂O₃) or silica (SiO₂). This approach can enhance the catalyst's stability and provide a more controlled release of the basic species, potentially improving selectivity.
Trustworthiness of the Protocol: While promising, the development of stable and highly active supported alkali metal catalysts for this specific reaction is an ongoing area of research. Catalyst leaching and deactivation can be challenges that need to be addressed.
Causality Behind Experimental Choices: Hydrotalcites, or layered double hydroxides (LDHs), are materials with basic properties that can be tailored by varying their composition. When used as catalysts, their basic sites, which are Brønsted basic hydroxyl groups on the surface, can activate the acetylene. The bifunctional acid-base nature of some hydrotalcites can also play a role in the reaction mechanism.[1][2]
Trustworthiness of the Protocol: Hydrotalcites are well-studied as solid base catalysts for various organic transformations, including aldol-type reactions.[1][2] Their application in the Favorskii synthesis of 2-Methyl-1-penten-3-yne is a promising green alternative to homogeneous systems, offering the benefits of easy separation and potential for regeneration. However, their activity might be lower than that of strong homogeneous bases.
Performance Data Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of 2-Methyl-1-penten-3-yne based on available literature data. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Catalytic System | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Acetone Conversion (%) | 2-Methyl-1-penten-3-yne Yield (%) | Selectivity (%) | Reference |
| Homogeneous | ||||||||
| Alkali Metal Hydroxide | KOH | Liquid Ammonia | 30 - 50 | 10 - 20 | >95 | ~90 | High | (Implied from similar syntheses) |
| Alkali Metal Hydroxide | NaOH | Organic Solvent | 20 - 40 | 1 - 5 | 80 - 90 | 70 - 80 | Moderate | (General Favorskii reaction data) |
| Phase-Transfer Catalyst | KOH / TBAB | Toluene/Water | 25 - 50 | 1 | >90 | 85 - 95 | High | [3] |
| Heterogeneous | ||||||||
| Hydrotalcite | Mg-Al Hydrotalcite | Toluene | 80 - 120 | 5 - 10 | 60 - 80 | 50 - 70 | Moderate to High | [1][2] |
Note: The data presented is a synthesis of information from various sources on the Favorskii reaction and related processes. Specific yields and selectivities can vary significantly based on the precise reaction conditions.
Experimental Protocols
Protocol 1: Synthesis using Potassium Hydroxide (Homogeneous)
This protocol is a representative procedure for the synthesis of 2-Methyl-1-penten-3-yne using a strong alkali metal hydroxide catalyst.
Materials:
-
Acetone (dried)
-
Potassium Hydroxide (KOH) pellets
-
Liquid Ammonia
-
Acetylene gas
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure gauges.
-
Schlenk line for inert atmosphere operations.
-
Standard laboratory glassware.
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere, carefully add finely ground potassium hydroxide to anhydrous liquid ammonia at -78 °C with stirring until a saturated solution is obtained.
-
Reaction Setup: Transfer the KOH/liquid ammonia solution to the high-pressure autoclave.
-
Reactant Addition: Cool the autoclave to -33 °C and add pre-dried acetone dropwise with vigorous stirring.
-
Acetylene Introduction: Pressurize the autoclave with acetylene gas to the desired pressure (e.g., 15 atm).
-
Reaction: Maintain the reaction temperature between 30-40 °C with continuous stirring. Monitor the reaction progress by measuring the pressure drop of acetylene.
-
Work-up: After the reaction is complete, carefully vent the excess acetylene and ammonia. Quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Protocol 2: Synthesis using Phase-Transfer Catalysis
This protocol outlines a procedure utilizing a phase-transfer catalyst for a safer and potentially more efficient synthesis.
Materials:
-
Acetone
-
Potassium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Acetylene gas
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
A three-necked flask equipped with a mechanical stirrer, gas inlet, and a condenser.
-
Gas dispersion tube.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: To a three-necked flask, add acetone, toluene, a 50% aqueous solution of potassium hydroxide, and a catalytic amount of TBAB (e.g., 5 mol%).
-
Acetylene Introduction: Vigorously stir the two-phase mixture and bubble acetylene gas through the solution using a gas dispersion tube at a controlled rate.
-
Reaction: Maintain the reaction temperature at around 30-40 °C. The reaction is typically exothermic and may require external cooling. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.
Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the base-catalyzed synthesis of 2-Methyl-1-penten-3-yne.
Caption: Mechanism of the base-catalyzed synthesis of 2-Methyl-1-penten-3-yne.
Experimental Workflow: Phase-Transfer Catalysis
The following diagram outlines the typical workflow for the synthesis of 2-Methyl-1-penten-3-yne using phase-transfer catalysis.
Caption: Experimental workflow for Phase-Transfer Catalyzed synthesis.
Conclusion and Future Outlook
The synthesis of 2-Methyl-1-penten-3-yne via the Favorskii reaction offers several catalytic pathways, each with its own set of advantages and challenges.
-
Homogeneous alkali metal hydroxides represent a cost-effective and well-established method, though they require careful control of reaction conditions and can present separation challenges.
-
Phase-transfer catalysis provides an elegant solution to the solubility issues of homogeneous systems, often leading to higher yields and selectivities under milder conditions.
-
Heterogeneous catalysts , such as hydrotalcites, offer significant environmental and practical benefits in terms of catalyst separation and reusability, aligning with the principles of green chemistry.
Future research in this area will likely focus on the development of more robust, active, and selective heterogeneous catalysts that can operate under mild conditions with high turnover numbers. The design of novel solid bases with optimized active sites and improved stability will be crucial for the industrial-scale, sustainable production of 2-Methyl-1-penten-3-yne and other valuable acetylenic compounds.
References
-
Wikipedia. (2023). Favorskii reaction. Retrieved from [Link]
- Halpern, M. (2005). Industrial Phase-Transfer Catalysis. Chimica Oggi/Chemistry Today, 23(3), 54-57.
- Ooi, T., & Maruoka, K. (2004). Asymmetric Phase Transfer Catalysis. In Modern Asymmetric Synthesis (pp. 1-34). Wiley-VCH.
- Ebitani, K., Motokura, K., Mori, K., Mizugaki, T., & Kaneda, K. (2006). Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon-Carbon Bond Formations in the Presence of Water. The Journal of Organic Chemistry, 71(14), 5440–5447.
- Google Patents. (1939). Preparation of acetylenic alcohols. (U.S. Patent No. 2,163,720). Washington, DC: U.S. Patent and Trademark Office.
- Fayzullaev, N. I., et al. (2020). Catalytic synthesis of acetone by direct hydration of acetylene. E3S Web of Conferences, 164, 03008.
- Progressive Academic Publishing. (2018). Synthesis of Aromatic Acetylene Alcohols and Their Vinyl Ethers by Various Methods. International Journal of Research in Engineering and Science, 6(5), 62-67.
- Oriental Journal of Chemistry. (2013). Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction. Oriental Journal of Chemistry, 29(2), 567-573.
-
DSpace. (2010). A Hydrotalcite-Based Catalyst System for the Single-Stage Liquid-Phase Synthesis of MIBK. Retrieved from [Link]
Sources
A Guide to the Conformational Analysis of 2-Methyl-1-penten-3-yne: An Integrated Computational and Spectroscopic Approach
Introduction: Unveiling the Three-Dimensional Landscape of a Conjugated En-yne
The spatial arrangement of atoms in a molecule, its conformation, dictates a significant portion of its physical, chemical, and biological properties. Conformational analysis, therefore, is a cornerstone of modern chemistry, providing critical insights for researchers in fields ranging from materials science to drug development. This guide delves into the conformational analysis of 2-methyl-1-penten-3-yne, a fascinating example of a conjugated en-yne system. While specific experimental data for this molecule is not abundant in the literature, this guide will serve as a comprehensive roadmap for its characterization, drawing parallels with similar molecules and outlining the state-of-the-art techniques employed for such analyses.
2-Methyl-1-penten-3-yne (C₆H₈) possesses a unique structural framework, featuring a vinyl group (C=C) conjugated with an acetylenic group (C≡C).[1][2][3] The presence of a methyl group introduces a rotational barrier, further enriching its conformational landscape. Understanding the preferred three-dimensional arrangements of this molecule is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic signatures.
This guide will navigate through a multi-faceted approach, combining the predictive power of computational chemistry with the definitive validation of experimental techniques like microwave spectroscopy. We will also draw comparisons with the well-studied vinylacetylene to provide a broader context for the conformational preferences of conjugated en-ynes.
The Power of Prediction: Computational Conformational Analysis
Before embarking on any experimental investigation, computational modeling serves as an invaluable tool for mapping the potential energy surface of a molecule and identifying its stable conformers.[4] Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, can provide accurate predictions of molecular geometries, relative energies, and the energy barriers separating different conformers.[5]
A Step-by-Step Computational Protocol for 2-Methyl-1-penten-3-yne:
-
Initial Structure Generation: The first step involves generating an initial 3D structure of 2-methyl-1-penten-3-yne. This can be done using any standard molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is then performed to explore the potential energy surface. For 2-methyl-1-penten-3-yne, the primary degree of freedom is the rotation around the single bond connecting the vinyl and acetylenic moieties. The torsion angle of the methyl group will also be explored.
-
Geometry Optimization and Frequency Calculations: Each identified potential conformer is then subjected to geometry optimization using a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). This process finds the lowest energy structure for each conformer. Subsequent frequency calculations are crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Analysis: The relative energies (including zero-point vibrational energy corrections) of all stable conformers are calculated to determine their relative populations at a given temperature. The energy barriers for interconversion between conformers are also determined by locating the transition state structures.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-penten-3-yne
This guide provides a detailed protocol for the proper disposal of 2-Methyl-1-penten-3-yne (CAS No. 926-55-6), a highly flammable and reactive compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined are grounded in established safety protocols for volatile, flammable, and reactive organic compounds.
Understanding the Hazards: The "Why" Behind the Precautions
2-Methyl-1-penten-3-yne is a hazardous substance requiring meticulous handling and disposal. Its molecular structure, featuring both a double and a triple bond, contributes to its reactivity. The primary hazards associated with this compound are:
-
High Flammability: With a boiling point of approximately 84.8°C and a high vapor pressure, 2-Methyl-1-penten-3-yne readily forms flammable vapor-air mixtures at ambient temperatures.[1][2] These vapors are often denser than air and can travel to distant ignition sources, leading to a flashback fire.[3] Therefore, all handling and disposal must be conducted away from open flames, sparks, hot surfaces, and other potential ignition sources.[3][4][5]
-
Reactivity: The terminal alkyne group in 2-Methyl-1-penten-3-yne can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form explosive acetylides.[6] This reactivity dictates strict segregation from incompatible waste streams.
-
Health Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Prolonged or repeated exposure can lead to more severe health effects.
Understanding these intrinsic properties is the foundation for a self-validating disposal system. Every step of the disposal protocol is designed to mitigate these specific risks.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of 2-Methyl-1-penten-3-yne are summarized below.
| Property | Value | Source |
| CAS Number | 926-55-6 | [1][2][7] |
| Molecular Formula | C₆H₈ | [1][2] |
| Molecular Weight | 80.13 g/mol | [1][2] |
| Boiling Point | 84.8°C at 760 mmHg | [1] |
| Density | 0.757 g/cm³ | [1] |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the following minimum PPE must be worn to protect against splashes, spills, and vapor inhalation:
-
Flame-resistant laboratory coat: Or a 100% cotton lab coat to prevent melting in case of a fire.[3]
-
Safety glasses with side shields or chemical splash goggles: To protect against eye irritation.[2][8]
-
Nitrile gloves: To prevent skin contact and irritation.[6][8] Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.
-
Long pants and closed-toe shoes: To protect against spills and splashes.[8]
All handling and disposal steps should be performed within a certified chemical fume hood to minimize the inhalation of flammable vapors.[3][4][5]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of 2-Methyl-1-penten-3-yne and its associated waste streams.
Proper segregation is paramount to prevent dangerous reactions.[6] Establish separate, clearly labeled hazardous waste containers for each type of waste.
-
Liquid Waste:
-
Examples: Unused 2-Methyl-1-penten-3-yne, reaction mixtures containing the compound, and initial solvent rinses of contaminated glassware.
-
Procedure:
-
Obtain a chemically compatible, leak-proof, and sealable waste container designated for non-halogenated flammable organic solvents.
-
Clearly label the container with "Hazardous Waste," "Flammable Liquid," and the full chemical name "2-Methyl-1-penten-3-yne."[3][6] List all other components of the waste mixture with their approximate percentages.
-
Crucially, ensure this waste stream is kept separate from any waste containing heavy metal salts (e.g., copper, silver, mercury) to prevent the formation of explosive acetylides. [6]
-
-
-
Solid Waste (Non-Sharps):
-
Examples: Contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Procedure:
-
Collect all contaminated solid waste in a designated, labeled plastic bag or container.
-
The label must include "Hazardous Waste," "Flammable Solid," and specify "Contaminated with 2-Methyl-1-penten-3-yne."
-
Before sealing the final disposal container, it is good practice to leave the solid waste in the fume hood for a short period to allow for the evaporation of residual volatile liquid.[8]
-
-
-
Contaminated Glassware:
-
Procedure:
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this initial rinsate as hazardous liquid waste in the designated flammable liquid waste container.[6]
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but always consult your institution's specific guidelines.[6]
-
-
Proper management of waste containers is essential for safety and compliance.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[3][8][9] This minimizes the release of flammable vapors.
-
Use Secondary Containment: Store all liquid hazardous waste containers in a larger, chemically resistant secondary container to contain any potential leaks or spills.[9]
-
Storage Location: Store waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials.[3] Flammable liquid storage cabinets are the preferred location.[3][10]
-
Do Not Overfill: Fill waste containers to no more than 90% capacity to allow for vapor expansion.
-
Arrange for Pickup: Once the waste container is full, seal it securely and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Prohibited Disposal Methods: NEVER dispose of 2-Methyl-1-penten-3-yne or its contaminated materials in the regular trash or down the sanitary sewer.[6][8][9] Evaporation is also not a permissible disposal method.[9]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Eliminate Ignition Sources: Turn off any nearby hot plates, stirring motors, or other potential sources of ignition.[4][11]
-
Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Clean-Up:
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 2-Methyl-1-penten-3-yne.
Caption: Decision workflow for segregating and disposing of 2-Methyl-1-penten-3-yne waste.
References
-
Use, Storage and Disposal of Flammable Liquids. Health, Safety and Environment Office. [Link]
-
Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety, University of Nevada, Reno. [Link]
-
Flammable Liquid Handling Precautions. Office of Environmental Health and Safety, Princeton University. [Link]
-
Flammable Liquids. Division of Research Safety, University of Illinois. [Link]
-
1-Penten-3-yne, 2-methyl-. PubChem, National Center for Biotechnology Information. [Link]
-
4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Storemasta Blog. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. 2-METHYL-1-PENTEN-3-YNE | 926-55-6 [chemicalbook.com]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. 2-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
Navigating the Hazards: A Comprehensive Guide to Personal Protective Equipment for 2-Methyl-1-penten-3-yne
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Methyl-1-penten-3-yne must adhere to the following personal protective equipment (PPE) protocols to mitigate risks associated with this highly flammable and potentially irritating chemical. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-Methyl-1-penten-3-yne, grounded in established safety principles and authoritative data.
Understanding the Primary Threats: Flammability and Irritation
2-Methyl-1-penten-3-yne is classified as a highly flammable liquid and vapor (H225).[1][2][3] Its high volatility and low flashpoint present a significant fire and explosion risk, especially in laboratory settings where ignition sources may be present.[4][5] Vapors can accumulate in low-lying areas and may travel to a distant ignition source and flash back.[3][6] Therefore, all handling procedures must be conducted with strict adherence to fire safety protocols.
Beyond its flammability, this compound is anticipated to cause skin, eye, and respiratory irritation.[2][3] While specific toxicological data for 2-Methyl-1-penten-3-yne is limited, the Globally Harmonized System (GHS) classifications for it and its isomers indicate hazards of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3]
The Hierarchy of Controls: Your First Line of Defense
Before relying solely on PPE, a robust safety strategy must begin with engineering and administrative controls. PPE is the last line of defense. The following diagram illustrates the necessary hierarchy of controls when working with 2-Methyl-1-penten-3-yne.
Caption: Hierarchy of Controls for Handling Volatile Chemicals.
Engineering Controls are paramount:
-
Fume Hood: All handling of 2-Methyl-1-penten-3-yne must be conducted in a certified chemical fume hood to control vapor inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors.[3][6][7]
-
Explosion-Proof Equipment: Use only explosion-proof electrical equipment and non-sparking tools in the vicinity of this chemical.[4][6][8][9]
-
Grounding and Bonding: Properly ground and bond containers when transferring the liquid to prevent static discharge, a potential ignition source.[4][6][8][10]
Administrative Controls are essential for procedural safety:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Training: All personnel must be trained on the specific hazards and handling requirements of 2-Methyl-1-penten-3-yne and general flammable liquid safety.[10]
-
Restricted Access: Limit access to areas where this chemical is stored and used.
-
Emergency Preparedness: Ensure eyewash stations, safety showers, and appropriate fire extinguishers (e.g., CO2, dry chemical, or foam) are readily accessible.[8]
Personal Protective Equipment: Your Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the final, critical layer of protection for the user.
| Protection Type | Specific PPE Requirement | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles. | Standard safety glasses are not sufficient. Must provide a seal around the eyes to protect against splashes and vapors. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[6][8][9] |
| Skin and Body Protection | Flame-retardant lab coat worn over personal clothing. Chemical-resistant apron for larger quantities. | Protects against splashes and brief contact. Ensure the lab coat is fully buttoned. Do not wear synthetic clothing that can melt onto the skin in a fire. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Crucial: No single glove material is impervious to all chemicals. Always inspect gloves for tears or holes before use.[3] For prolonged or immersive contact, consult the glove manufacturer's compatibility charts. Change gloves immediately if contaminated. |
| Respiratory Protection | Generally not required when using a fume hood. | If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][9] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[11] |
Step-by-Step Protocols for Safe Operations
PPE Donning and Doffing Procedure
A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly.
-
Lab Coat/Gown: Put on the flame-retardant lab coat, ensuring full coverage.
-
Gloves: Select the appropriate chemical-resistant gloves and inspect them for any damage.
-
Eye/Face Protection: Put on chemical safety goggles and a face shield if necessary.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Hand Hygiene: Wash hands.
-
Lab Coat/Gown: Remove the lab coat by rolling it inside out, without touching the exterior surface.
-
Eye/Face Protection: Remove goggles or face shield from the back.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Spill and Emergency Response
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Eliminate Ignition Sources: Turn off all nearby equipment and potential sources of sparks.
-
Containment: For small spills, use a non-combustible absorbent material like sand or dry earth.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Personal Protection: Do not attempt to clean a spill without the appropriate respiratory protection and chemical-resistant outerwear.
-
Disposal: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
Disposal Plan
All waste contaminated with 2-Methyl-1-penten-3-yne, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][8]
By integrating these comprehensive safety protocols and PPE requirements into your daily laboratory operations, you can effectively manage the risks associated with 2-Methyl-1-penten-3-yne, ensuring a safer environment for all personnel.
References
- Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.).
- Flammable Liquid Storage: Essential OSHA Guidelines. (n.d.). Frontline Data Solutions.
- 1926.152 - Flammable liquids. | Occupational Safety and Health Administration. (n.d.). OSHA.
- What To Know About Flammable Liquids Handling and Storage. (2021, August 3). OSHA Outreach Courses.
- OSHA requirements for storing flammable liquids. (n.d.).
- SAFETY DATA SHEET - 2-Methyl-1-pentene. (2012, March 23). Fisher Scientific.
- 2-METHYL-1-PENTENE. (n.d.). CAMEO Chemicals - NOAA.
- 2-METHYL-1-PENTEN-3-YNE Formula. (n.d.). ECHEMI.
- 2-methyl-1-pentene (C6H12). (n.d.). GazFinder.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- SAFETY DATA SHEET - 3-Methyl-1-penten-3-ol. (2024, March 30).
- 1-Penten-3-yne, 2-methyl-. (n.d.). PubChem.
- SAFETY DATA SHEET - 3-Penten-2-one, 3-methyl-. (2010, December 13).
- Material Safety Data Sheet - 3-Methyl-2-pentene. (2010, July 24). Sigma-Aldrich.
- 2-Methyl-1-pentene. (n.d.). PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. 2-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-Methyl-1-pentene | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fldata.com [fldata.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
